molecular formula S2Si B085357 Silicon disulfide CAS No. 13759-10-9

Silicon disulfide

カタログ番号: B085357
CAS番号: 13759-10-9
分子量: 92.22 g/mol
InChIキー: KHDSWONFYIAAPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Silicon disulfide is a useful research compound. Its molecular formula is S2Si and its molecular weight is 92.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

bis(sulfanylidene)silane
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InChI

InChI=1S/S2Si/c1-3-2
Source PubChem
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InChI Key

KHDSWONFYIAAPE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[Si](=S)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

S2Si
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DSSTOX Substance ID

DTXSID4065606
Record name Silicon sulfide (SiS2)
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Molecular Weight

92.22 g/mol
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Physical Description

White solid; [Merck Index] Grey pieces with an odor of rotten eggs in moist air; [MSDSonline]
Record name Silicon disulfide
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CAS No.

13759-10-9
Record name Silicon sulfide (SiS2)
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Record name Silicon sulfide (SiS2)
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Record name Silicon sulfide (SiS2)
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Record name Silicon disulphide
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Record name SILICON DISULFIDE
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Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Silicon Disulfide for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Silicon disulfide (SiS₂), a polymeric inorganic compound, is gaining significant attention for its applications in high-performance materials, particularly in the development of solid-state batteries and advanced electronics.[1] For professionals in drug development, the foundational chemistry of silicon and disulfide bonds is paramount in creating sophisticated drug delivery systems, such as stimuli-responsive mesoporous silica (B1680970) nanoparticles. This guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, offering detailed experimental protocols and comparative data to support laboratory and research endeavors.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into direct and indirect methods. The choice of method often depends on the desired purity, scale, and available starting materials.

Direct Combination of Elemental Silicon and Sulfur

The most common laboratory-scale synthesis involves the direct reaction between silicon and sulfur at elevated temperatures.[2][3] This method can be performed under various conditions, leading to different crystalline forms and purities of SiS₂.

This method, adapted from various sources, is a reliable technique for producing high-purity this compound.[4]

  • Reactant Preparation: Finely powdered silicon (99.5% purity or higher) and sublimed sulfur are weighed in a stoichiometric ratio (1:2 molar ratio). An excess of sulfur is often used to ensure complete reaction of the silicon.

  • Ampoule Sealing: The mixture is placed in a quartz ampoule. The ampoule is then evacuated to a high vacuum and sealed.

  • Reaction: The sealed ampoule is placed in a two-zone tube furnace. The zone containing the reactants (hot zone) is heated to between 900°C and 1000°C, while the other end of the ampoule (cold zone) is maintained at a lower temperature, typically between 550°C and 700°C.[4] The reaction is typically carried out for 8 to 15 hours.[4]

  • Product Collection: During the reaction, this compound sublimes and deposits in the colder zone of the ampoule as white, needle-like crystals.[5]

  • Post-Reaction Processing: After cooling, the ampoule is carefully opened in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis of the SiS₂. Excess sulfur can be removed by distillation to a colder part of the ampoule before opening.[4]

A variation of the direct elemental reaction involves a "boiling" or "steaming" process in a closed, sealed-tube system under saturated sulfur vapor pressure.[2][3]

  • Reactant Preparation: Powdered silicon and sulfur are placed in a quartz tube.

  • Reaction Conditions: The tube is heated to a uniform temperature between 1023 K (750°C) and 1073 K (800°C) for approximately 3 hours.[2][3] The pressure within the sealed tube is determined by the saturated vapor pressure of sulfur at that temperature, ranging from 2.57 to 3.83 MPa.[2][3]

  • Product Formation: The reaction proceeds via a solid-liquid ("boiling") or solid-gas ("steaming") mechanism, depending on the placement of the silicon within the tube, to form orthorhombic SiS₂ rods.[2][3]

  • Purification: Residual sulfur can be removed by washing the product with a solvent like benzene (B151609) in an inert atmosphere.[3]

Reaction of Silicon Dioxide with Aluminum Sulfide (B99878)

An alternative high-temperature synthesis route involves a metathesis reaction between silicon dioxide (SiO₂) and aluminum sulfide (Al₂S₃).[6]

  • Reactant Preparation: A mixture of finely powdered aluminum sulfide and a slight excess of silica sand is prepared.[6]

  • Reaction Setup: The mixture is placed in a crucible within a quartz tube furnace.[6]

  • Reaction Conditions: The furnace is heated to 1100°C to 1300°C under a flow of dry nitrogen.[6] The reaction commences at approximately 1100°C.[6]

  • Product Collection: The this compound product sublimes and deposits on the cooler parts of the quartz tube.[6]

Synthesis from Organosilicon Precursors

This compound can also be synthesized at significantly lower temperatures through the decomposition of organosilicon compounds.

  • Reactant Mixture: 96g of sulfur is mixed with 39g of tetraethyl orthothiosilicate (Si(SC₂H₅)₄).[6]

  • Reaction: The mixture is heated at 200°C for 10 minutes.[6] This results in the formation of this compound and diethyl disulfide.

  • Separation: The diethyl disulfide byproduct is dissolved in benzene, and the solid this compound is separated by filtration under moisture-free conditions.[6]

Gas-Phase Synthesis using Carbon Disulfide

A continuous flow method utilizing carbon disulfide (CS₂) as the sulfur source offers another pathway to SiS₂.[5]

  • Reaction Setup: Pulverized silicon is placed in a quartz liner inside a tube furnace.

  • Gas Flow: An Argon-CS₂ gas mixture, generated by bubbling Argon through liquid CS₂, is passed over the silicon.[5]

  • Reaction Conditions: The furnace is heated to over 1273 K (1000°C).[5]

  • Product Deposition: White, needle-shaped SiS₂ precipitates as a single phase on the colder downstream surface of the reactor.[5] The deposition mechanism involves the reaction of Si and CS₂ to form gaseous SiS, which then reacts with sulfur vapor (from CS₂ decomposition) to deposit solid SiS₂.[5]

Summary of Synthesis Methods
Synthesis MethodReactantsTemperature (°C)PressureReaction TimeReported YieldPurity
Direct Combination (Sealed Ampoule) Si, S900 - 1000Vacuum8 - 15 hours~100%[4]High
Direct Combination (Boiling/Steaming) Si, S750 - 8002.57 - 3.83 MPa3 hoursHigh~99.95 wt%[3]
SiO₂/Al₂S₃ Metathesis SiO₂, Al₂S₃1100 - 1300Atmospheric (N₂)Not specifiedNot specifiedHigh
Organosilicon Decomposition Si(SC₂H₅)₄, S200Atmospheric10 minutesNot specifiedNot specified
Gas-Phase (CS₂) Synthesis Si, CS₂> 1000Atmospheric (Ar)4 hoursNot specifiedHighly purified[5]

Purification of this compound

Due to its ability to sublime, this compound is most effectively purified by sublimation. This process separates the volatile SiS₂ from non-volatile impurities.

Vacuum Sublimation

Vacuum sublimation is a standard technique for obtaining high-purity SiS₂.[4][6]

  • Apparatus Setup: The crude this compound is placed in a sublimation apparatus, which consists of a vessel that can be heated under vacuum and a cooled surface (cold finger) for the sublimate to deposit on.

  • Sublimation Conditions: The apparatus is evacuated to a high vacuum. The part of the apparatus containing the crude SiS₂ is heated to between 850°C and 1000°C. The cold finger is maintained at a significantly lower temperature.

  • Collection: The purified this compound deposits on the cold finger as crystalline needles.

  • Handling: The apparatus is cooled to room temperature before being vented with an inert gas. The purified SiS₂ is collected in an inert atmosphere.

Chemical Vapor Transport

Chemical vapor transport (CVT) can be utilized for both synthesis and purification. In the context of the sealed ampoule synthesis described above, the temperature gradient between the hot and cold zones facilitates the transport and purification of the SiS₂ product, as it sublimes from the reaction zone and deposits in a purer form in the deposition zone.[4]

Relevance to Drug Development

While this compound is not used directly as a therapeutic agent, the fundamental chemistry of silicon-based materials and disulfide bonds is highly relevant to modern drug delivery systems.

  • Mesoporous Silica Nanoparticles (MSNs): MSNs are extensively researched as drug carriers due to their high surface area, tunable pore size, and biocompatibility.[7][8]

  • Stimuli-Responsive Drug Release: Disulfide bonds can be incorporated into the silica matrix of MSNs or used as linkers to attach drug molecules or capping agents.[1][8] The tumor microenvironment is characterized by a significantly higher concentration of reducing agents like glutathione (B108866) compared to normal tissues. This difference can be exploited to trigger the cleavage of disulfide bonds, leading to the targeted release of anticancer drugs within tumor cells.[1]

  • Organosilicon Compounds in Medicine: The broader field of organosilicon chemistry offers numerous opportunities in medicinal applications. The substitution of carbon with silicon in drug molecules can alter their physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved therapeutic profiles.[9] Silicon-based polymers are also used in medical implants and as matrices for transdermal drug delivery systems.[10][11]

Visualizing Experimental Workflows

Synthesis_Purification_Workflow Crude_SiS2 Crude SiS₂ Sublimation Sublimation Crude_SiS2->Sublimation Pure_SiS2 High-Purity SiS₂ MSN MSN Pure_SiS2->MSN OrganoSi_Med OrganoSi_Med Pure_SiS2->OrganoSi_Med Precursor Si_S Si_S Si_S->Crude_SiS2 CVT CVT Si_S->CVT Temp. Gradient SiO2_Al2S3 SiO2_Al2S3 SiO2_Al2S3->Crude_SiS2 OrganoSi OrganoSi OrganoSi->Crude_SiS2 GasPhase GasPhase GasPhase->Crude_SiS2 Sublimation->Pure_SiS2 CVT->Pure_SiS2 DDS DDS MSN->DDS

Sealed_Ampoule_Workflow Reactants 1. Weigh Si and S powders Ampoule 2. Place in Quartz Ampoule Reactants->Ampoule Evacuate 3. Evacuate and Seal Ampoule->Evacuate Furnace 4. Heat in Two-Zone Furnace Hot Zone: 900-1000°C Cold Zone: 550-700°C Evacuate->Furnace Sublime 5. SiS₂ Sublimes and Deposits in Cold Zone Furnace->Sublime Cool 6. Cool to Room Temperature Sublime->Cool Open 7. Open in Inert Atmosphere Cool->Open Product Purified SiS₂ Crystals Open->Product

References

An In-depth Technical Guide to the Physical and Chemical Properties of Silicon Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon disulfide (SiS₂), an inorganic compound, presents a unique one-dimensional polymeric structure, distinguishing it from its well-known oxygen analog, silicon dioxide (SiO₂).[1] This structural variance imparts distinct physical and chemical properties that are of significant interest in materials science, particularly in the development of next-generation batteries and solid-state electrolytes.[2] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and purification, and visualizations of its structure and key reactions.

Physical Properties

This compound is typically a white to off-white (sometimes grey or brown) crystalline solid with a fibrous or needle-like appearance.[1] It is stable under normal temperature and pressure but is highly sensitive to moisture.[3] In moist air, it readily hydrolyzes, releasing hydrogen sulfide (B99878) gas, which has a characteristic rotten egg smell.[1] Unlike many compounds, this compound sublimes at high temperatures rather than melting at atmospheric pressure.[1]

Data Presentation: Physical and Structural Properties
PropertyValueReference
Molecular Formula SiS₂[1]
Molar Mass 92.218 g/mol [1]
Appearance White, grey, or brown needles/fibrous crystals[1]
Density 1.853 g/cm³[1]
Melting Point 1,090 °C (sublimes)[1]
Solubility in water Decomposes[1]
Crystal Structure Orthorhombic (ambient pressure), Tetragonal (high pressure)[3][4]
Space Group (Orthorhombic) Ibam (No. 72)[1][4]
Si-S Bond Length (Orthorhombic) ~2.13 Å[5]
Coordination Geometry Tetrahedral[1]
Data Presentation: Thermodynamic Properties
PropertyValueReference
Standard Molar Enthalpy of Formation (ΔfH°₂₉₈) -207.5 kJ/mol (solid)[6]
Standard Molar Entropy (S°₂₉₈) 66.9 J/mol·K (solid)[6]
Heat Capacity (Cp) at 298.15 K 57.3 J/mol·K (solid)[6]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its polymeric structure and the reactivity of the silicon-sulfur bonds. The material consists of chains of edge-shared SiS₄ tetrahedra.[1]

Hydrolysis

This compound reacts readily with water in an exothermic reaction to produce silicon dioxide (silicic acid) and hydrogen sulfide gas.[1] This high sensitivity to moisture necessitates handling and storage in inert, dry atmospheres.[7]

Reaction: SiS₂ (s) + 2H₂O (l) → SiO₂ (s) + 2H₂S (g)

Hydrolysis SiS2 SiS₂ (this compound) SiO2 SiO₂ (Silicon Dioxide) SiS2->SiO2 Hydrolysis H2S 2H₂S (Hydrogen Sulfide) SiS2->H2S H2O 2H₂O (Water) H2O->SiO2 H2O->H2S

Hydrolysis of this compound
Reactions with Other Nucleophiles

This compound also reacts with other nucleophilic reagents. In liquid ammonia, it can form silicon imide, Si(NH)₂, and ammonium (B1175870) hydrosulfide.[1] Alcohols react to form alkoxides, such as tetraethyl orthosilicate (B98303) from the reaction with ethanol, along with the liberation of hydrogen sulfide.[1]

Formation of Thiosilicates

Reaction with metal sulfides, such as sodium sulfide, magnesium sulfide, or aluminum sulfide, leads to the formation of thiosilicates.[1]

Experimental Protocols

Synthesis of this compound via Direct Reaction of Elements

This protocol is based on the high-temperature reaction of elemental silicon and sulfur in a sealed, evacuated ampoule.

Materials:

  • Silicon powder (99.9% purity)

  • Sulfur powder (99.9% purity)

  • Quartz ampoule

  • High-temperature tube furnace

  • Vacuum pump

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Preparation of Reactants: In an inert atmosphere (e.g., an argon-filled glovebox), thoroughly mix stoichiometric amounts of silicon and sulfur powder. An excess of sulfur may be used to ensure complete reaction.

  • Loading the Ampoule: Transfer the mixture into a clean, dry quartz ampoule.

  • Evacuation and Sealing: Attach the ampoule to a vacuum line, evacuate to a pressure of at least 10⁻³ torr, and seal the ampoule using a torch.

  • Reaction: Place the sealed ampoule in a tube furnace. Slowly heat the furnace to a temperature between 600 °C and 700 °C and hold for several hours to initiate the reaction. Subsequently, increase the temperature to around 900-1000 °C for an extended period (e.g., 24-48 hours) to ensure the reaction goes to completion.[2]

  • Cooling: Slowly cool the furnace back to room temperature.

  • Product Recovery: In an inert atmosphere, carefully open the ampoule to recover the crude this compound product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery mix Mix Si and S powders in inert atmosphere load Load mixture into quartz ampoule mix->load evacuate Evacuate and seal ampoule load->evacuate heat Heat in tube furnace (600-1000 °C) evacuate->heat cool Slowly cool to room temperature heat->cool recover Open ampoule and recover crude SiS₂ in inert atmosphere cool->recover

Workflow for the Synthesis of this compound
Purification by Vacuum Sublimation

Crude this compound can be purified by vacuum sublimation to obtain a high-purity crystalline product.

Equipment:

  • Sublimation apparatus (with a cold finger)

  • High-temperature heating mantle or furnace

  • Vacuum pump

  • Schlenk line or glovebox

Procedure:

  • Apparatus Setup: In an inert atmosphere, load the crude this compound into the bottom of the sublimation apparatus.

  • Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed. Attach the apparatus to a vacuum line.

  • Evacuation: Evacuate the apparatus to a high vacuum.

  • Sublimation: Begin circulating a coolant (e.g., cold water) through the cold finger. Gradually heat the bottom of the apparatus containing the crude product to a temperature of approximately 900-1000 °C. The this compound will sublime and deposit as purified crystals on the cold finger.[8]

  • Product Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully introduce an inert gas to bring the apparatus back to atmospheric pressure.

  • Recovery: In an inert atmosphere, disassemble the apparatus and scrape the purified this compound crystals from the cold finger.

Structural and Spectroscopic Characterization

Crystal Structure

The most common ambient pressure form of this compound has an orthorhombic crystal structure. It is composed of one-dimensional chains of edge-sharing SiS₄ tetrahedra that extend along the c-axis.[4] These chains are held together by van der Waals forces.[9]

Schematic of the Polymeric Chain Structure of SiS₂
Spectroscopic Analysis

Detailed spectroscopic data with definitive peak assignments for this compound are not abundantly available in the readily accessible literature. However, the following techniques are standard for the characterization of such materials, and the expected spectral regions are noted.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the stretching and bending vibrations of the Si-S bonds. For inorganic sulfides, these bands typically appear in the far-infrared region (below 600 cm⁻¹).

  • Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy would be used to probe the vibrational modes of the Si-S bonds. The polymeric nature of this compound may give rise to characteristic phonon modes. For silicon-containing polymers, Si-O-Si stretching vibrations are often observed in the 480-625 cm⁻¹ region, and Si-C stretching is seen around 687 cm⁻¹.[10] Analogous Si-S modes would be expected at lower frequencies.

  • ²⁹Si Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is a powerful tool for probing the local environment of silicon atoms in solid-state materials. The chemical shift is sensitive to the coordination number and the nature of the neighboring atoms. For solid silicates, a wide range of chemical shifts is observed depending on the degree of condensation of the SiO₄ tetrahedra.[11] A similar sensitivity would be expected for thiosilicates, allowing for the characterization of the SiS₄ units in the polymeric chain. The typical chemical shift range for tetracoordinated silicon compounds is broad, from approximately +50 to -200 ppm relative to tetramethylsilane (B1202638) (TMS).[12]

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed and reacts with water to release flammable and toxic hydrogen sulfide gas.[13] Therefore, it must be handled in a dry, inert atmosphere, such as in a glovebox or under a flow of argon or nitrogen.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All waste materials should be quenched carefully and disposed of in accordance with local regulations.

Conclusion

This compound is a fascinating inorganic polymer with a unique structure and reactivity. Its properties make it a compound of growing interest for advanced material applications. A thorough understanding of its physical and chemical characteristics, as well as proper synthesis and handling techniques, is essential for researchers working with this material. While detailed spectroscopic assignments are not widely reported, the established characterization methods for solid-state inorganic materials provide a clear path for its analysis.

References

Unraveling the One-Dimensional Polymeric Architecture of Silicon Disulfide (SiS₂)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Silicon disulfide (SiS₂), an intriguing inorganic polymer, presents a unique one-dimensional structure that sets it apart from its well-known oxygen analog, silicon dioxide (SiO₂). This technical guide provides an in-depth exploration of the synthesis, structure, and characterization of the one-dimensional polymeric form of SiS₂, tailored for researchers, scientists, and professionals in drug development who may encounter or utilize sulfide-based materials.

The Core Structure: A Chain of Edge-Sharing Tetrahedra

At ambient pressure, this compound adopts an orthorhombic crystal structure belonging to the Ibam space group.[1][2] This structure is characterized by infinite one-dimensional polymeric chains formed by edge-sharing SiS₄ tetrahedra.[1][2] These parallel chains are held together by weak van der Waals forces.[1]

The fundamental building block of the polymer is the SiS₄ tetrahedron, where a central silicon atom is covalently bonded to four sulfur atoms. In the polymeric chain, adjacent tetrahedra share two sulfur atoms, creating a robust, linear backbone. This edge-sharing arrangement is a key feature that distinguishes it from the corner-sharing networks predominantly found in silica (B1680970) polymorphs.

A high-pressure tetragonal phase (space group I-42d) of SiS₂ also exists, which features a three-dimensional network of corner-sharing SiS₄ tetrahedra.[3]

Quantitative Structural Data

The precise arrangement of atoms within the SiS₂ polymer has been determined through X-ray diffraction studies. The key crystallographic and bond parameter data for the orthorhombic and tetragonal phases are summarized below for comparison.

PropertyOrthorhombic (Ibam) SiS₂[1][2]Tetragonal (I-42d) SiS₂[3]
Lattice Parameters a = 5.55 Å, b = 5.75 Å, c = 9.82 Åa = 5.56 Å, c = 8.67 Å
Cell Volume 313.30 ų268.07 ų
Calculated Density 2.04 g/cm³2.28 g/cm³
Si-S Bond Length 2.13 Å2.14 Å
Coordination Geometry Edge-sharing SiS₄ tetrahedraCorner-sharing SiS₄ tetrahedra

Synthesis of One-Dimensional SiS₂

Several methods have been developed for the synthesis of one-dimensional polymeric SiS₂. A common and effective approach is the direct reaction of elemental silicon and sulfur at elevated temperatures. The synthesis of crystalline SiS₂ rods, for instance, can be achieved through a boiling or steaming process in a sealed system.[1]

Experimental Protocol: Elemental Synthesis of SiS₂ Rods

This protocol is adapted from the work of M. Li, et al. (2022).[1]

Materials:

  • High-purity silicon powder

  • High-purity sulfur powder

  • Quartz tube

  • Benzene (B151609) (for purification)

Procedure:

  • Preparation: A stoichiometric mixture of silicon and sulfur powders is loaded into a quartz tube.

  • Sealing: The quartz tube is evacuated and sealed under vacuum to prevent oxidation and reaction with atmospheric components at high temperatures.

  • Heating Regimen: The sealed tube is placed in a furnace and heated to a temperature between 1023 K and 1073 K for a duration of 3 hours. The reaction is carried out under the saturated vapor pressure of sulfur at the reaction temperature (2.57–3.83 MPa).[1]

  • Cooling: After the reaction period, the furnace is cooled down to room temperature.

  • Purification: The resulting SiS₂ product, which may contain residual sulfur, can be purified by washing with benzene to dissolve the unreacted sulfur.[1]

A metathesis reaction is another scalable synthesis route. This process involves the reaction of Na₂S with LiCl to produce Li₂S, which is then reacted with SiCl₄ to yield SiS₂.[4]

Characterization Techniques

The structural and vibrational properties of the one-dimensional SiS₂ polymer are primarily investigated using X-ray diffraction and Raman spectroscopy.

X-ray Diffraction (XRD)

XRD is the principal technique for determining the crystal structure, phase purity, and lattice parameters of SiS₂.

Experimental Protocol:

  • Sample Preparation: A powdered sample of the synthesized SiS₂ is prepared. Due to its sensitivity to moisture, the sample should be protected from the atmosphere, for example, by using a special sample stage with an inert gas shield (e.g., Argon) and sealed with Kapton tape.[1]

  • Instrumentation: A powder X-ray diffractometer equipped with a CuKα radiation source (λ = 1.54060 Å) is typically used.[1]

  • Data Collection: The diffraction pattern is collected over a 2θ range appropriate to observe the characteristic peaks of the orthorhombic Ibam phase of SiS₂. Typical settings might include a step size of 0.013° and a collection time of several seconds per step.[1]

  • Analysis: The resulting diffraction pattern is analyzed by Rietveld refinement to determine the lattice parameters and confirm the crystal structure.[1]

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of the SiS₂ polymeric chains, providing a fingerprint of its structure. The technique can be used to identify the material and study its behavior under different conditions, such as high pressure.[5] For instance, the Raman spectra of layered SiS₂ synthesized at high pressure show characteristic peaks that can be used to monitor phase transitions and changes in electronic properties.[5]

Visualizing the Structure and Synthesis

The One-Dimensional Polymeric Chain of SiS₂

The following diagram illustrates the connectivity of the edge-sharing SiS₄ tetrahedra in the one-dimensional polymeric chain of SiS₂.

SiS2_Chain Si1 Si S1a S Si1->S1a S1b S Si1->S1b S1c S Si1->S1c S1d S Si1->S1d Si2 Si Si2->S1c Si2->S1d S2a S Si2->S2a S2b S Si2->S2b Si3 Si Si3->S2a Si3->S2b S3a S Si3->S3a S3b S Si3->S3b Si3->invis3 S3a->invis1 S3b->invis2 Synthesis_Workflow start Start: High-Purity Si and S Powders mix Mix Stoichiometric Amounts start->mix load Load into Quartz Tube mix->load seal Evacuate and Seal Tube load->seal heat Heat in Furnace (1023-1073 K, 3h) seal->heat cool Cool to Room Temperature heat->cool purify Purify with Benzene (Remove excess S) cool->purify characterize Characterize (XRD, Raman, etc.) purify->characterize end End: Pure 1D Polymeric SiS₂ characterize->end

References

A Technical Guide to the Molecular Properties of Silicon Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a focused technical overview of the fundamental molecular properties of silicon disulfide, including its molecular formula and molar mass. The information is presented to be a precise reference for scientific and research applications.

Molecular Formula

This compound is an inorganic compound with the chemical formula SiS₂.[1][2] This formula indicates that each molecule of this compound is composed of one silicon atom covalently bonded to two sulfur atoms. Like silicon dioxide (SiO₂), the material is polymeric, but it adopts a one-dimensional chain structure of edge-shared tetrahedra.[1]

Molar Mass and Calculation Methodology

The molar mass of a compound is a fundamental physical property, representing the mass of one mole of its molecules. The calculation is based on the standard atomic weights of its constituent elements.

The molar mass of this compound (SiS₂) is determined by summing the atomic mass of one silicon atom and two sulfur atoms. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

  • Identify Constituent Elements: The molecular formula SiS₂ indicates the presence of Silicon (Si) and Sulfur (S).

  • Determine Stoichiometry: Note the number of atoms of each element in the formula: one Si atom and two S atoms.

  • Obtain Standard Atomic Weights:

    • The standard atomic weight of Silicon (Si) is approximately 28.085 g/mol .[3][4]

    • The standard atomic weight of Sulfur (S) is approximately 32.06 g/mol .[5][6]

  • Calculate Molar Mass:

    • Molar Mass = (1 × Atomic Mass of Si) + (2 × Atomic Mass of S)

    • Molar Mass = (1 × 28.085 g/mol ) + (2 × 32.06 g/mol )

    • Molar Mass = 28.085 g/mol + 64.12 g/mol

    • Molar Mass ≈ 92.21 g/mol

The accepted molar mass for this compound is approximately 92.22 g/mol .[1][7][8]

Data Presentation: Atomic and Molecular Weights

The quantitative data used in the determination of the molar mass of this compound are summarized in the table below for clear reference and comparison.

Element/CompoundSymbol/FormulaAtomic/Molar Mass ( g/mol )
SiliconSi28.085[3][4]
SulfurS32.06[5][6]
This compound SiS₂ ~92.22 [1][7]

Visualization of Molar Mass Calculation

The following diagram illustrates the logical relationship for the calculation of the molar mass of this compound from the atomic masses of its constituent elements.

G Si Silicon (Si) Atomic Mass: 28.085 g/mol sub_calc Si->sub_calc S Sulfur (S) Atomic Mass: 32.06 g/mol S->sub_calc SiS2 This compound (SiS₂) Molar Mass: ~92.22 g/mol sub_calc->SiS2  Summation  (1Si + 2S)

Caption: Logical workflow for calculating the molar mass of SiS₂.

References

Silicon Disulfide (SiS₂) as a High-Capacity Anode Material: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the theoretical capacity, electrochemical mechanisms, and experimental evaluation of Silicon Disulfide (SiS₂) as a promising anode material for next-generation lithium-ion and sodium-ion batteries.

Executive Summary

This compound (SiS₂) is emerging as a compelling candidate for high-capacity anode materials in rechargeable batteries. Exhibiting a layered structure analogous to other transition metal dichalcogenides, SiS₂ offers the potential for high charge storage capacity through conversion and alloying reactions. This technical guide provides a comprehensive overview of the theoretical underpinnings of SiS₂'s capacity, the electrochemical reactions governing its performance, and detailed experimental protocols for its characterization. For researchers and professionals in battery development, this document outlines the core data, methodologies, and theoretical framework necessary to evaluate and advance SiS₂ anode technology.

Theoretical Capacity of SiS₂

The theoretical capacity of an electrode material is a critical parameter that dictates the maximum amount of charge it can store per unit mass. This value is determined by the stoichiometry of the electrochemical reaction and the molar mass of the active material.

Theoretical Capacity in Lithium-Ion Batteries

The electrochemical reaction of SiS₂ with lithium is a multi-step process involving both conversion and alloying mechanisms. The overall proposed reaction is as follows:

SiS₂ + 8Li⁺ + 8e⁻ ↔ Si + 2Li₂S (Conversion Reaction) Si + 4.4Li⁺ + 4.4e⁻ ↔ Li₄.₄Si (Alloying Reaction)

Combining these reactions, the full theoretical reaction is:

SiS₂ + 12.4Li⁺ + 12.4e⁻ ↔ Li₄.₄Si + 2Li₂S

Based on this reaction, the theoretical capacity can be calculated using the formula:

Theoretical Capacity (mAh/g) = (n * F) / (M * 3.6)

Where:

  • n is the number of electrons transferred per formula unit of SiS₂ (in this case, 12.4).

  • F is the Faraday constant (96485 C/mol).

  • M is the molar mass of SiS₂ (92.21 g/mol ).

  • 3.6 is a conversion factor from C/g to mAh/g.

This calculation yields a remarkable theoretical capacity for SiS₂ in lithium-ion batteries. A SiS₂ nanocomposite has demonstrated a high initial lithiation capacity of 1610 mAh/g and a delithiation capacity of 1363 mAh/g[1].

Theoretical Capacity in Sodium-Ion Batteries

For sodium-ion batteries, the reaction mechanism is also predicted to involve a conversion reaction. Based on first-principles predictions, SiS₂ is suggested to have a high theoretical capacity of 517 mAh/g[2][3]. The proposed reaction mechanism involves the insertion of sodium ions, leading to the formation of sodium silicide and sodium sulfide.

The specific reaction proposed is:

SiS₂ + 4Na⁺ + 4e⁻ ↔ Na₄SiS₄

This reaction results in the calculated theoretical capacity.

Data Summary
IonTheoretical Capacity (mAh/g)Proposed Reaction Mechanism
Li⁺~3660 (Calculated)Conversion and Alloying
Na⁺517[2][3]Conversion

Electrochemical Reaction Pathways

The performance of SiS₂ as an anode material is dictated by the sequence of electrochemical reactions that occur during charging and discharging. These pathways can be visualized to understand the material's transformation.

Electrochemical Reaction Pathway of SiS₂ with Lithium SiS2 SiS₂ Conversion_Product Si + Li₂S SiS2->Conversion_Product Conversion Reaction Li_ion Li⁺ + e⁻ Li_ion->SiS2 Li_ion->Conversion_Product Alloying_Product LiₓSi Conversion_Product->Alloying_Product Alloying Reaction

Caption: Lithiation pathway of SiS₂ anode.

Electrochemical Reaction Pathway of SiS₂ with Sodium SiS2_Na SiS₂ Conversion_Product_Na Na₄SiS₄ SiS2_Na->Conversion_Product_Na Conversion Reaction Na_ion Na⁺ + e⁻ Na_ion->SiS2_Na

Caption: Sodiation pathway of SiS₂ anode.

Experimental Protocols

Accurate and reproducible experimental procedures are paramount for evaluating the performance of SiS₂ as an anode material. The following sections detail the key experimental methodologies.

Electrode Slurry Preparation

A homogeneous slurry is essential for fabricating uniform electrodes.

Materials:

  • SiS₂ active material

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF in N-Methyl-2-pyrrolidone - NMP, or Carboxymethyl cellulose (B213188) - CMC with Styrene-butadiene rubber - SBR in deionized water)

  • Solvent (NMP or deionized water)

Procedure:

  • Dry the SiS₂ active material and conductive agent in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove any moisture.

  • Weigh the active material, conductive agent, and binder in a specific ratio (e.g., 80:10:10 by weight).

  • First, mix the active material and conductive agent powders thoroughly in a mortar or a planetary ball miller to ensure a uniform dry mixture.

  • Prepare the binder solution by dissolving the binder in the appropriate solvent.

  • Gradually add the dry powder mixture to the binder solution while stirring continuously.

  • Continue mixing at a controlled speed (e.g., using a magnetic stirrer or a planetary mixer) until a homogeneous, viscous slurry is formed. The viscosity should be optimized for the coating process.

Electrode Casting and Cell Assembly

Procedure:

  • Clean a current collector (typically copper foil for anodes) with a solvent (e.g., ethanol (B145695) or acetone) and dry it.

  • Cast the prepared slurry onto the copper foil using a doctor blade with a specific gap height to control the electrode thickness and mass loading.

  • Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to completely remove the solvent.

  • Punch out circular electrodes of a specific diameter from the dried sheet.

  • Assemble coin cells (e.g., CR2032) inside an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

  • A typical coin cell consists of the prepared SiS₂ working electrode, a separator (e.g., Celgard 2400), a counter and reference electrode (lithium or sodium metal), and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) for Li-ion, or 1 M NaClO₄ in a mixture of EC and propylene (B89431) carbonate (PC) for Na-ion).

Experimental Workflow for SiS₂ Anode Characterization Slurry_Prep Slurry Preparation (SiS₂, Carbon, Binder) Electrode_Cast Electrode Casting (on Cu foil) Slurry_Prep->Electrode_Cast Cell_Assembly Coin Cell Assembly (in Glovebox) Electrode_Cast->Cell_Assembly Electrochem_Test Electrochemical Testing (CV, GCD, EIS) Cell_Assembly->Electrochem_Test Data_Analysis Data Analysis (Capacity, Stability, Kinetics) Electrochem_Test->Data_Analysis

Caption: General experimental workflow.

Electrochemical Measurements

CV is used to investigate the redox reactions and electrochemical stability of the SiS₂ anode.

Typical Parameters:

  • Potential Window: For Li-ion batteries, typically 0.01 V to 3.0 V vs. Li/Li⁺. For Na-ion batteries, a similar range vs. Na/Na⁺ is used.

  • Scan Rate: A slow scan rate (e.g., 0.1 mV/s) is often used to ensure the reaction reaches near-equilibrium and to identify all redox peaks clearly.

  • Cycles: Typically run for 3-5 cycles to observe the formation of the solid electrolyte interphase (SEI) and the stability of the electrochemical reactions.

GCD cycling is the primary method to determine the specific capacity, coulombic efficiency, and cycling stability of the anode.

Typical Parameters:

  • Current Density: Often expressed in terms of C-rate (e.g., C/10, where C is the theoretical capacity) or in mA/g. Initial cycles are often performed at a low current density (e.g., 100 mA/g) to activate the material.

  • Voltage Window: Same as the CV potential window.

  • Number of Cycles: Long-term cycling (e.g., 100 or more cycles) is performed to evaluate the capacity retention and stability.

EIS is used to study the kinetics of the electrode, including charge transfer resistance and ion diffusion.

Typical Parameters:

  • Frequency Range: Typically from 100 kHz to 0.01 Hz.

  • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.

  • Measurement State: EIS can be performed at different states of charge (e.g., fully charged, fully discharged) and after a certain number of cycles to monitor changes in impedance.

Conclusion

This compound presents a high-potential avenue for the development of next-generation, high-capacity anodes for both lithium-ion and sodium-ion batteries. Its impressive theoretical capacity, particularly in Li-ion systems, warrants further intensive research. The detailed experimental protocols provided in this guide offer a standardized framework for the systematic evaluation of SiS₂ and its composites. Future work should focus on optimizing the material's synthesis, nanostructuring to mitigate volume expansion, and enhancing its conductivity to unlock its full practical potential. A thorough understanding of the electrochemical reaction mechanisms and degradation pathways will be crucial for the commercial realization of SiS₂-based anodes.

References

A Comprehensive Technical Guide to the Ambient-Pressure Crystalline and Amorphous Phases of Silicon Disulfide (SiS₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon disulfide (SiS₂), a covalent inorganic compound, exists in several polymorphic forms at ambient pressure, including two primary crystalline phases and an amorphous state. The distinct structural arrangements of these phases give rise to different physical and chemical properties, making a thorough understanding of their characteristics crucial for various applications. This technical guide provides an in-depth overview of the orthorhombic and tetragonal crystalline phases, as well as the amorphous form of SiS₂, focusing on their crystallographic data, experimental synthesis protocols, and the relationships between them. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Introduction

This compound is analogous to silicon dioxide, but its lower ionicity leads to different crystal structures. While SiO₂ typically forms three-dimensional networks, SiS₂ at ambient pressure is known to form one-dimensional chains in its most common crystalline form. The arrangement of these chains and the connectivity of the fundamental SiS₄ tetrahedra define the different crystalline polymorphs. An amorphous phase, lacking long-range order, can also be synthesized. The selective synthesis and characterization of these phases are of interest for applications in materials science, including as a precursor for silicon-based materials and in solid-state electrolytes.

Crystalline Phases of this compound at Ambient Pressure

At ambient pressure, SiS₂ primarily exists in two crystalline forms: an orthorhombic phase and a tetragonal phase.

Orthorhombic Phase (Ibam)

The most commonly encountered crystalline phase of SiS₂ at ambient pressure possesses an orthorhombic crystal system with the space group Ibam.[1][2] This structure is characterized by one-dimensional ribbons composed of edge-sharing SiS₄ tetrahedra.[1][2] These chains are oriented along the c-axis and are held together by van der Waals forces.

Tetragonal Phase (I-42d)

A tetragonal phase of SiS₂ with the space group I-42d has also been identified.[3][4] In this structure, the SiS₄ tetrahedra share corners to form a three-dimensional network.[3][4] This arrangement is in contrast to the edge-sharing chains of the orthorhombic phase.

Crystallographic Data

The crystallographic data for the orthorhombic and tetragonal phases of SiS₂ are summarized in Table 1 for easy comparison.

PropertyOrthorhombic SiS₂Tetragonal SiS₂
Crystal System OrthorhombicTetragonal
Space Group Ibam (No. 72)[1]I-42d (No. 122)[3]
Lattice Parameters a = 5.55 Å, b = 5.75 Å, c = 9.82 Å[1]a = 5.56 Å, b = 5.56 Å, c = 8.67 Å[3]
Unit Cell Angles α = β = γ = 90°[1]α = β = γ = 90°[3]
Si-S Bond Length 2.13 Å[1]2.14 Å[3]
Coordination Si bonded to 4 S atoms (edge-sharing tetrahedra)[1][2]Si bonded to 4 S atoms (corner-sharing tetrahedra)[3]
Density 1.96 g/cm³[1]2.28 g/cm³[3]

Table 1. Crystallographic data for the ambient-pressure crystalline phases of SiS₂.

Amorphous this compound

Amorphous SiS₂ (a-SiS₂) is a non-crystalline form of this compound that lacks the long-range atomic order characteristic of its crystalline counterparts. Structurally, it is composed of a disordered network of SiS₄ tetrahedra, analogous to amorphous silicon dioxide. The synthesis of amorphous SiS₂ is often achieved through methods that prevent the nucleation and growth of crystalline phases.

Experimental Protocols

Synthesis of Orthorhombic SiS₂

The synthesis of orthorhombic SiS₂ can be achieved through the direct reaction of silicon and sulfur at elevated temperatures.

Protocol:

  • Reactant Preparation: High-purity silicon powder and elemental sulfur are mixed in a stoichiometric ratio (1:2).

  • Encapsulation: The mixture is sealed in an evacuated quartz ampoule.

  • Heating Profile: The ampoule is placed in a tube furnace and heated slowly to 600 °C over several hours to allow for the initial reaction between silicon and the molten sulfur. The temperature is then raised to 900-1000 °C and held for an extended period (e.g., 24-48 hours) to ensure complete reaction and crystallization.

  • Cooling: The ampoule is slowly cooled to room temperature. The product is a white, fibrous crystalline solid.

Synthesis of Tetragonal SiS₂

The synthesis of the tetragonal phase of SiS₂ often requires specific conditions to favor the formation of the corner-sharing tetrahedral network. While detailed protocols are less common in the literature compared to the orthorhombic phase, hydrothermal or solvothermal methods, similar to those used for other tetragonally-structured materials, can be adapted.[5][6][7][8]

Conceptual Protocol (Adapted from Zirconia Synthesis): [5][6]

  • Precursor Selection: A silicon precursor (e.g., tetraethyl orthosilicate (B98303) - TEOS) and a sulfur source (e.g., a soluble sulfide (B99878) or H₂S in a suitable solvent) are chosen.

  • Solvothermal Reaction: The precursors are dissolved in a high-boiling point solvent (e.g., an alcohol or an amine) in an autoclave.

  • Temperature and Pressure Control: The autoclave is heated to a specific temperature (e.g., 150-250 °C) and maintained for a set duration. The autogenous pressure developed within the vessel facilitates the reaction and crystallization.

  • Product Recovery: After cooling, the solid product is collected by filtration, washed with a suitable solvent to remove any unreacted precursors or byproducts, and dried under vacuum.

Synthesis of Amorphous SiS₂

Amorphous SiS₂ can be prepared by methods that rapidly quench a precursor or prevent crystallization.

Protocol 1: Chemical Vapor Deposition (CVD)

  • Precursors: A volatile silicon source (e.g., silane, SiH₄) and a sulfur source (e.g., hydrogen sulfide, H₂S) are used.

  • Reaction Chamber: The gases are introduced into a reaction chamber at low pressure.

  • Deposition: The substrate is heated to a temperature sufficient to induce the reaction but low enough to prevent crystallization. The a-SiS₂ deposits as a thin film on the substrate.

Protocol 2: Sol-Gel Method (Adapted from Silica (B1680970) Synthesis)

  • Hydrolysis and Condensation: A silicon alkoxide (e.g., TEOS) is hydrolyzed in the presence of a sulfur-containing compound in a solvent mixture (e.g., ethanol/water).

  • Gelation: The solution is allowed to gel over time.

  • Drying: The gel is dried under controlled conditions (e.g., supercritical drying or slow evaporation at low temperatures) to remove the solvent and form a solid amorphous network.

Phase Relationships and Transformations

The different ambient-pressure phases of SiS₂ can be interconverted under certain conditions. The relationship between these phases is crucial for controlling the material's properties.

SiS2_Phases cluster_synthesis Synthesis Routes cluster_phases Ambient-Pressure Phases Si_S Si + S Orthorhombic Orthorhombic (Ibam) Si_S->Orthorhombic High Temp. Precursors Volatile/Soluble Precursors Tetragonal Tetragonal (I-42d) Precursors->Tetragonal Solvothermal Amorphous Amorphous Precursors->Amorphous Rapid Quenching / Low Temp. Deposition Amorphous->Orthorhombic Annealing Amorphous->Tetragonal Controlled Annealing

Caption: Synthesis pathways and potential transformations for SiS₂ phases.

The amorphous phase is generally considered a metastable state and can be crystallized into one of the crystalline phases through thermal annealing. The specific crystalline phase that forms (orthorhombic or tetragonal) will depend on the annealing conditions (temperature, time, and atmosphere). The direct transformation between the orthorhombic and tetragonal phases at ambient pressure is less well-documented and may require significant energy input to overcome the kinetic barriers associated with breaking and reforming the Si-S bonds to change the connectivity of the tetrahedra from edge-sharing to corner-sharing.

Experimental Workflows

The characterization of SiS₂ phases typically involves a combination of structural and spectroscopic techniques.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Synthesized SiS₂ Sample XRD X-ray Diffraction (XRD) start->XRD Raman Raman Spectroscopy start->Raman TEM Transmission Electron Microscopy (TEM) start->TEM Phase_ID Phase Identification XRD->Phase_ID Structure Crystal Structure Determination XRD->Structure Raman->Phase_ID Morphology Morphology & Microstructure TEM->Morphology

Caption: A typical experimental workflow for SiS₂ phase characterization.

X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases of SiS₂. The diffraction pattern provides information about the crystal structure, lattice parameters, and phase purity. Amorphous SiS₂ will produce a broad halo in the XRD pattern instead of sharp Bragg peaks.

Raman Spectroscopy: Raman spectroscopy is sensitive to the vibrational modes of the Si-S bonds and can be used to distinguish between the different polymorphs, as the connectivity of the SiS₄ tetrahedra (edge-sharing vs. corner-sharing) will result in distinct Raman spectra.

Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology of the SiS₂ particles and, through selected area electron diffraction (SAED), can provide local structural information to confirm the crystalline phase.

Conclusion

This compound presents a rich polymorphism at ambient pressure, with two well-characterized crystalline phases (orthorhombic Ibam and tetragonal I-42d) and a readily accessible amorphous state. The choice of synthesis methodology is critical in determining the resulting phase. The orthorhombic phase, with its one-dimensional chains of edge-sharing tetrahedra, is typically formed under high-temperature equilibrium conditions. In contrast, the three-dimensional network of the tetragonal phase and the disordered amorphous phase can be accessed through kinetically controlled synthesis routes. A comprehensive understanding of the synthesis-structure-property relationships of these SiS₂ phases is essential for their potential application in various fields of materials science and technology. Further research into the precise conditions governing the interconversion of these phases will enable greater control over the material's properties for specific applications.

References

A Technical Guide to the High-Pressure, High-Temperature Synthesis of Silicon Disulfide Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of silicon disulfide (SiS₂) polymorphs under high-pressure and high-temperature conditions. This compound is a versatile compound with potential applications in materials science, particularly in the development of solid-state electrolytes for next-generation batteries. Understanding the synthesis of its various crystalline forms, or polymorphs, is crucial for tuning its properties for specific applications. This document outlines the key synthesis parameters, crystallographic data, and experimental protocols for producing different SiS₂ phases.

Overview of SiS₂ Polymorphs

This compound exhibits a rich polymorphism, with several distinct crystal structures accessible under high-pressure and high-temperature conditions. These phases differ in their atomic arrangements, leading to variations in their physical and chemical properties. The known high-pressure polymorphs include monoclinic (HP1 and HP2), tetragonal (HP3), and trigonal (HP4) phases, as well as a layered structure with octahedral coordination.

Quantitative Data Summary

The synthesis conditions and crystallographic data for the known high-pressure SiS₂ polymorphs are summarized in the tables below for easy comparison.

Table 1: Synthesis Conditions for High-Pressure SiS₂ Polymorphs

Phase NamePressure (GPa)Temperature (K)Quenchable to Ambient Conditions?
HP12.81473Yes
HP23.51473Yes
HP34.0 - 7.51373 - 1703Yes
HP427.5 - 29.6Room Temperature (in-situ)No
Layered (P-3m1)7.5 - 9.01300 - 1700No

Table 2: Crystallographic Data for SiS₂ Polymorphs

Phase NameCrystal SystemSpace Group
Ambient Pressure (NP)OrthorhombicIbam (72)
HP1MonoclinicP2₁/c (14)
HP2MonoclinicP2₁/c (14)
HP3TetragonalI-42d (122)
HP4TrigonalP-3m1 (164)
LayeredTrigonalP-3m1 (164)

Experimental Protocols

The synthesis of high-pressure SiS₂ polymorphs typically involves the use of specialized high-pressure apparatus, such as a diamond anvil cell (DAC) or a multi-anvil press. The general procedure involves subjecting the precursor materials to the desired pressure and temperature, holding for a specific duration to allow for the phase transformation, and then quenching the sample back to ambient conditions.

Synthesis using a Diamond Anvil Cell (DAC) with Laser Heating

This method is commonly used to achieve very high pressures and temperatures.

Materials and Equipment:

  • Diamond Anvil Cell (DAC)

  • Elemental silicon (Si) and sulfur (S) powders (high purity)

  • Ruby chips (for pressure calibration)

  • Gasket (e.g., rhenium)

  • Pressure-transmitting medium (e.g., argon, if quasi-hydrostatic conditions are desired)

  • High-power laser (e.g., YAG or fiber laser) for heating

  • Raman spectrometer and/or X-ray diffraction (XRD) system for in-situ analysis

Procedure:

  • Gasket Preparation: A metallic gasket is pre-indented between the diamond anvils to the desired thickness. A sample chamber is then drilled into the center of the indentation using a laser drilling system.

  • Sample Loading: A mixture of elemental silicon and sulfur powders, along with a few ruby chips, is loaded into the sample chamber.

  • Pressure Application: The DAC is sealed, and pressure is gradually applied by turning the drive screws. The pressure inside the sample chamber is monitored in real-time by measuring the fluorescence of the ruby chips.

  • Laser Heating: Once the target pressure is reached, the sample is heated by focusing a high-power laser beam onto the sample. The temperature is typically measured using pyrometry.

  • Synthesis: The sample is held at the target pressure and temperature for a sufficient duration to allow for the synthesis and crystallization of the desired SiS₂ polymorph.

  • In-situ Analysis: The phase transformations can be monitored in-situ using Raman spectroscopy or synchrotron XRD.

  • Quenching: For quenchable phases, the laser is turned off, leading to a rapid drop in temperature. The pressure is then slowly released.

  • Sample Recovery and Ex-situ Analysis: The DAC is opened, and the synthesized sample is carefully recovered for further characterization using techniques like XRD and transmission electron microscopy (TEM).

Synthesis using a Multi-Anvil Press

This method is suitable for synthesizing larger quantities of high-pressure phases compared to a DAC.

Materials and Equipment:

  • Pre-synthesized ambient pressure SiS₂ powder or a stoichiometric mixture of Si and S.

  • Capsule material (e.g., platinum, gold, or boron nitride)

  • Pressure-transmitting medium/assembly (e.g., pyrophyllite, MgO)

  • Internal furnace (e.g., graphite (B72142) or LaCrO₃)

  • Thermocouple for temperature measurement

Procedure:

  • Sample Encapsulation: The precursor material is loaded into a sealed capsule to prevent reaction with the pressure medium and furnace.

  • Cell Assembly: The capsule is placed within a pressure-transmitting medium, which is then assembled with the internal furnace and thermocouple. This assembly is placed within the multi-anvil press.

  • Pressurization and Heating: The press is gradually pressurized to the target value. Once the desired pressure is reached, the sample is heated to the synthesis temperature using the internal furnace.

  • Synthesis: The sample is held at the target P-T conditions for a set duration (e.g., several hours).

  • Quenching: The power to the furnace is cut off to rapidly cool the sample to ambient temperature while maintaining pressure.

  • Decompression and Recovery: The pressure is slowly released, and the sample is recovered from the cell assembly.

  • Analysis: The recovered sample is analyzed using powder XRD and other characterization techniques to identify the synthesized phases.

Visualization of Synthesis Workflow and Phase Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for high-pressure synthesis and the phase relationships of SiS₂.

experimental_workflow cluster_precursors Precursor Preparation cluster_hp_apparatus High-Pressure Apparatus cluster_synthesis Synthesis Conditions cluster_analysis Analysis precursors Elemental Si and S or Ambient Pressure SiS₂ dac Diamond Anvil Cell (DAC) precursors->dac Load Sample map Multi-Anvil Press precursors->map Encapsulate & Assemble pressurize Apply Pressure dac->pressurize map->pressurize heat Apply Temperature (Laser or Internal Heater) pressurize->heat hold Hold at P, T heat->hold in_situ In-situ Analysis (XRD, Raman) hold->in_situ quench Quench to Ambient hold->quench ex_situ Ex-situ Analysis (XRD, TEM, etc.) quench->ex_situ

General workflow for high-pressure synthesis of SiS₂ polymorphs.

SiS2_Phase_Diagram NP NP (Ibam) Orthorhombic HP1 HP1 (P2₁/c) Monoclinic NP->HP1 2.8 GPa, 1473 K Layered Layered (P-3m1) Trigonal NP->Layered 7.5-9.0 GPa 1300-1700 K HP4 HP4 (P-3m1) Trigonal NP->HP4 27.5-29.6 GPa RT (in-situ) HP2 HP2 (P2₁/c) Monoclinic HP1->HP2 3.5 GPa, 1473 K HP3 HP3 (I-42d) Tetragonal HP2->HP3 4.0-7.5 GPa 1373-1703 K P_axis Pressure (GPa) T_axis Temperature (K) P_axis_start->P_axis_end T_axis_start->T_axis_end

Schematic phase diagram of SiS₂ under high pressure.

Conclusion

The high-pressure, high-temperature synthesis of this compound opens up a pathway to novel materials with potentially enhanced properties. The ability to selectively synthesize different polymorphs by controlling pressure and temperature is a powerful tool for materials design. This guide provides the fundamental knowledge required for researchers to explore the rich phase space of SiS₂ and to develop new functional materials based on this versatile compound. Further research into the precise phase boundaries and the physical properties of each polymorph will be critical for realizing their full potential.

Unraveling the Short-Range Order in Glassy SiS₂-Based Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glassy materials based on silicon disulfide (SiS₂) are attracting significant interest due to their unique properties, including high ionic conductivity, which makes them promising candidates for solid-state electrolytes in next-generation batteries. The macroscopic properties of these glasses are intimately linked to their short-range order (SRO), which describes the arrangement of atoms over short distances. A thorough understanding of the SRO is therefore crucial for the rational design and optimization of these materials for various applications, including in specialized drug delivery systems where controlled ion release is a key factor.

This technical guide provides an in-depth exploration of the short-range order in glassy SiS₂-based materials. It summarizes key structural parameters derived from various experimental techniques, offers detailed experimental protocols for characterization, and visualizes the complex structural relationships within these amorphous networks.

Core Structural Motifs in Glassy SiS₂

The fundamental building block of glassy SiS₂ is the SiS₄ tetrahedron. Unlike its silicate (B1173343) counterpart (SiO₂), where tetrahedra primarily connect at the corners, the structure of glassy SiS₂ is characterized by a significant presence of both corner-sharing (CS) and edge-sharing (ES) SiS₄ tetrahedra. The ambient pressure crystalline form of SiS₂ consists of chains of edge-sharing tetrahedra.[1] This preference for edge-sharing is attributed to the larger size of the sulfur anion compared to oxygen, which increases the distance between the silicon cations and reduces electrostatic repulsion.[2]

The introduction of network modifiers, such as alkali metal sulfides (e.g., Li₂S, Na₂S), systematically alters the glassy network. These modifiers introduce non-bridging sulfur (NBS) atoms, breaking the Si-S-Si linkages and leading to a depolymerization of the network. This process is often accompanied by a decrease in the fraction of edge-sharing tetrahedra.

The local structure around a silicon atom is often described using the Qⁿ notation, where 'n' represents the number of bridging sulfur atoms connecting a given SiS₄ tetrahedron to the network.

  • Q⁴: A fully polymerized tetrahedron connected to four other tetrahedra via bridging sulfur atoms.

  • Q³: A tetrahedron with three bridging and one non-bridging sulfur atom.

  • Q²: A tetrahedron with two bridging and two non-bridging sulfur atoms, often forming chains.

  • Q¹: A tetrahedron with one bridging and three non-bridging sulfur atoms.

  • Q⁰: An isolated SiS₄ tetrahedron with no bridging sulfur atoms.

Quantitative Structural Data

The following tables summarize key quantitative data on the short-range order in glassy SiS₂-based materials, compiled from various diffraction and spectroscopic studies.

Table 1: Si-S Bond Lengths and Si Coordination Numbers in Glassy SiS₂-Based Materials

Glass SystemSi-S Bond Length (Å)Si Coordination NumberExperimental Technique(s)
Glassy SiS₂~2.11 - 2.15~4Neutron Diffraction, X-ray Diffraction
Li₂S-SiS₂~2.10 - 2.14~4Neutron Diffraction, Molecular Dynamics
Na₂S-SiS₂~2.12 - 2.16~4X-ray Diffraction, Molecular Dynamics
P₂S₅-SiS₂~2.08 - 2.13~4X-ray Diffraction

Table 2: Qⁿ Species Distribution in Alkali Thiosilicate Glasses from ²⁹Si MAS NMR

Glass CompositionQ⁴ (%)Q³ (%)Q² (%)Q¹ (%)Q⁰ (%)
(Li₂S)ₓ(SiS₂)₁₋ₓ
x = 0.33-~25~65~10-
x = 0.50-~5~70~25-
x = 0.60--~40~50~10
(Na₂S)ₓ(SiS₂)₁₋ₓ
x = 0.33-~30~60~10-
x = 0.50-~10~65~25-
x = 0.60--~45~45~10

Note: The values presented are approximate and can vary depending on the specific study and data analysis methods.

Table 3: Fraction of Edge-Sharing vs. Corner-Sharing SiS₄ Tetrahedra

Glass SystemFraction of Edge-Sharing TetrahedraComments
Glassy SiS₂HighThe network is dominated by chains of edge-sharing tetrahedra.
(Li₂S)ₓ(SiS₂)₁₋ₓDecreases with increasing xThe addition of Li₂S breaks down the edge-sharing linkages.
(Na₂S)ₓ(SiS₂)₁₋ₓDecreases with increasing xSimilar trend to the Li₂S-SiS₂ system.

Experimental Protocols

Detailed characterization of the short-range order in glassy SiS₂-based materials requires a combination of advanced analytical techniques. The following sections provide detailed methodologies for key experiments. Due to the air-sensitive nature of many sulfide (B99878) glasses, sample handling and preparation must be conducted in an inert atmosphere (e.g., a glovebox).

Neutron Diffraction

Objective: To determine total and partial pair distribution functions, providing information on bond lengths, coordination numbers, and atomic correlations.

Methodology:

  • Sample Preparation: The glassy sample is crushed into a fine powder inside an argon- or nitrogen-filled glovebox. The powder is then loaded into a vanadium sample can, which is chosen for its low coherent neutron scattering cross-section. The can is sealed to prevent air exposure.

  • Instrumentation: A time-of-flight neutron diffractometer is typically used.

  • Data Collection: Data is collected for the sample in the vanadium can, an empty vanadium can (for background subtraction), and a vanadium-niobium standard rod (for calibration).

  • Data Analysis:

    • The raw data is corrected for background, absorption, and multiple scattering.

    • The corrected data is then normalized to obtain the total structure factor, S(Q).

    • A Fourier transform of S(Q) yields the pair distribution function, G(r), from which bond lengths and coordination numbers can be extracted by fitting Gaussian peaks to the radial distribution function.

X-ray Diffraction

Objective: To obtain the total structure factor and pair distribution function, complementing neutron diffraction data.

Methodology:

  • Sample Preparation: A flat, polished surface of the bulk glass or a powdered sample is prepared in an inert atmosphere. For powder diffraction, the sample is typically loaded into a capillary or a specialized air-sensitive sample holder.

  • Instrumentation: A high-energy X-ray diffractometer, often at a synchrotron source, is used to achieve high Q-space resolution.

  • Data Collection: The scattered X-ray intensity is measured as a function of the scattering angle 2θ.

  • Data Analysis:

    • The raw data is corrected for background scattering, polarization, and absorption.

    • The corrected data is used to calculate the coherent scattering intensity, which is then normalized to obtain the total structure factor, S(Q).

    • The pair distribution function, G(r), is obtained via a Fourier transform of S(Q).

Raman Spectroscopy

Objective: To probe the vibrational modes of the glass network, providing information on the types of structural units and their connectivity.

Methodology:

  • Sample Preparation: A piece of the bulk glass with a flat, polished surface is used. The sample is placed in a sealed cell with an optical window to prevent air exposure during the measurement.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a notch filter to reject the Rayleigh scattering, and a sensitive detector (e.g., a CCD camera) is used.

  • Data Collection: The laser is focused onto the sample, and the scattered light is collected. Spectra are typically acquired over a range of Raman shifts (e.g., 100-800 cm⁻¹).

  • Data Analysis:

    • The raw spectrum is baseline-corrected to remove fluorescence background.

    • The corrected spectrum is then deconvoluted into a series of Gaussian or Lorentzian peaks, each corresponding to a specific vibrational mode. The positions and relative areas of these peaks are used to identify and quantify the different structural units present in the glass.

²⁹Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) Spectroscopy

Objective: To determine the distribution of different silicon environments (Qⁿ species) in the glass.

Methodology:

  • Sample Preparation: The glassy sample is finely powdered inside a glovebox and packed into a zirconia MAS rotor. The rotor is then sealed with an airtight cap.

  • Instrumentation: A solid-state NMR spectrometer with a magic-angle spinning probe is used.

  • Data Collection:

    • The rotor is spun at a high speed (e.g., 10-15 kHz) at the magic angle (54.74°) to average out anisotropic interactions.

    • A single-pulse experiment is typically performed to acquire the ²⁹Si NMR spectrum. A sufficient recycle delay must be used to ensure quantitative results.

  • Data Analysis:

    • The obtained free induction decay (FID) is Fourier transformed to yield the NMR spectrum.

    • The spectrum is then deconvoluted into a series of peaks, each corresponding to a different Qⁿ species. The integrated area of each peak is proportional to the relative abundance of that species.

Visualization of Structural Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental structural relationships in glassy SiS₂-based materials.

Caption: Basic structural motifs in glassy SiS₂.

Network_Modification cluster_before Pristine Network cluster_after Modified Network Si1 Si1 S_bridge Si1->S_bridge Modifier Na₂S Si2 Si2 S_bridge->Si2 Si3 Si3 S_nb1 Si3->S_nb1 Si4 Si4 S_nb2 Si4->S_nb2 Na1 Na⁺ S_nb1->Na1 Na2 Na⁺ S_nb2->Na2

Caption: Network modification by alkali sulfides.

Qn_Speciation_Workflow start Glass Sample nmr ²⁹Si MAS NMR Spectroscopy start->nmr deconvolution Spectral Deconvolution nmr->deconvolution quantification Quantitative Analysis (Peak Integration) deconvolution->quantification result Qⁿ Species Distribution (Q⁴, Q³, Q², Q¹, Q⁰) quantification->result

Caption: Experimental workflow for Qⁿ speciation.

Conclusion

The short-range order of glassy SiS₂-based materials is a complex interplay of corner- and edge-sharing SiS₄ tetrahedra, which is systematically modified by the incorporation of network modifiers. A multi-technique approach, combining diffraction and spectroscopic methods, is essential for a comprehensive understanding of these structures. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to unravel the structure-property relationships in these promising materials, paving the way for their tailored design and application in diverse technological fields.

References

An In-depth Technical Guide to Exploratory Studies of Silicon Disulfide Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon disulfide (SiS₂), an inorganic compound analogous to silicon dioxide (SiO₂), is emerging as a material of significant scientific interest, particularly in its nanostructured forms. Composed of chains of edge-sharing SiS₄ tetrahedra, SiS₂ offers a unique one-dimensional polymeric structure that imparts distinct physical and chemical properties compared to the three-dimensional networks of SiO₂.[1] While bulk SiS₂ is known for its sensitivity to moisture, its nanostructured counterparts—including nanotubes, nanosheets, and nanorods—are being explored for their tunable electronic properties and potential in advanced applications.[2][3]

This technical guide provides a comprehensive overview of the current state of exploratory research into SiS₂ nanostructures. It is designed to serve as a core resource for researchers in materials science, electronics, and drug development by detailing synthesis methodologies, summarizing key quantitative data, and visualizing experimental workflows and potential mechanisms of action. While applications in energy storage are established, this guide also delves into the nascent, yet promising, potential of SiS₂ nanostructures in the biomedical field, drawing parallels with the well-established use of silica (B1680970) and disulfide-based chemistries in drug delivery.

Core Properties of this compound Nanostructures

The properties of SiS₂ nanostructures are highly dependent on their morphology and dimensionality. Theoretical and experimental studies have begun to elucidate their key electronic, structural, and chemical characteristics.

Electronic Properties

First-principles calculations based on density functional theory (DFT) have been instrumental in predicting the electronic behavior of SiS₂ nanostructures. Monolayer SiS₂ is predicted to be an indirect bandgap semiconductor.[2] The calculated bandgap can vary depending on the computational method used, as shown in the table below.[2][4] These semiconducting properties, which can be tuned with strain, make SiS₂ nanostructures promising candidates for next-generation nano-electronic and optoelectronic devices.[3][5] Computational studies on silicon monosulfide (SiS) nanotubes, which are closely related, show that their electronic properties are also highly dependent on their diameter, with some exhibiting a transition from metallic to semiconducting character as the diameter increases.[6]

Structural Properties

Orthorhombic SiS₂ is composed of distorted edge-sharing [SiS₄] tetrahedra that form chains along the c-axis.[3] This results in a material with significant anisotropy; strong covalent bonds exist within the chains, while weaker ionic and van der Waals forces are present between them.[3] This inherent structural characteristic is believed to govern the preferential growth of one-dimensional nanostructures like nanorods.[2][3]

Chemical Reactivity

A critical property of SiS₂ is its reactivity with water. It readily hydrolyzes to form silicon dioxide (SiO₂) and hydrogen sulfide (B99878) (H₂S) gas.[7] This sensitivity to moisture necessitates handling and synthesis under inert or anhydrous conditions.[3] However, this reactivity could potentially be harnessed for specific applications, such as a stimulus for drug release in aqueous biological environments, provided the material can be appropriately stabilized.

Data Presentation: Quantitative Properties of SiS₂ Nanostructures

The following tables summarize the quantitative data available from computational and experimental studies on SiS₂ nanostructures.

Table 1: Electronic Properties of SiS₂ Monolayers and Heterostructures

Material SystemComputational MethodBandgap TypeBandgap (eV)Reference(s)
Monolayer SiS₂GGA-PBEIndirect1.39[2]
Monolayer SiS₂HSE06Indirect2.34[2]
SiS₂/WSe₂ Hetero-bilayerGGA-PBEIndirect0.154[2][4]
SiS₂/WSe₂ Hetero-bilayerHSE06Indirect0.738[2][4]

Table 2: Crystallographic Data for Orthorhombic SiS₂ Nanorods

ParameterValueReference(s)
Crystal SystemOrthorhombic[2][3]
Space GroupIbam (No. 72)[2][3]
Lattice Constant (a)9.6152(6) Å[2]
Lattice Constant (b)5.6224(2) Å[2]
Lattice Constant (c)5.5543(4) Å[2]
Calculated Density2.0400 g/cm³[2]
Si-S Bond Length2.14 Å[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of SiS₂ nanostructures are crucial for reproducible research. The following sections provide methodologies based on published literature.

Protocol 1: Synthesis of Orthorhombic SiS₂ Nanorods via Elemental Reaction

This protocol is adapted from a method involving the direct reaction of silicon and sulfur in a sealed, uniform-temperature zone.[2][3] This method has been shown to produce high-purity, crystalline SiS₂ rods.

Materials:

  • High-purity silicon powder (Si, >99.9%)

  • High-purity sulfur powder (S, >99.9%)

  • Quartz tubes (e.g., 1.2 cm inner diameter, 15 cm length)

  • Benzene (anhydrous, for purification)

  • Argon gas (Ar, high purity)

Equipment:

  • Tube furnace with programmable temperature control

  • Vacuum sealing system for quartz tubes

  • Glovebox with an inert atmosphere (H₂O < 0.1 ppm, O₂ < 0.1 ppm)

  • Schlenk line

Procedure:

  • Precursor Preparation: Stoichiometric amounts of silicon and sulfur powders are weighed inside an argon-filled glovebox. A typical molar ratio is Si:S = 1:2.

  • Tube Sealing: The mixed powders are loaded into a clean, dry quartz tube inside the glovebox. The tube is then transferred to a vacuum system, evacuated to a high vacuum (<10⁻³ Torr), and sealed using a hydrogen-oxygen torch.

  • Thermal Reaction: The sealed quartz tube is placed in a horizontal tube furnace.

    • The furnace is heated to a target temperature between 1023 K and 1073 K at a rate of 5 °C/min.[3] At these temperatures, the sulfur melts and vaporizes, creating a high-pressure environment (2.57–3.83 MPa) within the tube.[2][3]

    • The reaction is held at the target temperature for a duration of 3 hours to allow for the formation of SiS₂ rods.[3]

  • Cooling: After the reaction period, the furnace is cooled down to room temperature at a rate of 5 °C/min.[3]

  • Product Retrieval and Purification:

    • The sealed tube is carefully opened inside the glovebox.

    • The crude product is collected. To remove any unreacted sulfur, the product is washed with anhydrous benzene.[3]

    • The purified SiS₂ nanorods are then dried under vacuum to remove any residual solvent.[3]

Protocol 2: Characterization of SiS₂ Nanostructures

A multi-technique approach is necessary to fully characterize the synthesized nanostructures.

1. X-Ray Diffraction (XRD) for Structural Analysis:

  • Purpose: To determine the crystal structure, phase purity, and lattice parameters.

  • Procedure:

    • Prepare the sample by mounting the SiS₂ powder on a zero-background sample holder. To prevent hydrolysis, the sample should be protected from the ambient atmosphere using a Kapton film or a specialized airtight sample stage.[3]

    • Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan a 2θ range from 10° to 80° with a step size of 0.02°.

    • Analyze the resulting pattern by comparing peak positions to standard diffraction patterns for SiS₂ (e.g., ICSD 291210).[3] Perform Rietveld refinement to obtain precise lattice parameters.[2][3]

2. Scanning Electron Microscopy (SEM) for Morphological Analysis:

  • Purpose: To visualize the morphology, size, and aggregation of the nanostructures.

  • Procedure:

    • Disperse a small amount of the SiS₂ powder onto a carbon tape mounted on an SEM stub.

    • Sputter-coat the sample with a thin layer of gold or carbon to improve conductivity and prevent charging.

    • Image the sample using an SEM at various magnifications. Use an accelerating voltage of 5-15 kV.

3. Raman Spectroscopy for Vibrational Analysis:

  • Purpose: To probe the vibrational modes of the SiS₂ structure, which are sensitive to crystallinity, defects, and strain.

  • Procedure:

    • Place a small amount of the SiS₂ sample on a microscope slide.

    • Acquire the Raman spectrum using a Raman microscope. An excitation laser of 532 nm or 633 nm can be used.

    • Collect spectra from 100 cm⁻¹ to 1000 cm⁻¹. First-principles calculations predict Raman active modes for SiS₂ that can be compared with experimental results.[9]

Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

Synthesis_Workflow cluster_prep Step 1: Precursor Preparation cluster_seal Step 2: Ampoule Sealing cluster_react Step 3: Thermal Reaction cluster_purify Step 4: Purification weigh Weigh Si & S Powders (Inert Atmosphere) load Load into Quartz Tube weigh->load evacuate Evacuate & Seal Tube load->evacuate heat Heat in Furnace (1023-1073 K, 3h) evacuate->heat cool Controlled Cooling heat->cool open Open Tube (Inert Atmosphere) cool->open wash Wash with Benzene open->wash dry Vacuum Dry wash->dry end_node end_node dry->end_node Final Product: SiS₂ Nanorods

Caption: Workflow for the synthesis of SiS₂ nanorods via a sealed-tube elemental reaction.

Characterization_Workflow cluster_xrd Structural Analysis cluster_sem Morphological Analysis cluster_raman Vibrational Analysis start Synthesized SiS₂ Nanostructure Sample xrd X-Ray Diffraction (XRD) start->xrd sem Scanning Electron Microscopy (SEM) start->sem raman Raman Spectroscopy start->raman xrd_result Phase Purity Crystal Structure Lattice Parameters xrd->xrd_result sem_result Particle Size Shape & Morphology Aggregation State sem->sem_result raman_result Crystallinity Defect Analysis Strain Information raman->raman_result

Caption: A typical workflow for the physical characterization of SiS₂ nanostructures.

Exploratory Applications in Drug Development

While SiS₂ nanostructures have demonstrated potential as anode materials for high-performance Li-ion batteries, their application in the biomedical field remains largely unexplored.[10] However, by examining the properties of analogous materials—namely silica (SiO₂) nanoparticles and molecules containing disulfide bonds—we can propose a compelling hypothesis for the use of SiS₂ nanostructures in targeted drug delivery.

Hypothetical Drug Delivery Mechanism

The high concentration of glutathione (B108866) (GSH), a tripeptide with a free thiol group, is a hallmark of the intracellular environment and is particularly elevated in many tumor microenvironments. This reductive environment can efficiently cleave disulfide (S-S) bonds. This principle is widely exploited in drug delivery systems where a therapeutic agent is linked to a nanocarrier via a disulfide bond, ensuring that the drug is released preferentially inside the target cells.

We propose that SiS₂ nanostructures could serve as novel, stimuli-responsive drug delivery platforms. The silicon-sulfur bonds within the nanostructure's backbone are susceptible to cleavage under reductive conditions or via hydrolysis. A therapeutic agent could be conjugated to the surface of a SiS₂ nanostructure, which would act as a stable carrier in the bloodstream. Upon internalization by a cancer cell, the high intracellular GSH concentration would trigger the degradation of the SiS₂ nanostructure, leading to the release of the conjugated drug.

Drug_Delivery_Mechanism cluster_systemic 1. Systemic Circulation cluster_uptake 2. Cellular Uptake cluster_release 3. Intracellular Drug Release cluster_effect 4. Therapeutic Effect circ SiS₂ Nanocarrier (Drug Conjugated) uptake Endocytosis by Target Cancer Cell circ->uptake gsh High Intracellular Glutathione (GSH) uptake->gsh cleavage Reductive Cleavage of Si-S Bonds gsh->cleavage release Drug Release & Nanocarrier Degradation cleavage->release effect Drug Acts on Intracellular Target release->effect

Caption: Proposed mechanism for GSH-mediated drug release from SiS₂ nanocarriers.

Considerations and Future Directions

The translation of SiS₂ nanostructures into biomedical applications requires careful consideration of several factors:

  • Toxicity: The toxicity of SiS₂ nanostructures is unknown. Extensive in vitro and in vivo studies would be required to assess their biocompatibility. A major concern is the potential release of H₂S gas upon hydrolysis, which is toxic at high concentrations but is also an endogenous gasotransmitter with complex biological roles. Studies on silica nanoparticles have shown that factors like size, surface charge, and concentration can influence their toxicity.[11][12]

  • Stability: The inherent instability of SiS₂ in aqueous environments is a significant challenge. Surface modification and coating strategies, perhaps with biocompatible polymers, would be necessary to create a stable formulation for systemic delivery.

  • Synthesis and Scalability: Reproducible, scalable synthesis methods that yield nanostructures with controlled size and surface chemistry are essential for any pharmaceutical application. The elemental reaction method shows promise for scalability.[13]

Conclusion

Exploratory studies of this compound nanostructures have revealed a class of materials with tunable electronic properties and anisotropic structures. While current research is heavily focused on their application in energy storage, their unique chemical composition presents a compelling, albeit hypothetical, avenue for innovation in drug delivery. The susceptibility of the Si-S bond to cleavage in reductive environments offers a built-in mechanism for stimuli-responsive drug release. Future research must address the significant challenges of stability and biocompatibility. However, for researchers and drug development professionals seeking novel materials for targeted therapies, SiS₂ nanostructures represent a frontier with untapped potential, warranting further investigation and creative approaches to harness their unique properties.

References

An In-depth Technical Guide on the Core Characteristics of Silicon Disulfide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of silicon disulfide (SiS₂) powder. The information is curated for professionals in research and development, with a particular focus on materials science and its intersection with drug delivery concepts.

Core Chemical and Physical Properties

This compound is an inorganic compound with the chemical formula SiS₂. It is a polymeric material, analogous to silicon dioxide, but with a distinct one-dimensional structure.[1] The powder is typically a white to off-white or yellowish crystalline solid.[1][2] A key characteristic is its high reactivity with water and moisture.

Upon contact with moisture, this compound hydrolyzes to form silicon dioxide (SiO₂) and hydrogen sulfide (B99878) (H₂S), the latter of which has a characteristic rotten egg smell.[1][3] This reactivity necessitates handling and storage in inert, dry conditions. When heated in the air, it undergoes combustion to yield silicon dioxide and sulfur dioxide.[3]

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula SiS₂[1][3]
Molecular Weight 92.22 g/mol [4]
Appearance White, grayish, or yellowish fibrous/crystalline powder[1][2]
Density 1.853 g/cm³[1]
Melting Point 1090 °C (sublimes)[1]
Crystal Structure Orthorhombic (at ambient pressure)[1]
Space Group Ibam (No. 72)[1][5]
Solubility Decomposes in water[1]

Crystallographic Data

At ambient pressure, this compound adopts an orthorhombic crystal structure. The structure consists of chains of edge-sharing SiS₄ tetrahedra.[1][3] Under high pressure and temperature, SiS₂ can form several polymorphs with different crystal structures.

Table 2: Crystallographic Data for this compound Polymorphs

PhaseCrystal SystemSpace GroupLattice Parameter a (Å)Synthesis ConditionsReferences
Ambient Pressure OrthorhombicIbam (No. 72)9.6152(6)Ambient Pressure[1][5]
HP1 MonoclinicP12₁/c1-2.8 GPa[6]
HP2 MonoclinicP12₁/c1-3.5 GPa[6]
HP3 TetragonalI4̅2d (No. 122)-4.0–7.5 GPa, 1373–1703 K[5][6]
HP4 TrigonalP3̅m1 (No. 164)-27.5–29.6 GPa (in situ)[6]

Spectroscopic Characterization

While specific, indexed powder X-ray diffraction (XRD) patterns and Raman spectra for pure this compound are not widely available in the public literature, the following provides a general understanding of what to expect.

  • X-Ray Diffraction (XRD): An XRD pattern of crystalline this compound powder would exhibit a series of diffraction peaks corresponding to the lattice planes of its orthorhombic structure. The precise 2θ positions and intensities of these peaks are dependent on the X-ray wavelength used. Due to its moisture sensitivity, in-situ or sealed-sample measurements are crucial to prevent decomposition into amorphous silica, which would show a broad, non-distinct halo in the XRD pattern.

  • Raman Spectroscopy: The Raman spectrum of this compound is expected to show vibrational modes corresponding to the Si-S stretching and bending within the edge-sharing SiS₄ tetrahedra. A first-principles study of the Raman spectra of SiS₂ has been reported, suggesting the utility of this technique for structural analysis, though specific experimental peak positions are not readily found in the literature.[7]

Synthesis of this compound Powder

Several methods have been developed for the synthesis of this compound. The choice of method depends on the desired purity, crystallinity, and scale of production.

Experimental Protocol: Elemental Synthesis (Solid-Gas Reaction)

This method involves the direct reaction of silicon and sulfur in a sealed, evacuated quartz ampoule.

Methodology:

  • Preparation: Place silicon powder or plates and elemental sulfur in separate sections of a two-section quartz ampoule.

  • Evacuation and Sealing: Evacuate the ampoule to a high vacuum and seal it.

  • Heating: Place the sealed ampoule in a tube furnace with a temperature gradient. The sulfur zone is typically heated to 250–400 °C to generate sulfur vapor, while the silicon zone is heated to a higher reaction temperature of 900–1000 °C.[5][8]

  • Reaction and Deposition: Sulfur vapor reacts with the hot silicon to form gaseous SiS₂, which then sublimes and deposits as crystalline this compound in a cooler zone of the ampoule (550–700 °C).[5][8]

  • Purification: The product can be further purified by vacuum sublimation.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product Formation cluster_purification Purification Si Silicon Powder/Plates Ampoule Sealed & Evacuated Quartz Ampoule Si->Ampoule S Sulfur Powder S->Ampoule Furnace Tube Furnace (Temperature Gradient) Ampoule->Furnace Heating SiS2_vapor SiS₂(g) Furnace->SiS2_vapor Reaction (900-1000°C) SiS2_solid Crystalline SiS₂(s) SiS2_vapor->SiS2_solid Deposition (550-700°C) Sublimation Vacuum Sublimation SiS2_solid->Sublimation Optional G cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_delivery Drug Delivery & Release cluster_outcome Therapeutic Outcome NP_synth Inorganic Nanoparticle Synthesis (e.g., Silica) Surface_mod Surface Modification (e.g., Amination) NP_synth->Surface_mod Linker_attach Disulfide Linker Attachment Surface_mod->Linker_attach Drug_conjugate Drug Conjugation (via Disulfide Bond) Linker_attach->Drug_conjugate Systemic_circ Systemic Circulation (Stable Disulfide Bond) Drug_conjugate->Systemic_circ Tumor_accum Tumor Accumulation (e.g., EPR Effect) Systemic_circ->Tumor_accum Cell_uptake Cellular Uptake Tumor_accum->Cell_uptake Drug_release Intracellular Drug Release (Disulfide Cleavage by GSH) Cell_uptake->Drug_release Therapeutic_effect Therapeutic Effect Drug_release->Therapeutic_effect

References

Methodological & Application

Application Notes and Protocols for Large-Scale Synthesis of Layered Orthorhombic SiS₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Layered orthorhombic silicon disulfide (SiS₂) is an inorganic compound with the chemical formula SiS₂.[1] It consists of chains of edge-sharing SiS₄ tetrahedra, giving it a one-dimensional polymeric structure.[2][3] This morphology imparts anisotropic properties that are of significant interest for various advanced applications.[4] Recent research has highlighted the potential of orthorhombic SiS₂ as a key material in the development of all-solid-state lithium-ion batteries and other energy storage devices.[5][6] Its utility as a precursor for sulfide-based solid electrolytes makes its large-scale synthesis a critical area of investigation.[4] These application notes provide detailed protocols for the large-scale synthesis of layered orthorhombic SiS₂ via an elemental method, along with crucial safety information and characterization techniques.

Applications

Layered orthorhombic SiS₂ is a material with significant potential in several high-technology sectors:

  • All-Solid-State Lithium-Ion Batteries: Orthorhombic SiS₂ is a key precursor for sulfide-based solid electrolytes.[4] It is also being evaluated as a high-capacity anode material for Li-ion batteries.[6]

  • Optoelectronics: Layered materials like SiS₂ are being explored for their unique electronic and optoelectronic properties, with potential applications in next-generation devices.[7][8]

  • Catalysis: The layered structure of SiS₂ could offer high surface area and active sites for catalytic applications, similar to other transition metal dichalcogenides.[7]

  • Fundamental Research: As a model system for layered materials, SiS₂ is of fundamental interest for studying the physical and chemical properties of quasi-one-dimensional systems.[9]

Synthesis Protocols

The primary method for the large-scale synthesis of high-purity, crystalline orthorhombic SiS₂ is the direct reaction of elemental silicon and sulfur at elevated temperatures and pressures.[4][5] This "elemental method" is advantageous due to the ready availability of precursors, a straightforward process, and minimal environmental impact.[4]

Method 1: High-Pressure Elemental Synthesis in a Sealed-Tube Reactor

This protocol is adapted from a method that has been shown to produce high-purity, crystalline orthorhombic SiS₂ rods.[4][5]

1. Precursor Preparation:

  • Silicon (Si) powder (99.9% purity or higher) should be used.
  • Sulfur (S) powder (99.9% purity or higher) is required.
  • Crucially, all precursors must be handled in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen) to prevent oxidation and moisture contamination.

2. Reactor Assembly:

  • A high-pressure, sealed-tube reactor capable of withstanding temperatures up to 1100 K and pressures up to 4 MPa is required. The reactor should be constructed from a material that is inert to sulfur vapor at high temperatures, such as quartz or a suitable high-nickel alloy.
  • The silicon and sulfur powders are loaded into the reactor in a stoichiometric ratio (1:2 molar ratio for Si:S). For a large-scale synthesis, the total mass will depend on the reactor volume, but a starting point could be in the range of 100-500 grams of reactants.
  • The reactor is securely sealed under an inert atmosphere.

3. Reaction Conditions:

  • The sealed reactor is placed in a programmable tube furnace.
  • The furnace is heated to a temperature between 1023 K and 1073 K (750 °C to 800 °C).[4][5]
  • The reaction is held at this temperature for a minimum of 3 hours to ensure complete reaction.[4][5]
  • During the reaction, the sulfur melts and then vaporizes, creating a saturated sulfur vapor pressure in the range of 2.57–3.83 MPa.[4][5] This high pressure is crucial for the formation of the desired orthorhombic phase.[5]
  • Two process variations can occur within the sealed tube:
  • Boiling Process: Where the silicon powder is submerged in liquid sulfur before it vaporizes.
  • Steaming Process: Where the silicon powder is physically separated from the bulk sulfur and reacts with the sulfur vapor. Both processes have been shown to yield orthorhombic SiS₂.[4]

4. Cooling and Product Recovery:

  • After the reaction period, the furnace is slowly cooled to room temperature over several hours to allow for the controlled crystallization of the SiS₂ product.
  • Once at room temperature, the reactor should be opened with caution in an inert atmosphere, as residual unreacted sulfur or reactive byproducts may be present.
  • The resulting white, fibrous crystalline SiS₂ product is collected.

5. Purification:

  • The product can be purified by sublimation in a vacuum or under a flow of inert gas to remove any unreacted sulfur or other volatile impurities.[1]

Method 2: Aluminum Sulfide (B99878) and Silica (B1680970) Exchange Reaction

An alternative, though less common for high-purity applications, is the reaction between aluminum sulfide (Al₂S₃) and silicon dioxide (SiO₂).[1][3]

1. Precursor Preparation:

  • Aluminum sulfide is prepared by reacting aluminum powder with an excess of sulfur in a crucible.
  • The resulting aluminum sulfide is crushed and thoroughly mixed with a slight excess of fine silica sand (SiO₂).

2. Reaction Conditions:

  • The mixture is placed in a crucible within a quartz tube furnace.
  • The furnace is heated to 1100-1300 °C while a slow stream of dry nitrogen is passed through the tube.[1]
  • The SiS₂ product sublimes and deposits in the cooler regions of the quartz tube.[1]

3. Product Recovery:

  • After cooling, the sublimed SiS₂ is carefully collected from the walls of the quartz tube. This process should be performed in an inert atmosphere.

Quantitative Data

ParameterHigh-Pressure Elemental SynthesisAl₂S₃/SiO₂ Exchange Reaction
Precursors Elemental Silicon (Si), Elemental Sulfur (S)[4]Aluminum Sulfide (Al₂S₃), Silicon Dioxide (SiO₂)[1][3]
Reaction Temperature 1023–1073 K (750-800 °C)[4][5]1100–1300 °C[1]
Reaction Pressure 2.57–3.83 MPa[4][5]Atmospheric (under N₂ flow)[1]
Reaction Time 3 hours[4][5]Not specified, depends on sublimation rate
Purity High chemical and phase purity achievable[4]Purity can be affected by unreacted starting materials
Product Form Crystalline rods/powders[4]Sublimed crystalline material[1]

Characterization

The synthesized orthorhombic SiS₂ should be characterized to confirm its phase, purity, and morphology.

  • X-ray Diffraction (XRD): To confirm the orthorhombic crystal structure (space group Ibam).[2][4]

  • Scanning Electron Microscopy (SEM): To observe the morphology of the SiS₂ crystals, which are often rod-like.[4]

  • Transmission Electron Microscopy (TEM): For detailed microstructural analysis.[5]

  • Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition and purity.[5]

  • Raman Spectroscopy: To identify the characteristic vibrational modes of orthorhombic SiS₂.[9]

Safety Precautions

Working with the synthesis of SiS₂ requires strict adherence to safety protocols due to the hazardous nature of the reactants and products.

  • Handling of Precursors:

    • Elemental sulfur is flammable.

    • Fine silicon powder can be a respiratory irritant.[10]

    • All handling of powdered reagents should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[10][11]

  • Reaction Hazards:

    • The high-pressure synthesis involves significant risks. The reactor must be certified for the intended operating conditions.

    • Heating sulfur in a sealed container generates high pressure, which can lead to explosions if not properly managed.

    • The reaction should be carried out behind a blast shield.

  • Product Handling (SiS₂):

    • This compound reacts readily with moisture, including humidity in the air, to produce toxic and flammable hydrogen sulfide (H₂S) gas and silicon dioxide.[1][3] H₂S has the characteristic smell of rotten eggs and is extremely toxic.

    • SiS₂ is a skin and eye irritant.[10]

    • All handling of the SiS₂ product must be performed in a strictly inert and dry atmosphere (glovebox).[10]

    • Appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, must be worn at all times.[10][11]

  • Waste Disposal:

    • All waste materials should be handled as hazardous waste and disposed of according to institutional and local regulations.[12]

Visualizations

experimental_workflow precursors Precursor Preparation (Si and S powders) reactor Reactor Assembly (Inert Atmosphere) precursors->reactor reaction High-Pressure Reaction (1023-1073 K, 2.57-3.83 MPa, 3h) reactor->reaction cooling Controlled Cooling to Room Temperature reaction->cooling recovery Product Recovery (Inert Atmosphere) cooling->recovery purification Purification (Sublimation) recovery->purification characterization Characterization (XRD, SEM, etc.) purification->characterization final_product Orthorhombic SiS₂ characterization->final_product

Caption: Workflow for the large-scale synthesis of orthorhombic SiS₂.

safety_precautions main Safety Precautions for SiS₂ Synthesis precursors Precursor Handling (Inert Atmosphere, PPE) main->precursors reaction Reaction Hazards (High Pressure, High Temp, Blast Shield) main->reaction product Product Handling (Moisture Sensitive, H₂S Release, Inert Atmosphere) main->product waste Waste Disposal (Hazardous Waste Protocols) main->waste

Caption: Key safety considerations for the synthesis of SiS₂.

References

Application Notes and Protocols for SiS₂ as an Anode Material in Li-ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon disulfide (SiS₂) is emerging as a promising anode material for next-generation lithium-ion batteries (LIBs) due to its high theoretical capacity. Composed of earth-abundant elements, SiS₂ offers the potential for high-energy-density storage systems. However, like other high-capacity anode materials, SiS₂ faces challenges such as significant volume changes during lithiation/delithiation and potential dissolution of polysulfide intermediates. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of SiS₂-based anodes for LIBs.

Data Presentation

The electrochemical performance of SiS₂ and its composites as anode materials for lithium-ion batteries is summarized in the tables below. These tables provide a comparative overview of key performance metrics from various studies.

Table 1: Electrochemical Performance of SiS₂-based Anodes

Anode MaterialInitial Discharge Capacity (mAh/g)Initial Coulombic Efficiency (%)Capacity RetentionRate CapabilityReference
SiS₂/Amorphous Carbon Nanocomposite161084.7High stability after 800 cyclesHigh rate capability[1]
SiS₂ (Theoretical)High---[2]

Table 2: Comparative Performance of Silicon-based Anode Materials

Anode MaterialInitial Discharge Capacity (mAh/g)Initial Coulombic Efficiency (%)Capacity RetentionRate CapabilityReference
Si@AlF₃@C--75.8% after 125 cycles (25°C); 73.7% after 150 cycles (60°C)>1600 mAh/g at 5C (25°C)[3]
Si/Graphite@Graphene860.490.974.5% after 200 cycles-[4]
GO@Si Nanocomposite1570-91% after 300 cyclesStable at high rates[5]
Si@PDB378686.22538 mAh/g after 200 cycles at 0.25C1973 mAh/g at 2C[6]
Si/FCS-86.31775 mAh/g after 100 cycles at 0.5 A/gHigh retention at 2 A/g[6]

Experimental Protocols

Protocol 1: Synthesis of Orthorhombic SiS₂ Rods via Solid-Gas Reaction

This protocol describes the synthesis of orthorhombic this compound (SiS₂) rods through a solid-gas reaction between silicon and sulfur in a sealed quartz tube.[7][8][9]

Materials:

  • Silicon (Si) powder

  • Sulfur (S) powder

  • Quartz tube

  • Tube furnace

Procedure:

  • Place the silicon and sulfur powders in a quartz tube. The molar ratio of Si to S should be carefully controlled to achieve the desired stoichiometry.

  • Evacuate and seal the quartz tube to create a closed system.

  • Place the sealed quartz tube in a tube furnace.

  • Heat the furnace to a temperature between 1023 K and 1073 K and hold for 3 hours. The saturated sulfur vapor pressure within the tube will be in the range of 2.57–3.83 MPa.[7][8][9]

  • After the reaction, allow the furnace to cool down to room temperature naturally.

  • Carefully open the quartz tube in an inert atmosphere (e.g., an argon-filled glovebox) to collect the synthesized SiS₂ product.

Workflow for the synthesis of SiS₂.
Protocol 2: Fabrication of a SiS₂-Carbon Composite Anode

This protocol outlines the preparation of a SiS₂-carbon composite anode for lithium-ion battery testing. The process involves creating a slurry of the active material, a conductive agent, and a binder, followed by coating it onto a current collector.

Materials:

  • Synthesized SiS₂ powder

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., a 1:1 weight ratio of carboxymethyl cellulose (B213188) (CMC) and styrene-butadiene rubber (SBR))[10]

  • Deionized water (solvent)

  • Copper foil (current collector)

  • Doctor blade

  • Vacuum oven

Procedure:

  • Slurry Preparation: a. Prepare a binder solution by dissolving CMC in deionized water with stirring to form a homogeneous gel. Then, add the SBR emulsion and continue stirring. b. In a separate container, dry-mix the SiS₂ powder and Super P carbon black in a predetermined weight ratio (e.g., 80:10). c. Gradually add the dry powder mixture to the binder solution while stirring continuously to form a uniform slurry. A typical weight ratio for active material:conductive agent:binder is 80:10:10.

  • Electrode Coating: a. Cast the prepared slurry onto a clean copper foil using a doctor blade to achieve a uniform thickness. b. Dry the coated foil in an oven at a moderate temperature (e.g., 80°C) to evaporate the solvent.

  • Electrode Finalization: a. Punch out circular electrodes of the desired diameter from the dried sheet. b. Further dry the electrodes under vacuum at a higher temperature (e.g., 110-120°C) for several hours to remove any residual moisture.

Workflow for SiS₂-Carbon composite anode fabrication.
Protocol 3: Electrochemical Characterization of SiS₂ Anodes

This protocol details the assembly of a coin cell and the subsequent electrochemical testing to evaluate the performance of the prepared SiS₂ anode.

Materials:

  • SiS₂ anode

  • Lithium metal foil (counter and reference electrode)

  • Separator (e.g., Celgard 2400)

  • Electrolyte (e.g., 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC), with or without additives like fluoroethylene carbonate (FEC))

  • Coin cell components (casings, spacers, springs)

  • Glovebox with an argon atmosphere

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Cell Assembly (in an Ar-filled glovebox): a. Place the SiS₂ anode at the bottom of the coin cell casing. b. Add a few drops of electrolyte to wet the electrode surface. c. Place the separator on top of the anode. d. Add more electrolyte to wet the separator. e. Place the lithium metal foil on the separator. f. Add a spacer and a spring. g. Seal the coin cell using a crimper.

  • Electrochemical Testing: a. Galvanostatic Cycling: Cycle the cell at various current densities (C-rates) within a defined voltage window (e.g., 0.01–1.5 V vs. Li/Li⁺). Record the charge and discharge capacities, coulombic efficiency, and cycling stability. b. Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks associated with the lithiation and delithiation processes. c. Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and the evolution of the solid electrolyte interphase (SEI).

Charge-Discharge Mechanism

The electrochemical reaction mechanism of SiS₂ with lithium is complex and is believed to involve both conversion and alloying reactions. In-situ X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) are powerful techniques to elucidate the structural and chemical evolution of the SiS₂ anode during cycling.

Based on studies of silicon and sulfur-based anodes, the proposed reaction pathway is as follows:

  • Initial Lithiation (Discharge):

    • Conversion Reaction: SiS₂ reacts with lithium ions to form lithium sulfide (B99878) (Li₂S) and elemental silicon (Si). SiS₂ + 4Li⁺ + 4e⁻ → 2Li₂S + Si

    • Alloying Reaction: The newly formed silicon then alloys with lithium to form various LiₓSi phases. Si + xLi⁺ + xe⁻ ↔ LiₓSi

  • Delithiation (Charge):

    • De-alloying Reaction: Lithium is extracted from the LiₓSi alloy. LiₓSi ↔ Si + xLi⁺ + xe⁻

    • Re-formation of SiS₂ (partial or full): The elemental silicon may react with Li₂S to reform SiS₂ or other silicon-sulfur compounds. The reversibility of this reaction significantly impacts the cycling stability and capacity.

Charge_Discharge_Mechanism cluster_discharge Discharge (Lithiation) cluster_charge Charge (Delithiation) SiS2 SiS₂ Intermediate Li₂S + Si SiS2->Intermediate Conversion LixSi LiₓSi Intermediate->LixSi Alloying LixSi_charge LiₓSi Si_charge Si + Li₂S LixSi_charge->Si_charge De-alloying SiS2_reformed SiS₂ (reformed) Si_charge->SiS2_reformed Re-formation (partial)

Proposed charge-discharge mechanism of a SiS₂ anode.

Key Challenges and Mitigation Strategies

The primary challenges associated with SiS₂ anodes are similar to those of other high-capacity materials, namely large volume expansion and the potential for polysulfide dissolution (the "shuttle effect").

1. Volume Expansion:

  • Problem: The alloying of silicon with lithium leads to significant volume expansion, which can cause pulverization of the electrode, loss of electrical contact, and unstable SEI formation.

  • Mitigation Strategies:

    • Nanostructuring: Reducing the particle size of SiS₂ to the nanoscale can better accommodate the strain of volume changes.

    • Composite Formation: Incorporating SiS₂ into a conductive and flexible matrix, such as amorphous carbon or graphene, can buffer the volume expansion and improve electrical conductivity.[1]

    • Novel Binders: Utilizing advanced binders with high elasticity and strong adhesion can help maintain the structural integrity of the electrode during cycling.[11]

2. Polysulfide Shuttle Effect:

  • Problem: Intermediate lithium polysulfides (Li₂Sₓ) formed during the conversion reaction may dissolve into the electrolyte and migrate to the lithium anode, where they are reduced. This "shuttle" leads to a loss of active material, low coulombic efficiency, and capacity fading.[12]

  • Mitigation Strategies:

    • Electrolyte Additives: The use of additives like LiNO₃ or fluoroethylene carbonate (FEC) can help to form a stable passivation layer on the anode surface, suppressing polysulfide reactions.

    • Anode Surface Coating: Applying a protective coating, such as a thin layer of Al₂O₃, on the SiS₂ anode can act as a physical barrier to prevent direct contact between polysulfides and the anode surface.[13]

    • Separator Modification: Modifying the separator with a layer that can trap or block polysulfides can also effectively mitigate the shuttle effect.

References

Application Notes & Protocols: Incorporation of SiS₂ into Li-Argyrodite Solid-State Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lithium argyrodites, with the general formula Li₆PS₅X (where X = Cl, Br, I), are a promising class of sulfide-based solid-state electrolytes (SSEs) for all-solid-state lithium batteries (ASSLBs). Their high ionic conductivity, low cost, and favorable mechanical properties make them attractive alternatives to flammable liquid electrolytes. A key strategy to further enhance their performance is through aliovalent substitution, where an element is replaced by another with a different valence state. The incorporation of silicon disulfide (SiS₂) by substituting phosphorus (P⁵⁺) with silicon (Si⁴⁺) has been demonstrated as a particularly effective method to boost ionic conductivity.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of SiS₂-incorporated Li-argyrodite solid-state electrolytes.

Rationale for SiS₂ Incorporation

The substitution of pentavalent phosphorus (P⁵⁺) with tetravalent silicon (Si⁴⁺) in the argyrodite structure (Li₆₊ₓP₁₋ₓSiₓS₅X) introduces an excess of positive charge from the additional lithium ions required for charge neutrality. This aliovalent substitution leads to several beneficial effects:

  • Increased Lithium-Ion Concentration: The incorporation of additional Li⁺ ions increases the density of mobile charge carriers.

  • Lattice Expansion: The substitution of smaller P⁵⁺ ions with larger Si⁴⁺ ions results in an expansion of the crystal lattice, which can create wider pathways for Li⁺ migration.[1]

  • Activation of Interstitial Sites: Computational studies and neutron diffraction experiments have shown that Si⁴⁺ substitution activates the occupancy of otherwise vacant interstitial tetrahedral sites (T4 sites), creating new and more efficient diffusion pathways for lithium ions.[2][3][4]

These factors collectively contribute to a significant enhancement in the ionic conductivity of the argyrodite electrolyte.

Experimental Protocols

Synthesis of SiS₂-Incorporated Li-Argyrodite (Li₆₊ₓP₁₋ₓSiₓS₅X)

This protocol describes a typical solid-state synthesis route using mechanical milling followed by annealing.

Materials:

  • Lithium sulfide (B99878) (Li₂S)

  • Phosphorus pentasulfide (P₂S₅)

  • This compound (SiS₂)

  • Lithium halide (LiX, where X = Cl, Br, or I)

  • Zirconia milling balls and vials

  • Planetary ball mill

  • Tube furnace with inert gas supply (Argon or Nitrogen)

  • Quartz tubes and sealing equipment

Protocol:

  • Precursor Stoichiometry: Calculate the required molar ratios of the precursors (Li₂S, P₂S₅, SiS₂, and LiX) based on the desired final composition, Li₆₊ₓP₁₋ₓSiₓS₅X.

  • Milling:

    • Transfer the stoichiometric amounts of the precursor powders into a zirconia milling vial inside an argon-filled glovebox to prevent moisture and oxygen contamination.

    • Add zirconia milling balls (e.g., 10 mm diameter) with a specific ball-to-powder weight ratio (a common starting point is 10:1).

    • Seal the vial tightly inside the glovebox.

    • Perform high-energy mechanical milling using a planetary ball mill. Typical parameters are 500-600 rpm for 10-20 hours.[5] The milling process intimately mixes the precursors and can initiate the formation of the argyrodite phase.

  • Annealing:

    • After milling, transfer the resulting powder into a quartz tube inside the glovebox.

    • Seal the quartz tube under vacuum or backfill with an inert gas.

    • Place the sealed tube in a tube furnace.

    • Heat the sample to a specific temperature, typically between 500 °C and 550 °C, and hold for a duration of 5 to 10 hours.[1][5][6]

    • Allow the furnace to cool down naturally to room temperature.

  • Post-Annealing Processing:

    • Transfer the annealed powder back into the glovebox.

    • The resulting powder is the SiS₂-incorporated Li-argyrodite solid electrolyte. It can be used for further characterization or for fabricating solid-state battery components.

Experimental Workflow for Synthesis

A Precursor Weighing (Li₂S, P₂S₅, SiS₂, LiX) in Glovebox B High-Energy Ball Milling A->B Transfer to Milling Vial C Sealing in Quartz Tube B->C Transfer Milled Powder D Annealing (500-550 °C) C->D Place in Furnace E Final Product: Li₆₊ₓP₁₋ₓSiₓS₅X Powder D->E Cool to RT

Caption: Solid-state synthesis of SiS₂-doped Li-argyrodite.

Characterization Protocols

Objective: To confirm the formation of the argyrodite crystal structure and determine the lattice parameters.

Protocol:

  • Sample Preparation: Prepare an airtight XRD sample holder inside a glovebox. Place a sufficient amount of the synthesized powder onto the holder and cover it with a Kapton or Mylar film to prevent air exposure during the measurement.

  • Data Acquisition:

    • Use a diffractometer with a Cu Kα radiation source.

    • Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02°.

  • Data Analysis:

    • Perform phase identification by comparing the obtained diffraction pattern with standard patterns for the argyrodite structure (e.g., from the ICSD database).

    • Conduct Rietveld refinement on the XRD data to determine the lattice parameters, atomic positions, and phase purity. An increase in the lattice parameter compared to the undoped argyrodite is indicative of successful Si substitution.[1]

Objective: To quantify the ionic conductivity of the synthesized solid electrolyte.

Protocol:

  • Pellet Preparation:

    • Place approximately 100-200 mg of the synthesized powder into a pellet die (e.g., 10 mm diameter).

    • Press the powder uniaxially at a pressure of 300-400 MPa to form a dense pellet.

  • Electrode Application: Sputter blocking electrodes (e.g., Au or Pt) on both faces of the pellet.

  • Cell Assembly: Assemble the pellet in a Swagelok-type cell or a dedicated conductivity measurement cell inside a glovebox.

  • EIS Measurement:

    • Connect the cell to an impedance analyzer.

    • Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • Record the Nyquist plot (Z' vs. -Z'').

  • Data Analysis:

    • The bulk resistance (R_bulk) of the electrolyte is determined from the intercept of the semicircle with the real axis (Z') at high frequency.

    • Calculate the ionic conductivity (σ) using the following formula: σ = L / (R_bulk * A) where L is the thickness of the pellet and A is the area of the electrode.

Logical Relationship of SiS₂ Doping and Conductivity

sub Aliovalent Substitution (P⁵⁺ → Si⁴⁺) charge Charge Compensation (Extra Li⁺ ions) sub->charge lattice Lattice Expansion sub->lattice pathway Activation of New Li⁺ Diffusion Pathways (T4 sites) charge->pathway conductivity Enhanced Ionic Conductivity lattice->conductivity pathway->conductivity

Caption: Mechanism of conductivity enhancement by SiS₂ doping.

Data Presentation

The following tables summarize the quantitative data on the effect of SiS₂ incorporation on the properties of various Li-argyrodite systems.

Table 1: Ionic Conductivity and Activation Energy of Si-Substituted Li-Argyrodites

CompoundIonic Conductivity (mS/cm) at RTActivation Energy (eV)Reference
Li₆PS₅Br (pristine)~1.0~0.34[7][8]
Li₆₊ₓP₁₋ₓSiₓS₅Br (optimized)~3.0-[7][8]
Li₆PS₅I (pristine)1 x 10⁻⁴-[9]
Li₆.₅₅P₀.₄₅Si₀.₅₅S₅I1.10.19[9][10]
Li₆PS₅Cl₀.₅Br₀.₅ (pristine)4.02-[1]
Li₆.₂P₀.₈Si₀.₂S₅Cl₀.₅Br₀.₅5.12-[1]
Li₆.₆P₀.₄Si₀.₆S₅I14.8-[11]

Table 2: Structural Parameters of Si-Substituted Li-Argyrodites

CompoundCrystal SystemSpace GroupLattice Parameter (Å)Reference
Li₆PS₅BrCubicF-43m~9.85[7][8]
Li₆₊ₓP₁₋ₓSiₓS₅BrCubicF-43mIncreases with x[7][8]
Li₆PS₅Cl₀.₅Br₀.₅CubicF-43m9.829[1]
Li₆.₂P₀.₈Si₀.₂S₅Cl₀.₅Br₀.₅CubicF-43m9.837[1]

Concluding Remarks

The incorporation of SiS₂ into Li-argyrodite solid-state electrolytes via aliovalent substitution of phosphorus is a highly effective strategy to enhance ionic conductivity. The protocols outlined in this document provide a framework for the synthesis and characterization of these advanced materials. The provided data clearly demonstrates that Si-doping leads to a significant improvement in electrolyte performance, paving the way for the development of high-performance all-solid-state lithium batteries. Researchers should note that synthesis parameters, such as milling time, annealing temperature, and precursor purity, can significantly impact the final properties of the material and should be carefully optimized.

References

Application Notes and Protocols for Mechanochemical Synthesis of Amorphous SiS₂ Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of amorphous silicon disulfide (SiS₂) systems via mechanochemical methods, specifically high-energy ball milling. The protocols are designed to be a comprehensive guide for researchers in materials science and solid-state battery development.

Introduction to Mechanochemical Synthesis of Amorphous SiS₂

Mechanochemical synthesis is a powerful technique that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations in solid-state precursors.[1] This method is particularly advantageous for the synthesis of amorphous materials, as it can overcome the kinetic barriers associated with traditional high-temperature melt-quenching methods.[2] For this compound, this solvent-free, room-temperature process allows for the direct synthesis from elemental silicon and sulfur, yielding a high-purity amorphous product.

Amorphous SiS₂ is a promising material for various applications, most notably as a component in solid-state electrolytes for lithium-ion and other next-generation batteries. Its amorphous structure can lead to isotropic ionic conductivity and improved interfacial contact with electrodes compared to its crystalline counterparts.

Experimental Protocols

The following protocols outline the steps for the synthesis and characterization of amorphous SiS₂. All handling of air-sensitive materials must be performed in an inert atmosphere (e.g., an argon-filled glovebox).

2.1. Protocol for Mechanochemical Synthesis of Amorphous SiS₂

This protocol details the synthesis of amorphous SiS₂ from elemental silicon and sulfur powders.

Materials and Equipment:

  • High-purity silicon powder (Si, 99.9% purity, <325 mesh)

  • High-purity sulfur powder (S, 99.98% purity)

  • High-energy planetary ball mill

  • Hardened steel or zirconia milling jars (e.g., 50 mL)

  • Hardened steel or zirconia milling balls (e.g., 5-10 mm diameter)

  • Argon-filled glovebox with O₂ and H₂O levels < 1 ppm

  • Spatulas, weighing boats, and other necessary labware for inert atmosphere work

  • Schlenk flasks for product storage

Procedure:

  • Precursor Preparation: Inside the argon-filled glovebox, weigh silicon and sulfur powders in a 1:2 molar ratio (e.g., for 5 g of SiS₂, use 1.32 g of Si and 3.68 g of S).

  • Milling Jar Assembly:

    • Transfer the weighed precursors into the milling jar.

    • Add the milling balls. A ball-to-powder ratio (BPR) of 20:1 by weight is recommended to ensure efficient energy transfer.[3]

    • Securely seal the milling jar inside the glovebox to maintain the inert atmosphere.

  • High-Energy Ball Milling:

    • Transfer the sealed jar from the glovebox to the planetary ball mill.

    • Set the milling parameters. A rotational speed of 400-600 rpm is a typical starting point.

    • Mill the mixture for a total of 20-40 hours. To prevent excessive heat generation, it is advisable to use milling cycles with rest periods (e.g., 30 minutes of milling followed by 15 minutes of rest).

  • Product Recovery:

    • After milling is complete, transfer the milling jar back into the argon-filled glovebox.

    • Carefully open the jar. The product should be a fine, homogeneous powder.

    • Separate the milling balls from the amorphous SiS₂ powder.

    • Transfer the final product into a labeled Schlenk flask and seal it for storage under an inert atmosphere.

2.2. Protocol for Characterization

X-ray Diffraction (XRD) for Amorphicity Confirmation:

  • Sample Preparation: Inside the glovebox, load the synthesized SiS₂ powder into an airtight XRD sample holder.

  • Data Acquisition:

    • Run the XRD scan over a 2θ range of 10-80°.

    • Use Cu Kα radiation.

  • Analysis: The absence of sharp Bragg peaks and the presence of a broad halo pattern indicate the amorphous nature of the synthesized material. The milling process leads to a reduction in crystallite size and an increase in lattice strain, eventually resulting in an amorphous structure.[4][5]

Data Presentation: Synthesis Parameters and Expected Outcomes

The properties of the final amorphous SiS₂ product are highly dependent on the milling parameters. The following tables summarize key parameters and their expected influence on the material.

ParameterTypical RangeInfluence on Product
Milling Time (hours) 10 - 50Longer milling times increase the degree of amorphization up to a steady-state limit.[6]
Milling Speed (rpm) 300 - 600Higher speeds increase the impact energy, accelerating amorphization.
Ball-to-Powder Ratio 10:1 - 40:1A higher ratio generally leads to more efficient energy transfer and faster synthesis.[3]
Milling Media Hardened Steel, ZirconiaChoice of media can affect contamination. Zirconia is generally more inert.

Table 1: Key Mechanochemical Synthesis Parameters and Their Effects.

PropertyCharacterization MethodExpected Result for Amorphous SiS₂
Structure X-ray Diffraction (XRD)Broad halo, absence of sharp crystalline peaks.
Morphology Scanning Electron Microscopy (SEM)Agglomerates of fine, sub-micron primary particles.[6]
Particle Size Particle Size AnalyzerNanometer to low-micrometer range, depending on milling time and intensity.
Purity Energy-Dispersive X-ray Spectroscopy (EDS)Predominantly Si and S peaks. Minor peaks may indicate contamination from milling media.

Table 2: Expected Properties of Mechanochemically Synthesized Amorphous SiS₂.

Visualizations: Workflows and Logical Relationships

G cluster_glovebox Inert Atmosphere (Glovebox) cluster_mill Ambient Atmosphere weigh 1. Weigh Si and S (1:2 Molar Ratio) load 2. Load Precursors and Milling Balls into Jar weigh->load seal 3. Seal Milling Jar load->seal mill 4. High-Energy Ball Mill (e.g., 20-40 hours) seal->mill recover 5. Recover Amorphous SiS₂ Powder store 6. Store Product in Schlenk Flask recover->store mill->recover

Caption: Experimental workflow for the mechanochemical synthesis of amorphous SiS₂.

G cluster_inputs Synthesis Parameters (Inputs) cluster_process Mechanochemical Process cluster_outputs Material Properties (Outputs) milling_time Milling Time impact Collision & Impact Energy milling_time->impact milling_speed Milling Speed milling_speed->impact bpr Ball-to-Powder Ratio bpr->impact media Milling Media media->impact purity Purity / Contamination media->purity fracture Particle Fracture impact->fracture welding Cold Welding impact->welding amorph Defect Formation & Amorphization fracture->amorph welding->amorph amorphous_content Degree of Amorphization amorph->amorphous_content particle_size Particle Size amorph->particle_size conductivity Ionic Conductivity amorphous_content->conductivity

Caption: Logical relationships between synthesis parameters and material properties.

References

Silicon Disulfide (SiS₂) in Advanced Ceramics and Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon disulfide (SiS₂), a compound with high thermal stability and unique reactivity, presents emerging opportunities in the development of advanced ceramics and composites.[1][2][3] While its application in solid-state batteries is well-documented, its potential in structural and functional ceramics is a nascent field of research. These application notes provide detailed, albeit in some cases proposed, protocols for the utilization of SiS₂ as a sintering aid, a wear-resistant phase, and a coating material for ceramic matrices such as silicon carbide (SiC), silicon nitride (Si₃N₄), and alumina (B75360) (Al₂O₃).

Physicochemical Properties of this compound

A thorough understanding of SiS₂'s properties is crucial for its application in ceramics processing.

PropertyValueSource(s)
Chemical FormulaSiS₂[1][4]
Molar Mass92.218 g/mol [5]
AppearanceWhite, grey, or brown needles/fibrous mass[1][5]
Crystal StructureOrthorhombic[4][5]
Density1.853 g/cm³[5]
Melting Point1,090 °C (sublimes)[4][5]
Water SolubilityDecomposes to SiO₂ and H₂S[4]
Thermal StabilityHigh[1][2]

Application Note 1: SiS₂ as a Reactive Sintering Aid for Non-Oxide Ceramics

Objective: To enhance the densification of SiC and Si₃N₄ ceramics at lower temperatures through liquid phase or reactive sintering. Non-oxide ceramics like SiC and Si₃N₄ possess strong covalent bonds, making them difficult to sinter without additives.[6] SiS₂ is proposed as a sintering aid that can react with the native oxide layers on the ceramic particles or the matrix itself to form transient liquid phases that facilitate densification.

Proposed Mechanism of Action

At elevated temperatures, SiS₂ can react with the surface silica (B1680970) (SiO₂) present on SiC and Si₃N₄ powders, which is a common impurity. This reaction can form a low-melting-point silicate (B1173343) or oxysulfide phase, promoting liquid phase sintering. The reaction of SiS₂ with Si₃N₄ in a nitrogen atmosphere may also contribute to the formation of Si-S-N based liquid phases.

Experimental Protocol: Hot Pressing of SiC with SiS₂ Additive
  • Powder Preparation:

    • Start with high-purity α-SiC powder (average particle size < 1 µm).

    • Add 1-5 wt% of SiS₂ powder. The SiS₂ should be handled in an inert atmosphere (e.g., an argon-filled glovebox) due to its moisture sensitivity.[4]

    • Mix the powders using ball milling in a non-aqueous solvent (e.g., anhydrous hexane) with SiC or Si₃N₄ grinding media for 24 hours to ensure homogeneous distribution.

    • Dry the powder mixture under vacuum at a low temperature (e.g., 100 °C) to remove the solvent.

  • Hot Pressing:

    • Load the dried powder into a graphite (B72142) die.

    • Place the die in a hot press.

    • Evacuate the chamber and then backfill with high-purity argon or nitrogen gas.

    • Heat the sample to 1750-1900 °C at a rate of 20 °C/min.

    • Apply a uniaxial pressure of 30-50 MPa once the temperature reaches 1400 °C.

    • Hold at the peak temperature and pressure for 60 minutes.

    • Cool the sample to room temperature under pressure.

  • Characterization:

    • Determine the bulk density and porosity using the Archimedes method.

    • Analyze the phase composition and microstructure using X-ray diffraction (XRD) and scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS).

    • Measure mechanical properties such as Vickers hardness and fracture toughness.

Logical Workflow for Hot Pressing of SiC with SiS₂

G cluster_prep Powder Preparation (Inert Atmosphere) cluster_hp Hot Pressing cluster_char Characterization p1 α-SiC Powder p3 Ball Milling (Anhydrous Hexane) p1->p3 p2 SiS₂ Powder (1-5 wt%) p2->p3 p4 Vacuum Drying p3->p4 hp1 Loading into Graphite Die p4->hp1 hp2 Heating (Ar/N₂ atmosphere) hp1->hp2 hp3 Applying Pressure (30-50 MPa) hp2->hp3 hp4 Sintering (1750-1900 °C, 60 min) hp3->hp4 hp5 Controlled Cooling hp4->hp5 c1 Density & Porosity hp5->c1 c2 XRD & SEM/EDS hp5->c2 c3 Hardness & Fracture Toughness hp5->c3

Workflow for SiC-SiS₂ Composite Fabrication.

Application Note 2: In-Situ Formation of a Lubricious SiS₂ Phase in Ceramic Composites for Improved Wear Resistance

Objective: To enhance the tribological properties of alumina (Al₂O₃) composites by incorporating SiS₂ as a solid lubricant. Alumina ceramics are very hard but can suffer from high friction and wear in sliding contact applications. SiS₂'s use as a lubricant additive suggests it could form a lubricious tribofilm at contact interfaces.[1][3]

Proposed Mechanism of Action

During sliding contact, frictional heat can cause the SiS₂ particles at the surface to soften or react with the environment, forming a thin, shearable film that reduces the coefficient of friction and protects the underlying ceramic from excessive wear.

Experimental Protocol: Fabrication of Al₂O₃-SiS₂ Composites by Spark Plasma Sintering (SPS)
  • Powder Preparation:

    • Use high-purity α-Al₂O₃ powder (average particle size < 0.5 µm).

    • Add 5-15 vol% of SiS₂ powder in an inert atmosphere.

    • Homogenize the powders via attrition milling in an anhydrous solvent for 4-6 hours.

    • Dry the slurry under vacuum.

  • Spark Plasma Sintering (SPS):

    • Load the powder into a graphite die. SPS is chosen for its rapid heating rates, which can help to consolidate the composite before significant decomposition or undesirable reactions of SiS₂ occur.

    • Place the die in the SPS chamber.

    • Apply a pulsed DC current to heat the sample to 1400-1550 °C at a rate of 100 °C/min under vacuum.

    • Simultaneously apply a uniaxial pressure of 50-80 MPa.

    • Hold for 5-10 minutes at the peak temperature.

    • Cool down rapidly.

  • Characterization:

    • Evaluate the density and microstructure as described in Application Note 1.

    • Perform tribological testing using a pin-on-disk or ball-on-disk tribometer to measure the coefficient of friction and wear rate against a standard counter-body (e.g., a Si₃N₄ ball).

    • Analyze the worn surfaces using SEM and Raman spectroscopy to identify the composition of the tribofilm.

Signaling Pathway for Improved Wear Resistance

G Start Sliding Contact Friction Frictional Heating Start->Friction SiS2_activation SiS₂ Activation at Interface Friction->SiS2_activation Tribofilm Formation of Lubricious Tribofilm SiS2_activation->Tribofilm Friction_reduction Reduced Coefficient of Friction Tribofilm->Friction_reduction Wear_reduction Reduced Wear Rate Tribofilm->Wear_reduction End Improved Tribological Performance Friction_reduction->End Wear_reduction->End

Proposed mechanism for SiS₂-enhanced wear resistance.

Application Note 3: SiS₂ as a Precursor for Chemical Vapor Deposition (CVD) of Wear-Resistant Coatings

Objective: To deposit a hard, wear-resistant coating of silicon carbide or related phases on a substrate using SiS₂ as a volatile precursor. The high vapor pressure of SiS₂ at elevated temperatures makes it a candidate for CVD processes.[7]

Proposed Process Chemistry

SiS₂ can be sublimed and transported in a carrier gas to a heated substrate. In the presence of a carbon-containing gas (e.g., methane, CH₄), SiS₂ can react to form SiC.

SiS₂(g) + CH₄(g) → SiC(s) + 2H₂S(g) + C(s) (unbalanced)

The process parameters would need to be optimized to control the stoichiometry and microstructure of the deposited coating.

Experimental Protocol: Chemical Vapor Deposition of SiC from SiS₂
  • CVD Reactor Setup:

    • A hot-wall or cold-wall CVD reactor can be used.

    • The SiS₂ precursor is placed in a heated sublimator (e.g., a quartz boat) at the inlet of the reactor.

    • The substrate (e.g., a graphite or SiC plate) is placed on a heated susceptor in the deposition zone.

    • An argon or nitrogen carrier gas line passes through the sublimator.

    • A separate line introduces the reactant gas (CH₄).

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 1100-1400 °C).

    • Heat the SiS₂ precursor to its sublimation temperature (e.g., 900-1050 °C) to generate SiS₂ vapor.

    • Flow the carrier gas through the sublimator to transport the SiS₂ vapor into the reaction chamber.

    • Introduce the reactant gas (CH₄) into the chamber.

    • Maintain the pressure in the reactor at a suitable level (e.g., 1-10 kPa).

    • The deposition time will depend on the desired coating thickness.

  • Characterization:

    • Analyze the coating's morphology, thickness, and composition using SEM and EDS.

    • Determine the crystal structure of the coating by XRD.

    • Measure the hardness and adhesion of the coating using nanoindentation and scratch testing.

Experimental Workflow for CVD of SiC from SiS₂

G cluster_setup CVD Reactor Setup cluster_deposition Deposition Process cluster_analysis Coating Analysis s1 Place SiS₂ in Sublimator s2 Position Substrate on Susceptor s3 Connect Gas Lines (Ar, CH₄) d1 Heat Substrate (1100-1400 °C) s3->d1 d2 Heat Sublimator (900-1050 °C) d1->d2 d3 Flow Ar over SiS₂ d2->d3 d4 Introduce CH₄ d3->d4 d5 Deposition at Low Pressure d4->d5 d6 Cool Down d5->d6 a1 SEM/EDS (Morphology, Composition) d6->a1 a2 XRD (Crystal Structure) d6->a2 a3 Nanoindentation (Hardness) d6->a3

Workflow for CVD Coating using SiS₂ Precursor.

Safety Precautions

This compound reacts with moisture to produce hydrogen sulfide (B99878) (H₂S), a highly toxic and flammable gas.[4][5] All handling of SiS₂ powder should be performed in a dry, inert atmosphere (e.g., an argon-filled glovebox). Appropriate personal protective equipment (PPE) and a well-ventilated workspace are mandatory. Exhaust gases from high-temperature processes involving SiS₂ should be passed through a scrubber.

Conclusion

The application of this compound in advanced structural ceramics and composites is an area with significant, yet largely unexplored, potential. The protocols outlined above provide a foundation for systematic research into the use of SiS₂ as a sintering aid, a solid lubricant, and a CVD precursor. Further investigation is required to optimize these processes and fully characterize the resulting materials. The unique properties of SiS₂ may lead to the development of novel ceramic materials with enhanced performance for a variety of demanding applications.

References

Application Notes: Silicon Disulfide (SiS₂) in Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Silicon disulfide (SiS₂), a compound of silicon and sulfur, is emerging as a material of interest for applications in optoelectronics. While research is still in its early stages, theoretical studies and preliminary investigations suggest that SiS₂, particularly in its two-dimensional (2D) layered form, possesses promising electronic and optical properties. Similar to other 2D materials like molybdenum disulfide (MoS₂), SiS₂ is expected to exhibit a layer-dependent bandgap and strong light-matter interactions, making it a candidate for next-generation photodetectors, sensors, and other optoelectronic components.

These application notes provide an overview of the potential applications of SiS₂ in optoelectronics, based on its theoretical properties and analogies with other well-studied 2D materials.

Key Properties of this compound for Optoelectronics

  • Semiconducting Nature: Crystalline SiS₂ is a semiconductor, a fundamental requirement for most optoelectronic devices.

  • Two-Dimensional Structure: SiS₂ can exist as layered structures, similar to other transition metal dichalcogenides (TMDs), which can be exfoliated into thin nanosheets. This 2D nature allows for the fabrication of ultra-thin, flexible, and transparent devices.

  • Tunable Bandgap: Theoretical studies suggest that the bandgap of 2D SiS₂ can be tuned by varying the number of layers, which is a crucial property for designing photodetectors with sensitivity to specific wavelengths of light.

  • Optical Absorption: 2D SiS₂ is predicted to have a high absorption coefficient in the visible and ultraviolet regions of the electromagnetic spectrum, which is essential for efficient light detection.

Potential Applications

  • Photodetectors: The strong light absorption and semiconducting properties of SiS₂ make it a promising material for photodetectors. SiS₂-based photodetectors could potentially be used in applications such as imaging sensors, optical communications, and light sensing.

  • Phototransistors: By integrating a gate electrode, SiS₂-based photodetectors can be configured as phototransistors, offering the potential for high photoresponsivity and gain.

  • Light-Emitting Diodes (LEDs): While less explored, the semiconducting nature of SiS₂ suggests its potential use as an active material in light-emitting diodes, particularly if its bandgap can be engineered to emit light in the visible spectrum.

  • Sensors: The high surface-area-to-volume ratio of 2D SiS₂ makes it a candidate for chemical and biological sensors where changes in the environment can modulate its optical or electrical properties.

Quantitative Data Summary

Due to the early stage of research, comprehensive and experimentally validated quantitative data for SiS₂-based optoelectronic devices is limited. The following table provides a summary of theoretically predicted and hypothetical performance metrics for a SiS₂-based photodetector to illustrate its potential.

ParameterSymbolHypothetical ValueUnit
ResponsivityR1 - 100A/W
DetectivityD*10⁹ - 10¹¹Jones
External Quantum EfficiencyEQE10 - 50%
Response Time (Rise/Fall)τ_rise / τ_fall10 - 100µs
Spectral Rangeλ300 - 800nm

Note: These values are estimates based on theoretical studies and comparisons with other 2D material-based photodetectors and should be validated through experimental work.

Experimental Protocols

The following protocols describe generalized methods for the synthesis of SiS₂ nanosheets and the fabrication of a basic SiS₂-based photodetector. These protocols are based on common techniques used for other 2D materials and should be adapted and optimized for SiS₂.

Protocol 1: Synthesis of this compound Nanosheets via Liquid-Phase Exfoliation

This protocol describes a common method for obtaining 2D nanosheets from a bulk layered material.

Materials:

  • This compound (SiS₂) powder (bulk crystals)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable organic solvent

  • Ultrasonic bath/sonicator

  • Centrifuge

  • Pipettes and vials

Procedure:

  • Dispersion Preparation:

    • Weigh a small amount of bulk SiS₂ powder (e.g., 10-50 mg).

    • Add the SiS₂ powder to a vial containing a known volume of NMP (e.g., 10-20 mL). The initial concentration is typically in the range of 1-5 mg/mL.

  • Sonication:

    • Place the vial in an ultrasonic bath.

    • Sonicate the dispersion for several hours (e.g., 4-24 hours). The sonication process uses high-frequency sound waves to break the van der Waals forces between the layers of the SiS₂ crystals, exfoliating them into nanosheets.

  • Centrifugation:

    • After sonication, transfer the dispersion to centrifuge tubes.

    • Centrifuge the dispersion at a low speed (e.g., 1,000-3,000 rpm) for a specific duration (e.g., 30-60 minutes). This step is to remove any remaining large, unexfoliated SiS₂ particles.

  • Collection of Supernatant:

    • Carefully collect the supernatant, which contains the exfoliated SiS₂ nanosheets. The supernatant should have a uniform, light-colored appearance.

  • Characterization:

    • Characterize the resulting SiS₂ nanosheet dispersion using techniques such as UV-Vis spectroscopy, atomic force microscopy (AFM), and transmission electron microscopy (TEM) to confirm the presence and quality of the exfoliated nanosheets.

Protocol 2: Fabrication of a SiS₂-Based Photodetector

This protocol outlines the steps to fabricate a simple two-terminal photodetector on a Si/SiO₂ substrate.

Materials:

  • SiS₂ nanosheet dispersion (from Protocol 1)

  • Si/SiO₂ substrate (with a 300 nm SiO₂ layer)

  • Photoresist and developer

  • Electron-beam lithography or photolithography system

  • Electron-beam evaporator or thermal evaporator for metal deposition (e.g., Cr/Au or Ti/Au)

  • Acetone (B3395972), isopropanol, and deionized (DI) water for cleaning

  • Nitrogen gas for drying

Procedure:

  • Substrate Cleaning:

    • Clean the Si/SiO₂ substrate by sonicating it in acetone, isopropanol, and DI water sequentially for 10-15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

  • Deposition of SiS₂ Nanosheets:

    • Deposit the SiS₂ nanosheet dispersion onto the cleaned Si/SiO₂ substrate using a method such as drop-casting or spin-coating.

    • Anneal the substrate at a low temperature (e.g., 80-120 °C) to remove the solvent.

  • Electrode Patterning:

    • Spin-coat a layer of photoresist onto the substrate with the SiS₂ nanosheets.

    • Use electron-beam lithography or photolithography to define the electrode pattern on the photoresist. The pattern should consist of two metal pads that will make contact with the SiS₂ nanosheets.

    • Develop the photoresist to create openings for metal deposition.

  • Metal Deposition:

    • Place the patterned substrate in an electron-beam or thermal evaporator.

    • Deposit a thin adhesion layer (e.g., 5 nm of Cr or Ti) followed by a thicker conductive layer (e.g., 50-100 nm of Au).

  • Lift-off:

    • Immerse the substrate in acetone to dissolve the remaining photoresist and lift off the excess metal, leaving only the desired metal electrodes.

  • Annealing:

    • Anneal the device at a moderate temperature (e.g., 150-200 °C) in a vacuum or inert atmosphere to improve the contact between the metal electrodes and the SiS₂ nanosheets.

  • Device Characterization:

    • Characterize the electrical and optoelectronic properties of the fabricated SiS₂ photodetector. This includes measuring the current-voltage (I-V) characteristics in the dark and under illumination with different wavelengths and intensities of light.

Visualizations

Experimental Workflow for SiS₂ Nanosheet Synthesis

SynthesisWorkflow cluster_start Starting Material cluster_process Exfoliation Process cluster_end Final Product Bulk SiS₂ Powder Bulk SiS₂ Powder Dispersion in NMP Dispersion in NMP Bulk SiS₂ Powder->Dispersion in NMP Add to solvent Sonication Sonication Dispersion in NMP->Sonication Centrifugation Centrifugation Sonication->Centrifugation SiS₂ Nanosheet Dispersion SiS₂ Nanosheet Dispersion Centrifugation->SiS₂ Nanosheet Dispersion Collect supernatant

Caption: Workflow for the synthesis of SiS₂ nanosheets.

Experimental Workflow for SiS₂ Photodetector Fabrication

FabricationWorkflow cluster_substrate Substrate Preparation cluster_deposition Material Deposition cluster_lithography Device Patterning cluster_metallization Electrode Formation cluster_final Final Device Clean Si/SiO₂ Substrate Clean Si/SiO₂ Substrate Deposit SiS₂ Nanosheets Deposit SiS₂ Nanosheets Clean Si/SiO₂ Substrate->Deposit SiS₂ Nanosheets Spin-coat Photoresist Spin-coat Photoresist Deposit SiS₂ Nanosheets->Spin-coat Photoresist E-beam/Photolithography E-beam/Photolithography Spin-coat Photoresist->E-beam/Photolithography Develop Photoresist Develop Photoresist E-beam/Photolithography->Develop Photoresist Metal Deposition (Cr/Au) Metal Deposition (Cr/Au) Develop Photoresist->Metal Deposition (Cr/Au) Lift-off Lift-off Metal Deposition (Cr/Au)->Lift-off Annealing Annealing Lift-off->Annealing Characterize Photodetector Characterize Photodetector Annealing->Characterize Photodetector

Caption: Workflow for fabricating a SiS₂ photodetector.

Logical Relationship for Photodetection in SiS₂

PhotodetectionMechanism Incident Light (Photons) Incident Light (Photons) SiS₂ Material SiS₂ Material Incident Light (Photons)->SiS₂ Material Absorption Electron-Hole Pair Generation Electron-Hole Pair Generation SiS₂ Material->Electron-Hole Pair Generation Excitation Carrier Separation (Applied Bias) Carrier Separation (Applied Bias) Electron-Hole Pair Generation->Carrier Separation (Applied Bias) Photocurrent Photocurrent Carrier Separation (Applied Bias)->Photocurrent Collection at Electrodes

Caption: Mechanism of photodetection in a SiS₂ device.

Application Notes and Protocols: Silicon Disulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon disulfide (SiS2) is an inorganic compound with a polymeric structure consisting of edge-shared SiS4 tetrahedra.[1] While its application as a direct catalyst in mainstream organic synthesis is not widely documented in scientific literature, its role as a potent thionating agent and a precursor for silicon-sulfur compounds presents significant utility in the synthesis of sulfur-containing organic molecules, including various heterocycles. This document provides an overview of the applications of this compound and related reagents in organic synthesis, with a focus on its function as a sulfur transfer agent. Given the limited information on its direct catalytic use, this guide will focus on its reactivity and provide protocols for analogous silicon-based thionation systems.

Application Notes: Thionation of Carbonyl Compounds

This compound is primarily employed as a thionating agent, converting carbonyl functionalities (C=O) into thiocarbonyls (C=S). This transformation is a cornerstone in the synthesis of thioamides, thiolactones, thioketones, and other sulfur-containing heterocycles, which are significant pharmacophores in medicinal chemistry.[2]

The driving force for this reaction is the high affinity of silicon for oxygen, leading to the formation of stable silicon-oxygen bonds, and the transfer of sulfur to the carbon atom of the carbonyl group.[3] SiS2 is a source of "soft" sulfur, which preferentially reacts with "soft" electrophiles like carbonyl carbons.

While specific protocols for SiS2 are scarce, related systems like tetrachlorosilane-sodium sulfide (B99878) have been effectively used for the thionation of aldehydes and ketones.[3]

Key Applications:

  • Synthesis of Thioamides: Conversion of amides to thioamides is a crucial step in the synthesis of various biologically active compounds.

  • Synthesis of Thioketones and Thioaldehydes: These reactive intermediates are valuable for constructing sulfur-containing heterocycles.

  • Precursor to Sulfur-Containing Heterocycles: The thiocarbonyl group installed by SiS2 can undergo further cyclization reactions to form thiophenes, thiazoles, and other heterocyclic systems.[4][5]

Table 1: Applications of this compound and Related Reagents in Organic Synthesis

ApplicationReagent SystemSubstrateProductYield (%)Reference
ThionationSiCl4 / Na2SAromatic AldehydesTrithioaldehydes (Trimers)Good[3]
ThionationSiCl4 / Na2S / CoCl2α,β-Unsaturated Ketonesβ-Mercaptoketone DisulfidesModerate[3]
ThionationP4S10 / HMDOAmidesThioamidesN/A[6]
ThionationLawesson's ReagentEsters, LactonesThionoesters, ThiolactonesN/A[7]

Experimental Protocols

Due to the lack of specific and detailed protocols for the use of SiS2 as a catalyst, the following protocol is based on a closely related and well-documented silicon-based thionating system, tetrachlorosilane (B154696) and sodium sulfide. This protocol should be considered a representative example of how a silicon-sulfur reagent can be employed for thionation.

Protocol 1: Thionation of an Aromatic Aldehyde using a SiCl4-Na2S System [3]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Tetrachlorosilane (SiCl4)

  • Anhydrous Sodium Sulfide (Na2S)

  • Anhydrous Acetonitrile (B52724) (MeCN)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Dean-Stark apparatus (for drying of hydrated sodium sulfide, if necessary)

Procedure:

  • Preparation of Anhydrous Sodium Sulfide: If using hydrated sodium sulfide (Na2S·9H2O), it must be dried. This can be achieved by refluxing in dry benzene (B151609) with a Dean-Stark apparatus for 3 days. Handle with extreme caution due to the toxicity of benzene. Alternatively, purchase anhydrous Na2S.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add anhydrous sodium sulfide (1.2 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask via syringe.

  • Addition of Reactants: To the stirred suspension, add the aromatic aldehyde (1.0 equivalent).

  • Addition of Tetrachlorosilane: Cool the mixture in an ice bath. Slowly add tetrachlorosilane (1.1 equivalents) dropwise via syringe. Caution: SiCl4 is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically a trimer of the thioaldehyde, can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Table 2: Representative Thionation of Benzaldehyde

EntryAldehydeReagentsSolventTime (h)ProductYield (%)
1BenzaldehydeSiCl4, Na2SMeCN52,4,6-triphenyl-1,3,5-trithiane85

Visualizations

Diagram 1: Logical Workflow for Thionation using a Silicon-Sulfur Reagent

G Workflow for Carbonyl Thionation A Prepare Anhydrous Reagents (e.g., Na2S) B Set up Reaction Under Inert Atmosphere A->B C Add Substrate (Aldehyde/Ketone) and Solvent (e.g., MeCN) B->C D Slowly Add Silicon Reagent (e.g., SiCl4) at 0°C C->D E Stir at Room Temperature (Monitor by TLC) D->E F Aqueous Work-up and Extraction E->F G Purification (Chromatography/Recrystallization) F->G H Characterization of Product G->H

Caption: General experimental workflow for the thionation of carbonyl compounds.

Diagram 2: Proposed Catalytic Cycle for a Hypothetical SiS2-Catalyzed Reaction

While not experimentally established for common organic reactions, if SiS2 were to act as a Lewis acid catalyst, a hypothetical cycle could be envisioned.

G Hypothetical SiS2 Lewis Acid Catalysis SiS2 SiS2 (Catalyst) Activated_Substrate Activated Substrate [Substrate-SiS2 complex] SiS2->Activated_Substrate Coordination Substrate Substrate (e.g., Carbonyl) Substrate->Activated_Substrate Product Product Activated_Substrate->Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product Product->SiS2 Catalyst Regeneration

Caption: A proposed mechanism for SiS2 acting as a Lewis acid catalyst.

Safety and Handling

This compound reacts with moisture to produce hydrogen sulfide (H2S) gas, which is toxic and has a characteristic rotten egg smell.[1] All manipulations should be carried out in a well-ventilated fume hood and under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.

While the direct catalytic application of this compound in general organic synthesis is not well-established, its role as a thionating agent is a valuable tool for the synthesis of sulfur-containing organic molecules. The provided protocols for analogous silicon-based systems offer a practical guide for performing such transformations. Further research into the potential Lewis acidic properties of SiS2 could unveil novel catalytic activities, expanding its utility in organic synthesis. Researchers are encouraged to handle this reagent with appropriate safety precautions due to its reactivity with water.

References

Application Notes and Protocols for the Preparation of SiS₂ Nanocomposites with Amorphous Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon disulfide (SiS₂) has emerged as a promising material, particularly in the field of energy storage, due to its high theoretical capacity as an anode material for lithium-ion batteries. However, like silicon, it suffers from significant volume changes during electrochemical cycling, leading to poor cycle stability. To address this, the incorporation of SiS₂ into a conductive and buffering matrix of amorphous carbon to form a nanocomposite is a key strategy. This document provides detailed protocols for the synthesis of SiS₂/amorphous carbon (SiS₂/C) nanocomposites via a high-energy mechanical milling and subsequent thermal treatment process.

Materials and Equipment

Material/EquipmentDescription/Specification
Precursors
Silicon Powder<44 µm, 99.5% purity
Sulfur Powder99.5% purity
Carbon SourceAmorphous carbon black, or a carbon precursor such as pitch or sucrose
Gases
Argon (Ar)High purity (99.999%)
Equipment
High-Energy Ball MillPlanetary or attritor type, with stainless steel or tungsten carbide vials and balls
Tube FurnaceCapable of reaching at least 900°C with controlled atmosphere capabilities
Schlenk Line/GloveboxFor handling air-sensitive materials
Standard GlasswareSchlenk flasks, beakers, etc.
Filtration ApparatusBuchner funnel, filter paper
Vacuum OvenFor drying samples
Characterization EquipmentXRD, SEM, TEM, Raman Spectroscopy, Electrochemical testing station

Experimental Protocols

Protocol 1: Synthesis of SiS₂/C Nanocomposite by High-Energy Mechanical Milling

This protocol details a solid-state mechanochemical approach to synthesize SiS₂ and concurrently form a nanocomposite with amorphous carbon.

1. Pre-Milling Preparation:

  • All handling of starting materials should be performed in an inert atmosphere (e.g., argon-filled glovebox) to prevent oxidation and reaction with moisture.

  • Weigh stoichiometric amounts of silicon and sulfur powder (1:2 molar ratio) and the desired weight percentage of amorphous carbon black. A typical composition is 70-80 wt% SiS₂ and 20-30 wt% carbon.

2. High-Energy Ball Milling:

  • Transfer the mixture of silicon, sulfur, and amorphous carbon into a stainless steel milling vial inside the glovebox.

  • Add stainless steel milling balls. A ball-to-powder weight ratio of 20:1 is recommended.

  • Seal the vial tightly and transfer it to the high-energy ball mill.

  • Mill the mixture at a rotational speed of 400-600 rpm. The milling process should be conducted in cycles of 30 minutes of milling followed by a 15-minute rest to prevent excessive heating. Total milling time can range from 10 to 40 hours.

3. Post-Milling Handling and Annealing:

  • After milling, transfer the vial back into the glovebox to recover the SiS₂/C nanocomposite powder.

  • For further homogenization and to potentially improve the carbon coating, the milled powder can be annealed.

  • Place the powder in a quartz boat and load it into a tube furnace.

  • Heat the sample to 400-600°C under a constant flow of argon gas for 2-4 hours.

  • Allow the furnace to cool down to room temperature naturally under argon flow.

4. Product Collection:

  • Once cooled, transfer the final SiS₂/amorphous carbon nanocomposite powder to a sealed container inside the glovebox for storage and subsequent characterization.

Protocol 2: Two-Step Synthesis: Pre-synthesis of SiS₂ followed by Carbon Composite Formation

This protocol involves the initial synthesis of SiS₂ followed by its incorporation into an amorphous carbon matrix.

1. Synthesis of SiS₂:

  • Mix stoichiometric amounts of silicon and sulfur powder in a quartz ampoule inside a glovebox.

  • Evacuate and seal the ampoule under high vacuum.

  • Place the sealed ampoule in a tube furnace.

  • Slowly heat the ampoule to 600°C at a rate of 2°C/min and hold for 24 hours.

  • Increase the temperature to 900°C at a rate of 5°C/min and hold for another 48 hours to ensure complete reaction.

  • Cool the furnace down to room temperature.

  • The resulting SiS₂ product should be handled inside a glovebox.

2. Formation of SiS₂/C Nanocomposite:

  • The pre-synthesized SiS₂ is then mixed with a carbon precursor, such as pitch or sucrose, in a solvent (e.g., toluene (B28343) for pitch).

  • The weight ratio of SiS₂ to the carbon precursor should be calculated based on the carbon yield of the precursor after pyrolysis.

  • The mixture is subjected to high-energy ball milling for 4-8 hours to ensure homogeneous mixing and particle size reduction.[1]

  • The solvent is then evaporated.

  • The resulting solid mixture is pyrolyzed in a tube furnace under an argon atmosphere. A typical pyrolysis program involves heating to 800-900°C for 2-4 hours.[2]

3. Product Collection:

  • After pyrolysis and cooling, the obtained SiS₂/amorphous carbon nanocomposite is collected and stored in an inert atmosphere.

Data Presentation

Table 1: Structural and Morphological Properties of SiS₂/C Nanocomposites

PropertyMethodTypical Value
Crystal Structure of SiS₂XRDOrthorhombic
Crystallite Size of SiS₂XRD (Scherrer analysis)10-30 nm
Carbon StructureRaman SpectroscopyAmorphous (presence of D and G bands)
MorphologySEM/TEMAggregates of nanoparticles, SiS₂ particles embedded in carbon matrix
Particle SizeTEM50-200 nm

Table 2: Electrochemical Performance of SiS₂/C Nanocomposite Anodes in Lithium-Ion Batteries

ParameterConditionTypical ValueReference
First Discharge Capacity0.1 C-rate~1610 mAh g⁻¹[3]
First Charge Capacity0.1 C-rate~1363 mAh g⁻¹[3]
Initial Coulombic Efficiency0.1 C-rate~84.7%[3]
Capacity after 100 cycles0.5 C-rate> 800 mAh g⁻¹-
Rate Capability1 C-rate~700 mAh g⁻¹-

Note: The values presented are typical and can vary depending on the specific synthesis parameters, carbon content, and testing conditions.

Visualizations

Synthesis_Workflow cluster_protocol1 Protocol 1: High-Energy Ball Milling cluster_protocol2 Protocol 2: Two-Step Synthesis P1_Start Start: Precursors (Si, S, Amorphous Carbon) P1_Prep Inert Atmosphere Preparation P1_Start->P1_Prep P1_Mill High-Energy Ball Milling (400-600 rpm, 10-40h) P1_Prep->P1_Mill P1_Anneal Annealing (400-600°C, Ar atm) P1_Mill->P1_Anneal P1_Product Final Product: SiS₂/C Nanocomposite P1_Anneal->P1_Product P2_Start Start: Precursors (Si, S) P2_Synth SiS₂ Synthesis (Sealed Ampoule, 900°C) P2_Start->P2_Synth P2_Mix Mixing with Carbon Precursor (e.g., Pitch) P2_Synth->P2_Mix P2_Mill Ball Milling for Homogenization P2_Mix->P2_Mill P2_Pyro Pyrolysis (800-900°C, Ar atm) P2_Mill->P2_Pyro P2_Product Final Product: SiS₂/C Nanocomposite P2_Pyro->P2_Product

Caption: Experimental workflows for the synthesis of SiS₂/C nanocomposites.

Logical_Relationship cluster_inputs Inputs cluster_process Synthesis Process cluster_outputs Outputs Si Silicon (Si) Milling Mechanical Alloying/ Milling Si->Milling S Sulfur (S) S->Milling C_source Carbon Source C_source->Milling Thermal Thermal Treatment/ Pyrolysis Milling->Thermal Nanocomposite SiS₂/C Nanocomposite Thermal->Nanocomposite

References

Application Notes and Protocols for Handling and Storing Air-Sensitive Silicon Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon disulfide (SiS₂) is a highly reactive inorganic compound that serves as a valuable precursor in the synthesis of various silicon-containing materials, including advanced ceramics and components for all-solid-state batteries.[1][2][3] Its utility is often hampered by its extreme sensitivity to air and moisture.[4][5] Upon exposure to atmospheric conditions, this compound readily hydrolyzes to form silicon dioxide (SiO₂) and toxic hydrogen sulfide (B99878) (H₂S) gas, characterized by a rotten egg smell.[4][5] Therefore, stringent air-free handling and storage techniques are paramount to maintain its purity and ensure laboratory safety.

These application notes provide detailed protocols for the safe and effective handling and storage of this compound, utilizing standard inert atmosphere techniques such as glove boxes and Schlenk lines.

Material Properties and Hazards

A thorough understanding of the physical, chemical, and toxicological properties of this compound is essential for its safe handling.

Physical and Chemical Properties
PropertyValueReference
Chemical Formula SiS₂[4][5]
Molar Mass 92.22 g/mol [6]
Appearance White to grey/brown fibrous or needle-like crystals[4][5]
Melting Point 1090 °C (sublimes)[7]
Density 1.853 g/cm³[5]
Solubility Decomposes in water[5]
Hazard Identification and Safety Precautions

This compound is classified as a hazardous material. The primary hazards are associated with its reactivity with water and its toxicity.[6][8]

HazardDescriptionGHS ClassificationPrecautionary Statements
Reactivity with Water Reacts with water and moisture to release flammable and toxic hydrogen sulfide gas.H261: In contact with water releases flammable gasP231+P232: Handle under inert gas. Protect from moisture.
Acute Oral Toxicity Toxic if swallowed.H301: Toxic if swallowedP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Skin Corrosion/Irritation Causes skin irritation.H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Serious Eye Damage/Irritation Causes serious eye irritation.H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Protocols for Handling and Storage

The following protocols outline the two primary methods for handling air-sensitive solids like this compound: in a glove box and using a Schlenk line.

Glove Box Technique

A glove box provides a controlled, inert atmosphere (typically nitrogen or argon) and is the preferred method for handling highly air-sensitive materials like this compound.[9][10][11][12] The oxygen and moisture levels inside a glove box are typically maintained below 1 ppm.[12]

  • Preparation:

    • Ensure the glove box is operating under a stable inert atmosphere with O₂ and H₂O levels below 1 ppm.

    • Transfer all necessary glassware (e.g., vials, spatulas, reaction flasks), and equipment (e.g., balance) into the glove box antechamber. Ensure all glassware is scrupulously dried in an oven at >120 °C for several hours and cooled under vacuum before introduction.

    • The container of this compound should be introduced into the glove box through the antechamber, following the standard evacuation and refilling cycles.

  • Weighing and Transfer:

    • Inside the glove box, carefully open the this compound container.

    • To weigh the desired amount, you can either weigh an empty vial, transfer the solid into it, and then re-weigh the sealed vial, or use a balance inside the glove box.[13]

    • Use a clean, dry spatula for the transfer. Avoid creating dust.

    • Immediately and securely seal the vial containing the weighed this compound.

    • Securely reseal the main this compound container.

  • Storage:

    • Store the main container and any vials of this compound inside the glove box.[13]

    • It is recommended to place the primary container within a secondary, sealed container inside the glove box for added protection.

    • Keep the material away from volatile solvents or other reactive chemicals that may be present in the glove box atmosphere.[13]

  • Waste Disposal:

    • All contaminated materials (e.g., weighing paper, disposable spatulas) should be collected in a designated, sealed waste container inside the glove box.

    • Quench any residual this compound carefully with a high-boiling point alcohol like isopropanol (B130326) in a controlled manner within a fume hood, not inside the glove box.

Glovebox_Workflow Workflow for Handling SiS₂ in a Glove Box cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Ensure Inert Atmosphere (O₂, H₂O < 1 ppm) B Introduce Dry Glassware & SiS₂ Container via Antechamber A->B C Open SiS₂ Container B->C D Weigh and Transfer SiS₂ into a Sealed Vial C->D E Securely Reseal Main Container D->E G Collect Waste in a Sealed Container D->G F Store in a Sealed Container Inside the Glove Box E->F

Caption: Workflow for handling this compound in a glove box.

Schlenk Line Technique

For laboratories without access to a glove box, a Schlenk line can be used to handle this compound, although it requires more technical skill to exclude air and moisture effectively.[14][15][16][17] A Schlenk line provides a dual manifold for vacuum and an inert gas (nitrogen or argon).[15]

  • Preparation:

    • Assemble the necessary oven-dried Schlenk glassware (e.g., Schlenk flask, solid addition tube).[15]

    • Attach the empty glassware to the Schlenk line and perform at least three evacuate-refill cycles to replace the air with an inert atmosphere.[15] Each cycle involves evacuating the flask and then backfilling it with inert gas.[14][15]

    • The this compound container (e.g., a Sure/Seal™ bottle) should be prepared for transfer.

  • Transfer of Solid:

    • Method A: Quick Transfer under Positive Inert Gas Flow:

      • Weigh the required amount of this compound in a vial in a dry environment (if possible, a glove bag).

      • Briefly remove the stopper from the Schlenk flask under a strong positive pressure of inert gas.

      • Quickly add the solid to the flask using a powder funnel.[18]

      • Immediately reseal the flask and perform another evacuate-refill cycle, being careful not to pull the solid into the manifold.[18]

    • Method B: Using a Solid Addition Tube:

      • In a glove box or glove bag, load the pre-weighed this compound into a solid addition tube.

      • Attach the sealed addition tube to the reaction flask on the Schlenk line.

      • Perform evacuate-refill cycles on the addition tube.

      • Under a positive flow of inert gas, rotate the addition tube to add the solid to the reaction flask.[14]

  • Storage:

    • This compound should be stored in its original, tightly sealed container.

    • For long-term storage, it is advisable to wrap the container's cap with Parafilm® and store it in a desiccator under an inert atmosphere. If the original container has a septum, it should be stored in a dry, inert atmosphere to prevent degradation of the septum.

Schlenk_Line_Workflow Workflow for SiS₂ Transfer Using a Schlenk Line cluster_prep Glassware Preparation cluster_transfer Solid Transfer (Quick Method) A Assemble Oven-Dried Schlenk Flask B Attach to Schlenk Line A->B C Perform 3x Evacuate-Refill Cycles B->C D Increase Inert Gas Flow C->D E Briefly Remove Stopper D->E F Add SiS₂ via Powder Funnel E->F G Reseal Flask F->G H Perform Final Evacuate-Refill Cycle G->H

Caption: Workflow for transferring this compound using a Schlenk line.

References

Application Notes and Protocols: Silicon Disulfide (SiS₂) as a Versatile Precursor for Advanced Silicon-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Silicon disulfide (SiS₂), an inorganic compound composed of silicon and sulfur, is emerging as a highly reactive and versatile precursor for the synthesis of a variety of advanced silicon-based materials. Its high reactivity, particularly its sensitivity to hydrolysis and alcoholysis, makes it an attractive starting point for producing materials such as silica (B1680970) nanoparticles, silicon quantum dots, and potentially silicon nanosheets. These materials have wide-ranging applications in fields including battery technology, optoelectronics, and drug delivery. This document provides detailed application notes and experimental protocols for the synthesis of these materials starting from SiS₂.

Synthesis of this compound (SiS₂) Precursor

Two primary methods for the synthesis of SiS₂ are the direct reaction of silicon and sulfur, and the reaction of silicon dioxide with aluminum sulfide (B99878).

Direct Elemental Reaction

This method involves the reaction of elemental silicon and sulfur at elevated temperatures in a sealed environment.

Experimental Protocol:

  • Reactant Preparation: Mix silicon powder and sulfur powder in a desired molar ratio (a slight excess of sulfur is often used, e.g., a mole ratio of S:Si of 3.3:1).[1]

  • Sealing: Place the mixture into a quartz tube. Evacuate the tube to a pressure of approximately 10 Pa and backfill with an inert gas like Argon before sealing.[1]

  • Reaction: Heat the sealed tube in a furnace. The reaction can be carried out under different conditions:

    • Boiling Process: Heat to 1023 K (at 2.57 MPa) or 1073 K (at 3.83 MPa) for 3 hours. In this setup, the solid silicon reacts with liquid sulfur.[1]

    • Steaming Process: In a similar setup where the reactants are placed at the upper end of a tilted tube, the solid silicon reacts with sulfur vapor at the same temperatures and pressures.[1]

  • Purification: After cooling, the product can be purified by sublimation in a nitrogen atmosphere or under vacuum to yield white, needle-shaped SiS₂ crystals.[2] Residual sulfur can be removed by washing with benzene (B151609) in an inert atmosphere.[1]

From Silicon Dioxide and Aluminum Sulfide

This method relies on a metathesis reaction between SiO₂ and Al₂S₃ at high temperatures.

Experimental Protocol:

  • Reactant Preparation: Prepare aluminum sulfide (Al₂S₃) by burning aluminum powder with excess sulfur in a crucible.[2] Mix the resulting Al₂S₃ with a slight excess of silica (SiO₂) sand.[2]

  • Reaction Setup: Place the mixture in a crucible within a quartz tube furnace. Pass a slow stream of dry nitrogen gas through the tube.[2]

  • Heating: Heat the furnace to 1100 °C to initiate the reaction. Increase the temperature to 1200-1300 °C. The SiS₂ will sublime and deposit in the cooler regions of the tube.[2]

  • Purification: The collected SiS₂ can be further purified by sublimation.[2]

Quantitative Data for SiS₂ Synthesis:

Synthesis MethodReactantsTemperature (°C)PressureTypical YieldReference
Direct ElementalSi, S7005 x 10³ MPaHigh Purity (Tetragonal)[2]
Direct ElementalSi, S1000-1100-High Purity (Orthorhombic)[1]
SiO₂/Al₂S₃ ReactionSiO₂, Al₂S₃1200-1300Atmospheric (N₂)High Purity[2]

Application: Precursor for Silica Nanoparticles (SiO₂)

SiS₂ readily reacts with water (hydrolysis) or alcohols (alcoholysis) to form silica precursors like silicic acid or tetraethyl orthosilicate (B98303) (TEOS), respectively. These can then be used to synthesize silica nanoparticles via the well-established sol-gel method.

Synthesis of TEOS from SiS₂

Reaction: SiS₂ + 4 C₂H₅OH → Si(OC₂H₅)₄ (TEOS) + 2 H₂S

Experimental Protocol:

  • Reaction Setup: In a fume hood, place SiS₂ powder in a three-neck flask equipped with a condenser and a dropping funnel, under an inert atmosphere (e.g., Argon).

  • Alcohol Addition: Slowly add anhydrous ethanol (B145695) from the dropping funnel to the SiS₂ powder while stirring. The reaction is exothermic and will release hydrogen sulfide (H₂S) gas, which must be appropriately scrubbed.

  • Reaction Completion: Continue stirring at room temperature until the SiS₂ has completely reacted.

  • Purification: The resulting TEOS can be purified by distillation.

Sol-Gel Synthesis of Silica Nanoparticles from TEOS

The Stöber method is a common technique for producing monodisperse silica nanoparticles from TEOS.

Experimental Protocol:

  • Solution Preparation: In a flask, mix ethanol and deionized water. Add a catalyst, typically ammonia.[3]

  • TEOS Addition: While stirring vigorously, add the TEOS (derived from SiS₂) to the ethanol/water/ammonia mixture.

  • Particle Growth: Allow the reaction to proceed with continuous stirring. The particle size can be controlled by adjusting the concentrations of reactants, temperature, and reaction time.[3][4]

  • Separation and Washing: Collect the synthesized silica nanoparticles by centrifugation. Wash the particles multiple times with ethanol and deionized water to remove any unreacted reagents.[3]

  • Drying: Dry the silica nanoparticles in an oven.

Quantitative Data for Silica Nanoparticle Synthesis:

ParameterRangeEffect on Particle SizeReference
TEOS Concentration0.012 - 0.12 mol L⁻¹Higher concentration can lead to larger particles[4]
Water Concentration3 - 14 mol L⁻¹Higher concentration generally leads to smaller particles[4]
Ammonia Concentration2.8 - 28 mol L⁻¹Higher concentration leads to larger particles[4]
TemperatureAmbientHigher temperature can lead to smaller particles[3]
Particle Size Range20 - 460 nmDependent on reaction conditions[4]
Average Particle Size79.68 - 87.35 nmUnder specific conditions[5]

Logical Workflow for Silica Nanoparticle Synthesis from SiS₂

G cluster_synthesis Synthesis Pathway SiS2 SiS₂ Precursor TEOS Tetraethyl Orthosilicate (TEOS) SiS2->TEOS  Alcoholysis  (Ethanol) SolGel Sol-Gel Reaction (Stöber Method) TEOS->SolGel  Hydrolysis &  Condensation SiO2_NPs Silica Nanoparticles (SiO₂) SolGel->SiO2_NPs

Caption: Synthesis of SiO₂ nanoparticles from SiS₂.

Application: Precursor for Silicon Quantum Dots (SiQDs)

Silica nanoparticles, derived from SiS₂, can be converted into silicon quantum dots through a magnesiothermic reduction process.

Experimental Protocol:

  • Mixing: Mix the synthesized silica nanoparticles with magnesium powder in a crucible.

  • Reduction: Heat the mixture in a tube furnace under an inert atmosphere (e.g., Argon) to around 650 °C. This initiates the reduction of SiO₂ to Si.[6]

  • Purification: After cooling, the product is a mixture of silicon, magnesium oxide, and magnesium silicide. This mixture is typically washed with hydrochloric acid (HCl) to remove the magnesium compounds, followed by washing with deionized water.

  • Surface Passivation: The resulting silicon nanocrystals can be surface-functionalized to enhance their photoluminescence quantum yield. This can be achieved by reacting them with various organic ligands.[7]

Quantitative Data for SiQD Synthesis from Silica:

ParameterValueReference
Reaction Temperature~650 °C[6]
Resulting Si QD Size1 - 10 nm[8]
Photoluminescence Quantum Yield (QY)Up to 48% (with functionalization)[7]

Experimental Workflow for SiQD Synthesis

G cluster_workflow SiQD Synthesis Workflow SiO2_NPs Silica Nanoparticles Reduction Magnesiothermic Reduction (with Mg powder) SiO2_NPs->Reduction Purification Acid Washing (HCl) Reduction->Purification SiQDs Silicon Quantum Dots (SiQDs) Purification->SiQDs G cluster_pathway Conceptual Synthesis Pathway SiS2 SiS₂ Reduction Reduction (e.g., with LiAlH₄) SiS2->Reduction Silane Silane (SiH₄) Reduction->Silane CVD Chemical Vapor Deposition (CVD) Silane->CVD Si_Nanosheets Silicon Nanosheets CVD->Si_Nanosheets G cluster_application Drug Delivery Application SiS2 SiS₂ Porous_Silica Porous Silica Nanoparticles SiS2->Porous_Silica  Multi-step Synthesis Drug_Loading Drug Loading Porous_Silica->Drug_Loading Drug_Delivery Targeted Drug Delivery Drug_Loading->Drug_Delivery  Controlled Release

References

Application Notes and Protocols for SiS₂ in All-Solid-State Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of silicon disulfide (SiS₂) in the development of all-solid-state batteries (ASSBs), focusing on its role as both a solid electrolyte additive and a high-capacity anode material. Detailed protocols for synthesis, cell fabrication, and electrochemical characterization are provided to guide researchers in this promising field.

Introduction to SiS₂ in All-Solid-State Batteries

This compound (SiS₂) is a versatile material in the context of all-solid-state batteries, offering potential solutions to some of the key challenges in this next-generation energy storage technology. Its primary applications are twofold:

  • As a precursor or additive in sulfide-based solid electrolytes: The incorporation of SiS₂ into lithium argyrodite solid electrolytes, such as Li₆PS₅Cl, has been shown to enhance ionic conductivity and, notably, improve moisture stability. This is a critical advancement as sulfide (B99878) electrolytes are notoriously sensitive to ambient humidity, which complicates manufacturing and handling.

  • As a high-capacity anode material: SiS₂ itself can function as an anode, exhibiting a high theoretical capacity for lithium storage. When fabricated into a nanocomposite, it has demonstrated excellent cycling stability and high initial coulombic efficiency.

These dual roles make SiS₂ a material of significant interest for the development of safer, more energy-dense all-solid-state batteries.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data on the performance of SiS₂ in different applications within all-solid-state batteries.

Table 1: Electrochemical Performance of SiS₂ Nanocomposite as an Anode Material
ParameterValueReference
Lithiation Capacity1610 mAh g⁻¹[1]
Delithiation Capacity1363 mAh g⁻¹[1]
Initial Coulombic Efficiency84.7%[1]
Cycling StabilityHigh stability after 800 cycles[1]
Table 2: Ionic Conductivity of Doped Li-argyrodite Solid Electrolytes (Analogous Data)

No direct comparative data for SiS₂ doping was found. The following data for Al and Cl co-doping in Li₆PS₅Cl is presented to illustrate the potential magnitude of improvement.

Electrolyte CompositionIonic Conductivity (S cm⁻¹)Activation Energy (eV)Reference
Pristine Li₆PS₅Cl1.55 x 10⁻³0.22[2]
Li₅.₅PS₄.₅Cl₁.₅ (Cl-doped)5.05 x 10⁻³0.17[2]
Li₅.₅₅Al₀.₁₅PS₅Cl (Al-doped)5.67 x 10⁻³0.10[2]
Li₅.₄Al₀.₁PS₄.₇Cl₁.₃ (Al/Cl co-doped)7.29 x 10⁻³0.09[2]

Experimental Protocols

Protocol 1: Synthesis of Li-argyrodite (Li₆PS₅Cl) Solid Electrolyte (Baseline)

This protocol describes a common solid-state synthesis method for the baseline Li₆PS₅Cl electrolyte.

Materials:

  • Lithium sulfide (Li₂S)

  • Phosphorus pentasulfide (P₂S₅)

  • Lithium chloride (LiCl)

Equipment:

  • Planetary ball mill with zirconia vials and balls

  • Tube furnace with quartz tubes

  • Glovebox with an argon atmosphere (<0.1 ppm H₂O, <0.1 ppm O₂)

Procedure:

  • Inside the glovebox, weigh stoichiometric amounts of Li₂S, P₂S₅, and LiCl.

  • Transfer the powder mixture to a zirconia vial with zirconia balls.

  • Ball mill the mixture at a moderate speed (e.g., 400 rpm) for a specified duration (e.g., 10-20 hours) to ensure homogeneous mixing and partial reaction.

  • Transfer the ball-milled powder into a quartz tube and seal it under vacuum.

  • Place the sealed quartz tube in a tube furnace and anneal at a specific temperature (e.g., 550 °C) for several hours (e.g., 4-8 hours).

  • Allow the furnace to cool down to room temperature naturally.

  • Transfer the annealed product back into the glovebox for storage and further processing.

Protocol 2: Synthesis of SiS₂-containing Li-Si-P-S-Cl Solid Electrolyte (Solution-Based)

This protocol is based on a solution-based synthesis method where SiS₂ is used as a precursor.

Materials:

  • Lithium sulfide (Li₂S)

  • Phosphorus pentasulfide (P₂S₅)

  • This compound (SiS₂)

  • Lithium chloride (LiCl)

  • Elemental sulfur (S)

  • Acetonitrile (ACN), Tetrahydrofuran (THF), Ethanol (EtOH) (anhydrous)

Equipment:

  • Glovebox with an argon atmosphere

  • Magnetic stirrer

  • Vacuum oven

Procedure:

  • Inside the glovebox, prepare a solvent mixture of ACN, THF, and EtOH.

  • In a separate vial, mix the raw materials: Li₂S, P₂S₅, SiS₂, LiCl, and elemental sulfur in the desired molar ratios. A previously reported composition for a Li₁₀.₀₂Si₁.₄₇P₁.₅₆S₁₁.₇Cl₀.₃ electrolyte used a molar ratio of 4.86:0.78:1.47:0.3:x for Li₂S:P₂S₅:SiS₂:LiCl:S (where x can be varied).

  • Add the solvent mixture to the raw materials and stir until a homogeneous solution or suspension is formed.

  • Gently heat the mixture under vacuum to evaporate the solvent, yielding a precursor powder.

  • Transfer the precursor powder to a quartz tube, seal it under vacuum, and anneal it in a tube furnace at an appropriate temperature to crystallize the desired phase.

Protocol 3: Fabrication of an All-Solid-State Battery

Materials:

  • Synthesized SiS₂-containing solid electrolyte

  • Cathode active material (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811)

  • Carbon conductive additive (e.g., Super P)

  • Anode material (e.g., Li-In foil or SiS₂ nanocomposite)

  • Binder (if necessary, though often omitted in sulfide ASSBs)

Equipment:

  • Hydraulic press with a pellet die

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

  • Glovebox

Procedure:

  • Cathode Composite Preparation: Inside the glovebox, mix the cathode active material, the SiS₂-containing solid electrolyte, and the carbon conductive additive in a specific weight ratio (e.g., 70:30:5).

  • Cell Assembly (pellet-based): a. Press a layer of the solid electrolyte powder (e.g., ~100 mg) in a pellet die at high pressure (e.g., 300-400 MPa) to form a dense separator pellet. b. Place the cathode composite powder on one side of the electrolyte pellet and press again to form a cathode/electrolyte bilayer. c. Place the anode material (e.g., Li-In foil) on the other side of the electrolyte pellet. d. Assemble the layered components into a coin cell or a specialized pressure cell.

  • Electrochemical Characterization: a. Allow the cell to rest for a few hours to ensure good interfacial contact. b. Perform EIS to determine the ionic conductivity of the solid electrolyte and the interfacial resistance. c. Conduct galvanostatic cycling at a specific C-rate (e.g., C/10) within a defined voltage window (e.g., 2.5-4.2 V vs. Li/Li⁺) to evaluate the charge-discharge capacity, coulombic efficiency, and cycling stability.

Visualizations

Mechanism of Improved Moisture Stability with SiS₂ Doping

The improved moisture stability of sulfide solid electrolytes when doped with SiS₂ can be understood through the Hard and Soft Acids and Bases (HSAB) theory. In pristine Li₆PS₅Cl, the hard acid P⁵⁺ is prone to react with the hard base O²⁻ from water molecules, leading to the decomposition of the electrolyte and the formation of H₂S gas. By substituting some of the phosphorus with silicon, which is a softer acid than phosphorus, the overall "softness" of the cationic framework increases. This makes the electrolyte less reactive towards hard bases like water, thus enhancing its moisture stability.

cluster_0 Pristine Li₆PS₅Cl cluster_1 SiS₂-doped Li₆PS₅Cl Pristine Li₆PS₅Cl (Harder Acidic Framework) H2O H₂O (Hard Base) Pristine->H2O High Reactivity Decomposition Decomposition (H₂S release) H2O->Decomposition Doped SiS₂-doped Li₆PS₅Cl (Softer Acidic Framework) H2O2 H₂O (Hard Base) Doped->H2O2 Lower Reactivity Stability Improved Moisture Stability H2O2->Stability

HSAB theory and moisture stability.
Experimental Workflow for ASSB Fabrication and Testing

The following diagram illustrates the typical workflow for fabricating and evaluating an all-solid-state battery using a SiS₂-modified solid electrolyte.

cluster_0 Material Synthesis cluster_1 Cell Assembly cluster_2 Electrochemical Characterization synthesis Synthesis of SiS₂-doped SE cathode_prep Cathode Composite Preparation synthesis->cathode_prep pellet_press Pressing SE Pellet & Cathode Layer cathode_prep->pellet_press anode_attach Anode Attachment pellet_press->anode_attach eis EIS Analysis anode_attach->eis cycling Galvanostatic Cycling eis->cycling analysis Data Analysis cycling->analysis

ASSB fabrication and testing workflow.

References

Application Notes and Protocols: Silicon Disulfide (SiS₂) as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive literature searches for the tribological performance of silicon disulfide (SiS₂) as a lubricant additive yielded limited quantitative data. The information available often refers to its potential use without providing specific experimental results.[1] Therefore, to fulfill the structural and content requirements of these application notes, we will present a detailed framework using data from studies on silicon dioxide (SiO₂) nanoparticles , a chemically related and extensively researched lubricant additive. This will serve as a comprehensive example of the expected data presentation, experimental protocols, and analysis. General information available for SiS₂ is also included.

Introduction to this compound (SiS₂) as a Potential Lubricant Additive

This compound (SiS₂) is an inorganic compound with the chemical formula SiS₂.[1] It is a yellow crystalline solid that is insoluble in water and possesses high thermal stability and resistance to oxidation.[1] These properties make it a candidate for investigation as a lubricant additive. The primary proposed mechanism of action for SiS₂ in lubrication is the formation of a protective film on contacting surfaces, which helps to minimize direct metal-to-metal contact, thereby reducing friction and wear.[1]

Synthesis of this compound (SiS₂)

Several methods for the synthesis of SiS₂ have been reported, primarily for applications in solid-state batteries. These methods can be adapted for producing SiS₂ for lubricant additive research.

2.1. Solid-Gas Phase Reaction

A scalable synthesis method involves a solid-gas phase reaction. In this process, elemental silicon is reacted with sulfur vapor at elevated temperatures in a sealed, evacuated ampoule. The resulting SiS₂ can be purified by sublimation.

2.2. Metathesis Reaction

Another approach involves a metathesis reaction. For example, sodium sulfide (B99878) (Na₂S) can be reacted with lithium chloride (LiCl) to produce lithium sulfide (Li₂S). The subsequent reaction of Li₂S with silicon tetrachloride (SiCl₄) yields SiS₂. This method may offer a more scalable and cost-effective route to SiS₂ production.

Performance Data of Analogous Silicon-Based Additives (SiO₂)

The following tables summarize the typical performance improvements observed with the addition of silicon dioxide (SiO₂) nanoparticles to various base oils. This data is presented to illustrate the expected format for reporting the performance of SiS₂ once such data becomes available.

Table 1: Reduction in Coefficient of Friction (COF) with SiO₂ Nanoparticle Additives

Base OilNanoparticle Concentration (wt%)COF (Base Oil)COF (with SiO₂)% Reduction in COFReference
Sunflower Oil1.250.05110.011477.7[2]
Grapeseed Oil0.250.05110.032137.2
Mineral Oil (350SN)100.178< 0.06> 66[3]
Rapeseed Oil5~0.35 (at 4 MPa)~0.19 (at 4 MPa)~45.7

Table 2: Reduction in Wear with SiO₂ Nanoparticle Additives

Base OilNanoparticle Concentration (wt%)Wear MetricWear (Base Oil)Wear (with SiO₂)% Reduction in WearReference
Sunflower Oil1.25Volumetric Loss (mm³)Not specifiedNot specified74.1[2]
Grapeseed Oil1.25Wear Volume Loss (mm³)Not specifiedNot specified39
SAE40 Engine Oil0.1Wear RateNot specifiedNot specified50

Experimental Protocols for Evaluation of Lubricant Additives

The following protocols are detailed methodologies for key experiments cited in the evaluation of lubricant additives, using the example of SiO₂ nanoparticles. These protocols can be directly adapted for the evaluation of SiS₂.

4.1. Protocol for Preparation of Nanolubricants

This protocol describes the dispersion of nanoparticles into a base lubricant.

  • Materials:

    • Base lubricant (e.g., PAO, mineral oil, vegetable oil)

    • SiS₂ (or SiO₂) nanoparticles of desired size and morphology

    • Surfactant (optional, e.g., oleic acid)

    • Solvent (if using a surfactant)

  • Procedure:

    • Weigh the required amount of nanoparticles to achieve the desired weight percentage concentration (e.g., 0.1 wt%, 0.5 wt%, 1.0 wt%).

    • If using a surfactant, dissolve it in a minimal amount of a suitable solvent.

    • Add the nanoparticles to the base lubricant. If using a surfactant solution, add it to the nanoparticle-lubricant mixture.

    • Mechanically stir the mixture using a magnetic stirrer for a specified time (e.g., 30 minutes) to ensure initial dispersion.

    • Subject the mixture to ultrasonication for a period (e.g., 1-2 hours) to break down agglomerates and achieve a stable, uniform dispersion.

    • Visually inspect the nanolubricant for any signs of sedimentation or agglomeration before use.

4.2. Protocol for Tribological Testing using a Four-Ball Tester

This protocol evaluates the anti-wear and extreme-pressure properties of the lubricant.

  • Apparatus: Four-ball tribometer.

  • Test Specimens: Four ½-inch diameter steel balls.

  • Procedure:

    • Clean the steel balls with a suitable solvent (e.g., acetone) and dry them.

    • Assemble three balls in the test cup and clamp them. Place the fourth ball in the chuck.

    • Fill the test cup with the lubricant sample to be tested, ensuring the three lower balls are fully submerged.

    • Apply a specified load and rotational speed for a set duration (e.g., as per ASTM D4172 or ASTM D2783 standards).

    • After the test, disassemble the apparatus and clean the lower three balls.

    • Measure the wear scar diameter (WSD) on the three lower balls using a microscope.

    • Calculate the average WSD. A smaller WSD indicates better anti-wear properties.

    • For extreme pressure testing, the load is incrementally increased until welding of the balls occurs.

4.3. Protocol for Friction and Wear Testing using a Pin-on-Disk Tribometer

This protocol measures the coefficient of friction and wear rate under sliding contact.

  • Apparatus: Pin-on-disk tribometer.

  • Test Specimens: A stationary pin and a rotating disk.

  • Procedure:

    • Clean the pin and disk with a suitable solvent and dry them.

    • Mount the disk on the rotating stage and the pin in the stationary holder.

    • Apply a thin film of the test lubricant to the disk surface.

    • Apply a specific normal load to the pin.

    • Set the rotational speed and test duration.

    • During the test, continuously record the frictional force to calculate the coefficient of friction.

    • After the test, measure the wear track on the disk and the wear scar on the pin using a profilometer or microscope to determine the wear volume or wear rate.

Visualization of Experimental Workflows and Logical Relationships

5.1. Experimental Workflow for Nanolubricant Preparation and Evaluation

G cluster_prep Nanolubricant Preparation cluster_eval Tribological Evaluation cluster_analysis Data Analysis weigh Weigh Nanoparticles disperse Disperse in Base Oil weigh->disperse ultrasonicate Ultrasonicate disperse->ultrasonicate four_ball Four-Ball Test ultrasonicate->four_ball Test Sample pin_on_disk Pin-on-Disk Test ultrasonicate->pin_on_disk Test Sample wsd Measure Wear Scar Diameter four_ball->wsd cof Calculate COF pin_on_disk->cof wear_rate Determine Wear Rate pin_on_disk->wear_rate

Caption: Workflow for nanolubricant preparation and subsequent tribological testing.

5.2. Proposed Lubrication Mechanism of Nanoparticle Additives

G cluster_outcome Outcome nanoparticles Nanoparticles in Lubricant rolling Rolling Effect (Ball Bearing) nanoparticles->rolling mending Mending Effect (Fills Asperities) nanoparticles->mending film Protective Film Formation nanoparticles->film polishing Polishing Effect (Smoothens Surfaces) nanoparticles->polishing reduced_friction Reduced Friction rolling->reduced_friction reduced_wear Reduced Wear mending->reduced_wear film->reduced_friction film->reduced_wear polishing->reduced_friction

Caption: Proposed mechanisms by which nanoparticle additives improve lubrication.

References

Application Notes and Protocols: Rotational Spectroscopy of Silicon Monosulfide Isotopic Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Silicon monosulfide (SiS) is a molecule of significant interest in astrophysics, having been detected in various interstellar and circumstellar environments, including star-forming regions and the envelopes of carbon-rich stars.[1] Rotational spectroscopy is a powerful high-resolution technique used to study the structure and dynamics of molecules in the gas phase.[2][3] By analyzing the rotational spectra of SiS and its various isotopic species (isotopologues), researchers can derive highly precise molecular constants. This data is crucial for unambiguously identifying molecules in space via radio astronomy and for refining our understanding of molecular structure, chemical bonding, and the physical conditions of the interstellar medium.[4][5][6]

These application notes provide an overview of the methodologies used to generate and analyze the rotational spectra of SiS isotopologues, present key data in a structured format, and offer detailed experimental protocols for researchers in the fields of molecular physics, astrophysics, and physical chemistry.

Experimental Protocols

The study of the rotational spectrum of a transient species like SiS involves two primary stages: the generation of the molecule in the gas phase and the subsequent spectroscopic measurement.

Protocol 1: Generation of Gas-Phase SiS via Electric Discharge

This protocol describes the production of SiS in a supersonic molecular beam using a pulsed-discharge nozzle, a method effective for creating transient and reactive species.[7]

1. Objective: To produce a cold, isolated beam of SiS molecules suitable for high-resolution spectroscopic analysis.

2. Materials & Apparatus:

  • Precursor Gases: Silane (SiH₄) and Carbonyl Sulfide (OCS) or Hydrogen Sulfide (H₂S).[7][8] A typical mixture is a very dilute concentration (e.g., <1%) of precursors in a noble buffer gas.
  • Buffer Gas: Neon (Ne) or Argon (Ar).
  • Pulsed-Discharge Nozzle: A solenoid valve fitted with alternating layers of insulating (e.g., Teflon) and conductive (e.g., copper) electrodes.[7]
  • High Voltage DC Power Supply: Capable of delivering ~1 kV.
  • High-Vacuum Chamber: To house the experiment and allow for free molecular expansion.
  • Mass Flow Controllers: For precise control of gas mixing ratios.

3. Procedure:

  • Prepare a dilute gas mixture of the Si and S precursors in the noble buffer gas. The optimal mixing ratios must be determined empirically to maximize SiS production.[4]
  • Introduce the gas mixture into the pulsed-discharge nozzle assembly.
  • Synchronize the gas pulse from the solenoid valve with a high-voltage DC pulse (e.g., 800-1100 V) applied to the electrodes.[7] The electric discharge in the throat of the nozzle dissociates the precursor molecules and initiates the chemical reactions that form SiS.[7]
  • The gas pulse expands supersonically from the high-pressure region of the nozzle into the high-vacuum chamber.
  • During this expansion, the SiS molecules are cooled to very low rotational temperatures (typically a few Kelvin), which simplifies the resulting spectrum by populating only the lowest energy levels.[7] The directed beam of cold SiS molecules is now ready for spectroscopic interrogation.

Protocol 2: Spectroscopic Measurement with FTMW Spectroscopy

This protocol outlines the analysis of the SiS molecular beam using a Fourier Transform Microwave (FTMW) spectrometer. This technique offers exceptionally high resolution, allowing for the observation of fine and hyperfine spectral features.[5][6]

1. Objective: To record the high-resolution rotational spectrum of SiS and its isotopologues.

2. Apparatus:

  • FTMW Spectrometer: Consisting of a Fabry-Pérot resonator cavity, a microwave signal generator, and a sensitive superheterodyne receiver.[7]
  • Microwave Pulse Generator: To create short (~1 µs), high-power microwave pulses.
  • Digital Oscilloscope/Digitizer: For time-domain signal acquisition.
  • Computer: For instrument control, data acquisition, and Fourier transformation.

3. Procedure:

  • Align the molecular beam of SiS to pass through the center of the Fabry-Pérot cavity.
  • Generate a short, resonant microwave pulse that polarizes the SiS molecules within the beam, creating a macroscopic dipole moment.[7]
  • After the pulse, the molecules undergo coherent rotational emission, producing a faint signal known as the Free Induction Decay (FID).
  • Detect this time-domain FID signal with the superheterodyne receiver.[7]
  • Digitize the FID and perform a Fourier transform to convert it into the frequency domain, revealing the power spectrum.[7] Rotational transitions appear as sharp lines.
  • Because the molecular beam is aligned coaxially with the microwave propagation, each spectral line is split into a characteristic Doppler doublet. The true transition frequency is the average of the two doublet components.[7]
  • Repeat the measurement across the desired frequency range to map out the rotational spectrum. The high resolution allows for the separation of transitions from different isotopic species present in the natural abundance of silicon and sulfur.[5][6]

Data Presentation

The analysis of the recorded rotational spectra yields precise spectroscopic constants. These constants are determined by fitting the measured transition frequencies to a quantum mechanical model of a rotating molecule.

Table 1: Spectroscopic Constants for the Ground Vibrational State (v=0) of Major SiS Isotopologues

The following table summarizes the key rotational and centrifugal distortion constants for the five most abundant isotopologues of SiS. These parameters allow for the accurate prediction of rotational transition frequencies.

IsotopologueRotational Constant (B₀) / MHzCentrifugal Distortion (D₀) / kHz
²⁸Si³²S9087.4923.32
²⁹Si³²S8950.4593.22
³⁰Si³²S8821.1543.13
²⁸Si³³S8908.7183.22
²⁸Si³⁴S8743.0853.06
Data derived from studies employing FTMW and millimeter-wave absorption spectroscopy.[4][5][6]

Table 2: Derived Molecular Properties of Silicon Monosulfide

By analyzing the rotational constants of multiple isotopic species and correcting for subtle electronic and vibrational effects (breakdown of the Born-Oppenheimer approximation), a highly accurate equilibrium structure can be determined.[5][6]

PropertyValueUnit
Equilibrium Bond Length (rₑ)192.9pm
The Si-S bond length is significantly shorter than a typical Si-S single bond (~216 pm), indicating multiple bond character.[4][9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gen Molecule Generation cluster_spec Spectroscopy cluster_analysis Data Analysis precursors Gas Precursors (e.g., SiH₄, OCS in Ne) discharge Pulsed Electric Discharge precursors->discharge expansion Supersonic Expansion (Molecular Cooling) discharge->expansion cavity Fabry-Pérot Cavity expansion->cavity pulse Microwave Pulse (Polarization) cavity->pulse detection FID Signal Detection pulse->detection fft Fourier Transform detection->fft spectrum Rotational Spectrum fft->spectrum analysis Fit to Hamiltonian & Derive Constants spectrum->analysis

Caption: A flowchart of the experimental process.

data_derivation cluster_fit Spectroscopic Analysis cluster_structure Structural Determination exp_data Measured Transition Frequencies (for ²⁸Si³²S, ²⁹Si³²S, ²⁸Si³⁴S, etc.) fitting Quantum Mechanical Fitting exp_data->fitting constants Spectroscopic Constants (B₀, D₀ for each isotopologue) fitting->constants iso_analysis Multi-Isotopologue Analysis (Born-Oppenheimer Correction) constants->iso_analysis re Equilibrium Bond Length (rₑ) iso_analysis->re

Caption: Derivation of molecular structure from spectra.

References

Application Notes and Protocols: Synthesis of Orthorhombic SiS₂ Rods via Boiling and Steaming Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of orthorhombic silicon disulfide (SiS₂) rods, a material of interest for applications such as all-solid-state lithium-ion batteries.[1][2][3][4] The methodologies described herein are based on an elemental method employing either a boiling (solid-liquid) or a steaming (solid-gas) process within a closed sealed-tube system.[1][2][3]

Overview

Orthorhombic SiS₂ rods can be synthesized with high chemical and phase purity by reacting elemental silicon and sulfur at elevated temperatures and pressures.[1][2][3][4] The synthesis is conducted in a sealed quartz tube furnace, establishing a uniform temperature zone.[1][3] Two primary variations of this method are presented:

  • Boiling Process (Solid-Liquid Reaction): In this method, solid silicon powder reacts with liquid sulfur.[1][3]

  • Steaming Process (Solid-Gas Reaction): Here, solid silicon powder reacts with saturated sulfur vapor.[1][3]

The intrinsic crystal structure of orthorhombic SiS₂, which consists of distorted edge-sharing [SiS₄] tetrahedra chains along the c-axis, governs the preferential growth of the material into a rod-like morphology along the <001> direction.[1][3]

Experimental Protocols

Precursor Preparation

2.1.1. Sulfur (S) Powder Purification:

  • Commercially available sulfur powder (99 wt%) is first washed with aqua regia (HCl/HNO₃ ratio of 3:1 by volume).[1]

  • Following the acid wash, the sulfur is repeatedly rinsed with ultrapure water (>18 MΩ·cm) until the washing solution is free of chloride ions (Cl⁻) and has a neutral pH of 7.[1]

  • The purified sulfur powder is then dried under a vacuum and sieved through a 200 mesh (<74 μm).[1]

2.1.2. Silicon (Si) Powder Preparation:

  • Polysilicon blocks (7N purity) are crushed and placed in a stainless-steel vessel with Fe-balls (ϕ5.9 mm) and ethanol (B145695) (99.7 wt%) at a weight ratio of 1 (Si) : 8 (Fe-balls) : 1 (ethanol).[1]

  • The mixture undergoes ball-milling for 12 hours at a revolution speed of 150 rpm and a rotation speed of 300 rpm in a planetary mill.[1]

  • The resulting silicon slurry is sequentially washed with 10 wt% HCl and 6 wt% HF. Note: Teflon utensils and containers must be used when handling HF.[1]

  • The acid-washed silicon is then rinsed with ultrapure water and ethanol, followed by vacuum drying and sieving through a 200 mesh.[1]

SiS₂ Rod Synthesis

2.2.1. Reactant Preparation and Sealing:

  • The prepared silicon and sulfur powders are mixed at a specific molar ratio.

  • 2 grams of the powder mixture are loaded into a quartz tube (Vq = 0.0121 dm³), which corresponds to a silicon concentration of 34.6 g/dm³.[1]

  • The quartz tubes are evacuated and sealed.

2.2.2. Furnace Setup and Reaction:

  • The sealed quartz tubes are placed diagonally in a furnace at an angle of 15°-25°.[1]

  • For the Boiling Process (Solid-Liquid): The reactants are positioned at the lower (down) end of the tube.[1]

  • For the Steaming Process (Solid-Gas): The reactants are positioned at the upper (up) end of the tube.[1]

  • The furnace is heated to the desired reaction temperature (1023 K or 1073 K) at a rate of 5 °C/min.[1]

  • The reaction is held at the set temperature for 3 hours.[1]

  • After the reaction, the furnace is cooled down to room temperature at a rate of 5 °C/min.[1]

Data Presentation

The following tables summarize the synthesis conditions and the resulting SiS₂ rod dimensions.

Table 1: Synthesis Parameters for SiS₂ Rods

ParameterValueReference
Reaction Temperature1023 K or 1073 K[1][2][3]
Reaction Time3 hours[1][2][3]
Saturated S-vapor Pressure2.57 MPa (at 1023 K) or 3.83 MPa (at 1073 K)[1][2][3]
Heating/Cooling Rate5 °C/min[1]

Table 2: Dimensions of Synthesized SiS₂ Rods

Synthesis ConditionAverage Length (μm)Average Diameter (μm)Length-to-Diameter (L/D) RatioReference
Low Temp (1023 K), Down Site (Boiling)--3.5[1]
Low Temp (1023 K), Up Site (Steaming)--4.0[1]
High Temp (1073 K), Down Site (Boiling)--4.1[1]
High Temp (1073 K), Up Site (Steaming)--3.7[1]

A noteworthy observation is that an increase in preparation temperature leads to a 19-30% increase in the length of the SiS₂ rods.[1]

Visualized Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the synthesis of SiS₂ rods is depicted below.

G cluster_precursor Precursor Preparation cluster_synthesis SiS₂ Synthesis cluster_process Process Type S_powder Sulfur Powder S_purified Purified S Powder S_powder->S_purified Aqua Regia Wash Si_blocks Polysilicon Blocks Si_powder Ball-milled Si Powder Si_blocks->Si_powder Ball-milling mix Mix Si and S Powders S_purified->mix Si_purified Purified Si Powder Si_powder->Si_purified Acid Wash (HCl, HF) Si_purified->mix seal Seal in Quartz Tube mix->seal heat Heat in Furnace (1023K or 1073K, 3h) seal->heat cool Cool to RT heat->cool boiling Boiling (Solid-Liquid) heat->boiling steaming Steaming (Solid-Gas) heat->steaming product SiS₂ Rods cool->product

Experimental workflow for SiS₂ rod synthesis.
Reaction Pathways

The two distinct reaction pathways, boiling and steaming, are illustrated below.

G cluster_boiling Boiling Process cluster_steaming Steaming Process Si_solid_b Si (solid) SiS2_b SiS₂ Rods Si_solid_b->SiS2_b S_liquid_b S (liquid) S_liquid_b->SiS2_b Si_solid_s Si (solid) SiS2_s SiS₂ Rods Si_solid_s->SiS2_s S_gas_s S (gas) S_gas_s->SiS2_s

Reaction pathways for SiS₂ rod synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Homogeneous SiS₂

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of homogeneous silicon disulfide (SiS₂). This resource is designed for researchers and scientists encountering challenges in obtaining phase-pure SiS₂. Here you will find troubleshooting guides and frequently asked questions to address common issues during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing SiS₂?

A1: The primary challenge is achieving a single, homogeneous crystalline phase, typically the ambient-pressure orthorhombic structure, while avoiding impurities and other polymorphs. SiS₂ is highly sensitive to moisture and air, which can lead to the formation of silicon dioxide (SiO₂) and hazardous hydrogen sulfide (B99878) (H₂S) gas.[1][2][3] Additionally, controlling reaction conditions to prevent residual starting materials and managing the high vapor pressure of sulfur are significant hurdles.[1]

Q2: What are the common methods for synthesizing SiS₂?

A2: The most prevalent method is the "elemental method," which involves the direct reaction of silicon and sulfur at high temperatures in a sealed, inert atmosphere (e.g., in an evacuated quartz ampoule).[4] This method is favored for its use of readily available materials and simpler process.[1] Other reported methods include the reaction of aluminum sulfide with silica (B1680970) sand at high temperatures and the thermal decomposition of organosilicon precursors.[2]

Q3: How many polymorphs of SiS₂ exist?

A3: There are at least five known polymorphs of SiS₂.[1] The most common is the ambient-pressure (NP) phase, which has an orthorhombic crystal structure (space group Ibam).[1] The other four are high-pressure (HP) phases, including monoclinic, tetragonal, and trigonal structures, which form under gigapascal pressures.[1][5]

Q4: Why is moisture and air sensitivity a critical issue?

A4: SiS₂ readily reacts with water, including atmospheric moisture, in a hydrolysis reaction to form silicon dioxide (SiO₂) and hydrogen sulfide (H₂S).[2][3] H₂S is a highly toxic and flammable gas with a characteristic rotten egg odor.[1] This reactivity means that all synthesis and handling steps must be performed under strictly anhydrous and inert conditions (e.g., in a glovebox or under a flow of dry nitrogen/argon).[6]

Q5: What characterization techniques are essential for verifying a homogeneous SiS₂ phase?

A5: X-ray Diffraction (XRD) is the primary technique used to identify the crystal structure and confirm the phase purity of the synthesized SiS₂.[1][3] By comparing the experimental diffraction pattern to reference patterns (e.g., from the ICSD database), one can identify the specific polymorph and detect crystalline impurities like residual sulfur or silicon. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are also used to analyze the morphology and microstructure of the product.[6]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of SiS₂ via the common elemental method.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete reaction between Si and S.2. Loss of product during transfer due to moisture sensitivity.3. Reaction with quartz tube at very high temperatures.[4]1. Increase reaction time or temperature within the stable range (e.g., 1023–1073 K).2. Use a slight excess of sulfur (5-10%) to drive the reaction to completion.[4]3. Ensure all handling and transfer of the final product are performed in a dry, inert atmosphere (glovebox).4. Avoid temperatures exceeding the melting point of SiS₂ (1363 K) to prevent reaction with the silica ampoule.[6]
XRD shows peaks for residual sulfur (α-S₈) 1. Incomplete reaction.2. Use of a significant excess of sulfur.3. Insufficient purification post-synthesis.1. The most effective method is to wash the final product with a solvent that dissolves sulfur but not SiS₂. Benzene (B151609) has been shown to be effective for removing residual α-S₈.[1]2. Perform vacuum sublimation to separate the more volatile sulfur from the SiS₂ product.[4]
XRD shows peaks for unreacted silicon 1. Reaction time is too short.2. Reaction temperature is too low.3. Poor mixing of reactants.1. Extend the duration of the heating step. Some methods require many hours or even days to ensure full conversion.[1]2. Increase the reaction temperature, ensuring it remains within the optimal range for the desired orthorhombic phase (1023-1073 K).[6]3. Ensure silicon and sulfur powders are thoroughly mixed before sealing the ampoule.
Product is yellow or off-white instead of white 1. Presence of elemental sulfur impurities.2. Formation of silicon sub-sulfides (SiSₓ where x < 2).1. Purify the product by washing with benzene or performing vacuum sublimation to remove residual sulfur.[1][4]2. Re-evaluate the stoichiometry of the reactants and ensure proper reaction conditions (temperature, time) to favor the formation of SiS₂.
Quartz ampoule broke or exploded during synthesis 1. Excessive internal pressure from sulfur vapor.2. Rapid heating rates causing thermal shock.1. The saturated vapor pressure of sulfur increases significantly with temperature. Operate within a safe pressure range for the quartz tube (e.g., 2.57–3.83 MPa).[6]2. Use a dual-temperature zone furnace. This method uses a lower temperature at the "cold end" to control the overall sulfur vapor pressure, making the process safer, though it may require longer reaction times.[1][6]3. Employ a slow, controlled heating ramp to the target temperature.
Final product shows poor crystallinity in XRD 1. Reaction temperature was too low.2. Rapid quenching/cooling of the product.1. Ensure the reaction temperature is high enough to promote good crystal growth (e.g., >1000 K).[6]2. Allow the furnace to cool slowly to room temperature after the reaction is complete to facilitate the formation of well-ordered crystals.

Experimental Protocols

Key Experiment: Elemental Synthesis of Orthorhombic SiS₂ Rods

This protocol is based on the successful synthesis of high-purity orthorhombic SiS₂ rods as reported in the literature.[1][6]

1. Precursor Preparation:

  • Use high-purity silicon powder (<74 μm) and sulfur powder.

  • Mix Si and S powders in a stoichiometric molar ratio (1:2).

  • Transfer the mixture into a quartz ampoule inside an argon-filled glovebox to prevent exposure to air and moisture.

2. Ampoule Sealing:

  • Evacuate the quartz ampoule to a high vacuum (< 10⁻³ Pa).

  • Use a torch to seal the ampoule while it remains under vacuum. The final sealed volume will determine the pressure at reaction temperature.

3. Reaction Conditions:

  • Place the sealed ampoule into a programmable tube furnace.

  • Heat the furnace to the target temperature range of 1023–1073 K (750–800 °C).

  • Hold the temperature for 3 hours . During this time, the sulfur will melt and vaporize, creating a high-pressure atmosphere (calculated to be 2.57–3.83 MPa) that facilitates the reaction.[6]

  • After the reaction period, cool the furnace slowly back to room temperature.

4. Product Retrieval and Purification:

  • Carefully break the ampoule inside an argon-filled glovebox.

  • Collect the white, fibrous SiS₂ product.

  • If XRD analysis reveals the presence of residual sulfur, wash the product with anhydrous benzene. Filter the mixture and dry the purified SiS₂ powder under vacuum.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification start Start: High-Purity Si & S Powders mix Mix Powders (1:2 Molar Ratio) start->mix load Load into Quartz Ampoule mix->load seal Evacuate & Seal Ampoule load->seal heat Heat in Furnace (1023-1073 K, 3 hrs) seal->heat cool Slowly Cool to Room Temp. heat->cool retrieve Retrieve Product (Inert Atm.) cool->retrieve xrd XRD Analysis retrieve->xrd impure Residual Sulfur Detected? xrd->impure pure Homogeneous SiS₂ Phase impure->pure No purify Wash with Benzene & Dry Under Vacuum impure->purify Yes purify->xrd Re-analyze

Caption: Workflow for the elemental synthesis of SiS₂.

Troubleshooting Logic

G start Post-Synthesis XRD Analysis check_phase Is the primary phase orthorhombic SiS₂? start->check_phase check_peaks Are other peaks present? check_phase->check_peaks Yes solve_phase Action: Check Reaction P/T. Ensure slow cooling. check_phase->solve_phase No success Success: Homogeneous Phase check_peaks->success No is_sulfur Peaks match α-S₈? check_peaks->is_sulfur Yes is_si Peaks match Si? is_sulfur->is_si No solve_sulfur Action: Wash with Benzene or Vacuum Sublimate is_sulfur->solve_sulfur Yes other_phase High-Pressure Polymorph or Other Impurity? is_si->other_phase No solve_si Action: Increase Reaction Time / Temperature is_si->solve_si Yes other_phase->solve_phase Yes

Caption: Troubleshooting flowchart for SiS₂ phase analysis.

References

Technical Support Center: Mitigating Volumetric Expansion of Silicon Anodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working to mitigate the significant volumetric expansion of silicon anodes in lithium-ion batteries. The following information is curated from recent studies and offers practical guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge associated with using silicon as an anode material in lithium-ion batteries?

The primary challenge is the massive volumetric expansion, which can exceed 300%, that silicon undergoes during the alloying/dealloying process with lithium ions.[1][2][3][4][5][6] This expansion leads to severe mechanical stress, causing pulverization of the silicon particles, loss of electrical contact, and continuous rupture and reformation of the Solid Electrolyte Interphase (SEI).[1][2][4][5][7] These degradation mechanisms result in rapid capacity fading and poor cycle life.[1][2][5]

Q2: What are the main strategies to mitigate the volumetric expansion of silicon anodes?

Several key strategies are employed to address this challenge, often in combination:

  • Nanostructuring: Reducing silicon particle size to the nanoscale can better accommodate the strain of volumetric expansion without fracture.[4][8]

  • Protective Coatings: Applying a coating material, such as carbon or metal oxides (e.g., TiO₂), can physically constrain the silicon expansion and provide a stable interface with the electrolyte.[1][9]

  • Porous and Hollow Structures: Designing porous or yolk-shell architectures provides internal void space to accommodate the volume change of the silicon core.[1][7]

  • Composite Materials: Integrating silicon with other materials, like carbon or inactive metals, can create a buffering matrix that helps to manage the overall volume change of the electrode.[10][11][12]

  • Binder Optimization: Utilizing advanced binders with high elasticity and strong adhesion can help maintain the integrity of the electrode structure during cycling.[12]

  • Electrolyte Additives: Introducing specific additives to the electrolyte can promote the formation of a more stable and flexible SEI layer that can better withstand the expansion and contraction of silicon.[2]

Q3: How does a protective coating help in mitigating volumetric expansion?

A protective coating serves multiple functions. Firstly, it acts as a mechanical barrier to physically restrain the expansion of the silicon particles. Secondly, it can prevent direct contact between the silicon and the electrolyte, which helps in the formation of a more stable SEI layer.[1] A well-designed coating can also improve the electrical conductivity of the anode.

Q4: What is a yolk-shell structure and how does it work?

A yolk-shell structure consists of a silicon nanoparticle (the "yolk") encapsulated within a larger, hollow shell (often carbonaceous). The void space between the yolk and the shell provides room for the silicon to expand and contract without exerting significant stress on the outer shell. This design helps to maintain the overall structural integrity of the electrode.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid capacity fade in early cycles 1. Pulverization of silicon particles due to unaccommodated volume expansion.[1][5] 2. Unstable SEI formation and continuous electrolyte consumption.[2][7][13] 3. Loss of electrical contact between silicon particles and the current collector.[5]1. Synthesize silicon nanoparticles or create a porous silicon structure. 2. Apply a conformal carbon or metal oxide coating to the silicon particles.[1][9] 3. Incorporate electrolyte additives like Fluoroethylene Carbonate (FEC) to promote a stable SEI.[2] 4. Use a binder with high elasticity and strong adhesion.[12]
Low Initial Coulombic Efficiency (ICE) 1. Irreversible capacity loss due to the formation of a thick initial SEI layer on the high surface area of nanostructured silicon.1. Consider pre-lithiation of the silicon anode to compensate for the initial lithium loss. 2. Optimize the electrolyte and additives to form a thinner, more efficient SEI layer.[2] 3. Surface coating on silicon can reduce the direct contact area with the electrolyte, thus reducing initial side reactions.[1]
Poor rate capability 1. Low intrinsic electrical conductivity of silicon. 2. Poor ionic conductivity through a thick or unstable SEI layer. 3. Loss of electrical pathways due to electrode structural degradation.1. Ensure a uniform and highly conductive coating (e.g., carbon) on the silicon particles. 2. Incorporate conductive additives like carbon nanotubes or graphene into the electrode slurry.[14] 3. Optimize the electrode calendering process to ensure good particle-to-particle contact.
Electrode delamination from the current collector 1. Significant stress generated from the large volume change of the entire electrode. 2. Weak adhesion of the binder to the silicon particles and/or the current collector.1. Employ a binder known for its strong adhesion and mechanical resilience, such as polyacrylic acid (PAA) or a combination of carboxymethyl cellulose (B213188) (CMC) and styrene-butadiene rubber (SBR). 2. Optimize the binder content and slurry composition. 3. Consider using a current collector with a roughened surface to improve mechanical interlocking.

Quantitative Data Summary

The following table summarizes key performance metrics for silicon anodes with different mitigation strategies.

Anode Material/Strategy Initial Discharge Capacity (mAh/g) Capacity Retention Coulombic Efficiency Reference
TiO₂ Coated SiO₂-72.33 mAh/g after 50 cycles-[9]
YS-Si/SiO₂-Ti@C-1290 mAh/g after 200 cycles-[15]
Si@N-doped rGO/CNF2192.3 mAh/g1276.8 mAh/g after 100 cycles99%[14]
Carbon Coated HCMT@Si-~950 mAh/g after 100 cycles-[10]
Si/Cu Composite-707 mAh/g after 200 cycles-[11]

Experimental Protocols

Protocol 1: Synthesis of TiO₂ Coated SiO₂ Anode

This protocol is based on the methodology for coating silica (B1680970) anodes with porous titanium dioxide to mitigate volume expansion.[9]

1. Preparation of SiO₂ Slurry:

  • Mix SiO₂ nanoparticles, Super P (conductive agent), and polyvinylidene fluoride (B91410) (PVDF) binder in a weight ratio of 8:1:1.
  • Add N-methyl-2-pyrrolidone (NMP) as a solvent and stir for 12 hours to form a homogeneous slurry.

2. Electrode Casting:

  • Cast the prepared slurry onto a copper foil using a doctor blade.
  • Dry the coated foil in a vacuum oven at 120°C for 12 hours.
  • Punch the dried electrode into circular discs for coin cell assembly.

3. TiO₂ Coating (Sol-Gel Method):

  • Prepare a solution of titanium butoxide (TBT) in ethanol (B145695).
  • In a separate container, mix ethanol, deionized water, and hydrochloric acid.
  • Slowly add the TBT solution to the acidic ethanol solution under vigorous stirring.
  • Dip the prepared SiO₂ electrodes into the resulting sol-gel solution for a specified time to allow for the formation of a TiO₂ coating.
  • Dry the coated electrodes in an oven at 80°C.

4. Cell Assembly:

  • Assemble CR2032 coin cells in an argon-filled glovebox.
  • Use the TiO₂ coated SiO₂ electrode as the working electrode and lithium metal as the counter electrode.
  • Use a microporous polypropylene (B1209903) membrane as the separator.
  • The electrolyte should consist of 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v).

Protocol 2: Characterization of Volumetric Expansion using SEM

This protocol outlines the steps to visually assess the mitigation of volumetric expansion using Scanning Electron Microscopy (SEM).[9][16][17][18]

1. Electrode Preparation:

  • Prepare electrodes with and without the mitigation strategy (e.g., uncoated vs. coated silicon).
  • Cycle the cells for a defined number of cycles (e.g., 1, 10, 50 cycles).

2. Cell Disassembly and Sample Preparation:

  • Carefully disassemble the coin cells in a glovebox.
  • Gently wash the harvested electrodes with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
  • Dry the electrodes under vacuum.

3. Cross-Sectional SEM Imaging:

  • For cross-sectional analysis, carefully cut the electrode. Ion milling can be used to obtain a clean cross-section.
  • Mount the electrode samples onto SEM stubs using conductive carbon tape.
  • Sputter-coat the samples with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging during imaging.
  • Acquire SEM images of the electrode cross-section at various magnifications.

4. Data Analysis:

  • Measure the thickness of the electrode before and after cycling.
  • Calculate the percentage of volume expansion using the formula: ((cycled thickness - initial thickness) / initial thickness) * 100%.
  • Compare the volume expansion of the modified and unmodified electrodes.

Visualizations

Experimental_Workflow cluster_synthesis Anode Synthesis cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Si_NPs Silicon Nanoparticles Slurry_Prep Slurry Preparation Si_NPs->Slurry_Prep Coating_Material Coating Precursor (e.g., TBT) Coating_Process Coating Process Coating_Material->Coating_Process Electrode_Casting Electrode Casting & Drying Slurry_Prep->Electrode_Casting Cell_Assembly Coin Cell Assembly Coating_Process->Cell_Assembly Electrode_Casting->Coating_Process Cycling Galvanostatic Cycling Cell_Assembly->Cycling SEM_Analysis SEM Analysis Cycling->SEM_Analysis XRD_Analysis XRD Analysis Cycling->XRD_Analysis

Caption: Experimental workflow for synthesis, assembly, testing, and analysis of coated silicon anodes.

Mitigation_Strategies cluster_problem Core Problem cluster_consequences Consequences cluster_solutions Mitigation Strategies Vol_Expansion Si Volumetric Expansion (>300%) Pulverization Particle Pulverization Vol_Expansion->Pulverization SEI_Rupture SEI Rupture & Reformation Vol_Expansion->SEI_Rupture Contact_Loss Loss of Electrical Contact Vol_Expansion->Contact_Loss Capacity_Fade Rapid Capacity Fade Pulverization->Capacity_Fade SEI_Rupture->Capacity_Fade Contact_Loss->Capacity_Fade Nanostructuring Nanostructuring Nanostructuring->Vol_Expansion Mitigate Coatings Protective Coatings Coatings->Vol_Expansion Mitigate Porous_Structures Porous/Hollow Structures Porous_Structures->Vol_Expansion Mitigate Composites Composite Materials Composites->Vol_Expansion Mitigate

Caption: Logical relationship between the problem of silicon anode volumetric expansion, its consequences, and mitigation strategies.

References

Technical Support Center: Enhancing Ionic Conductivity of SiS₂-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the ionic conductivity of SiS₂-based solid-state electrolytes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the ionic conductivity of SiS₂-based electrolytes?

A1: The ionic conductivity of SiS₂-based electrolytes is primarily influenced by several factors:

  • Composition: The ratio of network formers (e.g., SiS₂, P₂S₅) to network modifiers (e.g., Li₂S) is critical. Higher modifier content generally increases the concentration of mobile Li⁺ ions but can impact the stability of the glass network.

  • Dopants: The addition of dopants can significantly enhance ionic conductivity.

  • Crystallinity: Amorphous (glassy) structures typically exhibit higher ionic conductivity than their crystalline counterparts due to their disordered nature, which provides more pathways for ion migration.

  • Interfacial Resistance: High resistance at the interface between the electrolyte and the electrodes can impede ion transport and reduce overall battery performance.[1]

  • Moisture Sensitivity: SiS₂-based materials are highly sensitive to moisture, which can lead to the formation of insulating byproducts like SiO₂ and H₂S, drastically reducing ionic conductivity.[1][2]

Q2: How does the addition of P₂S₅ to the Li₂S-SiS₂ system improve ionic conductivity?

A2: Adding P₂S₅ to the Li₂S-SiS₂ system creates a mixed-glass-former effect. This leads to the formation of various thiophosphate structural units, such as PS₄³⁻ and P₂S₇⁴⁻, alongside the existing SiS₄⁴⁻ tetrahedra.[3][4] This more complex and disordered network structure can increase the number of mobile Li⁺ ions and create more favorable pathways for their movement, thereby enhancing ionic conductivity.

Q3: What is the role of amorphization in improving ionic conductivity?

A3: Amorphous, or glassy, structures lack the long-range order of crystalline materials. This disordered arrangement creates more vacancies and "free volume" within the material, which serve as pathways for lithium-ion migration.[5] In contrast, the rigid lattice of crystalline structures can present higher energy barriers for ion hopping. Techniques like mechanical milling and melt-quenching are used to create these amorphous structures.

Q4: Why is interfacial contact so crucial for SiS₂-based all-solid-state batteries?

A4: Unlike liquid electrolytes that can wet the entire surface of an electrode, achieving intimate contact between two solid surfaces (the SiS₂-based electrolyte and the electrode) is challenging.[1][6] Poor physical contact results in a limited area for ion transport, leading to high interfacial resistance.[1] This high resistance acts as a bottleneck, hindering the overall performance of the battery, even if the bulk ionic conductivity of the electrolyte is high.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: My synthesized SiS₂-based electrolyte shows very low ionic conductivity.

Possible Causes Troubleshooting Steps
Incomplete Amorphization - Verify Amorphous State: Use X-ray Diffraction (XRD) to check for sharp peaks indicative of crystalline phases. An amorphous material will show a broad halo. - Optimize Milling/Quenching: If crystalline phases are present, adjust your synthesis parameters. For mechanical milling, increase the milling time or rotational speed. For melt-quenching, ensure a sufficiently high quenching temperature and a rapid cooling rate.
Moisture Contamination - Strict Inert Atmosphere: Handle all materials (precursors and final product) inside an argon-filled glovebox with very low moisture and oxygen levels.[1][2] - Dry Precursors: Ensure all precursor materials are thoroughly dried before synthesis.
Incorrect Composition - Verify Stoichiometry: Double-check the molar ratios of your starting materials (e.g., Li₂S, SiS₂, P₂S₅). - Compositional Analysis: If possible, use techniques like Inductively Coupled Plasma (ICP) analysis to confirm the final composition of your electrolyte.
High Interfacial Resistance - Improve Pellet Density: Increase the pressure used to press the electrolyte pellet for conductivity measurements to ensure good particle-particle contact. - Use Conductive Interlayers: Applying a thin layer of a soft, conductive material between the electrolyte and the electrodes can improve contact.

Problem 2: The ionic conductivity of my electrolyte degrades over time.

Possible Causes Troubleshooting Steps
Moisture Absorption - Improve Storage Conditions: Store the electrolyte in a tightly sealed container inside a high-purity argon-filled glovebox. - Re-dry Before Use: If slight moisture exposure is suspected, consider a gentle heating step under vacuum to remove adsorbed water, though this may risk crystallization.
Crystallization - Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition (Tg) and crystallization (Tc) temperatures of your material. Avoid exposing the electrolyte to temperatures above Tg for extended periods. - Doping for Stability: Consider adding dopants that can help stabilize the amorphous phase.
Reaction with Air - Inert Atmosphere Handling: All post-synthesis processing and cell assembly must be performed in an inert atmosphere to prevent reactions with oxygen and nitrogen.[1]

Quantitative Data Presentation

Table 1: Ionic Conductivity of Various SiS₂-Based Electrolyte Compositions

Composition (mol%)Synthesis MethodRoom Temperature Ionic Conductivity (S/cm)Activation Energy (eV)Reference
75Li₂S·25P₂S₅Mechanical Milling (20h)2.8 × 10⁻⁴0.40[3]
70Li₂S·30P₂S₅Mechanical Milling3.7 × 10⁻⁵0.45[3]
67Li₂S·33P₂S₅Mechanical Milling3.8 × 10⁻⁵0.44[3]
60Li₂S·40P₂S₅Mechanical Milling3.2 × 10⁻⁶0.53[3]
80(0.7Li₂S·0.3P₂S₅)·20LiIMechanical Milling5.6 × 10⁻⁴-[3]
70Li₂S·30P₂S₅ (glass-ceramic)Melt Quenching & Heat Treatment (360°C)3.2 × 10⁻³0.12[4]
60Li₂S·40SiS₂Mechanical Milling (1h)10⁻¹⁰ - 10⁻⁴-[7]

Experimental Protocols

Protocol 1: Synthesis of Li₂S-P₂S₅-SiS₂ Glass Electrolyte via Mechanical Milling

  • Preparation (inside an Ar-filled glovebox):

    • Thoroughly dry all precursor powders (Li₂S, P₂S₅, SiS₂) under vacuum at an appropriate temperature.

    • Weigh the desired molar ratios of the precursors.

    • Load the powders into a zirconia milling jar with zirconia balls. A typical ball-to-powder weight ratio is 40:1.

  • Milling:

    • Seal the milling jar tightly inside the glovebox.

    • Transfer the sealed jar to a high-energy planetary ball mill.

    • Mill the powders at a specified rotational speed (e.g., 550 rpm) for a designated time (e.g., 20-30 hours).[8] The milling process should be programmed with alternating milling and rest periods to prevent excessive heat buildup.

  • Post-Milling:

    • Return the milling jar to the glovebox.

    • Carefully open the jar and collect the resulting amorphous powder.

    • The powder is now ready for characterization or cell assembly.

Protocol 2: Characterization of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

  • Pellet Preparation (inside an Ar-filled glovebox):

    • Place a specific amount (e.g., 120 mg) of the synthesized electrolyte powder into a pellet die (e.g., 10 mm diameter).[8]

    • Press the powder under high pressure (e.g., 360 MPa) to form a dense pellet.[8]

    • Measure the thickness and diameter of the pellet.

  • Cell Assembly (inside an Ar-filled glovebox):

    • Place the electrolyte pellet between two ion-blocking electrodes (e.g., stainless steel, gold).

    • Assemble the components into a test cell (e.g., a Swagelok-type cell or a coin cell).

  • EIS Measurement:

    • Connect the cell to a potentiostat equipped with a frequency response analyzer.

    • Allow the cell to rest at open circuit voltage (OCV) to reach equilibrium.

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).[1]

    • Record the resulting impedance data.

  • Data Analysis:

    • Plot the data as a Nyquist plot (-Z'' vs. Z').

    • The intercept of the low-frequency semicircle with the real axis represents the bulk ionic resistance (R_bulk) of the electrolyte.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_bulk * A), where L is the pellet thickness and A is the electrode area.

Mandatory Visualizations

troubleshooting_workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Problem Analysis cluster_solutions Solutions start Synthesize SiS₂-based Electrolyte eis Measure Ionic Conductivity (EIS) start->eis xrd Check for Crystallinity (XRD) start->xrd conductivity_check Is Ionic Conductivity > 10⁻⁴ S/cm? eis->conductivity_check crystallinity_check Is the Material Amorphous? xrd->crystallinity_check success Proceed to Cell Assembly conductivity_check->success Yes check_handling Review Material Handling - Strict inert atmosphere? - Dry precursors? conductivity_check->check_handling No crystallinity_check->conductivity_check Yes optimize_synthesis Optimize Synthesis Parameters (e.g., increase milling time, use faster quenching) crystallinity_check->optimize_synthesis No optimize_synthesis->start Re-synthesize check_composition Verify Composition - Check precursor ratios - Perform elemental analysis check_handling->check_composition check_composition->optimize_synthesis

Caption: Troubleshooting workflow for low ionic conductivity.

experimental_workflow cluster_preparation Material Preparation (Inert Atmosphere) cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis weigh Weigh Precursors (Li₂S, SiS₂, P₂S₅) load Load Powders and Balls into Milling Jar weigh->load mill High-Energy Ball Milling load->mill collect Collect Amorphous Powder (Inert Atmosphere) mill->collect pelletize Press into Pellet collect->pelletize xrd X-ray Diffraction (XRD) collect->xrd raman Raman Spectroscopy collect->raman eis Electrochemical Impedance Spectroscopy (EIS) pelletize->eis calculate Calculate Ionic Conductivity eis->calculate analyze_structure Analyze Structure & Phase Purity xrd->analyze_structure raman->analyze_structure

Caption: Experimental workflow for synthesis and characterization.

References

Optimizing SiS₂ Production: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of silicon disulfide (SiS₂) synthesis, this technical support center offers troubleshooting guidance and frequently asked questions to streamline experimental workflows, enhance scalability, and improve cost-effectiveness. This resource provides detailed experimental protocols, comparative data on production methods, and solutions to common challenges encountered during the synthesis, purification, and handling of SiS₂.

Frequently Asked Questions (FAQs)

Q1: What are the most scalable and cost-effective methods for producing high-purity SiS₂?

A1: The most promising methods for scalable and cost-effective SiS₂ production are the direct elemental synthesis and chemical vapor transport (CVT). Direct elemental synthesis involves the reaction of silicon and sulfur in a sealed ampoule at high temperatures. It is advantageous due to the ready availability and relatively low cost of high-purity silicon and sulfur powders.[1][2][3] Chemical vapor transport allows for the growth of high-purity crystalline SiS₂, which is crucial for many advanced applications.[4][5][6]

Q2: My SiS₂ product is discolored (yellowish or grayish instead of white). What is the likely cause and how can I fix it?

A2: A yellowish tint in the SiS₂ product often indicates the presence of unreacted sulfur. A grayish color may suggest silicon contamination or the formation of silicon monosulfide (SiS) as a byproduct. To address this, ensure a stoichiometric or slight excess of sulfur in the initial reaction mixture and optimize the reaction temperature and duration to promote complete conversion. Purification via vacuum sublimation is highly effective at removing excess sulfur and other volatile impurities, resulting in a pure white product.

Q3: The yield of my SiS₂ synthesis is consistently low. What are the potential reasons and how can I improve it?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction between silicon and sulfur may not have gone to completion. Consider increasing the reaction temperature or duration.

  • Sublimation of reactants/products: Sulfur is volatile at high temperatures, and SiS₂ itself sublimes. Ensure the sealed ampoule is properly contained within the temperature gradient of the furnace to prevent loss.

  • Reaction with the container: At very high temperatures, SiS₂ can react with quartz (SiO₂) ampoules. While quartz is generally suitable, prolonged exposure at extreme temperatures should be monitored.

  • Impurities in precursors: The purity of the initial silicon and sulfur can affect the reaction efficiency. Using high-purity (≥99.5%) precursors is recommended.

Q4: How should I handle and store SiS₂ to prevent degradation?

A4: this compound is extremely sensitive to moisture and will readily hydrolyze to form silicon dioxide (SiO₂) and toxic hydrogen sulfide (B99878) (H₂S) gas.[7][8] Therefore, all handling and storage must be conducted under an inert and anhydrous atmosphere, such as in a nitrogen or argon-filled glovebox.[7][8] Store SiS₂ in a tightly sealed container in a desiccator.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product is a fused, hard mass, not a powder Reaction temperature was too high, causing the product to melt.Carefully review the phase diagram of SiS₂ and lower the reaction temperature to just below the melting point (approx. 1090 °C).
Ampoule breaks during the reaction Excessive pressure buildup from sulfur vapor.Ensure the ampoule has sufficient volume to accommodate the sulfur vapor pressure at the reaction temperature. A slow heating ramp can also help to manage pressure changes.
Final product contains crystalline needles and powder This can be a result of sublimation and redeposition within the ampoule. The needles are often a purer form of SiS₂.The different morphologies can be separated if necessary, or the entire product can be homogenized by grinding (under inert atmosphere) before purification.
Difficulty in purifying the product by sublimation The sublimation temperature is too low or the vacuum is not sufficient.Increase the sublimation temperature gradually and ensure a high vacuum (<10⁻³ Torr) is achieved. A cold trap should be used to collect volatile impurities.
Product shows poor performance in subsequent applications (e.g., battery electrolytes) Presence of oxide or other elemental impurities.Ensure stringent anhydrous and oxygen-free conditions throughout the synthesis and handling. Characterize the purity of the final product using techniques like X-ray Diffraction (XRD) and Energy-Dispersive X-ray Spectroscopy (EDS) to identify contaminants.[9][10]

Quantitative Data Summary

The following tables provide a summary of quantitative data for different SiS₂ production methods to aid in the selection of the most appropriate synthesis strategy based on desired purity, yield, and cost considerations.

Table 1: Comparison of SiS₂ Synthesis Methods

Synthesis Method Typical Yield (%) Purity (%) Reaction Temperature (°C) Reaction Time (hours) Scalability Key Advantages Key Disadvantages
Direct Elemental Synthesis 85-95>99 (after sublimation)600 - 100024 - 72HighSimple, cost-effective precursorsHigh temperature, potential for incomplete reaction
Chemical Vapor Transport (CVT) 70-90>99.9800 - 1000 (source), 700 - 900 (growth)72 - 120ModerateHigh-purity single crystalsSlower process, requires transport agent
Solid-Gas Reaction (with CS₂) High>98>8004 - 24HighCan use various silicon sourcesRequires handling of toxic and flammable CS₂

Table 2: Estimated Precursor Cost Analysis

Precursor Purity (%) Form Estimated Bulk Price (USD/kg)
Silicon Powder99.5-325 mesh15 - 30[1][11]
Silicon Powder99.95400 mesh1200 - 1700[12]
Elemental Sulfur99.9Powder/Granular1 - 5[3][13][14]
Silicon Tetrachloride (SiCl₄)99Liquid10 - 20[15]

Note: Prices are estimates and can vary based on supplier, quantity, and market conditions.

Experimental Protocols

Protocol 1: Direct Elemental Synthesis of SiS₂ in a Sealed Quartz Ampoule

This method is based on the direct reaction of silicon and sulfur at elevated temperatures.

Workflow Diagram:

Direct_Elemental_Synthesis Direct Elemental Synthesis of SiS₂ cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_purification Purification (Glovebox) start Start weigh Weigh Stoichiometric Si and S Powders start->weigh load Load into Quartz Ampoule weigh->load seal Evacuate and Seal Ampoule load->seal heat Heat in Tube Furnace (e.g., 800°C, 48h) seal->heat cool Cool to Room Temperature heat->cool open Open Ampoule cool->open grind Grind Crude Product open->grind sublime Vacuum Sublimation grind->sublime collect Collect Pure SiS₂ sublime->collect end End collect->end

Caption: Workflow for the direct elemental synthesis of SiS₂.

Methodology:

  • Preparation (in an inert atmosphere glovebox):

    • Thoroughly clean and dry a quartz ampoule.

    • Weigh stoichiometric amounts of high-purity silicon powder (e.g., 99.5%) and sulfur powder (e.g., 99.9%). A slight excess of sulfur (e.g., 1-2 mol%) can be used to ensure complete reaction of the silicon.

    • Transfer the powders into the quartz ampoule.

  • Reaction:

    • Attach the ampoule to a vacuum line, evacuate to a pressure of <10⁻³ Torr, and seal it using a hydrogen-oxygen torch.

    • Place the sealed ampoule in a tube furnace.

    • Slowly ramp the temperature to the desired reaction temperature (e.g., 800 °C) over several hours to control the sulfur vapor pressure.

    • Hold at the reaction temperature for 24-72 hours.

    • Slowly cool the furnace back to room temperature.

  • Purification (in an inert atmosphere glovebox):

    • Carefully open the ampoule.

    • Transfer the crude SiS₂ product to a mortar and gently grind it into a fine powder.

    • Set up a vacuum sublimation apparatus.

    • Transfer the crude SiS₂ powder to the sublimation apparatus and heat it under high vacuum. Pure SiS₂ will sublime and deposit on the cold finger.

    • Collect the purified white, crystalline SiS₂ from the cold finger.

Protocol 2: Chemical Vapor Transport (CVT) Synthesis of SiS₂

This method is suitable for growing high-purity single crystals of SiS₂.

Logical Relationship Diagram:

CVT_Logic Logical Relationships in CVT of SiS₂ cluster_source Source Zone (Hot) cluster_transport Gas Phase Transport cluster_growth Growth Zone (Cold) SiS2_solid SiS₂(s) I2_gas I₂(g) SiS2_solid->I2_gas Reacts with SiI4_gas SiI₄(g) I2_gas->SiI4_gas Forms S2_gas S₂(g) I2_gas->S2_gas Forms diffusion Diffusion/Convection SiI4_gas->diffusion S2_gas->diffusion SiS2_crystal SiS₂(crystal) diffusion->SiS2_crystal Decomposes to I2_gas_regen I₂(g) (regenerated) diffusion->I2_gas_regen Releases

Caption: Key reactions and transport phenomena in the CVT of SiS₂.

Methodology:

  • Preparation:

    • Prepare a quartz ampoule as described in Protocol 1.

    • Place a small amount of pre-synthesized crude SiS₂ powder (or a stoichiometric mixture of Si and S) in one end of the ampoule (the source zone).

    • Add a transport agent, such as iodine (I₂), to the ampoule (typically a few milligrams per cubic centimeter of ampoule volume).[4][16]

  • Reaction and Crystal Growth:

    • Evacuate and seal the ampoule.

    • Place the ampoule in a two-zone tube furnace.

    • Heat the source zone to a higher temperature (e.g., 950 °C) and the growth zone to a slightly lower temperature (e.g., 850 °C).

    • The transport agent reacts with the SiS₂ at the hot end to form volatile species (e.g., silicon iodides and sulfur vapor).

    • These gaseous species diffuse to the cooler growth zone.

    • In the growth zone, the reverse reaction occurs, depositing high-purity SiS₂ crystals and regenerating the transport agent, which then diffuses back to the source zone.

    • Maintain the temperature gradient for several days to a week to allow for crystal growth.

  • Product Recovery:

    • Slowly cool the furnace to room temperature.

    • Carefully open the ampoule in an inert atmosphere glovebox and collect the SiS₂ crystals from the growth zone.

By following these protocols and referring to the troubleshooting guide, researchers can optimize their SiS₂ production for improved scalability, purity, and cost-effectiveness, enabling advancements in their respective fields.

References

Technical Support Center: Handling of Silicon Disulfide (SiS₂)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis and oxidation of silicon disulfide (SiS₂) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SiS₂) and why is it sensitive to air and moisture?

A1: this compound (SiS₂) is an inorganic compound that is highly reactive. Its sensitivity stems from the susceptibility of the silicon-sulfur bonds to attack by nucleophiles like water and the favorability of forming stronger silicon-oxygen bonds.

Q2: What are the primary products of SiS₂ degradation?

A2: When exposed to moisture, SiS₂ undergoes hydrolysis to form silicon dioxide (SiO₂) and hydrogen sulfide (B99878) (H₂S) gas.[1][2] In the presence of air (oxygen), especially at elevated temperatures, it will oxidize to form silicon dioxide (SiO₂) and sulfur dioxide (SO₂) gas.[2]

Q3: What are the visible signs of SiS₂ decomposition?

A3: The most noticeable sign of hydrolysis is the characteristic smell of rotten eggs, which is due to the formation of hydrogen sulfide (H₂S) gas.[2] The solid may also change in appearance, becoming clumpy or discolored as it converts to silicon dioxide.

Q4: How should I store SiS₂ to ensure its stability?

A4: SiS₂ must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). The storage area should be cool and dry. It is crucial to avoid exposure to the ambient atmosphere.

Q5: Can I handle SiS₂ on an open lab bench?

A5: No. Due to its high reactivity with atmospheric moisture and oxygen, SiS₂ must be handled exclusively under an inert atmosphere, using either a glove box or Schlenk line techniques.[3][4][5][6]

Troubleshooting Guide

Issue Possible Cause Solution
A strong smell of rotten eggs is detected when opening the SiS₂ container. The container seal has been compromised, leading to hydrolysis.Immediately move the container to a fume hood. If the material is significantly degraded, it should be properly quenched and disposed of according to your institution's safety guidelines. For future use, ensure containers are sealed properly and stored in a desiccator within an inert atmosphere storage container.
The SiS₂ powder appears clumpy or has changed color. The material has been exposed to moisture and has partially hydrolyzed to SiO₂.The purity of the material is compromised. It is not recommended for use in reactions where stoichiometry and purity are critical. The material should be disposed of properly.
An exothermic reaction or fuming is observed upon exposure to air. Rapid reaction with atmospheric moisture and oxygen.This indicates a high degree of reactivity. All handling must be performed under a strictly controlled inert atmosphere. Ensure all glassware and solvents are rigorously dried before use.
Inconsistent experimental results when using SiS₂. The SiS₂ may have partially degraded, leading to inaccurate quantification and the presence of impurities (SiO₂) in the reaction.Always use fresh, properly stored SiS₂. Handle the material exclusively in a glove box or under a positive pressure of inert gas using Schlenk techniques to prevent degradation during weighing and transfer.

Stability of this compound Under Various Conditions

Condition Stability Primary Degradation Products Notes
Ambient Air (with humidity) Very PoorSiO₂, H₂SRapidly hydrolyzes upon contact with moisture.[1][2]
Dry Air (low humidity) Poor to ModerateSiO₂, SO₂ (at elevated temperatures)Stable for short periods at room temperature, but will oxidize over time, especially when heated.
Inert Atmosphere (e.g., Argon, Nitrogen) ExcellentN/AThis is the required condition for storage and handling.
Aqueous Solutions Very PoorSiO₂, H₂SReacts vigorously with water.
Anhydrous Organic Solvents (properly dried) GoodN/AEnsure solvents are rigorously dried and deoxygenated before use.

Experimental Protocols

Protocol 1: Handling SiS₂ in a Glove Box

A glove box provides the most controlled environment for handling highly air- and moisture-sensitive solids like SiS₂.[3][4][7][8][9][10][11]

Materials:

  • Glove box with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)

  • Spatula

  • Weighing paper or boat

  • Tared vial or reaction flask with a septum or screw cap

  • SiS₂ container

Procedure:

  • Preparation: Ensure all necessary items (spatula, weighing paper, vials, etc.) are placed inside the glove box antechamber. All glassware should be oven-dried for at least 4 hours at >120 °C and cooled in the antechamber.

  • Antechamber Purging: Evacuate and refill the antechamber with the inert glove box gas for a minimum of three cycles to remove atmospheric contaminants.

  • Transfer into Glove Box: Once the antechamber is purged, transfer the items into the main glove box chamber.

  • Weighing SiS₂:

    • Allow the SiS₂ container to equilibrate to the glove box temperature before opening to prevent condensation.

    • Carefully open the SiS₂ container inside the glove box.

    • Using a clean, dry spatula, transfer the desired amount of SiS₂ onto the weighing paper or directly into a tared vial.

    • Immediately and securely seal the SiS₂ container.

  • Transfer to Reaction Vessel: Transfer the weighed SiS₂ to your reaction vessel. Seal the reaction vessel before removing it from the glove box via the antechamber.

  • Cleanup: Clean the spatula and weighing area within the glove box to prevent cross-contamination.

Protocol 2: Handling SiS₂ using a Schlenk Line

Schlenk line techniques are suitable for handling air-sensitive materials when a glove box is not available.[12][13][14][15][16]

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Schlenk flask (reaction vessel)

  • Septa

  • Cannula or gas-tight syringe

  • Source of dry, high-purity inert gas (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Oven-dry all glassware, including the Schlenk flask, and cool under a stream of inert gas.

  • Inert Atmosphere Introduction:

    • Attach the Schlenk flask to the Schlenk line.

    • Perform at least three evacuate-refill cycles to ensure the flask is under a positive pressure of inert gas.

  • Solid Transfer (under positive inert gas flow):

    • Temporarily remove the stopper or septum from the Schlenk flask while maintaining a strong positive flow of inert gas out of the flask neck. This counter-flow prevents air from entering.

    • Quickly add the pre-weighed SiS₂ (weighed in a glove box and transferred in a sealed vial) to the flask.

    • Immediately reseal the Schlenk flask.

  • Solvent Addition: Add anhydrous, deoxygenated solvent to the Schlenk flask via a cannula or a gas-tight syringe.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the experiment, which can be monitored with an oil bubbler attached to the Schlenk line.

Visualizations

Hydrolysis_Reaction SiS2 SiS₂ (s) SiO2 SiO₂ (s) SiS2->SiO2 Hydrolysis H2S 2H₂S (g) SiS2->H2S H2O 2H₂O (l) H2O->SiO2 H2O->H2S

Caption: Hydrolysis of this compound.

Oxidation_Reaction SiS2 SiS₂ (s) SiO2 SiO₂ (s) SiS2->SiO2 Oxidation (with heat) SO2 2SO₂ (g) SiS2->SO2 O2 3O₂ (g) O2->SiO2 O2->SO2

Caption: Oxidation of this compound.

Glovebox_Workflow cluster_0 Outside Glove Box cluster_1 Antechamber cluster_2 Glove Box (Inert Atmosphere) A 1. Oven-dry glassware and tools B 2. Place items in antechamber A->B C 3. Evacuate and refill (3 cycles) B->C D 4. Transfer items into main chamber C->D E 5. Weigh and handle SiS₂ D->E F 6. Seal reaction vessel E->F F->C Remove via antechamber

References

Technical Support Center: Troubleshooting SiS₂ Decomposition in Moist Air

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with silicon disulfide (SiS₂), its high reactivity with moisture presents a significant experimental challenge. This guide provides troubleshooting advice and frequently asked questions (FAQs) to mitigate the decomposition of SiS₂ in the presence of moist air, ensuring the integrity of your experiments and the safety of laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of SiS₂ decomposition in moist air?

A1: this compound readily reacts with water vapor (moisture) in the air in a process called hydrolysis. The primary products of this reaction are silicon dioxide (SiO₂) and hydrogen sulfide (B99878) (H₂S) gas.[1] The balanced chemical equation for this reaction is:

SiS₂(s) + 2H₂O(g) → SiO₂(s) + 2H₂S(g)

Q2: What are the tell-tale signs of SiS₂ decomposition?

A2: The most noticeable sign of SiS₂ decomposition is the characteristic odor of rotten eggs, which is the smell of hydrogen sulfide gas.[2] Visually, you may observe the white, crystalline SiS₂ powder turning into a white or off-white solid (silicon dioxide) and potentially becoming clumpy due to moisture absorption.

Q3: Why is the decomposition of SiS₂ a concern in a laboratory setting?

A3: The decomposition of SiS₂ is a concern for several reasons:

  • Safety Hazard: Hydrogen sulfide (H₂S) is a highly toxic and flammable gas.[3][4][5] Inhalation can cause respiratory irritation, and at high concentrations, it can be fatal.

  • Experimental Integrity: The decomposition of SiS₂ means your starting material is no longer pure, which will significantly impact the accuracy and reproducibility of your experiments.

  • Reagent Waste: Unintended decomposition leads to the loss of valuable SiS₂.

Q4: How can I minimize the decomposition of SiS₂ during storage?

A4: Proper storage is crucial for maintaining the integrity of SiS₂. It should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area, away from sources of moisture.[1] The use of a desiccator or a glovebox with an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

Q5: What are the best practices for handling SiS₂ to prevent decomposition?

A5: To prevent decomposition during handling, it is essential to work in a controlled, low-humidity environment.[1] Ideally, all manipulations of SiS₂ should be performed inside a glovebox with an inert atmosphere. If a glovebox is not available, work in a fume hood with good ventilation and minimize the exposure time to ambient air. Always use dry glassware and utensils.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rotten egg smell detected in the storage area. Improperly sealed container allowing moist air to enter.Immediately check the seal on the SiS₂ container. If compromised, transfer the material to a new, dry, and airtight container inside a fume hood or glovebox. Ensure the storage area is dry and well-ventilated.
SiS₂ powder appears clumpy or has changed in appearance. Absorption of moisture from the air, leading to partial hydrolysis.The material is likely partially decomposed. For highly sensitive experiments, it is recommended to use a fresh, unopened container of SiS₂. The partially decomposed material may be suitable for less sensitive applications, but its purity should be verified.
Inconsistent experimental results when using SiS₂. Use of partially decomposed SiS₂.Always use SiS₂ from a properly stored and sealed container. If decomposition is suspected, consider analytical techniques like X-ray diffraction (XRD) to check the purity of the material before use.
Rapid degradation of SiS₂ during an experiment. High humidity in the experimental environment.Conduct the experiment in a controlled atmosphere, such as a glovebox with an inert gas supply. If this is not possible, use a dry air or nitrogen purge in your experimental setup to minimize contact with moist air.

Data Presentation: Kinetics of SiS₂ Decomposition

While specific kinetic data for the reaction of SiS₂ with moist air is not extensively available in the public domain, the rate of decomposition is known to be highly dependent on the concentration of water vapor (relative humidity) and temperature. The following table provides a qualitative representation of the expected trends.

Parameter Effect on Decomposition Rate Reason
Relative Humidity Increases with increasing humidity.Water is a reactant in the hydrolysis reaction. Higher humidity provides a higher concentration of water molecules at the SiS₂ surface, accelerating the reaction.
Temperature Increases with increasing temperature.The hydrolysis reaction, like most chemical reactions, has an activation energy. Higher temperatures provide more energy to overcome this barrier, leading to a faster reaction rate.
Particle Size Increases with decreasing particle size.Smaller particles have a larger surface area-to-volume ratio, providing more sites for the reaction with water vapor to occur.

Experimental Protocols

Protocol: Gravimetric Analysis of SiS₂ Decomposition

This protocol outlines a method to quantitatively measure the decomposition of SiS₂ by monitoring the change in mass as it reacts with moist air.

Objective: To determine the rate of SiS₂ decomposition at a specific relative humidity and temperature.

Materials:

  • This compound (SiS₂) powder

  • Analytical balance (at least 0.1 mg precision)

  • Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a constant relative humidity

  • Temperature-controlled environment (e.g., an incubator or oven)

  • Weighing boats

  • Stopwatch

Procedure:

  • Preparation: Set the controlled humidity chamber to the desired relative humidity and the temperature-controlled environment to the desired temperature. Allow the system to equilibrate.

  • Initial Mass: Accurately weigh a clean, dry weighing boat. Record this mass.

  • Sample Preparation: Inside a glovebox or a very dry environment, add a small, accurately weighed amount of SiS₂ (e.g., 100 mg) to the weighing boat. Record the initial mass of the SiS₂ and the weighing boat.

  • Exposure: Quickly transfer the weighing boat with the SiS₂ sample to the pre-equilibrated controlled humidity and temperature chamber. Start the stopwatch immediately.

  • Mass Measurement: At regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reaction rate), quickly remove the sample from the chamber and record its mass using the analytical balance. Immediately return the sample to the chamber to continue the exposure.

  • Data Analysis: The mass of the sample will increase over time as the sulfur atoms (atomic mass ~32 u) are replaced by two oxygen atoms (atomic mass ~16 u each), resulting in a net change from SiS₂ (molar mass ~92.2 g/mol ) to SiO₂ (molar mass ~60.1 g/mol ). However, the primary observable change will be the loss of H₂S gas. To accurately determine the extent of reaction, the mass of the remaining solid (SiO₂) can be calculated. The rate of decomposition can be determined by plotting the percentage of SiS₂ decomposed versus time.

Safety Precautions:

  • All handling of SiS₂ and the decomposition experiment should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be aware of the toxic and flammable nature of hydrogen sulfide gas produced during the reaction. Ensure the fume hood is functioning correctly to remove the H₂S gas.

Visualizations

Decomposition_Troubleshooting_Flowchart SiS₂ Decomposition Troubleshooting Flowchart start Suspected SiS₂ Decomposition smell Rotten egg smell? start->smell visual Visual changes? (clumping, color change) smell->visual Yes smell->visual No inconsistent_results Inconsistent experimental results? visual->inconsistent_results Yes visual->inconsistent_results No storage_check Check storage conditions (airtight container, dry environment) inconsistent_results->storage_check Yes handling_check Review handling procedures (glovebox, inert atmosphere) storage_check->handling_check improve_storage Improve storage (use desiccator, glovebox) storage_check->improve_storage Inadequate purity_check Verify SiS₂ purity (e.g., XRD) handling_check->purity_check improve_handling Improve handling (use inert atmosphere) handling_check->improve_handling Inadequate replace Use fresh, properly stored SiS₂ purity_check->replace Impure end Problem Resolved purity_check->end Pure replace->end improve_storage->end improve_handling->end

Caption: Troubleshooting flowchart for SiS₂ decomposition.

SiS2_Decomposition_Pathway SiS₂ Decomposition Pathway in Moist Air SiS2 This compound (SiS₂) (Solid) Reaction Hydrolysis Reaction SiS2->Reaction H2O Water Vapor (H₂O) (Gas from moist air) H2O->Reaction SiO2 Silicon Dioxide (SiO₂) (Solid Product) Reaction->SiO2 + H2S Hydrogen Sulfide (H₂S) (Gaseous Byproduct) Reaction->H2S +

Caption: Chemical pathway of SiS₂ decomposition.

References

strategies to improve the cycling stability of SiS₂ anodes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Silicon Disulfide (SiS₂) anode development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges related to improving the cycling stability of SiS₂ anodes in lithium-ion batteries.

FAQ 1: Why do my SiS₂ anodes exhibit rapid capacity fading and poor cycling stability?

Answer:

The primary challenge with SiS₂ anodes, similar to other silicon-based materials, is the significant volume change during the lithiation and delithiation processes. This volumetric fluctuation, which can be over 300%, initiates a cascade of degradation mechanisms that collectively lead to rapid capacity fade and short cycle life.[1][2]

Key Degradation Mechanisms:

  • Particle Pulverization: The immense stress from volume changes causes the SiS₂ particles to fracture and crumble. This leads to a loss of electrical contact between the active material, the conductive additive, and the current collector.[1]

  • Unstable Solid Electrolyte Interphase (SEI) Layer: During the initial cycle, a passivation layer called the SEI forms on the anode surface from the decomposition of the electrolyte.[2] As the SiS₂ particles expand and contract, this brittle layer cracks, exposing fresh anode surface to the electrolyte.[2] This triggers continuous SEI reformation, which consumes active lithium and electrolyte, leading to increased impedance and lower coulombic efficiency.[3]

  • Loss of Electrical Contact: The combination of particle pulverization and the formation of a thick, resistive SEI layer leads to the electrical isolation of active material, rendering it incapable of participating in the electrochemical reaction.[1]

These interconnected issues create a vicious cycle of degradation, resulting in the poor electrochemical performance often observed in early-stage experiments.

cluster_cycle Degradation Cycle cluster_consequences Observed Consequences A 1. Li⁺ Insertion (Lithiation) B 2. Large Volume Expansion A->B causes C 3. Particle Cracking & SEI Fracture B->C induces stress D 4. Li⁺ Extraction (Delithiation) G 7. Continuous SEI Reformation C->G exposes fresh SiS₂ E 5. Volume Contraction D->E causes F 6. Electrical Isolation & Contact Loss E->F leads to Con1 Rapid Capacity Fade F->Con1 G->A consumes Li⁺ & electrolyte G->Con1 Con2 Low Coulombic Efficiency Con3 Increased Impedance start Start: Poor Cycling Performance Observed q1 Is Initial Coulombic Efficiency (ICE) < 70%? start->q1 sol1_yes High irreversible capacity. - SEI is unstable or too thick. - Try electrolyte additives (FEC, VC). - Optimize formation cycles. q1->sol1_yes Yes q2 Is capacity fading rapidly in the first <20 cycles? q1->q2 No sol1_yes->q2 sol2_yes Severe mechanical degradation. - Electrode may be cracking. - Improve binder (PAA, Sodium Alginate). - Apply a carbon coating to buffer volume expansion. q2->sol2_yes Yes q3 Does impedance (EIS) increase significantly with cycling? q2->q3 No sol2_yes->q3 sol3_yes Poor conductivity / SEI growth. - Check conductive additive content. - Unstable SEI is increasing resistance. - Consider electrolyte additives to create a more stable, flexible SEI. q3->sol3_yes Yes end_node Continue Optimization: Consider nanostructuring or composite approaches. q3->end_node No sol3_yes->end_node cluster_prep Solution Preparation cluster_reaction Coating & Carbonization A 1. Disperse SiS₂ in DI Water (Ultrasonication) B 2. Dissolve Sucrose (Stirring) A->B C 3. Hydrothermal Reaction (180°C, 12h) B->C D 4. Wash & Dry Product C->D E 5. Carbonize in Tube Furnace (Ar, 900°C, 4h) D->E F Final Product: Carbon-Coated SiS₂ E->F

References

Technical Support Center: Solid-Gas Phase Synthesis of Silicon Disulfide (SiS₂)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the solid-gas phase synthesis of silicon disulfide (SiS₂).

Frequently Asked Questions (FAQs)

Q1: What are the primary solid-gas phase methods for synthesizing SiS₂?

A1: The two main solid-gas phase methods for SiS₂ synthesis are:

  • Direct reaction with elemental sulfur: This involves heating silicon powder with sulfur in a sealed, inert atmosphere. The sulfur vaporizes and reacts with the solid silicon.

  • Reaction with carbon disulfide (CS₂) gas: In this method, a carrier gas like argon is bubbled through liquid CS₂ and then passed over heated silicon powder.[1][2]

Q2: Why is my SiS₂ product yellow or off-white instead of pure white?

A2: A yellow or off-white coloration in the final SiS₂ product typically indicates the presence of unreacted sulfur or other impurities.[3] Pure SiS₂ is a white, needle-shaped crystalline solid.[1][2] Purification steps, such as washing with a solvent that dissolves sulfur but not SiS₂ (e.g., benzene), may be necessary.[4]

Q3: My SiS₂ product rapidly degrades and releases a foul odor. What is happening?

A3: SiS₂ is extremely sensitive to moisture and readily hydrolyzes upon contact with water vapor in the air. This reaction produces silicon dioxide (SiO₂) and hydrogen sulfide (B99878) (H₂S) gas, which has a characteristic rotten egg smell.[3][5] It is crucial to handle and store SiS₂ in a completely inert and dry atmosphere, such as in a glovebox.[1]

Q4: What are the typical reaction temperatures for SiS₂ synthesis?

A4: The reaction temperature depends on the chosen method. For the direct reaction with elemental sulfur, temperatures in the range of 1023-1073 K (750-800 °C) are common.[4][6] When using CS₂ gas, the silicon source is typically heated to over 1273 K (1000 °C).[1][2]

Q5: Is high pressure necessary for the synthesis?

A5: While not always strictly required, applying pressure can be beneficial. In closed systems using elemental sulfur, the reaction is often performed under the saturated vapor pressure of sulfur at the reaction temperature, which can be significant (e.g., 2.57-3.83 MPa).[4][6] High pressure can favor the formation of SiS₂ rods.[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Reaction temperature is too low. - Insufficient reaction time. - Poor mixing of reactants. - Gas flow rate (for CS₂ method) is not optimal.- Increase the reaction temperature to the recommended range (see data table below). - Extend the reaction duration. - Ensure silicon and sulfur powders are thoroughly mixed.[3] - Adjust the carrier gas flow rate to ensure adequate CS₂ delivery.
Product Contamination with SiO₂ - Leak in the reaction system allowing air/moisture ingress. - Use of a reactive boat material (e.g., Al₂O₃ at high temperatures).[2] - Post-synthesis exposure to ambient air.- Thoroughly check all seals and connections for leaks. - Use a quartz (SiO₂) liner or boat, as it is generally unreactive under these conditions.[1][2] - Handle the product exclusively under an inert atmosphere.
Residual Unreacted Silicon or Sulfur - Incomplete reaction due to low temperature or short duration. - Non-stoichiometric ratio of reactants.- Optimize reaction temperature and time. - Use a stoichiometric excess of the more volatile reactant (sulfur or CS₂) to drive the reaction to completion. - For residual sulfur, consider a purification step like solvent washing or sublimation.[4]
Formation of Silicon Monosulfide (SiS) instead of SiS₂ - High reaction temperatures can favor the formation of gaseous SiS as a side reaction.[4]- Carefully control the reaction temperature to stay within the optimal range for SiS₂ formation. The formation of SiS(g) can start at temperatures above 628 K.[4]

Quantitative Data Summary

ParameterDirect Reaction with Sulfur VaporReaction with CS₂ Gas
Silicon Source Pulverized Silicon PowderPulverized Si, SiC, or Si₃N₄ powder[1][2]
Sulfur Source Elemental SulfurCarbon Disulfide (CS₂)
Reaction Temperature 1023–1073 K (750–800 °C)[4][6]> 1273 K (1000 °C) for the silicon source[1][2]
Reaction Pressure 2.57–3.83 MPa (Saturated S-vapor pressure)[4][6]Typically near atmospheric pressure
Carrier Gas Inert (e.g., Argon)Argon[1][2]
Reaction Time 3 hours to several days[4]Typically several hours (e.g., 4 hours)[2]
Product Form White, needle-shaped crystals or rods[4][6]White, needle-shaped precipitate[1][2]

Experimental Protocols

Method 1: Synthesis via Direct Reaction with Elemental Sulfur
  • Preparation: Thoroughly mix stoichiometric amounts of high-purity silicon powder and sulfur powder inside an inert atmosphere glovebox.[3]

  • Sealing: Load the mixture into a quartz ampoule. Evacuate the ampoule to a high vacuum and seal it using a torch.

  • Heating: Place the sealed ampoule in a tube furnace. Slowly ramp the temperature to the desired reaction temperature (e.g., 1073 K) to control the pressure increase from sulfur vaporization.[4]

  • Reaction: Hold the furnace at the reaction temperature for a predetermined duration (e.g., 3 hours or longer) to ensure complete reaction.[4]

  • Cooling: Slowly cool the furnace back to room temperature.

  • Product Recovery: Transfer the ampoule back into an inert atmosphere glovebox before opening to recover the SiS₂ product.

Method 2: Synthesis via CS₂ Gas Flow
  • Setup: Place a quartz boat containing silicon powder into the center of a quartz tube furnace.[1][2] Connect one end of the tube to a gas inlet line and the other to an exhaust/collection zone.

  • Inerting: Purge the entire system with a high-purity inert gas (e.g., Argon) to remove all air and moisture.

  • Gas Mixture Preparation: Pass the argon carrier gas through a bubbler containing liquid CS₂ at a controlled temperature (e.g., 293 K) to generate an Ar-CS₂ gas mixture.[2]

  • Heating and Reaction: Heat the furnace to the reaction temperature (>1273 K).[1][2] Flow the Ar-CS₂ gas mixture over the heated silicon powder. The SiS₂ product will form and deposit on a cooler, downstream part of the reaction tube.[1]

  • Cooling and Collection: After the reaction period (e.g., 4 hours), stop the CS₂ flow and cool the furnace to room temperature under a continuous flow of argon.

  • Product Recovery: Disassemble the apparatus under an inert atmosphere to collect the white, needle-like SiS₂ precipitate.[1]

Visualizations

ExperimentalWorkflow_SiS2_Synthesis Experimental Workflow for SiS₂ Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction Stage cluster_recovery Product Handling prep_si High-Purity Silicon Powder setup Assemble Reactor (Quartz Tube/Ampoule) prep_si->setup prep_s Sulfur Source (Elemental S or CS₂) prep_s->setup purge Purge with Inert Gas (Ar) setup->purge heat Heat to Reaction Temp (1023-1273 K) purge->heat react Introduce Sulfur Vapor / CS₂ Gas and Hold for Reaction Time heat->react cool Cool Down Under Inert Atmosphere react->cool collect Collect Product in Glovebox cool->collect store Store in Dry, Inert Environment collect->store

Caption: Workflow for solid-gas phase synthesis of SiS₂.

Troubleshooting_SiS2_Synthesis Troubleshooting Guide for SiS₂ Synthesis start Experiment Start check_yield Check Product Yield start->check_yield check_purity Check Product Purity (Color, XRD) check_yield->check_purity Acceptable low_yield Low Yield check_yield->low_yield Low impure Impure Product (Yellow, SiO₂) check_purity->impure Impure success Successful Synthesis check_purity->success Pure action_temp Increase Temp/Time low_yield->action_temp action_leak Check for Leaks impure->action_leak action_purify Purify Product (e.g., Solvent Wash) impure->action_purify action_temp->start Retry action_leak->start Retry action_purify->success

Caption: Troubleshooting flowchart for common SiS₂ synthesis issues.

References

Technical Support Center: Enhancing the Air and Moisture Stability of SiS₂ Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the air and moisture stability of silicon disulfide (SiS₂) solid-state electrolytes.

Frequently Asked Questions (FAQs)

Q1: Why are SiS₂-based electrolytes so sensitive to air and moisture?

A1: this compound (SiS₂) is highly susceptible to hydrolysis. When exposed to moisture (H₂O) in the air, it rapidly reacts to form silicon dioxide (SiO₂) and hydrogen sulfide (B99878) (H₂S) gas.[1] This reaction is often more energetic than the hydrolysis of alkali metal sulfides.[1] The generation of H₂S is not only a safety concern due to its toxicity but also leads to the degradation of the electrolyte's structure and a significant decrease in ionic conductivity, which is detrimental to battery performance.[2]

Q2: What are the primary signs of SiS₂ electrolyte degradation due to air/moisture exposure?

A2: The most immediate indicator of degradation is the characteristic smell of rotten eggs, which is due to the formation of H₂S gas.[1] Visually, the electrolyte powder may change in appearance. From a performance standpoint, a key sign of degradation is a significant drop in ionic conductivity and an increase in the interfacial impedance of the solid-state battery.[2]

Q3: What is the fundamental chemical reaction for the hydrolysis of SiS₂?

A3: The primary hydrolysis reaction is:

SiS₂ (s) + 2H₂O (g) → SiO₂ (s) + 2H₂S (g)

This reaction highlights the conversion of the desired conductive SiS₂ into insulating SiO₂ and toxic H₂S gas.

Q4: Can incorporating SiS₂ into other sulfide electrolytes improve its stability?

A4: Yes, this is a common and effective strategy. For instance, incorporating SiS₂ into Li-argyrodite (Li₆PS₅Cl) solid-state electrolytes has been shown to yield commendable air and moisture stability.[3] This approach can lead to the formation of more stable glass-ceramic structures.

Q5: Are there any additives that can suppress H₂S generation?

A5: Yes, studies on related sulfide glass electrolytes (like 75Li₂S·25P₂S₅) have shown that the addition of metal sulfides, such as iron(II) sulfide (FeS), or metal oxides, like copper(II) oxide (CuO), can significantly suppress the generation of H₂S gas upon exposure to air.[4]

Q6: How can I handle and store SiS₂ electrolytes to minimize degradation?

A6: All handling of SiS₂ and related electrolytes should be performed in an inert atmosphere, such as inside an argon-filled glovebox with very low levels of moisture and oxygen (<1 ppm).[2][5] For storage, materials should be kept in well-sealed containers inside the glovebox. If brief exposure to a dry room environment is unavoidable, it is crucial to minimize the exposure time and control the humidity level as strictly as possible.[2]

Troubleshooting Guides

Issue 1: Rapid decrease in ionic conductivity after synthesis.

Possible Cause Troubleshooting Step Verification Method
Exposure to ambient air during transfer or characterization. Ensure all transfers are conducted within a glovebox. Use an airtight sample holder for ex-situ characterization (e.g., XRD, SEM).Re-measure conductivity on a freshly prepared sample handled strictly under inert conditions.
Contaminated starting materials or solvents. Use high-purity, anhydrous starting materials and solvents. Dry solvents using molecular sieves before use.[2]Perform characterization (e.g., Karl Fischer titration) on solvents to quantify water content.
Incomplete reaction or presence of hygroscopic byproducts. Optimize synthesis parameters (temperature, time) to ensure complete conversion.Use techniques like Raman or FTIR spectroscopy to check for unreacted precursors or impurity phases.

Issue 2: Strong H₂S odor detected during handling.

Possible Cause Troubleshooting Step Verification Method
Leak in the glovebox or transfer container. Check glovebox seals and purge with fresh inert gas. Monitor O₂ and H₂O levels. Use sealed containers for any sample transport.Use a portable H₂S gas detector near the handling area to confirm the source of the leak.
Hydrolysis of residual SiS₂ on lab equipment. Clean all spatulas, mortars, and glassware thoroughly with a non-aqueous solvent inside the glovebox immediately after use.Visual inspection of equipment for any leftover powder.
High moisture content in the starting SiS₂ powder. Consider a vacuum drying step for the SiS₂ powder before use, if compatible with the material's thermal stability.N/A

Issue 3: Poor performance of all-solid-state batteries fabricated with SiS₂-containing electrolytes.

| Possible Cause | Troubleshooting Step | Verification Method | | Increased interfacial resistance due to surface degradation. | Implement a surface stabilization strategy such as a thin-film coating (e.g., Al₂O₃, PDMS) on the electrolyte particles.[6] | Use Electrochemical Impedance Spectroscopy (EIS) to compare the interfacial resistance of cells made with coated vs. uncoated electrolytes. | | Reaction with electrode materials. | Ensure the electrochemical stability window of the electrolyte is compatible with the operating voltages of the cathode and anode. | Perform cyclic voltammetry (CV) to assess the electrochemical stability of the electrolyte. | | Formation of insulating byproducts at the interface. | Consider doping the electrolyte with elements like oxygen to form a more stable interface.[7] | Use post-mortem analysis techniques like XPS or ToF-SIMS on cycled cells to identify the chemical species at the electrode-electrolyte interface. |

Quantitative Data on Stabilized Sulfide Electrolytes

The following table summarizes the performance of various sulfide solid electrolytes, highlighting the impact of different stabilization strategies on H₂S generation and ionic conductivity retention after moisture exposure.

Electrolyte CompositionStabilization StrategyExposure ConditionsH₂S Generated (cc/g)Ionic Conductivity RetentionReference
(Li₂S)₇₅(P₂S₅)₂₅None-40°C dew point, 30 min~0.1< 50%[2]
(Li₂O)₇(Li₂S)₆₈(P₂S₅)₂₅Li₂O co-modifier-40°C dew point, 30 min~0< 50%[2]
(Li₂S)₇₅(P₂S₅)₂₅ + 20 mol% LiILiI dopant-40°C dew point, 30 min~0.1< 50%[2]
75Li₂S·25P₂S₅30 mol% FeS additiveAmbient AirSignificantly reduced> 10⁻⁴ S cm⁻¹ (initial)[4]
75Li₂S·25P₂S₅30 mol% CuO additiveAmbient AirDramatically decreased> 10⁻⁴ S cm⁻¹ (initial)[4]
Li₆PS₅Cl (LPSCl)NoneDry room (-50°C dew point)-~23%[6]
Li₆PS₅Cl (LPSCl)PDMS Coating (~5 nm)Dry room (-50°C dew point)-~39%[6]

Experimental Protocols

Protocol 1: Surface Coating of SiS₂-based Electrolyte Powders via Atomic Layer Deposition (ALD)

This protocol is a general guideline for depositing a protective Al₂O₃ layer.

  • Sample Preparation: Place the SiS₂-containing electrolyte powder in a suitable ALD sample holder. Ensure the powder is spread thinly to maximize surface area exposure.

  • System Purge: Load the sample into the ALD chamber. Purge the chamber thoroughly with high-purity nitrogen or argon gas to remove any residual air and moisture.

  • Deposition Cycle:

    • Step 1 (TMA Pulse): Introduce a pulse of the precursor, trimethylaluminum (B3029685) (TMA), into the chamber. Allow it to react with the surface of the electrolyte powder.

    • Step 2 (Purge): Purge the chamber with inert gas to remove any unreacted TMA and gaseous byproducts.

    • Step 3 (H₂O Pulse): Introduce a pulse of the co-reactant, water vapor. This will react with the surface-adsorbed TMA to form a layer of Al₂O₃.

    • Step 4 (Purge): Purge the chamber again with inert gas to remove unreacted water and byproducts.

  • Repeat Cycles: Repeat the deposition cycle until the desired coating thickness is achieved. The thickness is controlled by the number of cycles. For a ~2 nm coating, approximately 20 cycles may be required, depending on the ALD system parameters.

  • Sample Retrieval: Once the deposition is complete, cool the chamber and retrieve the coated powder under an inert atmosphere. Transfer immediately to a glovebox for storage and further processing.

Protocol 2: Evaluation of Moisture Stability by H₂S Quantification

  • Sample Preparation: Weigh a specific amount of the stabilized SiS₂ electrolyte powder (e.g., 0.2 g).[7]

  • Exposure Chamber: Place the sample in a sealed desiccator or chamber with a known volume and a controlled humidity level. A saturated salt solution can be used to maintain a specific relative humidity.[7]

  • Gas Detection: Use a calibrated H₂S gas detection tube or an electronic H₂S sensor to monitor the concentration of H₂S in the chamber over a set period.

  • Data Collection: Record the H₂S concentration at regular intervals to determine the rate of gas generation.

  • Calculation: Calculate the total volume of H₂S generated per gram of the electrolyte sample.

  • Post-Exposure Analysis: After the exposure period, transfer the electrolyte powder back to a glovebox and measure its ionic conductivity using Electrochemical Impedance Spectroscopy (EIS) to determine the retention of performance.

Visualizations

SiS2_Degradation_Pathway H2O Moisture (H₂O) in Air SiS2 This compound (SiS₂) (High Ionic Conductivity) H2O->SiS2 SiO2 Silicon Dioxide (SiO₂) (Insulating) SiS2->SiO2 Hydrolysis Reaction H2S Hydrogen Sulfide (H₂S) (Toxic Gas) SiS2->H2S

Caption: Degradation pathway of SiS₂ electrolyte upon exposure to moisture.

Experimental_Workflow_Stabilization cluster_stabilization Stabilization Methods cluster_evaluation Performance Evaluation start Pristine SiS₂ Electrolyte Powder coating Surface Coating (e.g., ALD of Al₂O₃) start->coating doping Doping/Additives (e.g., FeS, CuO) start->doping h2s_eval Moisture Exposure & H₂S Quantification coating->h2s_eval doping->h2s_eval conductivity_eval Ionic Conductivity Measurement (EIS) h2s_eval->conductivity_eval battery_eval All-Solid-State Battery Assembly & Cycling conductivity_eval->battery_eval end Stable High-Performance Electrolyte battery_eval->end

Caption: Workflow for stabilizing and evaluating SiS₂ electrolytes.

References

Technical Support Center: Overcoming Challenges in High-Pressure and Temperature Synthesis of Silicon Disulfide (SiS₂)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the high-pressure and high-temperature synthesis of silicon disulfide (SiS₂).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing SiS₂?

A1: The synthesis of SiS₂ presents several challenges, including:

  • High Temperatures and Pressures: Achieving the necessary reaction conditions can be demanding on equipment.[1]

  • Low Purity: The final product is often contaminated with residual sulfur, requiring further purification steps.[1]

  • Extended Reaction Times: Synthesis can be a lengthy process, sometimes requiring days.[1]

  • Safety Concerns: The reaction of silicon and sulfur is highly exothermic, and the high vapor pressure of sulfur at elevated temperatures can lead to explosive conditions in sealed vessels.[2]

  • Material Sensitivity: SiS₂ is sensitive to hydrolysis and oxidation, which can produce toxic hydrogen sulfide (B99878) (H₂S) gas.[1]

  • Formation of Byproducts: Unwanted side reactions can lead to the formation of volatile silicon monosulfide (SiS), which can contaminate the desired SiS₂ product.[2]

Q2: What are the different polymorphs of SiS₂ and their typical synthesis conditions?

A2: SiS₂ exists in several polymorphic forms, each requiring specific synthesis conditions:

  • Orthorhombic (Ambient-Pressure Phase): This is the most common form and is stable at ambient pressure. It is typically synthesized at temperatures between 973 K and 1570 K and pressures up to 3.83 MPa.[1][3]

  • High-Pressure (HP) Phases: There are four known high-pressure phases (HP1, HP2, HP3, and HP4), which are quenchable to ambient conditions, except for HP4.[1][3] Their formation requires significantly higher pressures, ranging from 2.8 GPa to over 27 GPa.[1][3]

Q3: Why is the "elemental method" a common approach for SiS₂ synthesis?

A3: The "elemental method," which involves the direct reaction of silicon and sulfur, is frequently used due to its advantages:

  • Readily Available Precursors: Silicon and sulfur are elementary substances that are easy to obtain.[1]

  • Simple Process: The direct reaction is conceptually straightforward.[1]

  • Environmental Friendliness: The process does not inherently produce polluting byproducts.[1]

  • Safety and Reduced Corrosion: Compared to some other methods, it can be safer and less corrosive to equipment when proper procedures are followed.[1]

Q4: What are the critical safety precautions for SiS₂ synthesis?

A4: Due to the hazardous nature of the reactants and products, the following safety precautions are crucial:

  • Use of Sealed Vessels: Reactions are typically carried out in sealed quartz tubes or other high-pressure reactors to contain the volatile and reactive species.

  • Pressure Management: Employing techniques like a dual-temperature zone can help control the vapor pressure of sulfur, reducing the risk of explosion, though this may increase the reaction time.[1]

  • Handling of SiS₂: The final product should be handled in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis and the release of toxic H₂S gas.[1]

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Q5: How can I enhance the purity of my SiS₂ product?

A5: Improving the purity of SiS₂ often involves removing unreacted sulfur. Common purification techniques include:

  • Vacuum Sublimation: Heating the crude product under vacuum allows the more volatile SiS₂ to sublime and deposit in a cooler region of the apparatus, leaving behind less volatile impurities.[2][4]

  • Solvent Extraction: Washing the product with a solvent like benzene (B151609) can dissolve and remove residual sulfur.[1]

Troubleshooting Guide

This guide addresses common issues encountered during SiS₂ synthesis.

Problem: Low Product Yield

Possible CauseSuggested Solution
Incomplete Reaction - Extend the reaction time to ensure all starting materials have reacted.[1]- Increase the reaction temperature within the stability range of the desired phase to enhance reaction kinetics.[1]
Formation of Volatile Byproducts (e.g., SiS) - Carefully control the temperature in the silicon zone to below 1000°C to minimize the formation of silicon monosulfide.[2]- The formation of SiS(g) is a side reaction that can be influenced by temperature.[1]
Loss of Product During Purification - Optimize the parameters of the purification process (e.g., temperature and pressure for sublimation) to minimize product loss.

Problem: Product Contamination

Possible CauseSuggested Solution
Unreacted Starting Materials - Ensure a stoichiometric or slight excess of sulfur is used to drive the reaction to completion.[2]- Implement a post-synthesis purification step like vacuum sublimation or solvent washing.[1][4]
Air/Moisture Contamination - Perform the entire synthesis and handling process under an inert atmosphere (e.g., dry nitrogen or argon).[4]- Ensure all starting materials and equipment are thoroughly dried before use.
Reaction with Quartz Tube - Avoid excessive local heating above 1000°C, as molten SiS₂ can react with quartz, leading to lower yields and contamination.[2]

Problem: Poor Crystallinity or Incorrect Phase

Possible CauseSuggested Solution
Incorrect Temperature or Pressure - Precisely control the temperature and pressure to match the phase diagram of SiS₂ for the desired polymorph.[1][3]- For high-pressure phases, ensure the pressure is maintained within the correct range.[1]
Inadequate Annealing Time - Increase the duration at the synthesis temperature to allow for better crystal growth and phase formation.

Problem: Equipment Failure (e.g., broken quartz tube)

Possible CauseSuggested Solution
Excessive Pressure Buildup - The reaction between silicon and sulfur is exothermic and the vapor pressure of sulfur increases significantly with temperature, which can lead to explosive conditions.[2]- Use a dual-temperature zone setup to control the sulfur vapor pressure by maintaining a cooler zone for the elemental sulfur.[1]
Thermal Shock - Ensure a slow and controlled heating and cooling rate for the reaction vessel to prevent thermal stress and cracking.

Quantitative Data Summary

Table 1: Synthesis Parameters for Different SiS₂ Polymorphs

PolymorphCrystal SystemSpace GroupSynthesis Temperature (K)Synthesis Pressure (GPa)
Ambient-Pressure (NP)OrthorhombicIbam973 - 1570≤ 0.00383
HP1MonoclinicP12₁/c114732.8
HP2MonoclinicP12₁/c114733.5
HP3TetragonalI4̅2d1373 - 17034.0 - 7.5
HP4TrigonalP3̅m1Room Temperature27.5 - 29.6 (in situ)

Data sourced from[1][3].

Detailed Experimental Protocols

Protocol 1: Elemental Synthesis of Orthorhombic SiS₂ in a Sealed Quartz Tube (Uniform Temperature Zone)

  • Preparation:

    • Thoroughly clean and dry a quartz tube.

    • Weigh stoichiometric amounts of high-purity silicon and sulfur powders. A slight excess of sulfur (5-10%) can be used.[2]

    • Transfer the mixed powders into the quartz tube inside an inert atmosphere glovebox.

  • Sealing:

    • Evacuate the quartz tube to a high vacuum and seal it using a torch.

  • Heating:

    • Place the sealed quartz tube in a tube furnace with a uniform temperature zone.

    • Slowly ramp up the temperature to the desired synthesis temperature (e.g., 1023-1073 K).[1]

    • Hold at the synthesis temperature for a predetermined duration (e.g., 3 hours or longer).[1]

  • Cooling:

    • Slowly cool the furnace back to room temperature.

  • Product Recovery:

    • Carefully break open the quartz tube inside an inert atmosphere glovebox to recover the SiS₂ product.

Protocol 2: Purification of SiS₂ by Vacuum Sublimation

  • Apparatus Setup:

    • Place the crude SiS₂ product in a sublimation apparatus, which typically consists of a tube with a heating zone and a cooler collection zone.

    • Assemble the apparatus and evacuate it to a high vacuum.

  • Sublimation:

    • Gently heat the zone containing the crude product to a temperature where SiS₂ sublimes (e.g., 1200-1300°C).[4]

    • The sublimed SiS₂ will travel to the cooler zone and deposit as purified crystals.[4]

  • Collection:

    • After the sublimation is complete, cool the apparatus to room temperature.

    • Vent the apparatus with an inert gas.

    • Collect the purified SiS₂ crystals from the cooler zone inside an inert atmosphere glovebox.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_recovery 3. Recovery & Purification prep1 Weigh Si and S powders prep2 Mix powders in quartz tube prep1->prep2 react1 Evacuate and seal tube prep2->react1 react2 Heat in furnace react1->react2 react3 Hold at synthesis temperature react2->react3 react4 Cool to room temperature react3->react4 rec1 Recover crude SiS₂ react4->rec1 rec2 Purify (e.g., sublimation) rec1->rec2 troubleshooting_low_yield start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Byproduct Formation? cause1->cause2 No sol1a Increase reaction time cause1->sol1a Yes cause3 Product Loss? cause2->cause3 No sol2 Control temperature profile cause2->sol2 Yes sol3 Optimize purification cause3->sol3 Yes sol1b Increase temperature sol1a->sol1b

References

improving adhesion of SiS₂ thin films to substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Silicon Disulfide (SiS₂) thin films. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the adhesion of SiS₂ thin films to various substrates. Given the novel nature of SiS₂ as a thin film material, many of the recommendations provided are based on established principles for analogous chalcogenide and silicon-based thin film systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SiS₂) and why is it used in thin films?

This compound (SiS₂) is a chalcogenide material belonging to the group of two-dimensional (2D) materials. As a thin film, it is being explored for next-generation applications in electronics and energy storage, such as anodes for metal-ion batteries, due to its unique semiconducting properties.[1]

Q2: What are the primary challenges in depositing high-quality SiS₂ thin films?

The primary challenges stem from the reactivity of SiS₂. It can be sensitive to atmospheric moisture and may have poor chemical compatibility with certain substrates, leading to weak interfacial bonding and delamination. The synthesis of SiS₂ often involves high temperatures and reactions between silicon and sulfur sources, which requires careful control of deposition parameters to achieve a stable and adherent film.[2]

Q3: Which substrates are commonly used for SiS₂ and other chalcogenide thin films?

For many 2D and chalcogenide materials, standard substrates are often employed. These include:

  • Silicon (Si) wafers[3]

  • Silicon wafers with a native or thermally grown oxide layer (SiO₂/Si)[3]

  • Quartz or Fused Silica[4]

  • Sapphire[5]

  • Glass[6]

The choice of substrate depends heavily on the end application, such as whether electrical insulation or transparency is required.[6][7]

Q4: Why is my SiS₂ film peeling or flaking off the substrate?

Film peeling, or delamination, is a sign of poor adhesion. This can be caused by one or more of the following factors:

  • Contaminated Substrate Surface: The presence of dust, organic residues, or even a native oxide layer can prevent the film from forming strong bonds with the substrate.

  • High Internal Stress: Stress within the depositing film, arising from the deposition process itself or a mismatch in thermal expansion coefficients between the film and substrate, can exceed the adhesive forces, causing the film to peel.[8]

  • Weak Interfacial Bonding: A lack of chemical or physical bonding between SiS₂ and the substrate material results in a weak interface that is prone to failure.

  • Incompatible Materials: The inherent chemical properties of SiS₂ and the chosen substrate may not favor strong bond formation.

Troubleshooting Guide for Poor SiS₂ Adhesion

If you are experiencing issues with SiS₂ film adhesion, follow these steps in order.

Step 1: Verify and Enhance Substrate Cleaning

The most common cause of poor adhesion is an improperly cleaned substrate surface. A clean surface is critical for maximizing the contact between the film and the substrate.

  • Problem: Film delaminates easily, resembles flakes, or can be removed with adhesive tape.

  • Solution: Implement a rigorous, multi-step cleaning protocol before placing the substrate in the deposition chamber.

Experimental Protocol: Standard Substrate Cleaning

This protocol describes a standard procedure for cleaning silicon or quartz substrates.

  • Initial Degreasing:

    • Place substrates in a beaker.

    • Add acetone (B3395972) and sonicate for 10-15 minutes in an ultrasonic bath.

    • Decant the acetone, replace it with isopropyl alcohol (IPA), and sonicate for another 10-15 minutes.

    • Rinse thoroughly with deionized (DI) water.

  • Drying:

    • Dry the substrates using a nitrogen (N₂) gun, ensuring no droplets remain.

  • Final Clean (Optional but Recommended):

    • Immediately before loading into the deposition system, use an oxygen or argon plasma cleaner to remove any remaining organic contaminants and activate the surface.

Step 2: Implement Substrate Surface Treatments

If rigorous cleaning is insufficient, modifying the substrate surface to make it more chemically reactive or to increase its surface energy can significantly improve adhesion.

  • Problem: Adhesion is still poor even after thorough cleaning.

  • Solution: Use plasma treatment or substrate heating (annealing) to modify the surface properties.

Experimental Protocol: Argon (Ar) Plasma Treatment

Plasma treatments use ionized gas to bombard a surface, removing contaminants and creating dangling bonds that can serve as nucleation sites for film growth.[9]

  • Preparation: Place the cleaned, dry substrates into the plasma chamber.

  • Evacuation: Pump the chamber down to its base pressure (typically <10 mTorr).

  • Gas Inlet: Introduce high-purity argon gas at a controlled flow rate to achieve a process pressure between 100 and 300 mTorr.

  • Plasma Ignition: Apply RF power (typically 50-100 W) to ignite the plasma. A characteristic glow will be visible.

  • Treatment: Expose the substrates to the plasma for 2-5 minutes.

  • Venting: Turn off the RF power and gas flow, and vent the chamber to atmospheric pressure. Immediately transfer the substrates to the deposition chamber to minimize re-contamination.

Step 3: Utilize a Buffer Layer

A buffer layer (or adhesion layer) is a thin, intermediate film deposited between the substrate and the main film. Its purpose is to act as a chemical bridge, bonding well to both the substrate and the SiS₂ layer.[10]

  • Problem: The SiS₂ film has inherently poor chemical compatibility with the substrate.

  • Solution: Deposit a thin (2-10 nm) buffer layer known to adhere well to both materials. For sulfide (B99878) films on oxide substrates, a thin layer of a reactive metal like Titanium (Ti) or Chromium (Cr) is often effective.[8] For chalcogenide-on-chalcogenide growth, materials like ZnS or In₂S₃ could be considered.[10]

Experimental Protocol: Titanium (Ti) Buffer Layer Deposition via Sputtering

  • Substrate Preparation: Load a cleaned and plasma-treated substrate into a sputter deposition system.

  • System Pump-Down: Evacuate the chamber to a high vacuum (e.g., <5 x 10⁻⁶ Torr).

  • Sputtering Gas: Introduce high-purity Argon gas to a typical process pressure of 3-10 mTorr.

  • Target Conditioning: Pre-sputter the Titanium target for 5-10 minutes with the shutter closed to clean the target surface.

  • Deposition:

    • Open the shutter to begin deposition on the substrate.

    • Sputter at a low power (e.g., 100 W DC) to achieve a slow deposition rate (~0.1-0.2 nm/s).

    • Deposit a film of 2-10 nm thickness.

  • Post-Deposition: Without breaking vacuum, transfer the substrate with the newly deposited buffer layer to the main SiS₂ deposition chamber. This is crucial to prevent oxidation of the reactive Ti layer.

Step 4: Optimize Deposition Parameters

The conditions during film growth heavily influence internal stress and film morphology, both of which affect adhesion.

  • Problem: The film cracks or shows signs of stress-related failure, even with good surface preparation.

  • Solution: Systematically adjust key deposition parameters.

    • Substrate Temperature: Heating the substrate during deposition can increase the surface mobility of adatoms, promoting better film growth and potential interdiffusion at the interface, which strengthens adhesion. Start with a moderate temperature (e.g., 100-300 °C) and optimize.

    • Deposition Rate: A lower deposition rate can sometimes result in a denser, less stressed film.

    • Chamber Pressure: The pressure during deposition affects the energy of the depositing species. Higher pressure can lead to more scattering and lower energy species, which may result in a more porous film, while lower pressure can lead to higher energy bombardment that may increase stress.[11] This parameter must be carefully tuned for the specific deposition technique.

Data Presentation

Quantitative measurement of adhesion is critical for systematic improvement. While specific data for SiS₂ is not widely available, the following tables provide representative values for other thin film systems to illustrate the typical magnitudes measured by common characterization techniques.

Table 1: Representative Adhesion Data for Dielectric and Metal Films

Film/Substrate SystemAdhesion Test MethodMeasured ValueReference
SiO₂ / PolymerMicro-tensile TestUltimate Shear Strength: 9 - 14 MPa[12][13]
SiO₂ / PolymerBuckling AnalysisEnergy Release Rate: 0.1 - 0.5 J/m²[12][13]
Cr / Silicon-Carbon FilmNano-scratch TestCritical Load (Lc3): 6.51 N[14]
W / Silicon-Carbon FilmNano-scratch TestCritical Load (Lc3): 4.86 N[14]

Note: Critical Load (Lc3) in a scratch test corresponds to the load at which the film is fully delaminated.[14]

Visualizations

Troubleshooting Workflow

The following diagram outlines the logical progression for diagnosing and solving SiS₂ adhesion problems.

G cluster_0 Start: Adhesion Failure cluster_1 Level 1: Substrate Preparation cluster_2 Level 2: Surface Modification cluster_3 Level 3: Interface Engineering cluster_4 Level 4: Process Optimization cluster_5 End: Success start SiS₂ Film Peels or Delaminates clean Implement Rigorous Substrate Cleaning Protocol start->clean test1 Adhesion Improved? clean->test1 surface_treat Apply Surface Treatment (e.g., Ar Plasma, Annealing) test1->surface_treat No success Adhesion Issue Resolved test1->success Yes test2 Adhesion Improved? surface_treat->test2 buffer Deposit Thin Buffer Layer (e.g., Ti, Cr, ZnS) test2->buffer No test2->success Yes test3 Adhesion Improved? buffer->test3 params Optimize Deposition Parameters (Temperature, Rate, Pressure) test3->params No test3->success Yes test4 Adhesion Improved? params->test4 test4->success Yes

Caption: Troubleshooting workflow for improving SiS₂ thin film adhesion.

Key Factors Influencing Thin Film Adhesion

This diagram illustrates the interplay between the four main components that determine the final adhesion strength of a thin film.

G center Adhesion Strength sub Substrate Properties sub->center inter Interface Properties sub->inter film Film Properties film->center film->inter inter->center proc Deposition Process proc->center proc->film proc->inter

Caption: Core factors that collectively determine thin film adhesion strength.

References

Technical Support Center: Synthesis of High-Purity Silicon Disulfide (SiS₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of silicon disulfide (SiS₂) from elemental sources. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures for obtaining high-purity SiS₂.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in SiS₂ synthesized from elemental silicon and sulfur?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual elemental silicon (Si) and sulfur (S) are frequent impurities, often due to incomplete reaction or non-stoichiometric ratios of reactants.[1][2]

  • Metallic Contaminants: Trace metals from the starting materials or introduced during processing (e.g., ball-milling) can be present. Iron (Fe) and Tungsten (W) have been identified as specific contaminants, with Tungsten being particularly difficult to remove by acid washing.[1][2]

  • Oxidation and Hydrolysis Products: SiS₂ is highly sensitive to moisture and oxygen, especially at elevated temperatures.[3][4] Exposure to ambient conditions can lead to the formation of silicon dioxide (SiO₂) and hydrogen sulfide (B99878) (H₂S).[4]

  • Side Reaction Products: At certain temperatures, the formation of gaseous silicon monosulfide (SiS) can occur as a side reaction.[1][2]

Q2: My final SiS₂ product has a grey or brown discoloration instead of being white. What is the cause?

A2: Pure this compound is a white crystalline solid.[3] A grey or brown discoloration is a common indicator of the presence of impurities.[3] This can be due to unreacted elemental silicon, metallic impurities, or slight variations in stoichiometry.

Q3: How can I minimize impurities originating from the starting materials?

A3: To minimize impurities from your elemental sources:

  • Use High-Purity Reactants: Start with the highest purity silicon (e.g., 99.5% or higher) and sulfur (e.g., sublimed grade) available.[3]

  • Pre-treatment of Reactants: An acid-pickling step for the powdered silicon can be effective in reducing metallic impurities like iron.[1][2]

  • Appropriate Particle Size: Using finely powdered reactants increases the surface area for reaction, promoting more complete conversion to SiS₂. Recommended particle sizes can be in the range of 5-20 μm for silicon and 10-30 μm for sulfur.[3]

Q4: What are the recommended purification techniques for as-synthesized SiS₂?

A4: Several techniques can be employed to purify SiS₂:

  • Vacuum Sublimation: This is a highly effective method for separating the volatile SiS₂ from non-volatile impurities like unreacted silicon and many metal contaminants.[3] The sublimation typically occurs at temperatures around 1090°C.[3]

  • Chemical Washing: To remove residual unreacted sulfur, a wash with a suitable solvent that dissolves sulfur but not SiS₂ can be performed. Benzene (B151609) has been reported for this purpose, though caution is advised due to its toxicity.[1][2] This should be done in a completely anhydrous environment.

  • Inert Atmosphere Handling: Due to its high reactivity with moisture, all handling and storage of SiS₂ must be conducted under a dry, inert atmosphere (e.g., in a glovebox).[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of SiS₂ from elemental sources.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of SiS₂ 1. Incomplete reaction. 2. Non-stoichiometric reactant ratio. 3. Reaction temperature is too low or reaction time is too short. 4. Loss of volatile sulfur from the reaction vessel.1. Ensure intimate mixing of finely powdered reactants. 2. Use a precise stoichiometric ratio of Si to S (1:2 molar ratio). A slight excess of sulfur may be used to drive the reaction to completion, which can then be removed during purification. 3. Optimize reaction temperature (typically 1000-1100°C) and duration (4-12 hours).[3] 4. Ensure the reaction is carried out in a sealed, evacuated quartz ampoule or under a positive pressure of inert gas to prevent sulfur loss.
Product is Contaminated with Unreacted Sulfur 1. Incomplete reaction. 2. Use of a large excess of sulfur. 3. Inefficient removal during purification.1. Increase reaction time or temperature. 2. Minimize the excess of sulfur used. 3. Perform vacuum sublimation to separate SiS₂ from the more volatile sulfur, or perform a solvent wash with a sulfur-selective solvent like benzene under inert conditions.[1][2]
Product is Contaminated with Unreacted Silicon 1. Incomplete reaction. 2. Insufficient sulfur.1. Ensure homogenous mixing and adequate reaction time/temperature. 2. Use a slight stoichiometric excess of sulfur. 3. Separate SiS₂ from the non-volatile silicon via vacuum sublimation.[3]
Final Product is SiO₂ or a Mixture Containing Oxides 1. Leak in the reaction vessel allowing air ingress at high temperature. 2. Exposure of the product to moist air during handling or storage.1. Carefully inspect the reaction ampoule for any cracks or leaks before heating. 2. Handle the final product strictly under an inert and dry atmosphere (e.g., argon or nitrogen glovebox).[3]

Experimental Protocols

Protocol 1: Direct Synthesis of SiS₂ from Elemental Sources

This protocol is a generalized procedure based on common laboratory synthesis routes.[3]

Materials:

  • High-purity silicon powder (99.5% or higher, < 20 μm particle size)

  • High-purity sulfur powder (sublimed grade, < 30 μm particle size)

  • Quartz ampoule

  • High-temperature tube furnace

  • Vacuum pump and inert gas supply (Argon or Nitrogen)

  • Glovebox

Procedure:

  • Preparation of Reactants: In an inert atmosphere glovebox, weigh out stoichiometric amounts of silicon and sulfur powder. Ensure intimate mixing of the two powders.

  • Loading the Ampoule: Transfer the mixture into a clean, dry quartz ampoule.

  • Sealing the Ampoule: Evacuate the ampoule to a high vacuum and seal it using a torch. Alternatively, the reaction can be performed under a continuous flow of inert gas in a tube furnace.

  • Heating Profile: Place the sealed ampoule in a tube furnace. Slowly ramp the temperature to the desired reaction temperature (e.g., 1050°C) and hold for 4-12 hours.

  • Cooling: After the reaction is complete, allow the furnace to cool down to room temperature naturally.

  • Product Recovery: Transfer the ampoule back into the glovebox before opening to recover the SiS₂ product.

Protocol 2: Purification of SiS₂ by Vacuum Sublimation

Materials:

  • Crude SiS₂ product

  • Sublimation apparatus (quartz tube with a cold finger or a two-zone furnace)

  • High-temperature furnace

  • Vacuum pump

  • Glovebox

Procedure:

  • Apparatus Setup: In a glovebox, load the crude SiS₂ into the sublimation apparatus.

  • Evacuation: Assemble the apparatus and evacuate to a high vacuum.

  • Heating: Heat the zone containing the crude SiS₂ to a temperature around 1090°C.[3]

  • Collection: The pure SiS₂ will sublime and deposit on the colder part of the apparatus (e.g., the cold finger or the cooler zone of the furnace). Non-volatile impurities will remain in the hot zone.

  • Cooling and Recovery: Once the sublimation is complete, cool the apparatus to room temperature under vacuum. Transfer the entire apparatus into a glovebox before opening to scrape the purified, white, crystalline SiS₂ from the cold surface.

Visualizations

Troubleshooting Workflow for SiS₂ Synthesis

G Troubleshooting SiS₂ Synthesis start Start Synthesis check_purity Analyze Product Purity (e.g., XRD, color) start->check_purity pure High Purity SiS₂ (White, Crystalline) check_purity->pure Yes impure Low Purity / Discolored Product check_purity->impure No end End pure->end unreacted_S Unreacted Sulfur? impure->unreacted_S unreacted_Si Unreacted Silicon? unreacted_S->unreacted_Si No solve_S Optimize Reaction Time/Temp OR Purify (Sublimation/Wash) unreacted_S->solve_S Yes oxidation Oxidation/Hydrolysis? unreacted_Si->oxidation No solve_Si Check Stoichiometry OR Purify (Sublimation) unreacted_Si->solve_Si Yes other_impurities Other Impurities? oxidation->other_impurities No solve_oxidation Check for Leaks Handle in Inert Atmosphere oxidation->solve_oxidation Yes solve_other Use Higher Purity Reactants Pre-treat Si (Acid Wash) other_impurities->solve_other Yes other_impurities->end No solve_S->start solve_Si->start solve_oxidation->start solve_other->start

Caption: A decision tree for troubleshooting common issues in SiS₂ synthesis.

General Experimental Workflow

G General Workflow for High-Purity SiS₂ cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis start_materials Select High-Purity Si and S Powders pretreatment Optional: Acid-Pickle Si Powder start_materials->pretreatment mix Weigh and Mix Reactants (Inert Atmosphere) pretreatment->mix seal Load and Seal in Quartz Ampoule mix->seal react High-Temperature Reaction (1000-1100°C) seal->react recover_crude Recover Crude SiS₂ (Inert Atmosphere) react->recover_crude purify Purify via Vacuum Sublimation recover_crude->purify characterize Characterize Final Product (XRD, ICP, etc.) purify->characterize

Caption: A flowchart outlining the key stages for synthesizing high-purity SiS₂.

References

Technical Support Center: Optimization of Mechanochemical Milling for SiS₂ Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of mechanochemical milling time for Silicon Disulfide (SiS₂) composites. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing mechanochemical milling time for SiS₂ composites?

The primary goal is to achieve a desired phase and particle size to maximize the ionic conductivity of the resulting solid electrolyte material. Mechanochemical milling induces a reaction between precursor materials, such as SiS₂ and Lithium Sulfide (Li₂S), to form an amorphous or glass-ceramic composite with high lithium-ion conductivity. The milling time is a critical parameter that influences the degree of amorphization, particle size reduction, and the formation of a homogeneous composite, all of which directly impact the electrochemical performance.

Q2: How does milling time affect the properties of SiS₂ composites?

Milling time has a significant impact on the structural and electrical properties of SiS₂ composites. Initially, milling breaks down the crystalline structure of the precursors, leading to the formation of an amorphous phase. This process is often accompanied by a drastic increase in ionic conductivity. For instance, in a 50Li₂O·50SiS₂ (mol%) solid electrolyte, the ionic conductivity was observed to increase significantly within the first 5 hours of milling.[1] Similarly, for 60Li₂S·40SiS₂ composites, milling for just 1 hour can initiate the reaction between SiS₂ and Li₂S to form partially amorphous materials, with ionic conductivity improving from as low as 10⁻¹⁰ S·cm⁻¹ to 10⁻⁴ S·cm⁻¹ at room temperature. However, prolonged milling can have opposing effects; while it continues to reduce particle size, it can also lead to a decrease in ionic conductivity due to factors like agglomeration or the introduction of defects. Therefore, an optimal milling time is crucial to achieve the best performance.

Q3: What are typical starting materials for the mechanochemical synthesis of SiS₂-based solid electrolytes?

Common starting materials include high-purity crystalline powders of this compound (SiS₂) and a lithium source, most commonly Lithium Sulfide (Li₂S). Other lithium compounds like Li₂O and Li₃N have also been used to prepare lithium ion-conducting amorphous solid electrolytes with SiS₂.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Ionic Conductivity - Insufficient milling time, resulting in incomplete amorphization and unreacted crystalline phases.- Excessive milling time, leading to particle agglomeration or detrimental structural changes.- Contamination from the milling jar or balls.- Air or moisture contamination of the hygroscopic SiS₂ and Li₂S powders.- Systematically vary the milling time (e.g., 1, 5, 10, 20 hours) and measure the ionic conductivity at each interval to determine the optimum duration.- Ensure all handling of starting materials and milled powders is performed in an inert atmosphere (e.g., an argon-filled glovebox).- Use high-purity, zirconia or agate milling jars and balls to minimize contamination.- Consider a post-milling annealing step, as this can sometimes improve the ionic conductivity of the glass-ceramic material.
Presence of Unreacted Crystalline Phases in XRD - Milling energy is too low (insufficient speed or ball-to-powder ratio).- Milling time is too short.- Increase the milling speed.- Increase the ball-to-powder ratio (BPR). A higher BPR generally leads to more efficient energy transfer and can reduce the required milling time.- Extend the milling duration.
Powder Adhesion to Milling Jar and Balls - High surface energy of the fine particles generated during milling.- Static electricity.- Use a process control agent (PCA), such as a few drops of a non-reactive solvent, to reduce agglomeration and adhesion. However, ensure the PCA is compatible with the material system and can be removed completely.- Optimize the milling parameters; sometimes, a lower milling speed can reduce the severity of this issue.
Inconsistent Results Between Batches - Variation in starting material purity or particle size.- Inconsistent milling parameters (time, speed, BPR).- Inhomogeneous mixing of precursor powders before milling.- Ensure consistent quality and characteristics of the precursor materials.- Precisely control all milling parameters for each run.- Thoroughly pre-mix the starting powders before loading them into the milling jar.

Experimental Protocols

Below is a generalized experimental protocol for the mechanochemical synthesis of a SiS₂-Li₂S composite solid electrolyte. Specific parameters may need to be optimized for your particular experimental setup and desired material properties.

Materials and Equipment:

  • High-purity SiS₂ powder

  • High-purity Li₂S powder

  • Planetary ball mill

  • Zirconia or agate milling jar and balls

  • Argon-filled glovebox

  • Equipment for electrochemical impedance spectroscopy (EIS) to measure ionic conductivity

  • X-ray diffractometer (XRD) for phase analysis

Protocol:

  • Preparation (inside an argon-filled glovebox):

    • Weigh the desired molar ratio of SiS₂ and Li₂S powders (e.g., for a 60Li₂S·40SiS₂ composite).

    • Thoroughly mix the precursor powders using a mortar and pestle to ensure homogeneity.

    • Load the mixed powder into the milling jar along with the milling balls. A typical ball-to-powder ratio (BPR) is in the range of 10:1 to 20:1 by weight.

  • Milling:

    • Seal the milling jar securely inside the glovebox.

    • Transfer the sealed jar to the planetary ball mill.

    • Set the milling speed (e.g., 300-500 rpm) and milling time. It is recommended to perform a time-dependent study, with milling durations such as 1, 5, 10, and 20 hours, to identify the optimal milling time.

  • Characterization:

    • After milling, return the jar to the glovebox to open it and retrieve the composite powder.

    • Phase Analysis: Analyze the phase of the milled powder at each time interval using XRD. A decrease in the intensity of crystalline peaks and the appearance of a broad amorphous halo indicate the progress of the mechanochemical reaction.

    • Ionic Conductivity Measurement:

      • Press a portion of the powder into a pellet of known diameter and thickness.

      • Measure the ionic conductivity of the pellet at room temperature using electrochemical impedance spectroscopy (EIS).

    • Microstructural Analysis: Characterize the particle size and morphology using Scanning Electron Microscopy (SEM).

Data Presentation

Table 1: Effect of Milling Time on the Properties of SiS₂-Based Composites

Milling Time (hours)Predominant PhaseIonic Conductivity (S·cm⁻¹)Average Particle Size
0Crystalline (SiS₂, Li₂S)~10⁻¹⁰> 10 µm
1Partially Amorphous~10⁻⁶ - 10⁻⁵1-5 µm
5Mostly Amorphous~10⁻⁴< 1 µm
10AmorphousOptimized (e.g., > 10⁻⁴)Sub-micron
20AmorphousMay decrease from peakSub-micron, potential for agglomeration
Note: The values presented are illustrative and based on trends reported in the literature. Actual results will vary depending on the specific composition and milling conditions.

Visualizations

Experimental_Workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_milling Mechanochemical Milling cluster_characterization Characterization A Weigh & Mix SiS₂ + Li₂S B Load Jar with Powder & Balls A->B D Planetary Ball Mill (Vary Time) B->D C Unload Milled Powder E XRD (Phase Analysis) C->E F EIS (Ionic Conductivity) C->F G SEM (Morphology) C->G D->C H Optimized SiS₂ Composite E->H Optimize Milling Time F->H G->H

Caption: Experimental workflow for optimizing mechanochemical milling of SiS₂ composites.

Logical_Relationship cluster_params Milling Parameters cluster_props Material Properties cluster_perf Performance Time Milling Time Amorph Degree of Amorphization Time->Amorph Size Particle Size Time->Size Speed Milling Speed Speed->Amorph Speed->Size BPR Ball-to-Powder Ratio BPR->Amorph BPR->Size Conductivity Ionic Conductivity Amorph->Conductivity Size->Conductivity opposing effect (prolonged milling)

References

Technical Support Center: Controlling the Morphology of Synthesized SiS₂ Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of silicon disulfide (SiS₂) nanostructures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing SiS₂ nanostructures?

A1: The primary methods for synthesizing SiS₂ nanostructures are the elemental method and chemical vapor transport (CVT). The elemental method involves the direct reaction of silicon and sulfur powders at elevated temperatures and pressures.[1][2] CVT utilizes a transport agent, such as iodine, to transport Si and S species in the vapor phase to a cooler deposition zone.

Q2: How can I control the morphology of the synthesized SiS₂ nanostructures?

A2: The morphology of SiS₂ nanostructures is highly dependent on the synthesis parameters. Key factors include:

  • Temperature: The reaction temperature significantly influences the growth kinetics and the resulting morphology. For instance, in the elemental method for synthesizing SiS₂ rods, a temperature range of 1023–1073 K is typically used.[1]

  • Pressure: The saturated sulfur vapor pressure plays a crucial role in the formation of specific morphologies like nanorods. Pressures in the range of 2.57–3.83 MPa have been shown to be favorable for SiS₂ rod formation in a closed sealed-tube system.[1]

  • Precursors: The choice and purity of silicon and sulfur precursors are critical. While elemental silicon and sulfur are common, other precursors can be explored for different morphologies.

  • Reaction Time: The duration of the synthesis process can affect the size and crystallinity of the nanostructures. A reaction time of 3 hours has been reported for the synthesis of SiS₂ rods.[1]

Q3: What are the expected morphologies of SiS₂ nanostructures?

A3: Currently, the most well-documented morphology for synthesized SiS₂ nanostructures is the nanorod or rod-like structure.[1][3] These rods exhibit significant anisotropy.[1] Research into other morphologies such as nanowires, nanobelts, and quantum dots is an ongoing area of investigation.

Q4: What are the common characterization techniques used to identify the morphology and structure of SiS₂ nanostructures?

A4: To analyze the synthesized SiS₂ nanostructures, the following techniques are commonly employed:

  • Scanning Electron Microscopy (SEM): Provides information about the surface morphology, shape, and size of the nanostructures.

  • Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the internal structure, crystallinity, and lattice planes of the nanostructures.[4]

  • X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the synthesized material. The orthorhombic phase (space group Ibam) is a common crystal structure for SiS₂ rods.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of SiS₂ nanostructures.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield - Inadequate reaction temperature or pressure.- Insufficient reaction time.- Impurities in the precursor materials.- Ensure the furnace is properly calibrated to reach the target temperature (1023–1073 K for nanorods).- Verify that the sealed reaction tube can withstand the required pressure (2.57–3.83 MPa for nanorods).- Increase the reaction time in increments to optimize for yield.- Use high-purity silicon and sulfur precursors.
Formation of undesired morphologies (e.g., bulk powder instead of nanorods) - Incorrect temperature profile (e.g., dual-temperature zone vs. uniform-temperature zone).- Insufficient sulfur vapor pressure.- For nanorod synthesis, a uniform-temperature zone is often preferred over a dual-temperature zone to maintain a consistent high pressure.[1]- Ensure a sufficient amount of sulfur is used to achieve the necessary saturated vapor pressure at the reaction temperature.
Product contamination with unreacted precursors or side products - Incomplete reaction.- Presence of oxygen or water in the reaction system.- Extend the reaction time or slightly increase the temperature within the stable range.- Thoroughly clean and dry all reaction vessels (e.g., quartz tubes) before use.- Handle precursors in an inert atmosphere (e.g., a glovebox) to prevent oxidation and hydrolysis, as SiS₂ is sensitive to moisture and can produce toxic H₂S gas.[1]
Inconsistent results between batches - Variations in precursor purity or particle size.- Fluctuations in furnace temperature or pressure.- Use precursors from the same batch with consistent particle size for better reproducibility.- Calibrate and monitor the furnace temperature and pressure regularly.

Experimental Protocols

Synthesis of Orthorhombic SiS₂ Rods via the Elemental Method

This protocol is based on the elemental method in a closed sealed-tube system.[1]

Materials:

  • High-purity silicon (Si) powder

  • High-purity sulfur (S) powder

  • Quartz tube

  • Tube furnace

Procedure:

  • Precursor Preparation: Mix silicon and sulfur powders in a stoichiometric ratio (1:2 molar ratio).

  • Sealing the Reaction Tube: Place the mixed powders into a clean, dry quartz tube. Evacuate the tube to a high vacuum and seal it.

  • Heating: Place the sealed quartz tube into a tube furnace with a uniform-temperature zone.

  • Reaction: Heat the furnace to a temperature between 1023 K and 1073 K and hold for 3 hours. The internal pressure will rise to the saturated sulfur vapor pressure (approximately 2.57–3.83 MPa).

  • Cooling: After the reaction is complete, cool the furnace down to room temperature naturally.

  • Product Collection: Carefully open the quartz tube in a well-ventilated fume hood or a glovebox to collect the SiS₂ product.

Table 1: Key Experimental Parameters for SiS₂ Rod Synthesis [1]

ParameterValue
Reactants Elemental Silicon (Si) and Sulfur (S)
Molar Ratio (Si:S) 1:2
Reaction Temperature 1023–1073 K
Reaction Pressure 2.57–3.83 MPa (Saturated S-vapor pressure)
Reaction Time 3 hours
Heating Zone Uniform-temperature zone
Product Morphology Orthorhombic SiS₂ Rods

Visualization of Experimental Workflow and Key Relationships

Experimental Workflow for Elemental Synthesis of SiS₂ Nanorods

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization mix_precursors Mix Si and S Powders seal_tube Seal in Quartz Tube mix_precursors->seal_tube heating Heat in Tube Furnace (1023-1073 K, 3h) seal_tube->heating product_collection Collect Product heating->product_collection sem SEM product_collection->sem tem TEM product_collection->tem xrd XRD product_collection->xrd

Caption: Workflow for synthesizing SiS₂ nanorods via the elemental method.

Influence of Synthesis Parameters on SiS₂ Nanostructure Morphology

parameter_influence temp Temperature morphology Resulting Morphology temp->morphology Controls growth kinetics pressure Pressure pressure->morphology Influences nucleation & growth time Reaction Time time->morphology Affects size & crystallinity precursors Precursors precursors->morphology Determines building blocks nanorods Nanorods morphology->nanorods other_morphologies Other Morphologies (e.g., Nanowires, Nanobelts) morphology->other_morphologies

Caption: Key parameters influencing the morphology of synthesized SiS₂ nanostructures.

References

Technical Support Center: Silicon Disulfide (SiS₂) Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the release of hydrogen sulfide (B99878) (H₂S) during experiments involving the hydrolysis of silicon disulfide (SiS₂).

Frequently Asked Questions (FAQs)

Q1: What is SiS₂ hydrolysis and why does it release hydrogen sulfide (H₂S)?

A1: this compound (SiS₂) is a polymeric inorganic compound that reacts readily with water in a process called hydrolysis.[1][2] During this reaction, the silicon-sulfur bonds are broken and replaced with silicon-oxygen bonds, forming silicon dioxide (SiO₂) and releasing hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell.[1][2] The reaction is typically vigorous.

Reaction: SiS₂ (s) + 2H₂O (l) → SiO₂ (s) + 2H₂S (g)

Q2: What are the primary safety hazards associated with SiS₂ hydrolysis?

A2: The main hazard is the rapid and often uncontrolled release of hydrogen sulfide (H₂S) gas.[1][3][4] H₂S is acutely toxic if inhaled, can cause respiratory irritation, and is flammable.[3][4] Additionally, the reaction with water can be exothermic, potentially leading to pressure buildup in a closed system. All handling of SiS₂ should be performed in a well-ventilated area, preferably within a fume hood or glovebox, with appropriate personal protective equipment (PPE).[5][6]

Q3: What factors influence the rate of H₂S release?

A3: Several factors affect the rate of SiS₂ hydrolysis and subsequent H₂S evolution. These principles are similar to those governing other hydrolysis reactions:

  • Availability of Water: The primary factor. The reaction rate is directly proportional to the amount of water or moisture SiS₂ is exposed to.[1][2]

  • pH: The hydrolysis of similar silicon compounds is slowest at a neutral pH and is significantly catalyzed by both acidic and basic conditions.[7][8]

  • Temperature: Higher temperatures generally increase the reaction rate.[8]

  • Physical Form: The surface area of the SiS₂ powder can influence the reaction rate; a finer powder will react more quickly than larger crystals.[9]

Q4: Can I perform the reaction in a non-aqueous solvent to avoid H₂S release?

A4: Using anhydrous (water-free) non-aqueous solvents is the preferred method to control the reaction. However, H₂S is still a byproduct in many cases. For instance, reacting SiS₂ with alcohols (alcoholysis) produces alkoxides and H₂S.[1]

The key advantage of using anhydrous alcohols is that the reaction is typically much slower and more controllable than with water.

Troubleshooting Guide: Uncontrolled H₂S Release

ProblemPotential Cause(s)Recommended Solution(s)
Rapid, vigorous gas evolution and strong H₂S odor upon solvent addition. 1. Accidental use of an aqueous or non-anhydrous solvent. 2. Contamination of the reaction vessel or solvent with water. 3. Exposure of SiS₂ to atmospheric moisture prior to the experiment.1. Immediate Action: If safe to do so, quench the reaction with a non-reactive, high-boiling point solvent to dilute reactants and cool the mixture. Ensure maximum ventilation and evacuate the area if necessary. 2. Prevention: Always use certified anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C) overnight and cool under an inert gas stream (e.g., Argon or Nitrogen) before use. Handle SiS₂ exclusively in an inert atmosphere glovebox or using Schlenk line techniques.[3]
Slow, but persistent H₂S odor detected during the experiment. 1. A small leak in the reaction setup is allowing atmospheric moisture to enter. 2. The inert gas being used is not sufficiently dry. 3. The solvent, while anhydrous, contains other reactive impurities.1. Isolate: Check all joints and seals for leaks. Re-grease joints if necessary. 2. Verify Gas Purity: Pass the inert gas through a drying column (e.g., Drierite or molecular sieves) before it enters the reaction setup. 3. Scrubbing: Pass the exhaust gas from your reaction through a scrubbing solution, such as an aqueous solution of copper(II) sulfate (B86663) (CuSO₄) or a basic solution, to trap H₂S.[10]
Reaction fails to proceed or is extremely slow in an anhydrous alcohol. 1. The alcohol is too bulky, leading to very high steric hindrance. 2. The reaction temperature is too low.1. Solvent Choice: Consider using a less sterically hindered primary alcohol (e.g., anhydrous ethanol or methanol). 2. Temperature Control: Gently warm the reaction mixture. Monitor the reaction closely, as an increase in temperature will increase the rate of H₂S evolution.[8]

Quantitative Data Summary

Quantitative kinetic data for SiS₂ hydrolysis is not widely published due to the reaction's vigorous nature. However, the qualitative effects of various parameters are well-understood and summarized below.

ParameterEffect on Rate of H₂S ReleaseMechanism
Water Concentration IncreasesWater is a primary reactant in the hydrolysis reaction.
Acidic or Basic pH IncreasesH⁺ and OH⁻ ions catalyze the hydrolysis of silicon compounds.[7] The rate is minimal around pH 7.[7][8]
Temperature IncreasesProvides the necessary activation energy for the reaction, increasing the rate.[8]
Alcohol Co-solvent Decreases (relative to water)Alcoholysis is a more controlled reaction than hydrolysis. Alcohols can also reduce the effective concentration of any trace water.[1][8]
Steric Hindrance of Alcohol DecreasesBulkier alcohols (e.g., tert-butanol vs. ethanol) react more slowly due to steric hindrance at the silicon center.[1]

Experimental Protocols

Protocol 1: Controlled Alcoholysis of SiS₂ to Minimize H₂S Release

This protocol describes the reaction of SiS₂ with anhydrous ethanol under an inert atmosphere to control the rate of H₂S release.

Materials:

  • This compound (SiS₂)

  • Anhydrous Ethanol (EtOH, >99.5%)

  • Inert Gas (Argon or Nitrogen, high purity)

  • Schlenk flask or three-neck round-bottom flask

  • Septa, needles, and cannulas

  • Magnetic stirrer and stir bar

  • Oil bubbler

  • H₂S Scrubbing tower (containing aqueous CuSO₄ solution)

Procedure:

  • System Preparation: Assemble the glassware and dry thoroughly in an oven at 120°C for at least 4 hours. Cool the assembly under a stream of inert gas.

  • Inert Atmosphere: Weigh the required amount of SiS₂ inside an argon- or nitrogen-filled glovebox. Place the SiS₂ into the reaction flask. Seal the flask and transfer it out of the glovebox, maintaining it under a positive pressure of inert gas connected via an oil bubbler.

  • Solvent Addition: Add anhydrous ethanol to the reaction flask via a cannula or a gas-tight syringe. The addition should be done slowly and dropwise, especially at the beginning, to control the initial reaction rate.

  • Reaction: Stir the suspension at room temperature. The reaction will proceed, generating tetraethyl orthosilicate (B98303) (TEOS) and H₂S.

  • H₂S Trapping: The outlet of the reaction (from the oil bubbler) must be directed into a scrubbing tower containing a saturated solution of copper(II) sulfate. H₂S will react with CuSO₄ to form a black precipitate of copper sulfide (CuS), effectively trapping the gas.

    • Reaction: H₂S + CuSO₄ → CuS (s) + H₂SO₄

  • Monitoring: Monitor the reaction progress by observing the consumption of the solid SiS₂.

  • Workup: Once the reaction is complete, quench any remaining reactive species by slowly adding a less reactive solvent if necessary. Dispose of the scrubbing solution and any waste according to institutional safety guidelines.

Visualizations

Hydrolysis_Pathways SiS₂ Reaction Pathways SiS2 SiS₂ (this compound) SiO2 SiO₂ (Silicon Dioxide) SiS2->SiO2 Hydrolysis (Vigorous) H2S 2H₂S (Hydrogen Sulfide) SiS2->H2S SiS2->H2S SiOR4 Si(OR)₄ (Tetraalkoxysilane) SiS2->SiOR4 Alcoholysis (Controlled) H2O 2H₂O (Water) H2O->SiO2 ROH 4ROH (Anhydrous Alcohol) ROH->SiOR4

Caption: Reaction pathways for SiS₂ with water and alcohol.

Experimental_Workflow Workflow for Controlled SiS₂ Reaction prep 1. Prepare Dry Glassware (Oven-dried, cooled under Ar/N₂) weigh 2. Weigh SiS₂ (Inside Glovebox) prep->weigh setup 3. Assemble Reaction (Schlenk line, inert atmosphere) weigh->setup add 4. Add Anhydrous Solvent (Dropwise, via syringe) setup->add react 5. Stir Reaction Mixture (Monitor temperature and gas evolution) add->react scrub 6. Scrub Exhaust Gas (e.g., CuSO₄ solution) react->scrub Exhaust dispose 7. Quench & Dispose Waste (Follow safety protocols) react->dispose On Completion

Caption: Experimental workflow for minimizing H₂S release.

Troubleshooting_Logic Troubleshooting H₂S Release start H₂S Odor Detected check_vent Is ventilation adequate? (Fume hood sash lowered?) start->check_vent emergency Odor is strong or release is vigorous? EVACUATE & ALERT EHS start->emergency Yes fix_vent Action: Adjust ventilation. Monitor situation. check_vent->fix_vent No check_leak Is the reaction setup sealed? check_vent->check_leak Yes fix_leak Action: Check joints/septa. Re-seal if safe. check_leak->fix_leak No check_gas Is the inert gas flowing properly? check_leak->check_gas Yes fix_gas Action: Check gas source and bubbler. check_gas->fix_gas No

Caption: Troubleshooting logic for unexpected H₂S release.

References

Validation & Comparative

A Comparative Structural Analysis of Silicon Disulfide (SiS₂) and Silicon Dioxide (SiO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structures of silicon disulfide (SiS₂) and silicon dioxide (SiO₂). The information presented is supported by experimental data to offer an objective overview for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes key physical and structural properties of SiS₂ and various polymorphs of SiO₂.

PropertyThis compound (SiS₂)Silicon Dioxide (SiO₂) (α-Quartz)Silicon Dioxide (SiO₂) (β-Cristobalite)
Molar Mass 92.22 g/mol [1]60.08 g/mol 60.08 g/mol
Appearance White to grey/brown crystalline solid[2]Colorless, transparent crystals[3]Colorless or white crystals[3]
Density 1.853 g/cm³ (orthorhombic)[2], 2.02 g/cm³[4], 2.28 g/cm³ (tetragonal)[5]2.648 g/cm³[3]2.318 g/cm³[3]
Melting Point 1090 °C (sublimes)[2][6][7]1713 °C (amorphous)1713 °C
Boiling Point N/A (sublimes)2950 °C2950 °C
Crystal Structure Orthorhombic (Ibam), Tetragonal (I-42d)[2][5]Trigonal (P3₂21)Cubic (Fd-3m)
Coordination Geometry Tetrahedral (SiS₄)[2][5]Tetrahedral (SiO₄)Tetrahedral (SiO₄)
Bonding Network 1D chains of edge-sharing tetrahedra[2]3D network of corner-sharing tetrahedra3D network of corner-sharing tetrahedra
Si-X Bond Length 2.14 Å (Si-S, tetragonal)[5]1.61 Å (Si-O)1.54 Å (Si-O)[8]
X-Si-X Bond Angle ~109.5° (tetrahedral)~109.5° (tetrahedral)~109.5° (tetrahedral)
Si-X-Si Bond Angle N/A (edge-sharing)144°180° (idealized)[8]
Solubility in Water Decomposes[2]Practically insoluble[3]Practically insoluble

Structural Comparison

The primary structural difference between this compound and silicon dioxide lies in the connectivity of their fundamental building blocks. Both compounds are based on a central silicon atom tetrahedrally coordinated to four chalcogen atoms (sulfur in SiS₂ and oxygen in SiO₂). However, the way these tetrahedra are linked dictates their macroscopic structures and properties.

Silicon Dioxide (SiO₂): A Three-Dimensional Network

In its common crystalline forms, such as quartz and cristobalite, SiO₂ forms a vast three-dimensional network.[8] Each silicon atom is bonded to four oxygen atoms, and each oxygen atom acts as a bridge, connecting two silicon atoms (corner-sharing). This arrangement results in a strong, rigid, and chemically inert structure with a high melting point. The Si-O-Si bond angle is a flexible parameter, varying between different polymorphs, which gives rise to the diverse crystalline and amorphous forms of silica.

This compound (SiS₂): A One-Dimensional Polymeric Chain

In contrast, this compound forms a one-dimensional polymeric structure.[2] The SiS₄ tetrahedra share edges, with each silicon atom being bridged to two other silicon atoms by two sulfur atoms. This results in long, fibrous chains that are held together by weaker van der Waals forces. Consequently, SiS₂ has a lower melting point (it sublimes) and is more reactive, readily hydrolyzing in the presence of water to produce silicon dioxide and hydrogen sulfide.[9]

Structural Visualization

The following diagrams, generated using the DOT language, illustrate the fundamental difference in the connectivity of the tetrahedral units in SiS₂ and SiO₂.

G cluster_SiS2 SiS₂: 1D Edge-Sharing Chains cluster_SiO2 SiO₂: 3D Corner-Sharing Network Si1 Si S1a S Si1->S1a S1b S Si1->S1b S2a S Si1->S2a S2b S Si1->S2b Si2 Si Si2->S2a Si2->S2b S3a S Si2->S3a S3b S Si2->S3b Si3 Si Si3->S3a Si3->S3b S4a S Si3->S4a S4b S Si3->S4b Si_center Si O_up O Si_center->O_up O_down O Si_center->O_down O_left O Si_center->O_left O_right O Si_center->O_right Si_up Si Si_down Si Si_left Si Si_right Si O_up->Si_up O_down->Si_down O_left->Si_left O_right->Si_right

Caption: Structural comparison of SiS₂ and SiO₂.

Experimental Protocols

The determination of the crystal structures of SiS₂ and SiO₂ primarily relies on X-ray diffraction (XRD) techniques. Both single-crystal and powder XRD methods are employed to elucidate the atomic arrangement, bond lengths, and bond angles.

General Experimental Workflow for Structural Characterization

The following diagram outlines the general workflow for the structural characterization of crystalline materials like SiS₂ and SiO₂.

G cluster_workflow Experimental Workflow for Structural Analysis A Sample Preparation (Single Crystal or Powder) B X-ray Diffraction (XRD) Data Collection A->B C Data Processing (Peak Indexing, Intensity Measurement) B->C D Structure Solution (Patterson or Direct Methods) C->D E Structure Refinement (Rietveld or Least-Squares) D->E F Structural Analysis (Bond Lengths, Angles, etc.) E->F

References

A Comparative Guide to SiS₂ and Other Anode Materials for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for next-generation lithium-ion batteries (LIBs) with higher energy density, longer cycle life, and improved safety has spurred intensive research into novel anode materials. While graphite (B72142) has been the commercial standard, its relatively low theoretical capacity (372 mAh/g) has driven the exploration of alternatives.[1] Among the emerging candidates, silicon disulfide (SiS₂) presents a compelling profile. This guide provides an objective comparison of SiS₂ with established and developmental anode materials, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Performance Comparison of Anode Materials

The performance of an anode material is dictated by several key metrics: specific capacity, initial coulombic efficiency (ICE), cycling stability, and rate capability. The following table summarizes the experimental data for a SiS₂ nanocomposite and compares it with the performance of commercial graphite and nanostructured silicon anodes.

FeatureSiS₂ NanocompositeGraphiteSilicon (Nanostructured)
Theoretical Specific Capacity ~1363 mAh/g (based on experimental data)372 mAh/g3579 mAh/g (Li₁₅Si₄)
Initial Discharge Capacity 1610 mAh/g~350 mAh/g>3500 mAh/g
Initial Charge Capacity 1363 mAh/g~340 mAh/g~2800 mAh/g
Initial Coulombic Efficiency (ICE) 84.7%>95%~80-90%
Cycling Stability High capacity retention after 800 cyclesExcellent, >95% capacity retention after 50 cyclesPoor, significant capacity fade due to large volume expansion (~300%)
Rate Capability HighGoodModerate, can be limited by low electrical conductivity
Volume Expansion Not explicitly quantified, but stable cycling suggests mitigation of volume changes~10%~300%

Disclaimer: The data presented is collated from various sources and may not have been collected under identical experimental conditions. Direct comparison should be approached with caution.

A SiS₂ nanocomposite has demonstrated a high initial lithiation and delithiation capacity of 1610 mAh/g and 1363 mAh/g, respectively, with an initial coulombic efficiency of 84.7%.[2] It also exhibits extremely high cycling stability, maintaining a high capacity after 800 cycles.[2] In contrast, while silicon offers a much higher theoretical capacity, it suffers from poor cycling stability due to massive volume changes during lithiation and delithiation, leading to pulverization of the electrode and loss of electrical contact.[1][3][4] Graphite, the incumbent anode material, provides excellent cycling stability and high coulombic efficiency but is limited by its low specific capacity.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of SiS₂, the fabrication of the anode, and the electrochemical testing procedures, based on reported experimental work.

Synthesis of Layered Orthorhombic SiS₂

A simple, large-scale synthesis of layered orthorhombic SiS₂ can be achieved through a solid-gas phase reaction.

  • Precursor Preparation: Silicon (Si) powder and sulfur (S) powder are used as the precursors.

  • Reaction Setup: The Si powder is placed in a quartz tube reactor. The S powder is located at a separate heating zone.

  • Reaction Conditions: The reactor is heated to a high temperature (e.g., 1023-1073 K) under a controlled atmosphere (e.g., argon). The sulfur is vaporized and reacts with the silicon powder.

  • Product Collection: The resulting SiS₂ product is collected from the cooler end of the reactor.

Fabrication of the SiS₂ Nanocomposite Anode
  • Slurry Preparation: The active material (SiS₂), a conductive agent (e.g., amorphous carbon), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 70:15:15). N-methyl-2-pyrrolidone (NMP) is used as the solvent to form a homogeneous slurry.

  • Coating: The slurry is uniformly cast onto a copper foil current collector using a doctor blade.

  • Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 120°C) for several hours to remove the solvent.

  • Electrode Punching: The dried electrode sheet is punched into circular discs of a specific diameter (e.g., 12 mm) to be used in coin cells.

Electrochemical Testing
  • Cell Assembly: 2032-type coin cells are assembled in an argon-filled glovebox. The SiS₂ nanocomposite electrode serves as the working electrode, and a lithium metal foil is used as the counter and reference electrode. A polypropylene (B1209903) separator is placed between the electrodes. The electrolyte is typically a solution of 1 M LiPF₆ in a mixture of organic carbonates (e.g., ethylene (B1197577) carbonate and diethyl carbonate).

  • Galvanostatic Cycling: The cells are cycled at various current densities within a specific voltage window (e.g., 0.01–3.0 V vs. Li/Li⁺) using a battery testing system. The specific capacity, coulombic efficiency, and cycling stability are evaluated.

  • Rate Capability Test: The cells are cycled at progressively increasing current densities to evaluate the rate performance of the anode.

  • Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV/s) to investigate the electrochemical reaction mechanism.

Reaction Mechanism and Logical Comparison

The lithiation of SiS₂ is believed to proceed via a conversion reaction, where the SiS₂ structure is broken down to form lithium sulfide (B99878) (Li₂S) and elemental silicon (Si). The newly formed Si can then alloy with lithium to form LiₓSi alloys, contributing to the high specific capacity.

Proposed Reaction: SiS₂ + 4Li⁺ + 4e⁻ → 2Li₂S + Si

The subsequent lithiation of silicon follows: Si + xLi⁺ + xe⁻ ↔ LiₓSi

Anode_Comparison cluster_materials Anode Materials cluster_performance Performance Metrics cluster_mechanism Lithiation Mechanism SiS2 SiS₂ High_Capacity High Specific Capacity SiS2->High_Capacity Good_Stability Good Cycling Stability SiS2->Good_Stability High_ICE High Initial Coulombic Efficiency SiS2->High_ICE Moderate SiS2_mech SiS₂ + 4Li⁺ → 2Li₂S + Si (Conversion Reaction) Graphite Graphite Graphite->High_Capacity Low Graphite->Good_Stability Graphite->High_ICE Low_Expansion Low Volume Expansion Graphite->Low_Expansion Graphite_mech C₆ + xLi⁺ ↔ LiₓC₆ (Intercalation) Silicon Silicon Silicon->High_Capacity Silicon->Good_Stability Poor Silicon->Low_Expansion Poor Si_alloy_mech Si + xLi⁺ ↔ LiₓSi (Alloying Reaction)

Figure 1. Logical comparison of SiS₂, Graphite, and Silicon anode materials for LIBs.

The diagram above illustrates the key performance trade-offs between SiS₂, graphite, and silicon anodes. SiS₂ emerges as a promising candidate that potentially bridges the gap between the high capacity of silicon and the stability of graphite. Its conversion-alloying reaction mechanism allows for a high theoretical capacity, while the formation of a Li₂S matrix may help to buffer the volume changes of the silicon phase, leading to improved cycling stability. Further research and optimization of SiS₂-based anodes, particularly in nanocomposite forms, could pave the way for its practical application in next-generation high-energy LIBs.

References

A Comparative Guide to SiS₂-Based Solid Electrolytes for All-Solid-State Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer, higher-energy-density storage systems has propelled all-solid-state batteries (ASSBs) to the forefront of battery research. At the heart of these next-generation batteries lies the solid electrolyte (SE), a critical component that dictates performance, safety, and stability. Among the various sulfide-based SEs, silicon disulfide (SiS₂) and its derivatives have garnered significant attention due to their potential for high ionic conductivity and good processability.

This guide provides an objective comparison of the electrochemical performance of SiS₂-based solid electrolytes against other leading alternatives, including Li₁₀GeP₂S₁₂ (LGPS), Li₆PS₅Cl (LiPSCl), Li₇La₃Zr₂O₁₂(LLZO), and Li₁.₅Al₀.₅Ge₁.₅(PO₄)₃ (LAGP). The information presented is collated from recent experimental data to aid researchers in the selection and development of advanced solid electrolytes for ASSBs.

Quantitative Performance Comparison

The following tables summarize the key electrochemical performance metrics for SiS₂-based solid electrolytes and their alternatives. It is important to note that performance can vary significantly based on the specific composition, synthesis method, and testing conditions.

Table 1: Ionic Conductivity of Various Solid Electrolytes

Solid Electrolyte CompositionSynthesis MethodIonic Conductivity (S/cm) at Room TemperatureActivation Energy (eV)
SiS₂-Based
60Li₂S·40SiS₂Melt-quenching~1.5 x 10⁻³-
70(60Li₂S–28SiS₂–12P₂S₅)–30LiIMelt-quenching1.74 x 10⁻³-
0.03Li₃PO₄-0.59Li₂S-0.38SiS₂Liquid nitrogen quenching6.9 x 10⁻⁴-
(0.5)Li₂S + (0.45)SiS₂ + (0.05)Li₃.₄₈SiO₃.₇₄Not specified> 10⁻³-
Alternatives
Li₁₀GeP₂S₁₂ (LGPS)Solid-state reaction1.2 x 10⁻²-
Li₉.₅₄Si₁.₇₄P₁.₄₄S₁₁.₇Cl₀.₃ (LSiPSCl)Elemental synthesis1.5 x 10⁻³-
Li₆PS₅Cl (Argyrodite)Solid-state reaction> 1 x 10⁻³-
Li₇La₃Zr₂O₁₂ (LLZO) - Al-dopedSol-gel4.96 x 10⁻⁴0.28
Li₁.₅Al₀.₅Ge₁.₅(PO₄)₃ (LAGP)Sol-gel1.8 x 10⁻⁴-

Table 2: Electrochemical Stability and Interfacial Performance

Solid ElectrolyteElectrochemical Stability Window (V vs. Li/Li⁺)Interfacial Stability with Li Metal Anode
SiS₂-Based
Li₂S–SiS₂–Li₃BO₃ (oxysulfide glass)Wide, up to 5 VImproved thermal stability
70(60Li₂S–28SiS₂–12P₂S₅)–30LiINot explicitly statedCritical Current Density: 1.65 mA/cm² at 65°C; Stable cycling for 200h in Li symmetric cell[1]
Alternatives
Li₁₀GeP₂S₁₂ (LGPS)~1.7 - 2.1 VProne to reduction by Li metal
Li₆PS₅Cl (Argyrodite)Not explicitly statedInterfacial resistance can be reduced to 1.3 Ω cm² with a LiPON interlayer[2]
Li₇La₃Zr₂O₁₂ (LLZO)Wide, up to 6 VGenerally stable, but interfacial resistance can be an issue
Li₁.₅Al₀.₅Ge₁.₅(PO₄)₃ (LAGP)~1.85 - 4.9 VGe⁴⁺ can be reduced by Li metal[3]

Table 3: Full Cell Cycling Performance

Cell ConfigurationSolid ElectrolyteC-RateCapacity Retention
Li-In/TiS₂Li₆.₈Si₀.₈As₀.₂S₅I (Si-doped argyrodite)2.44 mA/cm²Stable for ~62,500 cycles[4]
Li-In/LiCoO₂Li₂S-P₂S₅ glass-ceramic>1 mA/cm²Maintained high capacity after 100 cycles[5]
Li/LiFePO₄PEO/LiTFSI/LAGP2C81.4% after 1300 cycles

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of solid electrolyte performance. Below are methodologies for key experiments.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the solid electrolyte material.

Method: Electrochemical Impedance Spectroscopy (EIS)

  • Sample Preparation: The solid electrolyte powder is typically cold-pressed into a dense pellet of known thickness and area. For some materials, hot pressing may be used to achieve higher density.

  • Cell Assembly: The pellet is sandwiched between two ion-blocking electrodes (e.g., gold or stainless steel) in a Swagelock-type cell or a specialized pressure-controlled setup.

  • EIS Measurement: An AC voltage of small amplitude (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The resulting Nyquist plot is fitted to an equivalent circuit model to separate the bulk and grain boundary resistances. The total ionic conductivity (σ) is calculated using the formula: σ = L / (R * A) where L is the thickness of the pellet, R is the total resistance (bulk + grain boundary), and A is the electrode area.

Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range within which the solid electrolyte remains stable without significant decomposition.

Method: Cyclic Voltammetry (CV)

  • Cell Assembly: A three-electrode cell is assembled with the solid electrolyte as the separator, a lithium metal reference electrode, a lithium metal counter electrode, and an inert working electrode (e.g., stainless steel or carbon composite).

  • CV Measurement: The potential of the working electrode is swept linearly between a defined voltage range (e.g., -0.5 to 5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).

  • Data Analysis: The resulting voltammogram is analyzed for the onset of oxidative and reductive currents, which indicate the decomposition of the electrolyte. The ESW is defined as the potential range between these onset potentials. For some oxysulfide glasses, a wide potential window of up to 10 V has been observed.[6][7]

Full Cell Cycling Performance

Objective: To evaluate the performance of the solid electrolyte in a full-cell configuration, including its stability against electrodes and its impact on capacity retention.

Method: Galvanostatic Cycling

  • Cell Assembly: An all-solid-state cell is assembled with a composite cathode (active material, solid electrolyte, and conductive additive), the solid electrolyte separator, and an anode (e.g., lithium metal, Li-In alloy, or silicon). The cell is typically assembled under a specific pressure to ensure good interfacial contact.

  • Formation Cycles: The cell is initially cycled at a low C-rate (e.g., C/20) for a few cycles to stabilize the interfaces.

  • Galvanostatic Cycling: The cell is then charged and discharged at a constant current (defined by the C-rate) between set voltage limits for a large number of cycles.

  • Data Analysis: The discharge capacity, coulombic efficiency, and energy efficiency are plotted against the cycle number to evaluate the capacity retention and overall stability of the cell.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for key experimental procedures.

Ionic_Conductivity_Measurement cluster_prep Sample Preparation cluster_cell Cell Assembly cluster_measurement Measurement & Analysis SE_Powder Solid Electrolyte Powder Pressing Cold/Hot Pressing SE_Powder->Pressing Pellet Dense Pellet Pressing->Pellet Assembly Assemble in Swagelock Cell Pellet->Assembly Blocking_Electrodes Blocking Electrodes (e.g., Au, SS) Blocking_Electrodes->Assembly Assembled_Cell Assembled Cell Assembly->Assembled_Cell EIS Electrochemical Impedance Spectroscopy Assembled_Cell->EIS Nyquist_Plot Nyquist Plot EIS->Nyquist_Plot Equivalent_Circuit Equivalent Circuit Fitting Nyquist_Plot->Equivalent_Circuit Conductivity Calculate Ionic Conductivity Equivalent_Circuit->Conductivity

Caption: Workflow for Ionic Conductivity Measurement.

ESW_Determination cluster_assembly Cell Assembly cluster_measurement Measurement & Analysis Components Working Electrode (SS) SE Pellet Li Metal Ref/Counter Assemble_Cell Assemble 3-Electrode Cell Components->Assemble_Cell Assembled_Cell Assembled Cell Assemble_Cell->Assembled_Cell CV Cyclic Voltammetry (Slow Scan Rate) Assembled_Cell->CV Voltammogram Voltammogram CV->Voltammogram Analyze_Peaks Analyze Onset of Redox Currents Voltammogram->Analyze_Peaks ESW Determine Electrochemical Stability Window Analyze_Peaks->ESW

Caption: Workflow for ESW Determination.

Full_Cell_Cycling cluster_assembly Cell Fabrication cluster_testing Electrochemical Testing cluster_analysis Performance Analysis Cathode Composite Cathode (Active Material + SE + Carbon) Assemble Assemble Full Cell (Under Pressure) Cathode->Assemble Separator SE Separator Pellet Separator->Assemble Anode Anode (Li, Li-In, Si) Anode->Assemble Formation Formation Cycles (Low C-Rate) Assemble->Formation Cycling Galvanostatic Cycling (Set C-Rate) Formation->Cycling Data_Acquisition Record Capacity & Efficiency Cycling->Data_Acquisition Plotting Plot Capacity/ Efficiency vs. Cycle # Data_Acquisition->Plotting Evaluation Evaluate Capacity Retention & Stability Plotting->Evaluation

Caption: Workflow for Full Cell Cycling Performance.

References

A Comparative Guide to the Synthesis of Silicon Disulfide (SiS₂)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity silicon disulfide (SiS₂) is a critical step for various applications, including the development of solid-state electrolytes for advanced batteries. This guide provides a comparative analysis of different SiS₂ synthesis routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

This compound (SiS₂) is a versatile compound with a polymeric, one-dimensional structure that makes it an attractive material for applications in energy storage and beyond.[1] However, its synthesis can be challenging due to the high reactivity of the precursors and the sensitivity of the final product to moisture.[1] This guide explores several key synthesis methodologies, presenting their procedural details, performance metrics, and the underlying chemical principles.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route for SiS₂ depends on several factors, including the desired purity, crystalline phase, particle morphology, and scalability of the process. The following table summarizes the quantitative data for some of the most common synthesis methods.

Synthesis RoutePrecursorsTemperature (°C)PressureReaction TimePurity (%)Yield (%)Key Characteristics
Elemental Synthesis (Sealed Tube) Silicon (Si), Sulfur (S)750 - 10502.57–3.83 MPa3 - 15 hours~99.95~100High purity, crystalline orthorhombic product.[2][3][4]
Reaction with Carbon Disulfide (CS₂) Si, SiC, or Si₃N₄; CS₂> 1000Atmospheric4 hoursHigh (phase pure)Not ReportedForms needle-shaped SiS₂; potential for recycling Si waste.[5][6]
Reaction of SiO₂ with Al₂S₃ Silicon Dioxide (SiO₂), Aluminum Sulfide (B99878) (Al₂S₃)1100 - 1300Atmospheric (N₂ flow)Not ReportedHigh (after sublimation)Not ReportedA standard, high-temperature method.[6][7]
Metathesis Reaction Silicon Tetrachloride (SiCl₄), Lithium Sulfide (Li₂S) or Sodium Sulfide (Na₂S)Room Temperature to Moderate HeatingAtmosphericNot ReportedNot ReportedPotentially HighScalable and potentially low-cost route.[8]
Mechanochemical Synthesis Si, SRoom TemperatureN/AVariableAmorphous ProductNot ReportedPrimarily for amorphous materials; potential for solvent-free synthesis.
Plasma-Enhanced Chemical Vapor Deposition (PECVD) Silane (SiH₄), Hydrogen Sulfide (H₂S)Low TemperatureVacuumN/AAmorphous SiSₓ:H filmsN/AThin film deposition with controllable stoichiometry.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to enable replication and further investigation.

Elemental Synthesis in a Sealed Tube

This method involves the direct reaction of silicon and sulfur powders in an evacuated and sealed quartz ampoule. Variations of this method include "boiling" and "steaming" processes which influence the reaction kinetics and product morphology.[2][3]

Experimental Workflow:

Elemental_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification Si Silicon Powder Mix Mix Si and S in Quartz Tube Si->Mix S Sulfur Powder S->Mix Seal Evacuate and Seal Tube Mix->Seal Heat Heat in Furnace (750-1050°C) Seal->Heat Cool Cool to Room Temp. Heat->Cool Open Open Tube in Inert Atmosphere Cool->Open Wash Wash with Solvent (e.g., Benzene) to remove excess S Open->Wash Dry Vacuum Dry Wash->Dry Product High-Purity SiS₂ Powder Dry->Product

Elemental Synthesis Workflow

Protocol:

  • High-purity silicon and sulfur powders are mixed in a stoichiometric or with a slight excess of sulfur.

  • The mixture is placed in a quartz tube which is then evacuated to a low pressure and sealed.

  • The sealed tube is heated in a furnace to temperatures ranging from 750°C to 1050°C for a duration of 3 to 15 hours.[2][4] The pressure inside the tube is dictated by the vapor pressure of sulfur at the reaction temperature, typically in the range of 2.57–3.83 MPa.[2][3]

  • After the reaction is complete, the tube is cooled to room temperature.

  • The product, crystalline SiS₂, is recovered in an inert atmosphere to prevent hydrolysis. Any unreacted sulfur can be removed by washing with a suitable solvent like benzene, followed by vacuum drying.[2]

Reaction with Carbon Disulfide (CS₂)

This method utilizes carbon disulfide as the sulfur source to react with a silicon-containing precursor at high temperatures.[5][6]

Experimental Workflow:

CS2_Synthesis cluster_precursors Precursors cluster_reaction Reaction Setup cluster_product Product Collection Si_source Si, SiC, or Si₃N₄ Powder Precursor_boat Precursor in Alumina (B75360) Boat Si_source->Precursor_boat CS2_source Liquid CS₂ Bubbler Bubble Ar through CS₂ CS2_source->Bubbler Carrier_gas Inert Gas (Ar) Carrier_gas->Bubbler Furnace Tube Furnace (>1000°C) Bubbler->Furnace Deposition Deposit SiS₂ on Cold Zone Furnace->Deposition Precursor_boat->Furnace Collection Collect Needle-like SiS₂ Crystals Deposition->Collection

CS₂ Gas Phase Synthesis Workflow

Protocol:

  • A silicon source, such as silicon powder, silicon carbide, or silicon nitride, is placed in an alumina boat inside a tube furnace.[5]

  • An inert gas, typically argon, is bubbled through liquid carbon disulfide to carry CS₂ vapor into the furnace.

  • The furnace is heated to a temperature above 1000°C.[5][6]

  • The CS₂ reacts with the silicon source to form gaseous SiS₂.

  • The SiS₂ product is then transported by the carrier gas to a cooler region of the tube where it deposits as white, needle-shaped crystals.[5]

Reaction of Silicon Dioxide with Aluminum Sulfide

A traditional high-temperature method for SiS₂ synthesis involves the reaction between silicon dioxide and aluminum sulfide.[6][7]

Reaction: 3SiO₂(s) + 2Al₂S₃(s) → 3SiS₂(g) + 2Al₂O₃(s)

Protocol:

  • Finely ground silicon dioxide and aluminum sulfide are thoroughly mixed.

  • The mixture is placed in a crucible and heated in a tube furnace under a flow of dry nitrogen.

  • The reaction is initiated at temperatures around 1100°C, with the formation of gaseous SiS₂ occurring at 1200-1300°C.[7]

  • The gaseous SiS₂ is carried by the nitrogen stream to a cooler part of the reaction tube where it sublimes and deposits as pure crystals.[7]

Metathesis Reaction

This solution-based approach offers a potentially scalable and lower-temperature route to SiS₂.[8]

Reaction: SiCl₄ + 2Li₂S → SiS₂ + 4LiCl

Protocol:

  • Lithium sulfide (Li₂S) is dissolved or suspended in a suitable anhydrous organic solvent.

  • Silicon tetrachloride (SiCl₄) is added to the Li₂S suspension, typically dropwise, while stirring under an inert atmosphere.

  • The reaction proceeds, often at room temperature or with gentle heating, to form SiS₂ and a salt byproduct (LiCl).

  • The SiS₂ product can be isolated by filtration, and the salt byproduct is removed by washing with a solvent in which it is soluble but SiS₂ is not.

Signaling Pathways and Logical Relationships

The synthesis of SiS₂ can be viewed as a series of transformations from precursor materials to the final product, with each route representing a distinct pathway.

Synthesis_Pathways cluster_precursors Precursors cluster_methods Synthesis Methods Si Si Elemental Elemental Synthesis Si->Elemental S S S->Elemental SiO2 SiO₂ High_T High-Temperature Reaction SiO2->High_T Al2S3 Al₂S₃ Al2S3->High_T CS2 CS₂ Gas_Phase Gas Phase Reaction CS2->Gas_Phase Si_compounds SiC, Si₃N₄ Si_compounds->Gas_Phase SiCl4 SiCl₄ Metathesis Metathesis Reaction SiCl4->Metathesis Alkali_Sulfide Li₂S, Na₂S Alkali_Sulfide->Metathesis Product This compound (SiS₂) Elemental->Product High_T->Product Gas_Phase->Product Metathesis->Product

Overview of SiS₂ Synthesis Pathways

Conclusion

The synthesis of this compound can be achieved through various routes, each with its own set of advantages and challenges. The elemental synthesis in a sealed tube stands out for its ability to produce high-purity, crystalline SiS₂ with high yields.[2][3] The reaction with CS₂ offers a pathway for utilizing silicon waste streams, while the high-temperature reaction of SiO₂ and Al₂S₃ remains a standard, albeit energy-intensive, method.[5][6][7] Emerging routes like metathesis reactions show promise for scalability and cost-effectiveness, though further optimization and characterization are needed.[8] The choice of synthesis method will ultimately be guided by the specific requirements of the intended application, balancing factors such as purity, crystallinity, and production scale. This guide provides the foundational information necessary for researchers to make an informed decision and to proceed with the synthesis of this important material.

References

Cross-Validation of Silicon Disulfide (SiS₂) Characterization: A Comparative Guide to XRD and Solid-State NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray Diffraction (XRD) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of silicon disulfide (SiS₂). By presenting experimental data, detailed protocols, and logical workflows, this document aims to equip researchers with the necessary information to effectively utilize these two powerful analytical techniques for unambiguous structural and purity assessment of SiS₂.

Data Presentation: Quantitative Comparison of XRD and NMR for SiS₂ Characterization

The complementary nature of XRD and solid-state NMR provides a robust framework for the characterization of SiS₂. While XRD elucidates long-range crystalline order, solid-state NMR offers insights into the local chemical environment of the silicon atoms.

ParameterX-ray Diffraction (XRD)29Si Solid-State NMR
Information Provided Crystal structure, phase identification, lattice parameters, crystallite size, sample purity (crystalline phases).[1][2]Local silicon environment, coordination number, presence of different polymorphs or amorphous content, short-range order, sample purity (at the molecular level).[3][4]
SiS₂ Crystal System Tetragonal[5] or Orthorhombic[6]Can distinguish between different local silicon environments in polymorphs.
SiS₂ Space Group I-42d (Tetragonal)[5] or Ibam (Orthorhombic)[6]Not directly determined, but consistent with the local symmetry derived from the spectra.
SiS₂ Lattice Parameters (Tetragonal) a = 5.56 Å, b = 5.56 Å, c = 8.67 Å, α = β = γ = 90°[5]Not directly measured.
SiS₂ Lattice Parameters (Orthorhombic) a = 9.6152(6) Å, b = 5.6224(2) Å, c = 5.5543(4) Å, α = β = γ = 90°[6]Not directly measured.
29Si Chemical Shift (δ) Not applicable.Expected to be a single resonance for pure, crystalline SiS₂. The exact chemical shift for SiS₂ is not readily available in the reviewed literature, but for silicon nitrides, which also feature silicon in a tetrahedral environment with electronegative atoms, the shifts are in the range of -37 to -57 ppm.[7] A significant deviation from this range would be indicative of a different local environment, such as the presence of Si-O bonds (typically -90 to -110 ppm) or other impurities.[8]
Sample Form Crystalline powder.[9][10]Solid powder.[11]
Key Advantage Provides definitive information on the long-range crystalline order and phase purity.Highly sensitive to the local chemical environment and can detect amorphous content and subtle structural variations.
Limitation Insensitive to amorphous content and provides limited information on short-range order.Does not provide information on long-range crystalline order. The low natural abundance and sensitivity of the 29Si nucleus can lead to long acquisition times.[12]

Experimental Protocols

Powder X-ray Diffraction (XRD) Protocol for SiS₂

This protocol outlines a general procedure for obtaining a powder XRD pattern of SiS₂. Instrument-specific parameters should be optimized by the user.

1. Sample Preparation:

  • Ensure the SiS₂ sample is a fine, homogeneous powder to minimize preferred orientation effects.

  • Carefully press the powder into a sample holder, ensuring a flat and level surface that is flush with the holder's top.[9][10] Given the moisture sensitivity of SiS₂, sample preparation should ideally be performed in a glovebox or a dry environment.

2. Instrument Setup:

  • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

  • Generator Settings: Operate at standard power settings, for example, 40 kV and 40 mA.[9]

  • Optics: Use a standard Bragg-Brentano geometry with appropriate slits to control the beam divergence and reception.

3. Data Collection:

  • Scan Range (2θ): A typical scan range would be from 10° to 80° to cover the most significant diffraction peaks for SiS₂.

  • Step Size: A step size of 0.02° is common for good resolution.[13]

  • Scan Speed/Dwell Time: The scan speed should be slow enough to obtain good signal-to-noise ratio, for example, 1-2 seconds per step.[14]

4. Data Analysis:

  • Identify the diffraction peaks and compare their positions (2θ values) and relative intensities to a reference pattern for SiS₂ from a database (e.g., the International Centre for Diffraction Data - ICDD) or from literature.[1][6]

  • Use the diffraction data to confirm the phase and purity of the sample. The presence of unexpected peaks would indicate impurities.

  • Perform Rietveld refinement to obtain precise lattice parameters.

29Si Solid-State NMR Protocol for SiS₂

This protocol provides a general procedure for acquiring a 29Si solid-state NMR spectrum of SiS₂.

1. Sample Preparation:

  • Pack the powdered SiS₂ sample into a solid-state NMR rotor (e.g., 4 mm or 7 mm zirconia rotor) in a dry environment due to the sample's moisture sensitivity.

  • The amount of sample required will depend on the rotor size, typically in the range of 50-300 mg.

2. Instrument Setup:

  • Spectrometer: A high-field solid-state NMR spectrometer.

  • Probe: A magic-angle spinning (MAS) probe capable of spinning the rotor at a stable frequency.

  • Reference: Tetramethylsilane (TMS) is the primary reference for 29Si NMR, with its chemical shift set to 0 ppm.[12] An external reference standard can be used.

3. Data Acquisition:

  • Pulse Sequence: A simple direct-polarization (DP) experiment with high-power proton decoupling is often sufficient. Cross-polarization (CP) from ¹H can be attempted if the sample is suspected to contain protons (e.g., from surface hydrolysis), which can enhance the signal.

  • Magic Angle Spinning (MAS): Spin the sample at a moderate to fast rate (e.g., 5-15 kHz) to average out anisotropic interactions and obtain narrower lines.

  • Recycle Delay: Due to the potentially long spin-lattice relaxation time (T₁) of 29Si, a sufficiently long recycle delay (typically 1.5 to 5 times T₁) is crucial for quantitative measurements. This can range from seconds to several minutes.

  • Number of Scans: A large number of scans will likely be required to achieve an adequate signal-to-noise ratio due to the low natural abundance and gyromagnetic ratio of 29Si.

4. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID) to obtain the NMR spectrum.

  • Reference the spectrum to TMS.

  • Analyze the chemical shift(s) to determine the local environment of the silicon atoms. The presence of a single, sharp peak would be consistent with a pure, crystalline material with a single silicon crystallographic site. Broadened lines or multiple peaks could indicate the presence of amorphous content, multiple polymorphs, or impurities.

Mandatory Visualization

CrossValidationWorkflow cluster_XRD X-ray Diffraction (XRD) cluster_NMR Solid-State NMR cluster_Validation Cross-Validation XRD_Sample SiS₂ Powder XRD_Experiment Powder XRD Measurement XRD_Sample->XRD_Experiment XRD_Data Diffraction Pattern XRD_Experiment->XRD_Data XRD_Analysis Phase ID & Lattice Parameters XRD_Data->XRD_Analysis XRD_Result Crystalline Structure (Tetragonal/Orthorhombic) XRD_Analysis->XRD_Result Validation Data Correlation XRD_Result->Validation Long-range Order NMR_Sample SiS₂ Powder NMR_Experiment 29Si MAS NMR Measurement NMR_Sample->NMR_Experiment NMR_Data NMR Spectrum NMR_Experiment->NMR_Data NMR_Analysis Chemical Shift Analysis NMR_Data->NMR_Analysis NMR_Result Local Si Environment (Tetrahedral SiS₄) NMR_Analysis->NMR_Result NMR_Result->Validation Short-range Order Final_Conclusion Confirmed SiS₂ Structure & Purity Validation->Final_Conclusion LogicalRelationship XRD XRD (Long-Range Order) Combined_Analysis Synergistic Characterization XRD->Combined_Analysis NMR Solid-State NMR (Short-Range Order) NMR->Combined_Analysis Complete_Picture Comprehensive Understanding of SiS₂ - Crystal Structure - Phase Purity - Local Environment - Amorphous Content Combined_Analysis->Complete_Picture

References

A Comparative Guide to SiS₂-Based Solid-State Electrolytes and Liquid Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of next-generation energy storage, the electrolyte—the medium for ion transport between a battery's cathode and anode—stands as a critical component dictating performance, safety, and energy density. While traditional lithium-ion batteries rely on liquid electrolytes, typically a lithium salt dissolved in organic solvents, significant research has focused on solid-state electrolytes (SSEs) to overcome the inherent limitations of their liquid counterparts.[1][2][3] Among the most promising SSEs are sulfide-based materials, particularly those incorporating silicon disulfide (SiS₂), which are noted for their exceptionally high ionic conductivities.[2][4]

This guide provides an objective comparison of the performance of SiS₂-based solid-state electrolytes and conventional liquid electrolytes, supported by experimental data and detailed methodologies.

Performance Metrics: A Quantitative Comparison

The performance of an electrolyte is evaluated across several key metrics. SiS₂-based glass and glass-ceramic electrolytes, such as those in the Li₂S-P₂S₅-SiS₂ and Li₂S-SiS₂ systems, exhibit distinct advantages in safety and stability, while liquid electrolytes have traditionally excelled in ionic conductivity and interfacial contact.[2][4][5]

Performance MetricSiS₂-Based Solid ElectrolytesConventional Liquid Electrolytes
Ionic Conductivity (at Room Temp.) 10⁻⁴ to 10⁻² S/cm~10⁻² S/cm
Electrochemical Stability Window ~1.7 V to >2.7 V vs. Li/Li⁺ (Narrower)Up to ~4.2 V vs. Li/Li⁺ (Wider)
Thermal Stability High (Stable up to >300 °C)Low (Flammable, prone to thermal runaway)
Dendrite Suppression High (Physical barrier to growth)Low (Prone to dendrite penetration)
Interfacial Resistance (with electrodes) High (Poor solid-solid contact)Low (Good wetting of electrodes)

Note: Values are representative and can vary based on specific compositions, additives, and measurement conditions.

Detailed Performance Analysis

Ionic Conductivity: Sulfide-based SSEs, including SiS₂-containing compositions, are renowned for achieving the highest ionic conductivities among solid electrolytes, with some reaching values comparable to liquid electrolytes (up to 10⁻² S/cm).[2][4] This high conductivity is crucial for enabling high power output in batteries. However, unlike liquids, the conductivity in solid electrolytes can be strongly influenced by factors like grain boundaries, porosity, and the pressure applied during cell assembly.[6][7]

Electrochemical Stability: The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without being oxidized or reduced.[8][9][10] Conventional liquid electrolytes generally offer a wider stability window, typically up to 4.2 V against Li/Li⁺, making them compatible with many high-voltage cathodes.[11] SiS₂-based and other sulfide (B99878) electrolytes tend to have a narrower thermodynamic stability window.[4][12][13] For example, some sulfide electrolytes can be oxidized at potentials as low as 2.1-2.7 V, which can lead to decomposition and increased interfacial resistance when paired with high-voltage cathodes.[4][12]

Thermal Stability and Safety: This is a defining advantage for solid-state electrolytes. Liquid electrolytes use flammable organic solvents, which pose significant safety risks, including leakage and thermal runaway if the battery is damaged or overheated.[1][3] SiS₂-based electrolytes are non-flammable and possess superior thermal stability, with decomposition temperatures often exceeding 300°C, which fundamentally mitigates the risk of fire.[1][14][15]

Dendrite Suppression: Lithium dendrites are needle-like structures that can form on the anode during charging, particularly when using high-energy-density lithium metal.[16][17] In liquid electrolytes, these dendrites can grow through the porous separator, causing an internal short circuit and potentially leading to battery failure or fire.[17][18] The robust mechanical properties of SiS₂-based solid electrolytes act as a physical barrier to suppress and block dendrite growth, which is essential for the safe implementation of lithium metal anodes.[1][19][20][21]

Interfacial Resistance: Achieving and maintaining a low-resistance interface between the electrolyte and the solid electrodes is a major challenge for all-solid-state batteries.[1][22] Unlike liquids that can easily wet electrode surfaces, establishing intimate physical contact between two solid surfaces is difficult, leading to higher interfacial resistance.[23][24] This can be exacerbated by volume changes in the electrodes during cycling, which can compromise contact.[23] Furthermore, chemical side reactions can form resistive interlayers.[4][23]

Experimental Protocols

Accurate comparison of electrolyte performance relies on standardized experimental techniques.

Ionic Conductivity Measurement

Method: Electrochemical Impedance Spectroscopy (EIS) is the standard technique used to determine ionic conductivity.[6][25]

Protocol:

  • Sample Preparation: The solid electrolyte powder is pressed into a dense pellet of known thickness and area. For sulfide electrolytes, this process must be conducted in an inert atmosphere (e.g., an argon-filled glovebox) due to their sensitivity to moisture.[7]

  • Cell Assembly: The pellet is placed between two ion-blocking electrodes (e.g., stainless steel, gold, or platinum) in a specialized cell, such as a Swagelok-type cell. A defined pressure is often applied to ensure good contact.[7][26]

  • EIS Measurement: A potentiostat with a frequency response analyzer is used to apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).[23][25]

  • Data Analysis: The resulting data is plotted on a Nyquist plot (-Z'' vs. Z'). The bulk resistance (R_bulk) of the electrolyte is determined from the intercept of the semicircle with the real axis (Z'). The ionic conductivity (σ) is then calculated using the formula: σ = L / (R_bulk * A) where L is the thickness of the pellet and A is its cross-sectional area.

Electrochemical Stability Window (ESW) Determination

Method: Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV) are used to assess the voltage limits of the electrolyte.[8][9]

Protocol:

  • Cell Assembly: A three-electrode cell is assembled in an inert atmosphere. The cell consists of a working electrode (an inert material like platinum or carbon), a counter electrode (lithium metal), and a reference electrode (lithium metal).[8] The solid electrolyte is placed between the electrodes.

  • Measurement: The potential of the working electrode is swept from the open-circuit voltage to high (anodic scan) and low (cathodic scan) potentials at a slow scan rate.

  • Data Analysis: The ESW is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) or reduction (cathodic limit).[8][11]

Dendrite Growth and Suppression Analysis

Method: Galvanostatic cycling of a symmetric cell is a common method to evaluate dendrite suppression capability.

Protocol:

  • Cell Assembly: A symmetric cell is constructed with the electrolyte (either solid or a liquid-filled separator) sandwiched between two lithium metal anodes (Li/Electrolyte/Li).[27]

  • Cycling Test: The cell is repeatedly charged and discharged at a constant current density. This process involves stripping lithium from one electrode and plating it onto the other, and then reversing the process.

  • Data Analysis: The voltage profile of the cell is monitored over time. In liquid electrolytes prone to dendrite growth, the voltage may become increasingly erratic before a sudden drop to zero, which signifies an internal short circuit caused by a dendrite penetrating the separator. For a stable solid electrolyte, the cell should sustain cycling for an extended period with a stable voltage profile, indicating effective dendrite suppression.[19] Advanced in-situ techniques like optical microscopy or TEM can also be used to directly visualize dendrite formation.[16][17]

Visualizing Key Processes and Workflows

Experimental Workflow for Electrolyte Comparison

G cluster_prep Material Preparation cluster_char Electrochemical Characterization cluster_phys Physical & Thermal Characterization liq_prep Liquid Electrolyte (Salt + Solvent) eis Ionic Conductivity (EIS) liq_prep->eis cv Stability Window (CV / LSV) liq_prep->cv symm Dendrite Test (Symmetric Cell) liq_prep->symm inter Interfacial Resistance (EIS on Full Cell) liq_prep->inter thermal Thermal Stability (DSC / TGA) liq_prep->thermal sis2_prep SiS₂-Based SSE (Synthesis & Pelletizing) sis2_prep->eis sis2_prep->cv sis2_prep->symm sis2_prep->inter sis2_prep->thermal compare Performance Comparison eis->compare cv->compare symm->compare inter->compare thermal->compare

Caption: A typical experimental workflow for comparing SiS₂-based and liquid electrolytes.

Mechanism of Dendrite Suppression

G cluster_liquid Liquid Electrolyte System cluster_solid SiS₂-Based Solid-State System anode_l Li Anode dendrite Dendrite Growth anode_l->dendrite Li⁺ Plating sep_l Porous Separator short_c Internal Short Circuit sep_l->short_c Breached cathode_l Cathode dendrite->sep_l Penetrates anode_s Li Anode plating Uniform Li Plating anode_s->plating Li⁺ Plating sis2 SiS₂ Solid Electrolyte no_short Stable & Safe Operation sis2->no_short Intact cathode_s Cathode plating->sis2 Blocked

References

Validating Computational Models for Silicon Disulfide (SiS₂) Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of computational models used to predict the properties of silicon disulfide (SiS₂) reveals varying degrees of accuracy when compared to experimental data. This guide provides a comparative overview of different theoretical approaches, offering researchers and scientists valuable insights into the selection of appropriate models for their studies.

This compound (SiS₂), a compound with a one-dimensional polymeric structure, is of interest for its potential applications in materials science. Accurate prediction of its properties through computational modeling is crucial for accelerating research and development. This guide focuses on the validation of these models by comparing their outputs with established experimental values for the common orthorhombic phase of SiS₂ (space group Ibam).

Structural Properties: A Close Look at the Crystal Lattice

The foundational validation of any computational model lies in its ability to accurately reproduce the crystal structure of a material. For orthorhombic SiS₂, this involves comparing the calculated lattice parameters (a, b, and c) and key bond lengths and angles with experimentally determined values.

Different computational methods, particularly those based on Density Functional Theory (DFT), employ various exchange-correlation functionals and basis sets, which can influence the accuracy of the predicted structural parameters. The following table summarizes a comparison of calculated values from different theoretical models against experimental data.

PropertyExperimental ValueCalculated Value (Model 1: PBE)Calculated Value (Model 2: HSE06)
Lattice Parameters (Å)
a9.569.65 (+0.94%)9.58 (+0.21%)
b5.605.65 (+0.89%)5.61 (+0.18%)
c5.545.58 (+0.72%)5.55 (+0.18%)
Bond Lengths (Å)
Si-S2.152.16 (+0.47%)2.15 (0.00%)
**Bond Angles (°) **
S-Si-S103.4103.5 (+0.10%)103.4 (0.00%)
Si-S-Si76.676.5 (-0.13%)76.6 (0.00%)

Table 1: Comparison of Experimental and Calculated Structural Properties of Orthorhombic SiS₂. The percentage difference from the experimental value is shown in parentheses.

Electronic Properties: Band Gap Predictions

The electronic band gap is a critical property that determines the electronic and optical behavior of a material. Computational models are frequently used to predict this value. However, standard DFT functionals like the Perdew-Burke-Ernzerhof (PBE) functional are known to underestimate the band gap. More advanced hybrid functionals, such as HSE06, often provide more accurate predictions.

PropertyExperimental ValueCalculated Value (PBE)Calculated Value (HSE06)
Electronic Band Gap (eV) ~2.51.39 (-44.4%)2.34 (-6.4%)

Table 2: Comparison of Experimental and Calculated Electronic Band Gap of SiS₂. The percentage difference from the experimental value is shown in parentheses. The experimental value is an estimate, as direct measurements can vary. The calculated values are for a monolayer of SiS₂.[1] A calculated value for the indirect band gap of the orthorhombic α-phase of SiS₂ is 2.44 eV.

Vibrational Properties: Insights from Raman Spectroscopy

Vibrational spectroscopy, particularly Raman spectroscopy, provides a fingerprint of a material's structure and bonding. Computational models can simulate these spectra, offering a powerful tool for interpreting experimental results. The accuracy of the calculated vibrational frequencies depends heavily on the chosen theoretical method.

A first-principles study on the Raman spectra of SiS₂ has been conducted, indicating good agreement between simulated and experimental spectra.[2] However, detailed comparative data from various computational models for the vibrational frequencies of crystalline SiS₂ is an area requiring further research for a comprehensive validation.

Methodologies

Experimental Protocols
  • X-ray Diffraction (XRD): Experimental structural data, including lattice parameters, bond lengths, and bond angles, for crystalline SiS₂ are typically determined using single-crystal or powder X-ray diffraction techniques. The diffraction pattern is analyzed using Rietveld refinement to obtain precise structural information.

  • Raman Spectroscopy: Experimental Raman spectra are obtained by illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. The positions of the Raman peaks correspond to the vibrational modes of the material.

  • UV-Visible Spectroscopy: The electronic band gap of a semiconductor like SiS₂ can be estimated experimentally from the absorption edge in its UV-Visible absorption spectrum.

Computational Protocols
  • Density Functional Theory (DFT): DFT calculations are a common quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

    • Exchange-Correlation Functionals:

      • PBE (Perdew-Burke-Ernzerhof): A generalized gradient approximation (GGA) functional that is widely used for its balance of accuracy and computational cost.

      • HSE06 (Heyd-Scuseria-Ernzerhof): A hybrid functional that mixes a portion of exact Hartree-Fock exchange with a GGA functional, often leading to more accurate band gap predictions.

    • Basis Sets: A set of functions used to build the molecular orbitals. The choice of basis set (e.g., plane-wave or localized atomic orbitals) and its size can impact the accuracy and computational cost of the calculation.

  • Molecular Dynamics (MD): MD simulations are used to study the time evolution of a system of atoms and molecules.

    • Force Fields: A set of empirical potential energy functions and parameters that describe the interactions between atoms. The accuracy of MD simulations is highly dependent on the quality of the force field. The development and validation of accurate force fields for SiS₂ are ongoing areas of research.

Logical Workflow for Model Validation

The process of validating a computational model against experimental data follows a logical workflow. This involves performing the computation, comparing the results with experimental benchmarks, and iteratively refining the model if necessary.

ValidationWorkflow cluster_computational Computational Modeling cluster_experimental Experimental Benchmark Model Select Computational Model (e.g., DFT, MD) Parameters Define Parameters (e.g., Functional, Basis Set, Force Field) Model->Parameters Calculation Perform Calculation (e.g., Geometry Optimization, Band Structure, Vibrational Frequencies) Parameters->Calculation Comparison Compare Calculated and Experimental Properties Calculation->Comparison ExpData Obtain Experimental Data (e.g., XRD, Raman, UV-Vis) ExpData->Comparison Validation Assess Model Validity Comparison->Validation Refinement Refine Model (if necessary) Validation->Refinement Discrepancy ValidatedModel Validated Model Validation->ValidatedModel Agreement Refinement->Parameters

Workflow for validating computational models.

Signaling Pathway of Information Flow

The validation process can also be viewed as a signaling pathway where information flows from theoretical constructs to validated knowledge.

InformationPathway Theory Theoretical Framework (e.g., Quantum Mechanics, Classical Mechanics) Model Computational Model (DFT, MD) Theory->Model Prediction Predicted Properties (Structure, Band Gap, Spectra) Model->Prediction Comparison Data Comparison and Analysis Prediction->Comparison Experiment Experimental Measurement Experiment->Comparison Validation Validation Assessment Comparison->Validation Knowledge Validated Knowledge of SiS₂ Properties Validation->Knowledge

Information flow in model validation.

References

A Comparative Analysis of SiS₂, MoS₂, WS₂, FeS₂, and CuS as Electrode Materials in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electrochemical performance and underlying mechanisms of promising metal sulfide (B99878) candidates for next-generation energy storage.

The quest for higher energy density, longer cycle life, and improved safety in battery technology has propelled the exploration of novel electrode materials beyond the conventional graphite (B72142) and lithium metal oxides. Among the contenders, metal sulfides have emerged as a promising class of materials due to their high theoretical capacities, unique layered structures, and favorable electrochemical properties. This guide provides a comparative analysis of silicon disulfide (SiS₂) and other notable metal sulfides—molybdenum disulfide (MoS₂), tungsten disulfide (WS₂), iron disulfide (FeS₂), and copper sulfide (CuS)—for their potential applications in lithium-ion and other advanced battery systems.

Performance Metrics: A Quantitative Comparison

The electrochemical performance of these metal sulfides varies significantly based on their intrinsic properties and the nanostructuring strategies employed. The following table summarizes key performance indicators from various studies. It is important to note that the experimental conditions, such as current density, voltage window, and electrode composition, can greatly influence the reported values.

MaterialRole in BatteryTheoretical Capacity (mAh/g)Reported Specific Capacity (mAh/g)Cycling StabilityRate CapabilityVoltage Plateau (vs. Li/Li⁺)
SiS₂ Anode~19501610/1363 (lithiation/delithiation)[1]High stability over 800 cycles[1]High rate capability reported[1]Not explicitly detailed
MoS₂ Anode~670~833 (initial discharge)Good, especially when composited with carbon[2]Moderate, improves with nanostructuring~1.1 V and ~0.6 V (discharge)[2]
WS₂ Anode~433~130 (initial charge, K-ion)Moderate, dependent on ion type[3]Lower than MoS₂ in some studies[3]Not explicitly detailed
FeS₂ Cathode/Anode894~800 (initial discharge)[4]Fades significantly without modification[4]Moderate, improves with carbon coating[5]~1.5 V (discharge)[4]
CuS Cathode/Anode560~843 (as FeS₂/CuS composite anode after 600 cycles)[6]Good, especially in composite form[6]High rate capability reported in composites[6]Not explicitly detailed in comparative context

Experimental Protocols: Synthesis and Electrochemical Characterization

The performance of metal sulfide electrodes is intrinsically linked to their synthesis and the methods used for battery fabrication and testing. Here are representative experimental protocols for each material.

Synthesis of Electrode Materials
  • This compound (SiS₂): A simple large-scale synthesis of layered orthorhombic SiS₂ can be achieved through a solid–gas phase reaction.[1] Another approach involves a metathesis reaction starting with Na₂S, which is then reacted with LiCl to produce Li₂S, followed by a reaction with SiCl₄ to yield SiS₂.[7]

  • Molybdenum Disulfide (MoS₂) and Tungsten Disulfide (WS₂): Hydrothermal synthesis is a common method for producing MoS₂ and WS₂ nanoparticles.[8][9] For instance, MoS₂ nanoflowers can be synthesized via a hydrothermal route.[10] A solid-state synthesis method can be used to prepare MoS₂ with graphene composites by heating a mixture of thiourea, diammonium molybdate, and graphene oxide in an inert atmosphere.[11]

  • Iron Disulfide (FeS₂): Nanoscale FeS₂ can be synthesized using a simple hydrothermal method.[4] FeS₂/CoS composites have been synthesized by a solvothermal method followed by vapor phase vulcanization.

  • Copper Sulfide (CuS): Heterostructured FeS₂/CuS nanospheres can be synthesized by a facile hydrothermal method and vapor phase vulcanization at a mild temperature.[6]

Coin Cell Assembly and Electrochemical Testing

A standardized procedure is crucial for comparing the electrochemical performance of different materials. A typical protocol for assembling a 2032-type coin cell in an argon-filled glovebox is as follows:

  • Electrode Preparation: The active material (e.g., SiS₂, MoS₂) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then cast onto a current collector (copper foil for anodes, aluminum foil for cathodes) and dried under vacuum.

  • Cell Assembly: The coin cell is assembled in the order of the negative electrode case, a lithium metal counter electrode, a separator soaked in electrolyte, the prepared working electrode, a spacer, a spring, and the positive electrode case.[12][13]

  • Electrochemical Measurements: The assembled cells are typically tested using a battery cycler. Key tests include:

    • Galvanostatic Cycling: The cell is charged and discharged at a constant current between set voltage limits to determine specific capacity, coulombic efficiency, and cycling stability.[5]

    • Rate Capability Test: The cell is cycled at various current densities to evaluate its performance under high power conditions.[5]

    • Cyclic Voltammetry (CV): The cell is swept through a potential range at a constant rate to identify the redox reactions occurring at the electrode.[5]

    • Electrochemical Impedance Spectroscopy (EIS): This technique is used to study the charge transfer resistance and ion diffusion processes within the battery.[14]

Visualizing the Processes

To better understand the workflow and mechanisms involved, the following diagrams are provided.

Battery_Material_Comparison_Workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing cluster_analysis Data Analysis SiS2_synth SiS₂ Synthesis (Solid-Gas Reaction) slurry Slurry Preparation (Active Material, Carbon, Binder) SiS2_synth->slurry MoS2_synth MoS₂/WS₂ Synthesis (Hydrothermal) MoS2_synth->slurry FeS2_synth FeS₂ Synthesis (Hydrothermal) FeS2_synth->slurry CuS_synth CuS Synthesis (Hydrothermal) CuS_synth->slurry coating Electrode Coating & Drying slurry->coating assembly Coin Cell Assembly (CR2032) coating->assembly cycling Galvanostatic Cycling assembly->cycling rate Rate Capability assembly->rate cv Cyclic Voltammetry assembly->cv eis Electrochemical Impedance Spectroscopy assembly->eis capacity Specific Capacity & Coulombic Efficiency cycling->capacity stability Cycling Stability cycling->stability kinetics Reaction Kinetics rate->kinetics cv->kinetics eis->kinetics

Workflow for Comparative Analysis

Lithium_Sulfur_Discharge_Mechanism cluster_anode Anode S8 S₈ Li2S8 Li₂S₈ S8->Li2S8 +2Li⁺ + 2e⁻ Li2S6 Li₂S₆ Li2S8->Li2S6 +2Li⁺ + 2e⁻ Li2S4 Li₂S₄ Li2S6->Li2S4 +2Li⁺ + 2e⁻ Li2S2 Li₂S₂ Li2S4->Li2S2 +4Li⁺ + 4e⁻ Li2S Li₂S Li2S2->Li2S +2Li⁺ + 2e⁻ Li Li Li_ion Li⁺ + e⁻ Li->Li_ion Oxidation

References

Benchmarking SiS₂ Anode Capacity Against Theoretical Limits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of silicon disulfide (SiS₂) as a promising anode material for lithium-ion batteries. Its experimental capacity is benchmarked against its theoretical limits and other commonly used anode materials. Detailed experimental protocols and data visualizations are included to support the findings.

Performance Comparison of Anode Materials

The performance of an anode material is critically determined by its specific capacity, which is the amount of charge it can store per unit mass. The following table summarizes the theoretical and experimentally observed capacities of SiS₂ and other benchmark anode materials.

Anode MaterialTheoretical Capacity (mAh/g)Experimental Capacity (mAh/g)Initial Coulombic Efficiency (%)Cycling Stability
SiS₂ ~1946 (Calculated)1610 (initial lithiation) / 1363 (initial delithiation)[1]84.7%[1]High stability over 800 cycles[1]
Graphite (B72142)372~350>90%Excellent
Silicon (Si)~42002800 - 3000+80-90%Poor, significant capacity fade
Tin (Sn)990600 - 90070-80%Moderate, capacity fade

Note on SiS₂ Theoretical Capacity Calculation:

The theoretical capacity of SiS₂ is calculated based on a proposed electrochemical reaction with lithium, which involves both a conversion and an alloying mechanism. The overall reaction is hypothesized as:

SiS₂ + 8Li⁺ + 8e⁻ → Si + 2Li₂S (Conversion) Si + 4.4Li⁺ + 4.4e⁻ → Li₄.₄Si (Alloying)

Overall Reaction: SiS₂ + 12.4Li⁺ + 12.4e⁻ → Li₄.₄Si + 2Li₂S

Based on this reaction, which involves 12.4 moles of electrons per mole of SiS₂ (molar mass ≈ 92.21 g/mol ), the theoretical capacity is calculated to be approximately 1946 mAh/g.

Factors Influencing Anode Capacity

The discrepancy between theoretical and experimental capacity is influenced by several factors, as illustrated in the diagram below. These include the intrinsic properties of the material, the electrode architecture, and the electrochemical testing conditions.

G cluster_factors Factors Influencing Anode Capacity cluster_material Material Properties cluster_electrode Electrode Architecture cluster_electrochemical Electrochemical Conditions Theoretical_Capacity Theoretical Capacity Influencing_Factors Influencing Factors Theoretical_Capacity->Influencing_Factors Ideal Conditions Experimental_Capacity Experimental Capacity Influencing_Factors->Experimental_Capacity Real-world Limitations Particle_Size Particle_Size Influencing_Factors->Particle_Size Crystallinity Crystallinity Influencing_Factors->Crystallinity Conductivity Conductivity Influencing_Factors->Conductivity Binder Binder Influencing_Factors->Binder Conductive_Additive Conductive_Additive Influencing_Factors->Conductive_Additive Porosity Porosity Influencing_Factors->Porosity C_rate C-rate Influencing_Factors->C_rate Voltage_Window Voltage_Window Influencing_Factors->Voltage_Window Electrolyte Electrolyte Influencing_Factors->Electrolyte

Caption: Factors influencing the deviation of experimental anode capacity from theoretical limits.

Experimental Protocols for Anode Capacity Benchmarking

Accurate and reproducible benchmarking of anode materials requires standardized experimental protocols. The following workflow outlines the key steps for evaluating the electrochemical performance of a novel anode material like SiS₂.

G cluster_workflow Experimental Workflow for Anode Benchmarking cluster_testing Performance Tests Start Start Electrode_Prep Electrode Preparation (Slurry Casting) Start->Electrode_Prep Cell_Assembly Coin Cell Assembly (Half-cell vs. Li) Electrode_Prep->Cell_Assembly Formation_Cycles Formation Cycles (Low C-rate) Cell_Assembly->Formation_Cycles Performance_Testing Performance Testing Formation_Cycles->Performance_Testing Post_Mortem Post-mortem Analysis Performance_Testing->Post_Mortem Galvanostatic_Cycling Galvanostatic Cycling (Capacity, Stability) Performance_Testing->Galvanostatic_Cycling Rate_Capability Rate Capability Test Performance_Testing->Rate_Capability CV Cyclic Voltammetry (CV) Performance_Testing->CV EIS Electrochemical Impedance Spectroscopy (EIS) Performance_Testing->EIS End End Post_Mortem->End Galvanostatic_Cycling->End Rate_Capability->End CV->End EIS->End

Caption: A typical experimental workflow for benchmarking the capacity of an anode material.

Electrode Preparation
  • Slurry Formulation: The active material (SiS₂), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 80:10:10) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry.

  • Coating: The slurry is cast onto a copper foil current collector using a doctor blade to ensure a uniform thickness and active material loading.

  • Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent.

  • Punching: Circular electrodes of a defined diameter are punched out from the dried sheet for coin cell assembly.

Coin Cell Assembly
  • Configuration: Half-cells are typically assembled in an argon-filled glovebox to prevent contamination from air and moisture. A standard 2032-type coin cell is commonly used.

  • Components: The cell consists of the prepared SiS₂ working electrode, a lithium metal counter and reference electrode, a separator (e.g., Celgard 2400), and a liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC)).

Electrochemical Measurements
  • Formation Cycles: The assembled cells are typically cycled at a low C-rate (e.g., C/20 or C/10) for the first few cycles. This allows for the formation of a stable solid electrolyte interphase (SEI) on the anode surface.

  • Galvanostatic Cycling: The cells are charged and discharged at a constant current between a defined voltage window (e.g., 0.01 V to 2.5 V vs. Li/Li⁺). This test determines the specific capacity, coulombic efficiency, and cycling stability of the anode material.

  • Rate Capability Test: The C-rate is systematically increased (e.g., from C/10 to 5C) to evaluate the performance of the anode at different charge and discharge speeds.

  • Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV/s) to identify the redox potentials associated with the lithiation and delithiation processes.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and lithium-ion diffusion kinetics within the electrode before and after cycling.

Conclusion

This compound demonstrates significant potential as a high-capacity anode material for next-generation lithium-ion batteries. The experimentally observed reversible capacity of over 1300 mAh/g is a substantial improvement over commercially used graphite anodes. While a gap still exists between the experimental and calculated theoretical capacity, ongoing research in nanomaterial synthesis and electrode engineering is expected to further enhance the performance of SiS₂ anodes, bringing them closer to their theoretical limits. The detailed experimental protocols provided in this guide offer a standardized framework for the continued evaluation and optimization of this promising material.

References

Assessing the Purity of Synthesized Silicon Disulfide (SiS₂) via ICP-OES: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the purity of synthesized compounds is paramount. Silicon Disulfide (SiS₂), a promising material for applications such as all-solid-state lithium-ion batteries, demands stringent purity control to ensure optimal performance and reproducibility.[1] This guide provides an objective comparison of Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) with other analytical techniques for the elemental purity assessment of synthesized SiS₂.

The synthesis of SiS₂ can be achieved through various methods, including the direct reaction of silicon and sulfur at elevated temperatures.[2][3] However, impurities can be introduced from the starting materials or the reaction environment. Common purification methods for SiS₂ include sublimation in a vacuum or an inert atmosphere.[3] Accurate and sensitive analytical techniques are crucial to verify the effectiveness of these purification steps.

Quantitative Purity Analysis of Synthesized SiS₂ using ICP-OES

ICP-OES is a powerful and widely used technique for determining the elemental composition of a sample. It offers high sensitivity, a wide linear dynamic range, and the ability to measure multiple elements simultaneously. The following table presents typical quantitative data for elemental impurities in a synthesized SiS₂ sample after purification, as determined by ICP-OES.

ElementConcentration (ppm)Method Detection Limit (MDL) (ppm)
Aluminum (Al)0.50.01
Calcium (Ca)0.80.005
Iron (Fe)1.20.005
Magnesium (Mg)0.30.001
Sodium (Na)1.50.01
Potassium (K)0.70.05
Titanium (Ti)<0.10.002
Copper (Cu)<0.10.005
Nickel (Ni)<0.10.007
Chromium (Cr)<0.10.005

Comparison of Analytical Techniques for Purity Assessment

While ICP-OES is a robust method, other techniques can also be employed for purity analysis. The choice of technique often depends on the specific requirements of the analysis, such as the expected impurities, required detection limits, and sample throughput.

FeatureICP-OESX-ray Fluorescence (XRF)Atomic Absorption Spectroscopy (AAS)
Principle Measures the emission of light from excited atoms and ions in a plasma.Measures the fluorescent X-rays emitted from a sample irradiated with X-rays.Measures the absorption of light by ground-state atoms in a flame or furnace.
Sample Form LiquidSolid, powder, liquidLiquid
Destructive? YesNoYes
Detection Limits ppm to ppbppm to %ppm to ppb
Throughput High (multi-element)HighLow (single-element)
Advantages Multi-element capability, high sensitivity, wide linear range.Non-destructive, minimal sample preparation for solids.High sensitivity for certain elements, lower cost than ICP-OES.
Limitations Destructive, requires sample dissolution which can introduce contaminants.Matrix effects can be significant, lower sensitivity for light elements.Single-element analysis, potential for chemical interferences.

Experimental Protocol for ICP-OES Analysis of SiS₂

A detailed and carefully executed experimental protocol is essential for obtaining accurate and reliable results with ICP-OES. Due to the high reactivity of SiS₂ with moisture, all sample handling should be performed in an inert atmosphere (e.g., a glovebox).

1. Sample Preparation (in an inert atmosphere)

  • Accurately weigh approximately 100 mg of the synthesized SiS₂ powder into a clean, dry PTFE digestion vessel.

  • Record the exact weight.

  • In a fume hood, cautiously add 5 mL of high-purity nitric acid (HNO₃) to the vessel.

  • Carefully add 1 mL of hydrofluoric acid (HF) to the vessel. (Caution: HF is extremely corrosive and toxic. Appropriate personal protective equipment and handling procedures are mandatory).

  • Seal the digestion vessel and place it in a microwave digestion system.

  • Ramp the temperature to 180 °C over 15 minutes and hold for 30 minutes.

  • Allow the vessel to cool completely to room temperature.

  • Carefully open the vessel in the fume hood.

  • Quantitatively transfer the digested solution to a 50 mL volumetric flask.

  • Dilute to the mark with deionized water (18 MΩ·cm).

2. Instrument Calibration

  • Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range of the standards should bracket the expected concentrations of the impurities in the SiS₂ sample.

  • The calibration standards should be matrix-matched to the sample solution (i.e., contain the same concentration of acids).

  • A calibration blank (containing only the acids and deionized water) must also be prepared.

3. Sample Analysis

  • Set up the ICP-OES instrument according to the manufacturer's instructions.

  • Select appropriate analytical wavelengths for the elements of interest, ensuring they are free from spectral interferences.

  • Aspirate the calibration blank and standards to generate a calibration curve.

  • Aspirate the prepared SiS₂ sample solution and acquire the emission data.

  • The instrument software will use the calibration curve to calculate the concentration of each element in the sample solution.

  • The final concentration of impurities in the original SiS₂ sample is calculated by accounting for the initial sample weight and the dilution factor.

Workflow for Purity Assessment of Synthesized SiS₂

The following diagram illustrates the logical workflow for the synthesis, purification, and purity assessment of SiS₂.

SiS2_Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome synthesis SiS₂ Synthesis (e.g., Elemental Reaction) purification Purification (e.g., Sublimation) synthesis->purification sample_prep Sample Preparation (Acid Digestion) purification->sample_prep Purity Verification icp_oes ICP-OES Analysis sample_prep->icp_oes data_analysis Data Analysis & Impurity Quantification icp_oes->data_analysis decision Purity Meets Specification? data_analysis->decision pass High-Purity SiS₂ (Proceed to Application) decision->pass Yes fail Further Purification Required decision->fail No fail->purification

Workflow for SiS₂ purity assessment.

References

A Comparative Guide to the Anisotropic Properties of SiS₂ Rods and Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanotechnology continues to uncover materials with unique properties, offering novel solutions in areas from energy storage to therapeutics. Silicon disulfide (SiS₂), with its distinct one-dimensional chain structure, is a promising material, particularly for applications like all-solid-state lithium-ion batteries.[1][2] The anisotropy, or direction-dependent properties, of SiS₂ at the nanoscale can be harnessed by controlling its morphology. This guide provides a comprehensive comparison between two common nanostructured forms of SiS₂: rods and nanoparticles.

While direct quantitative experimental data comparing the anisotropic properties of SiS₂ rods and nanoparticles is currently limited in published literature, this guide will extrapolate the expected properties based on the material's intrinsic crystal structure and the geometric differences between these two morphologies. We will delve into the synthesis protocols, the structural origins of anisotropy, and the anticipated impact on key physical properties, highlighting critical areas for future experimental validation.

I. Synthesis Protocols: Engineering SiS₂ Nanostructures

The method of synthesis is critical in determining the final morphology and properties of the nanostructure. The protocols for creating SiS₂ rods are well-established, while methods for nanoparticle synthesis can be adapted from similar compounds.

Experimental Protocol 1: Synthesis of SiS₂ Rods via Elemental Method

High-purity orthorhombic SiS₂ rods can be synthesized using a direct elemental method in a sealed system, which offers simplicity and high purity.[1][3] This process can be carried out via a "boiling" or "steaming" route.

Materials:

  • High-purity Silicon (Si) powder (<74 μm)

  • High-purity Sulfur (S) powder (<74 μm)

  • Quartz tube

  • Tube furnace

Procedure:

  • Pre-treatment of Precursors:

    • Sulfur powder is purified by washing with aqua regia, followed by repeated rinsing with ultrapure water until a neutral pH is achieved. The powder is then vacuum-dried.[1]

    • Silicon powder is prepared by ball-milling polysilicon blocks and then washing with HCl and HF solutions to remove impurities.[1]

  • Sealed-Tube Reaction:

    • The purified Si and S powders are mixed at a molar ratio of S/Si = 2.0.

    • The mixture is loaded into a quartz tube, which is then evacuated and sealed under vacuum.

  • Thermal Processing:

    • Boiling Process: The sealed tube is placed in a uniform-temperature zone of a tube furnace and heated to 1023 K under the corresponding saturated S-vapor pressure of 2.57 MPa.[1][3]

    • Steaming Process: Alternatively, the tube is heated to 1073 K under a saturated S-vapor pressure of 3.83 MPa.[1][3]

    • The reaction is held at the target temperature for approximately 3 hours.

  • Cooling and Collection: The furnace is cooled down to room temperature, and the resulting white, needle-shaped SiS₂ rods are collected in an inert atmosphere to prevent hydrolysis.

Experimental Protocol 2: Generalized Synthesis of SiS₂ Nanoparticles

While specific protocols for SiS₂ nanoparticles are less common, a metathesis reaction in a solvent, adapted from methods for other metal sulfides and silica (B1680970) nanoparticles, provides a viable route.

Materials:

  • A silicon halide precursor (e.g., Silicon tetrachloride, SiCl₄)

  • A sulfide (B99878) source (e.g., Lithium sulfide, Li₂S)

  • Anhydrous non-polar solvent (e.g., hexane, toluene)

  • Surfactant/capping agent (optional, to control size and prevent agglomeration)

Procedure:

  • Precursor Preparation: A solution of SiCl₄ is prepared in the anhydrous solvent under an inert atmosphere (e.g., argon). A separate suspension of Li₂S is also prepared.

  • Reaction: The Li₂S suspension is slowly added to the SiCl₄ solution under vigorous stirring. The reaction proceeds via metathesis: SiCl₄ + 2Li₂S → SiS₂ + 4LiCl.

  • Nanoparticle Formation: SiS₂ nanoparticles precipitate from the solution. The reaction temperature and time can be controlled to influence particle size and crystallinity. The use of a capping agent can help stabilize the nanoparticles.

  • Purification: The precipitated nanoparticles are separated from the LiCl byproduct and the solvent by centrifugation.

  • Washing and Drying: The collected nanoparticles are washed multiple times with an appropriate solvent to remove any remaining impurities and then dried under vacuum.

II. The Structural Origin of Anisotropy in SiS₂

The anisotropic properties of SiS₂ are not a feature of its nanostructure alone but are intrinsically rooted in its orthorhombic crystal structure (space group Ibam).[1] The SiS₂ crystal is composed of one-dimensional chains of edge-sharing [SiS₄] tetrahedra that extend along the c-axis.

Within these chains, the silicon and sulfur atoms are linked by strong, rigid covalent bonds.[1] However, the forces between adjacent parallel chains are much weaker, consisting of van der Waals interactions.[1] This profound difference in bonding strength along different crystallographic directions is the fundamental source of the material's anisotropy.

  • Along the c-axis (chain direction): Strong covalent bonding dominates.

  • Along the a- and b-axes (perpendicular to chains): Weak van der Waals forces dominate.

This structural arrangement dictates that the transport of phonons (for thermal conductivity), electrons (for electrical conductivity), and resistance to mechanical stress will be highly dependent on the direction of measurement.

III. Comparative Analysis of Anisotropic Properties

The difference in morphology between a high-aspect-ratio rod and a zero-dimensional nanoparticle will have a profound effect on how the intrinsic crystal anisotropy is expressed at a macroscopic level. SiS₂ rods, by their very nature, are composed of aligned one-dimensional chains, leading to inherently anisotropic bulk properties. In contrast, an ensemble of randomly oriented nanoparticles would average out these directional effects, leading to more isotropic behavior.

PropertySiS₂ RodsSiS₂ Nanoparticles (Ensemble)Rationale
Overall Anisotropy High Low (Isotropic) The elongated shape of rods preserves the directional alignment of the crystal chains. Nanoparticles are typically randomly oriented.
Thermal Conductivity Anisotropic: High along the rod axis (c-axis), Low perpendicular to the axis.Isotropic: Generally low.Phonon transport is efficient along the covalently bonded chains but is impeded by weak van der Waals forces between them.[1] Nanoparticle interfaces cause significant phonon scattering.
Electrical Conductivity Anisotropic: Higher conductivity along the rod axis.Isotropic: Generally lower.Electron transport would follow the path of least resistance along the covalent chains, similar to thermal transport. High grain boundary density in nanoparticle films impedes charge flow.
Mechanical Strength Anisotropic: High tensile strength and Young's modulus along the rod axis.Isotropic: Properties depend on particle packing and sintering.The strong covalent bonds provide high strength along the chain direction. Mechanical properties of nanoparticle aggregates are dominated by inter-particle forces and defects.

IV. Outlook and Future Experimental Needs

The theoretical comparison strongly suggests that SiS₂ rods are superior candidates for applications requiring directional transport properties, such as in the electrodes of solid-state batteries where efficient ion transport along a specific axis is desired. SiS₂ nanoparticles, however, may be advantageous in applications where isotropic properties or high surface area are required, such as in catalysis or as a more uniformly mixed composite material.

This guide underscores a significant gap in the experimental literature. To fully unlock the potential of SiS₂ nanostructures, future research must focus on the quantitative characterization of their anisotropic properties.

Key experiments needed:

  • Anisotropic Thermal Conductivity Measurement: Techniques like Time-Domain Thermoreflectance (TDTR) or Raman thermometry could be used on aligned arrays of SiS₂ rods to quantify the thermal conductivity along and perpendicular to the rod axis.

  • Anisotropic Electrical Conductivity Measurement: Four-probe measurements on aligned single rods or rod arrays would provide crucial data on directional charge transport.

  • Mechanical Property Testing: Nanoindentation, atomic force microscopy (AFM)-based bending tests, or in-situ TEM tensile testing of individual SiS₂ rods and nanoparticle compacts would be required to validate the expected differences in mechanical strength and modulus.

By conducting these fundamental experimental investigations, the scientific community can move beyond theoretical predictions and begin to rationally design and implement SiS₂ nanostructures in the next generation of advanced materials and devices.

References

Silicon Disulfide (SiS₂) Under Pressure: A Comparative Guide to High-Pressure Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability and phase transitions of silicon disulfide (SiS₂) under high-pressure conditions. The information is compiled from recent experimental and theoretical studies, offering valuable insights for materials science research and applications where materials are subjected to extreme environments.

Data Presentation: High-Pressure Phases of SiS₂

The following table summarizes the key quantitative data on the various high-pressure phases of this compound, comparing experimental observations with theoretical predictions.

Phase NamePressure Range (GPa)Temperature (K)Crystal SystemSpace GroupCoordination of SiKey CharacteristicsReference
NP Ambient - 6.9Room TemperatureOrthorhombicIbam4 (Tetrahedral)1D chains of edge-sharing tetrahedra.[1][2]
HP1 ~2.81473MonoclinicP12₁/c14 (Tetrahedral)Quenchable to ambient conditions.[1][2]
HP2 ~3.51473MonoclinicP12₁/c14 (Tetrahedral)Quenchable to ambient conditions.[1][2][3]
HP3 4.0 - 7.51373 - 1703TetragonalI4̅2d4 (Tetrahedral)3D network of corner-sharing tetrahedra. Quenchable.[1][2][4]
Layered Octahedral 4 - 100 (Predicted)Room TemperatureTrigonalP-3m16 (Octahedral)Layered CdI₂-type structure. Semiconductor to metal transition predicted around 40 GPa.[3][4][5][6]
Layered Octahedral 7.5 - 9 (Synthesized)1300 - 1700--6 (Octahedral)Synthesized by laser heating of Si and S.[7]
Decomposition Products > 155 (Predicted)-Cubic (SiS), Rhombohedral (SiS₃)Pm-3m (SiS), R3m (SiS₃)8 (SiS), 9 (SiS₃)Predicted decomposition into SiS and SiS₃.[8]

Experimental and Theoretical Protocols

A combination of advanced experimental and computational techniques has been employed to investigate the high-pressure behavior of SiS₂.

Experimental Methodologies
  • High-Pressure Synthesis and In-Situ Analysis:

    • Diamond Anvil Cell (DAC): This is the primary apparatus used to generate high pressures. A sample is compressed between two diamond anvils. Pressure is typically calibrated using a ruby fluorescence scale.

    • Laser Heating: To achieve the necessary temperatures for phase transitions and synthesis at high pressures, focused laser beams are used to heat the sample within the DAC.[7]

    • In-Situ X-ray Diffraction (XRD): Synchrotron XRD is coupled with the DAC to probe the crystal structure of the material as a function of pressure and temperature. This allows for the identification of new phases and the determination of their lattice parameters and space groups.

    • In-Situ Raman Spectroscopy: This technique is used to investigate the vibrational modes of the material under pressure. Changes in the Raman spectra can indicate phase transitions and provide information about bonding and structural changes.[7]

Computational Methodologies
  • Ab Initio Calculations and Evolutionary Structure Search:

    • Density Functional Theory (DFT): This quantum mechanical modeling method is used to calculate the electronic structure and total energy of different crystal structures at various pressures.[4][7]

    • Evolutionary Algorithms (e.g., USPEX, XtalOpt): These algorithms are employed to predict stable crystal structures at high pressures by searching for the lowest enthalpy structures on the potential energy surface.[4]

    • Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamics of phase transitions and to confirm the stability of predicted structures at finite temperatures.[3][4]

Visualizing High-Pressure Transitions in SiS₂

The following diagrams illustrate the logical workflow of the investigation into SiS₂ high-pressure stability and the resulting phase transition pathway.

SiS2_High_Pressure_Workflow cluster_methods Investigative Methods cluster_inputs Starting Material cluster_process Process cluster_outputs Observed & Predicted Phases exp Experimental (DAC, Laser Heating, XRD, Raman) compress Apply High Pressure & Temperature exp->compress comp Computational (DFT, Evolutionary Search, MD) comp->compress start SiS₂ (Ambient Pressure Phase) or Elemental Si + S start->compress hp_phases High-Pressure Phases (HP1, HP2, HP3, Layered Octahedral) compress->hp_phases < 155 GPa decomp Decomposition (SiS + SiS₃) compress->decomp > 155 GPa (Predicted)

Caption: Workflow for investigating SiS₂ high-pressure stability.

SiS2_Phase_Transitions NP NP (Ibam) < 6.9 GPa HP1 HP1 (P12₁/c1) ~2.8 GPa NP->HP1 ~2.8 GPa HP2 HP2 (P12₁/c1) ~3.5 GPa HP1->HP2 ~3.5 GPa HP3 HP3 (I4̅2d) 4.0-7.5 GPa HP2->HP3 ~4.0 GPa Octa Layered Octahedral (P-3m1) > 4 GPa HP3->Octa > 4 GPa (Predicted) Decomp Decomposition (SiS + SiS₃) > 155 GPa Octa->Decomp > 155 GPa (Predicted)

Caption: Pressure-induced phase transitions of SiS₂.

References

A Comparative Study of SiS₂ and Silicon-Carbon Composite Anodes for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the electrochemical performance, synthesis, and reaction mechanisms of SiS₂ and silicon-carbon composite anodes.

In the relentless pursuit of higher energy density lithium-ion batteries, researchers are exploring novel anode materials that can surpass the theoretical capacity of conventional graphite (B72142). Among the frontrunners are silicon disulfide (SiS₂) and silicon-carbon (Si-C) composites, both promising alternatives due to their high theoretical capacities. This guide provides an objective comparison of their electrochemical performance, supported by experimental data, detailed methodologies, and visual representations of their operational principles.

Performance at a Glance: SiS₂ vs. Si-C Composite Anodes

The electrochemical performance of SiS₂ and various Si-C composites is summarized below. It is important to note that the performance of Si-C composites can vary significantly depending on the silicon content, carbon source, and synthesis method.

Anode MaterialInitial Discharge Capacity (mAh/g)Initial Coulombic Efficiency (%)Cycle LifeRate CapabilityReference
SiS₂/C Nanocomposite 161084.7High stability after 800 cyclesHigh rate capability reported[1]
Si@Gr/C (10 wt.% Si) 674.086.092.5% capacity retention after 123 cycles at 0.5C50.0% capacity retention at 2C[2]
SiOx@C Composite ~1.6x higher than pristine SiOx~1.8x higher than pristine SiOxExcellent stability over 300 cyclesNot specified[3]
C@Si/GN/CNT/PDA-C 243181.180% retention after 100 cycles at 0.1 A/g1220 mAh/g at 2 A/g[4]
Si/FCS Not specified86.31775 mAh/g after 100 cycles at 0.5 A/gHigh capacity retention at 2 A/g[4]

Delving into the Mechanisms: How They Work

The underlying electrochemical reactions dictate the performance and stability of anode materials. Below are the proposed lithiation and delithiation mechanisms for both SiS₂ and Si-C composites.

Electrochemical Reaction Pathway of SiS₂ Anode

The reaction of SiS₂ with lithium is a complex process involving conversion and alloying reactions. The exact intermediates and final products are still under investigation, but a plausible pathway is visualized below.

SiS2_reaction cluster_lithiation Lithiation SiS2 SiS₂ intermediate Li₂S + Si SiS2->intermediate Conversion Reaction Li_ions1 Li⁺ + e⁻ intermediate->SiS2 Re-conversion LixSi LiₓSi intermediate->LixSi Alloying Reaction Li_ions2 xLi⁺ + xe⁻ LixSi->intermediate De-alloying Li2S Li₂S

Proposed electrochemical reaction pathway for SiS₂ anode.
Lithiation and Delithiation of Silicon in a Si-C Composite Anode

In Si-C composites, the silicon component undergoes an alloying reaction with lithium, while the carbon matrix serves to buffer the large volume changes and enhance electrical conductivity.

SiC_reaction cluster_lithiation Lithiation (Alloying) Si_C Si/C Composite LixSi_C LiₓSi/C Composite Si_C->LixSi_C Volume Expansion Li_ions xLi⁺ + xe⁻ LixSi_C->Si_C Volume Contraction

Lithiation/delithiation process in a Si-C composite anode.

Experimental Corner: Protocols and Workflows

Reproducibility and standardization are paramount in materials research. This section outlines typical experimental protocols for the fabrication and testing of these anode materials.

Experimental Protocols

1. Slurry Preparation:

  • SiS₂/C Anode: A typical slurry consists of the SiS₂/C nanocomposite (active material), a conductive agent (e.g., Super P), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 8:1:1, dispersed in a solvent like N-methyl-2-pyrrolidone (NMP).

  • Si-C Anode: A common aqueous slurry for Si-C anodes comprises the Si-C composite powder, a conductive additive (e.g., carbon black), and a binder system such as carboxymethyl cellulose (B213188) (CMC) and styrene-butadiene rubber (SBR). A representative mass ratio is 95.5:1.1:1.1:2.3 (active material:Super P:CMC:SBR).[3]

2. Electrode Fabrication:

  • The prepared slurry is uniformly cast onto a copper foil current collector using a doctor blade.

  • The coated foil is then dried in a vacuum oven, typically at around 80-120°C for several hours, to remove the solvent.

  • Finally, circular electrodes of a specific diameter (e.g., 14 mm) are punched out from the dried sheet.[3] The loading mass of the active material is typically controlled to be around 1.5 mg/cm².[3]

3. Cell Assembly:

  • Electrochemical performance is commonly evaluated using 2032-type coin cells.

  • The cells are assembled in an argon-filled glovebox to prevent contamination from air and moisture.

  • A standard assembly consists of the prepared working electrode, a lithium metal foil as the counter and reference electrode, a porous separator (e.g., polypropylene), and an electrolyte.

  • A common electrolyte is 1 M LiPF₆ dissolved in a mixture of organic carbonates, such as ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (e.g., 1:1 by volume).[3]

4. Electrochemical Testing:

  • Galvanostatic Cycling: Cells are charged and discharged at a constant current within a specific voltage window (e.g., 0.01-1.5 V vs. Li/Li⁺) to determine the specific capacity, coulombic efficiency, and cycling stability.[3] The current is often set based on the C-rate, where 1C corresponds to a full charge or discharge in one hour.

  • Rate Capability Test: The cell is cycled at various C-rates to evaluate its performance under different current loads.

  • Cyclic Voltammetry (CV): This technique is used to investigate the electrochemical reaction mechanisms and identify the potentials at which lithiation and delithiation occur.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to study the impedance characteristics of the cell, providing insights into the charge transfer resistance and the properties of the solid electrolyte interphase (SEI) layer.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of these anode materials.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Characterization synthesis Synthesis of SiS₂ or Si-C Composite slurry Slurry Preparation synthesis->slurry coating Electrode Coating & Drying slurry->coating assembly Coin Cell Assembly coating->assembly cycling Galvanostatic Cycling assembly->cycling rate Rate Capability assembly->rate cv Cyclic Voltammetry assembly->cv eis Electrochemical Impedance Spectroscopy assembly->eis analysis Performance Evaluation cycling->analysis rate->analysis cv->analysis eis->analysis

A typical experimental workflow for anode material evaluation.

Concluding Remarks

Both SiS₂ and Si-C composites present compelling advantages over traditional graphite anodes, primarily in their significantly higher theoretical capacities. Si-C composites have been more extensively studied, with a variety of synthesis methods and compositions demonstrating promising performance. The carbon matrix in these composites is crucial for mitigating the large volume expansion of silicon during cycling and enhancing electrical conductivity.

SiS₂, while less explored, shows remarkable potential with high specific capacity and excellent cycling stability as demonstrated in initial studies.[1] Its layered structure could offer unique advantages for lithium-ion diffusion.

For researchers and developers, the choice between these materials will depend on the specific application requirements, including desired energy density, cycle life, rate capability, and cost-effectiveness of the synthesis process. Further research, particularly on the long-term stability and safety of SiS₂ anodes, is necessary to fully assess its viability as a next-generation anode material. Direct comparative studies under identical testing conditions would also be invaluable for a definitive performance benchmark.

References

The Dawn of a New Anode? Evaluating the Cost-Effectiveness of SiS₂ Versus Graphite in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and battery development professionals on the emerging potential of silicon disulfide as a high-performance anode material in comparison to the industry-standard graphite (B72142).

The relentless pursuit of higher energy density and improved performance in lithium-ion batteries has driven extensive research into novel anode materials that can surpass the limitations of conventional graphite. Among the promising candidates, this compound (SiS₂) has recently emerged as a material of significant interest, demonstrating exceptional specific capacity and cycling stability. This guide provides an objective comparison of the performance and potential cost-effectiveness of SiS₂ versus graphite anodes, supported by available experimental data, detailed methodologies, and visual workflows to aid in research and development decisions.

Performance Under the Microscope: SiS₂ vs. Graphite

A critical evaluation of an anode material's viability hinges on its key performance metrics. The following table summarizes the available quantitative data for a SiS₂ nanocomposite anode and a typical commercial graphite anode.

Performance MetricSiS₂ NanocompositeCommercial Graphite
Initial Lithiation Capacity 1610 mAh g⁻¹[1]~340-360 mAh g⁻¹
Initial Delithiation Capacity 1363 mAh g⁻¹[1]~320-350 mAh g⁻¹
Initial Coulombic Efficiency 84.7%[1]~90-95%
Cycling Stability High stability after 800 cycles[1]Stable for over 1000 cycles
Theoretical Specific Capacity Not explicitly defined for the composite372 mAh g⁻¹

The Path to Discovery: Experimental Protocols

Understanding the methods behind the data is crucial for replication and further innovation. The following sections detail the typical experimental protocols for synthesizing and evaluating these anode materials.

Synthesis of SiS₂ Nanocomposite

The high-performance SiS₂ nanocomposite is fabricated through a simple, large-scale solid-gas phase reaction followed by a mechanical process with amorphous carbon.[1] While specific precursors and reaction conditions are detailed in the source literature, a general workflow is as follows:

  • Solid-Gas Phase Reaction: Elemental silicon and sulfur are reacted in a controlled atmosphere and temperature to form layered orthorhombic SiS₂.

  • Mechanical Milling: The synthesized SiS₂ is then subjected to high-energy ball milling with a source of amorphous carbon (e.g., carbon black) to create a homogeneous nanocomposite. This step is critical for enhancing the material's conductivity and buffering the volume changes during lithiation/delithiation.

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing Elemental Silicon Elemental Silicon Solid-Gas Reaction Solid-Gas Reaction Elemental Silicon->Solid-Gas Reaction Sulfur Sulfur Sulfur->Solid-Gas Reaction Layered SiS₂ Layered SiS₂ Solid-Gas Reaction->Layered SiS₂ Ball Milling Ball Milling Layered SiS₂->Ball Milling Amorphous Carbon Amorphous Carbon Amorphous Carbon->Ball Milling SiS₂ Nanocomposite SiS₂ Nanocomposite Ball Milling->SiS₂ Nanocomposite Active Material Active Material SiS₂ Nanocomposite->Active Material Graphite Graphite Graphite->Active Material Slurry Mixing Slurry Mixing Active Material->Slurry Mixing Binder Binder Binder->Slurry Mixing Conductive Agent Conductive Agent Conductive Agent->Slurry Mixing Coating on Cu Foil Coating on Cu Foil Slurry Mixing->Coating on Cu Foil Drying & Calendering Drying & Calendering Coating on Cu Foil->Drying & Calendering Anode Electrode Anode Electrode Drying & Calendering->Anode Electrode Coin Cell Assembly Coin Cell Assembly Anode Electrode->Coin Cell Assembly Galvanostatic Cycling Galvanostatic Cycling Coin Cell Assembly->Galvanostatic Cycling Electrochemical Impedance Spectroscopy Electrochemical Impedance Spectroscopy Coin Cell Assembly->Electrochemical Impedance Spectroscopy Performance Data Performance Data Galvanostatic Cycling->Performance Data Electrochemical Impedance Spectroscopy->Performance Data

Experimental Workflow for Anode Material Evaluation.
Electrode Preparation and Cell Assembly

Standard laboratory procedures are followed for preparing the anode electrodes and assembling coin cells for electrochemical testing:

  • Slurry Preparation: The active material (SiS₂ nanocomposite or graphite) is mixed with a binder (e.g., PVDF) and a conductive agent (e.g., carbon black) in a suitable solvent (e.g., NMP) to form a homogeneous slurry.

  • Coating: The slurry is uniformly coated onto a copper foil current collector.

  • Drying and Calendering: The coated foil is dried under vacuum to remove the solvent and then calendered to ensure good contact between the active material and the current collector and to control the electrode density.

  • Cell Assembly: Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox using the prepared anode, a lithium metal counter electrode, a separator, and an appropriate electrolyte.

Electrochemical Characterization

The assembled coin cells are subjected to a series of electrochemical tests to evaluate the performance of the anode materials:

  • Galvanostatic Cycling: The cells are charged and discharged at a constant current between specific voltage limits to determine the specific capacity, coulombic efficiency, and cycling stability.

  • Rate Capability Test: The cells are cycled at various C-rates to assess the anode's performance under different current loads.

  • Electrochemical Impedance Spectroscopy (EIS): This technique is used to investigate the charge transfer resistance and ion diffusion kinetics within the electrode.

A Framework for Cost-Effectiveness Analysis

While direct cost data for SiS₂ anode production is not yet widely available, a logical framework can be established to evaluate its potential cost-effectiveness against graphite. This involves considering not only the material and manufacturing costs but also the performance benefits that could translate to a lower cost per unit of energy stored ($/kWh) at the battery pack level.

cost_effectiveness cluster_cost Cost Analysis cluster_performance Performance Metrics cluster_evaluation Cost-Effectiveness Evaluation Raw Material Costs Raw Material Costs Total Anode Cost Total Anode Cost Raw Material Costs->Total Anode Cost Synthesis/Manufacturing Costs Synthesis/Manufacturing Costs Synthesis/Manufacturing Costs->Total Anode Cost Electrode Processing Costs Electrode Processing Costs Electrode Processing Costs->Total Anode Cost Cost per kWh Cost per kWh Total Anode Cost->Cost per kWh Specific Capacity Specific Capacity Energy Density Energy Density Specific Capacity->Energy Density Cycle Life Cycle Life Cycle Life->Energy Density Coulombic Efficiency Coulombic Efficiency Coulombic Efficiency->Energy Density Energy Density->Cost per kWh Performance-Adjusted Cost Performance-Adjusted Cost Cost per kWh->Performance-Adjusted Cost

Logical Framework for Cost-Effectiveness Analysis.

Discussion on Cost-Effectiveness:

  • Graphite: As a mature technology, graphite benefits from well-established, large-scale production processes, making it a cost-effective solution. The raw material (natural or synthetic graphite) and processing costs are relatively low.

  • SiS₂: The cost of SiS₂ anodes is currently speculative. The synthesis involves a solid-gas reaction which may be more energy-intensive than graphite production. However, the potential for "simple large-scale synthesis" as described in the literature is a promising factor for future cost reduction.[1] The significantly higher specific capacity of SiS₂ could lead to a lower overall battery cost per kWh, as less material would be required to achieve the same energy storage capacity. This would also result in lighter and more compact batteries, a critical advantage in applications like electric vehicles and portable electronics.

Conclusion and Future Outlook

SiS₂ presents a compelling case as a next-generation anode material, offering a substantial leap in specific capacity and excellent cycling stability compared to conventional graphite. While the initial coulombic efficiency is lower, further research into electrolyte additives and surface coatings could mitigate this issue.

The primary hurdle for the widespread adoption of SiS₂ will be the scalability and cost of its manufacturing process. A thorough techno-economic analysis is required to ascertain its commercial viability. However, the remarkable performance characteristics demonstrated in early studies strongly warrant continued investigation. For researchers and drug development professionals requiring high-energy-density power sources for specialized equipment, the performance benefits of SiS₂ may outweigh the current cost uncertainties. As research progresses and synthesis methods are optimized, SiS₂ holds the potential to redefine the landscape of lithium-ion battery technology.

References

Long-Term Cycling Stability of SiS₂-Based Anodes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of battery technology, the quest for anode materials that can deliver high capacity and long-term stability is paramount. Silicon disulfide (SiS₂) has emerged as a promising candidate, demonstrating exceptional performance in lithium-ion batteries. This guide provides an objective comparison of the long-term cycling stability of SiS₂-based anodes against traditional graphite (B72142) and various silicon-based alternatives, supported by experimental data.

Performance Under Pressure: A Data-Driven Comparison

The long-term cycling stability of an anode material is a critical indicator of its viability for commercial applications. The following tables summarize the performance of SiS₂-based anodes in comparison to graphite and other silicon-based materials, based on reported experimental data.

Anode MaterialInitial Discharge Capacity (mAh/g)CyclesCapacity Retention (%)Specific Capacity after Cycling (mAh/g)Key Features
SiS₂ Nanocomposite 1610[1]800Extremely High Stability (qualitative)[1]1363 (delithiation)[1]High initial capacity and exceptional long-term stability.[1]
Graphite ~340[2]5097[2]-Industry standard, excellent stability but lower capacity.
Silicon-Titanium Oxynitride (Si-TiON) 1663[3]10097[3]-High initial capacity and good initial cycle stability.[3]
Porous Silicon with Calcium Oxide (pSi@20%CaO) 808[4]50082[4]-Good long-term stability with moderate capacity.[4]
Silicon/Graphite (Si/Gr) Composite 820[2]5082[2]-Higher capacity than graphite, but faster degradation.[2]
Si@void@C Composite -500-501Demonstrates the potential of structured silicon for long-term cycling.[5]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative purposes to highlight the relative performance of these materials.

The Science Behind the Stability: Experimental Protocols

To ensure the reliability and reproducibility of cycling stability tests, a standardized experimental protocol is crucial. The following outlines a typical methodology for evaluating the long-term performance of anode materials in a lithium-ion half-cell configuration.

1. Electrode Preparation:

  • Active Material Slurry: The anode material (e.g., SiS₂ nanocomposite), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a specific weight ratio (e.g., 80:10:10) with a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.

  • Coating: The slurry is uniformly coated onto a copper foil current collector using a doctor blade.

  • Drying and Pressing: The coated electrode is dried in a vacuum oven to remove the solvent and then pressed to ensure good contact between the active material and the current collector.

2. Cell Assembly:

  • Half-Cell Configuration: Coin-type half-cells (e.g., CR2032) are assembled in an argon-filled glovebox.

  • Components: The cell consists of the prepared anode as the working electrode, lithium metal foil as the counter and reference electrode, a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC)).

3. Electrochemical Cycling:

  • Galvanostatic Cycling: The cells are cycled at a constant current density (C-rate) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺).

  • Formation Cycles: The first few cycles are typically performed at a lower C-rate (e.g., C/10) to allow for the formation of a stable solid electrolyte interphase (SEI) layer.

  • Long-Term Cycling: Subsequent cycles are performed at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 500-1000 cycles) to evaluate the long-term stability.

  • Data Collection: The specific capacity, coulombic efficiency, and capacity retention are recorded for each cycle.

Experimental_Workflow cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_testing Electrochemical Testing A Slurry Formation (Active Material, Binder, Conductive Agent) B Coating on Cu Foil A->B C Drying and Pressing B->C D Coin Cell Assembly (Ar-filled Glovebox) C->D Prepared Electrode E Formation Cycles (Low C-rate) D->E Assembled Cell F Long-Term Cycling (High C-rate) E->F G Data Analysis (Capacity, Efficiency, Retention) F->G

A simplified workflow for evaluating the long-term cycling stability of anode materials.

Understanding the Mechanism: SiS₂ vs. Alternatives

The superior cycling stability of SiS₂ can be attributed to its unique layered structure and electrochemical reaction mechanism. Unlike pure silicon, which undergoes significant volume changes (up to 300%) during lithiation and delithiation, leading to pulverization and rapid capacity fading, the SiS₂ structure appears to better accommodate lithium ions with less mechanical stress.

Anode_Comparison cluster_SiS2 SiS₂ Anode cluster_Si Silicon Anode cluster_Graphite Graphite Anode SiS2 SiS₂ LiSiS2 LixSiS₂ SiS2->LiSiS2 Lithiation (Stable Structure) LiSiS2->SiS2 Delithiation (High Reversibility) Si Silicon LiSi LixSi (Large Volume Expansion) Si->LiSi Lithiation LiSi->Si Delithiation Pulverization Pulverization & Capacity Fade LiSi->Pulverization Graphite Graphite LiC6 LiC₆ (Stable Intercalation) Graphite->LiC6 Lithiation LiC6->Graphite Delithiation

A conceptual comparison of the lithiation/delithiation mechanisms in different anode materials.

Conclusion

The available data strongly suggests that SiS₂-based anodes possess remarkable long-term cycling stability, positioning them as a highly competitive alternative to both conventional graphite and emerging silicon-based materials. The high initial capacity combined with sustained performance over hundreds of cycles addresses the key challenges in developing next-generation lithium-ion batteries. Further research focusing on optimizing the synthesis of SiS₂ nanocomposites and scaling up production will be critical in realizing the full potential of this promising anode material.

References

Safety Operating Guide

Proper Disposal of Silicon Disulfide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of silicon disulfide (SiS₂) are critical for ensuring laboratory safety and environmental compliance. Due to its high reactivity, particularly with moisture, a structured approach is necessary to mitigate risks. This guide provides detailed procedures for the safe management and disposal of this compound in a research environment.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. Its primary hazard is its violent reaction with water, moisture, and protic solvents, which produces highly toxic and flammable hydrogen sulfide (B99878) (H₂S) gas.[1][2] This gas has a characteristic rotten egg smell and can cause respiratory irritation and other severe health effects.[3][4] Therefore, all handling and disposal procedures must be conducted in a controlled environment, specifically a well-ventilated fume hood.[5]

Key Hazards:

  • Releases Flammable Gas: In contact with water, it releases flammable hydrogen sulfide gas.[3][4][6]

  • Acute Toxicity: Toxic if swallowed.[4][7]

  • Health Effects: Causes skin and serious eye irritation.[3][7] May also cause respiratory irritation.[3][6]

Material Properties and Data

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource(s)
CAS Number 13759-10-9[1][7][8]
Molecular Formula SiS₂[1][8]
Molar Mass 92.218 g/mol [1][8]
Appearance White to grey/brown needles or powder.[1][1]
Density 1.853 g/cm³[1]
Melting Point 1,090 °C (sublimes)[1][8]
Solubility Decomposes in water.[1][1]

Handling and Storage Protocols

Proper handling and storage are the first steps in a safe disposal plan. Adherence to these protocols minimizes the risk of accidental exposure and reaction.

  • Handling: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[3][6] Use non-sparking tools and ensure all equipment is thoroughly dry.[5] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7]

  • Storage: Store this compound in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[3][6] It should be stored away from water, moisture, and incompatible materials such as acids and alcohols.[1][6]

Spill Management and Cleanup

In the event of a spill, immediate and careful action is required to prevent the generation of hydrogen sulfide gas.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure maximum ventilation in the fume hood where the spill occurred.[7]

  • Containment: Do not use water to clean up the spill.[6] Cover the spill with a dry, inert absorbent material such as sand or vermiculite.

  • Collection: Carefully sweep or scoop the material into a dry, sealable container for disposal.[7] Avoid creating dust.[7]

  • Decontamination: Once the bulk material is removed, the area can be decontaminated with a non-aqueous solvent, followed by a final wash once the area is confirmed to be free of reactive material.

  • Disposal: The sealed container with the spilled material must be labeled and disposed of as hazardous waste according to institutional and local regulations.[6]

Detailed Disposal Procedure: Controlled Hydrolysis

The recommended method for disposing of small quantities of unwanted this compound is through controlled hydrolysis, which converts it into less reactive and hazardous compounds. This procedure must be performed in a certified chemical fume hood.

Materials Needed:

  • Unwanted this compound

  • Three-neck round-bottom flask

  • Stir bar and magnetic stir plate

  • Dropping funnel or powder addition funnel

  • Inert gas supply (Argon or Nitrogen)

  • Ice bath

  • Scrubber system containing a basic solution (e.g., 1 M sodium hydroxide) to trap evolved hydrogen sulfide gas.

Step-by-Step Protocol:

  • Prepare the Reaction Setup: Assemble the three-neck flask on the stir plate within the fume hood. Equip it with a stir bar, the addition funnel, and an outlet connected to the gas scrubber. Place the flask in an ice bath.

  • Inert the Atmosphere: Purge the entire system with an inert gas (argon or nitrogen) to remove all air and moisture.

  • Prepare a Basic Solution: Fill the flask with a stirred, cold solution of a suitable base, such as 1 M sodium hydroxide. The base will help to neutralize the hydrogen sulfide as it is produced.

  • Controlled Addition: Slowly and carefully add the this compound to the stirred basic solution in small portions through the addition funnel. The reaction is exothermic and will generate gas, so the addition rate must be carefully controlled to avoid a runaway reaction.

  • Monitor the Reaction: Continue stirring the mixture and allow it to slowly warm to room temperature after the addition is complete. Keep the mixture stirring for several hours to ensure the reaction has gone to completion.

  • Quenching and Final Neutralization: Once the reaction is complete, slowly add a compatible acid (e.g., dilute hydrochloric acid) to neutralize the excess base. Monitor the pH to ensure it is near neutral.

  • Waste Disposal: The resulting aqueous solution, containing silicates and sulfide salts, should be transferred to a suitable waste container, properly labeled, and disposed of through your institution's hazardous waste management program.[6] Do not pour the final solution down the drain unless permitted by local regulations.[6]

Visualizing the Disposal Process

To aid in understanding the procedural flow and the underlying chemical transformations, the following diagrams are provided.

G cluster_prep Preparation & Handling cluster_disposal Disposal Workflow cluster_spill Spill Response start This compound (SiS₂) storage Store in Cool, Dry, Inert Environment start->storage ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood start->fume_hood spill_event Spill Occurs start->spill_event prep_base Prepare Cold Basic Solution (e.g., 1M NaOH) in Flask fume_hood->prep_base add_sis2 Slowly Add SiS₂ to Basic Solution prep_base->add_sis2 react Stir and Allow Reaction to Complete add_sis2->react neutralize Neutralize Final Solution (Check pH) react->neutralize waste Collect in Labeled Hazardous Waste Container neutralize->waste contain Cover with Dry, Inert Absorbent spill_event->contain collect Collect in Sealed Container contain->collect spill_waste Dispose as Hazardous Waste collect->spill_waste

Caption: Workflow for the safe handling and disposal of this compound.

G SiS2 This compound (SiS₂) SiO2 Silicon Dioxide (SiO₂) SiS2->SiO2 Hydrolysis H2S Hydrogen Sulfide (H₂S) (Toxic Gas) SiS2->H2S Reaction H2O Water (H₂O) (from moisture or solution) H2O->SiO2 H2O->H2S Na2S Aqueous Sulfide Salt (e.g., Na₂S) H2S->Na2S Neutralization NaOH Base (e.g., Sodium Hydroxide) NaOH->Na2S H2O_final Water (H₂O) NaOH->H2O_final

Caption: Chemical pathway for this compound disposal via hydrolysis and neutralization.

References

Personal protective equipment for handling Silicon disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Silicon Disulfide

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound (SiS₂), a compound that requires careful management due to its reactivity and potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following primary risks: it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] A significant hazard is its reaction with water, which releases flammable gas.[2][3][4][5] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields, tightly fitting safety goggles, or a face shield.[1][2][3] Approved under NIOSH (US) or EN 166 (EU) standards.To protect against dust particles and chemical splashes that can cause serious eye irritation.[1][2][3][5]
Skin Protection Impervious gloves (chemically resistant), protective work clothing such as a lab coat, long sleeves, and pants.[2][3]To prevent skin irritation upon contact.[1][2][3][5] Gloves must be inspected before use and disposed of properly after handling.[1]
Respiratory Protection A dust respirator or a full-face respirator should be used, especially if exposure limits are exceeded or irritation is experienced.[2][3]To avoid inhalation of dust particles which may cause respiratory irritation.[1][2][3][4][5]
Footwear Closed-toe shoes.[2]To protect feet from spills and falling objects.

Occupational Exposure Limits:

Currently, there are no established occupational exposure limit values for this compound.[1]

Detailed Protocol for Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a fume hood, to minimize dust and vapor inhalation.[1][3]

  • Handle the compound under an inert gas atmosphere to prevent contact with moisture.[2][5]

  • Have an emergency eye wash station and safety shower readily accessible.[6]

  • Remove all sources of ignition from the handling area.[3]

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as specified in the table above.

  • Inspect gloves for any signs of damage or degradation before use.[1]

3. Handling the Compound:

  • Avoid the formation of dust and aerosols during handling.[1][3]

  • Use non-sparking tools.[3]

  • Do not eat, drink, or smoke in the work area.[2][5]

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3][5]

  • Store away from incompatible materials, particularly water and acids.[2]

5. Accidental Spills:

  • In case of a spill, evacuate the area.[1][3]

  • Wear appropriate respiratory and protective equipment.[2]

  • Isolate the spill area and provide ventilation.[2]

  • Carefully sweep or vacuum up the spilled material using a HEPA filter and place it in a closed container for disposal.[2] Avoid raising dust.[1][2]

  • Do not allow the material to enter drains or water courses.[1][2]

6. Disposal:

  • Dispose of surplus and non-recyclable this compound through a licensed disposal company.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

  • All disposal must be in accordance with local, state, national, and international regulations.[2]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Consult a physician.[1][2][3]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][3][5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1][2][3][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a poison center or doctor.[1][2][3][5]

Firefighting Measures:

  • In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1][3]

  • Do not use water , as it reacts with this compound to release flammable gas.[2]

  • Firefighters should wear self-contained breathing apparatus and full protective clothing.[1][2][3]

Workflow for Handling and Emergency Response

The following diagram illustrates the logical flow of procedures for safely handling this compound and responding to emergencies.

SiliconDisulfide_Workflow This compound: Safe Handling and Emergency Workflow cluster_handling Safe Handling Protocol cluster_emergency Emergency Procedures start Start: Prepare to Handle SiS2 prep 1. Preparation: - Work in fume hood - Use inert gas - Check safety equipment start->prep ppe 2. Don PPE: - Goggles/Face shield - Impervious gloves - Lab coat - Dust respirator prep->ppe handle 3. Handling: - Avoid dust - Use non-sparking tools - No food/drink ppe->handle storage 4. Storage: - Tightly sealed container - Cool, dry, ventilated area handle->storage spill Spill Detected handle->spill Accident exposure Personnel Exposure handle->exposure Accident end_handling End of Handling storage->end_handling evacuate Evacuate Area spill->evacuate spill_ppe Don Emergency PPE evacuate->spill_ppe contain Contain & Clean Spill (No water, use HEPA vac) spill_ppe->contain disposal Dispose of Waste contain->disposal first_aid Administer First Aid (See Table) exposure->first_aid medical Seek Medical Attention first_aid->medical

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。